5-Fluoroquinoxaline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCYVCLBSVVQDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349151 | |
| Record name | 5-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77130-30-4 | |
| Record name | 5-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Role of Fluorine in the Quinoxaline Scaffold
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoroquinoxaline
This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. By integrating experimental data with computational insights, we aim to deliver a resource that is not only descriptive but also explanatory, grounding every piece of information in established scientific principles.
The quinoxaline core, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3][4][5] The strategic introduction of a fluorine atom onto this scaffold, as in this compound, is a cornerstone of modern drug design.[6] Fluorine's unique properties—high electronegativity, small van der Waals radius, and its ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's physicochemical profile. This often leads to improved metabolic stability, enhanced binding affinity to biological targets, and optimized membrane permeability.[6]
This document serves as an in-depth guide to these properties, offering both the data and the underlying scientific rationale necessary for its effective application in research and development.
Molecular and Structural Characteristics
Understanding the fundamental structure of this compound is the first step in appreciating its chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₅FN₂ | [7][8] |
| Molecular Weight | 148.14 g/mol | [7] |
| CAS Number | 77130-30-4 | [7] |
| Appearance | White to off-white solid | [7] |
The defining feature of this molecule is the fluorine atom at the C5 position. Its strong electron-withdrawing inductive effect (-I) significantly polarizes the aromatic system. This electronic perturbation influences the basicity of the nitrogen atoms and the reactivity of the entire ring system, particularly towards nucleophilic and electrophilic reagents.
Caption: Standard workflow for NMR-based structural elucidation.
Protocol: Acquiring a ¹H NMR Spectrum
-
Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Insert the tube into the NMR spectrometer.
-
Locking & Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the resulting Free Induction Decay (FID) to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present based on their characteristic vibrational frequencies.
-
Aromatic C-H Stretch: Weak to medium bands expected >3000 cm⁻¹. [9]* C=N and C=C Stretch: Medium to strong bands in the 1650-1450 cm⁻¹ region.
-
C-F Stretch: A strong, characteristic absorption band is expected in the 1250-1000 cm⁻¹ region, which is a key diagnostic peak for fluorinated aromatic compounds. [9] Protocol: KBr Pellet Sample Preparation
-
Grinding: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is formed.
-
Pressing: Transfer a portion of the powder into a pellet press.
-
Evacuation: Briefly apply a vacuum to remove trapped air.
-
Compression: Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum. The KBr is transparent in the mid-IR region, ensuring that all observed peaks belong to the sample. [10]
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.
The spectrum of quinoxaline derivatives typically shows multiple absorption bands corresponding to π → π* transitions. [11][12]The introduction of the fluorine atom may cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima (λmax) due to its electronic influence on the chromophore. [11] Protocol: Obtaining a UV-Vis Spectrum
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the desired wavelength range (e.g., ethanol, methanol, or acetonitrile).
-
Stock Solution: Prepare a concentrated stock solution of this compound of known concentration.
-
Dilution: Prepare a dilute solution (typically in the 10⁻⁵ to 10⁻⁶ M range) from the stock solution to ensure the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0 AU).
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Measurement: Replace the blank with a cuvette containing the sample solution and scan the desired wavelength range (e.g., 200-400 nm).
Computational Insights via Density Functional Theory (DFT)
Modern research relies heavily on computational methods to predict and rationalize experimental findings. DFT is a powerful tool for modeling the electronic structure and properties of molecules like this compound. [13][14]
-
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The energy gap between them (the HOMO-LUMO gap) relates to the molecule's electronic stability and the energy required for electronic excitation. [15][16]* Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. It identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, predicting sites of interaction for intermolecular forces and chemical reactions. [13]
Caption: A typical workflow for predicting molecular properties using DFT.
Conclusion: A Profile of a Modern Heterocycle
This compound presents a fascinating case study in physical organic chemistry. Its properties are a direct consequence of the interplay between the foundational quinoxaline scaffold and the potent electronic effects of the C5-fluorine substituent. The data and protocols outlined in this guide demonstrate that a combination of classic physical measurements (melting point, solubility), advanced spectroscopy (NMR, IR, UV-Vis), and modern computational analysis (DFT) is essential for a complete characterization. This comprehensive understanding is paramount for medicinal chemists and materials scientists seeking to rationally design and deploy novel quinoxaline-based molecules for advanced applications.
References
- UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. (n.d.). Royal Society of Chemistry.
- Al-Suwaidan, I. A., et al. (2018).
- Morales Sánchez, M. A., et al. (2023). STUDY OF ELECTRONIC PROPERTIES BY DFT OF SE6 AND 5-FLUOROURACIL DRUG DELIVERY SYSTEM. ResearchGate.
- Physicochemical properties of fluoroquinolones used in this study. (n.d.). ResearchGate.
- Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7592. [Link]
- Infrared spectra and the structure of drugs of the fluoroquinolone group. (n.d.). ResearchGate.
- He, L., et al. (2020). Synthesis and Pharmacological Evaluation of Fluorinated Quinoxaline-Based κ-Opioid Receptor (KOR) Agonists Designed for PET Studies. ChemMedChem, 15(19), 1834-1853. [Link]
- This compound. (n.d.). PubChem.
- UV–Vis, FTIR and DFT Studies of the Fluoroquinolone [Pyrido Pyrolo Quinoxaline (PPQ)] Tethered to Gold Nanoparticles as a Novel Anticancer. (n.d.). ResearchGate.
- 1 H-NMR of compound 5. (n.d.). ResearchGate.
- Anand, G., et al. (2025). Molecular Docking, Electronic Properties, Quantum Chemical Analysis (PES, MEP, HOMO–LUMO, FMO, NLO) and Spectroscopic (FT–IR, FT–RAMAN, UV–Vis–NIR) Investigations of Quinoxaline. Semantic Scholar.
- Physicochemical properties of the new fluoroquinolones. (n.d.). ResearchGate.
- Physicochemical Properties in Relation to Biological Action. (n.d.). Pharmaguideline.
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Cheeseman, G. W. H., & Törzs, E. S. G. (1976). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Organic Magnetic Resonance, 8(10), 511-513. [Link]
- Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(10), 1640. [Link]
- UV-vis spectra of 2 (c = 5.05 × 10 −5 M) in different solvents. (n.d.). ResearchGate.
- Li, Y., et al. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 10(42), 25141-25149. [Link]
- Anand, G., et al. (2025). Molecular Docking, Electronic Properties, Quantum Chemical Analysis (PES, MEP, HOMO–LUMO, FMO, NLO) and Spectroscopic (FT–IR, FT–RAMAN, UV–Vis–NIR) Investigations of Quinoxaline. Bangladesh Journals Online.
- Fluorine NMR. (n.d.).
- Relationship between electronic properties and drug activity of seven quinoxaline compounds: A DFT study. (n.d.). ResearchGate.
- study of electronic properties by dft of se6 and 5-fluorouracil drug delivery system. (n.d.).
- Al-Mokyna, F. H., et al. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 27(19), 6652. [Link]
- 5-Methylquinoxaline. (n.d.). PubChem.
- Lee, K. (2022).
- Da Silva, A. D., et al. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Current Drug Research Reviews, 13(3), 198-212. [Link]
- Huillet, F. D. (1954). Ultraviolet absorption spectra of quinoxaline and some of its derivatives. Brigham Young University.
- Pharmacological activities displayed by quinoxaline‐based molecules. (n.d.). ResearchGate.
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.
- EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. (2020). Journal of Chemical Technology and Metallurgy.
- Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. [Link]
- Infrared spectroscopy correlation table. (n.d.). Wikipedia.
- IR Spectra: Tricks for Identifying the 5 Zones. (n.d.). TSFX.
- Al-Ghorbani, M., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Scientific Reports, 14(1), 6465. [Link]
- IR Spectroscopy. (2019). Chemistry LibreTexts.
- FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.).
- 19 F NMR spectra at 470.29 MHz: a) sample containing 5 mM of each.... (n.d.). ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides | MDPI [mdpi.com]
- 3. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. 77130-30-4 CAS MSDS (Quinoxaline, 5-fluoro- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound | C8H5FN2 | CID 643350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. "Ultraviolet absorption spectra of quinoxaline and some of its derivati" by Fred Dale Huillet [scholarsarchive.byu.edu]
- 13. [PDF] Molecular Docking, Electronic Properties, Quantum Chemical Analysis (PES, MEP, HOMO–LUMO, FMO, NLO) and Spectroscopic (FT–IR, FT–RAMAN, UV–Vis–NIR) Investigations of Quinoxaline | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Introduction: The Quinoxaline Scaffold and the Impact of Fluorination
An In-Depth Technical Guide to the Molecular Structure and Bonding of 5-Fluoroquinoxaline
This guide provides a comprehensive exploration of the molecular architecture and electronic properties of this compound. Designed for researchers, medicinal chemists, and materials scientists, this document synthesizes fundamental principles with advanced computational and spectroscopic insights to offer a detailed understanding of how a single fluorine substituent strategically modulates the quinoxaline core for diverse applications.
Quinoxaline, a heterocyclic aromatic compound composed of a fused benzene and pyrazine ring, represents a privileged scaffold in modern chemistry.[1][2] Its derivatives are integral to a wide array of biologically active compounds, exhibiting anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3] Beyond medicine, the electron-deficient nature of the pyrazine ring makes the quinoxaline core an attractive building block for n-type organic semiconductors, finding use in organic field-effect transistors (OFETs) and organic solar cells.[4][5]
The introduction of a fluorine atom onto this scaffold, creating this compound, is a strategic design choice aimed at fine-tuning the molecule's physicochemical properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong bonds with carbon—impart significant changes in electronic distribution, metabolic stability, and intermolecular interactions. This guide dissects the structural and bonding characteristics of this compound (C₈H₅FN₂) to elucidate the foundational principles that govern its reactivity and utility.[6][7]
Molecular Architecture
The fundamental structure of this compound is a planar, bicyclic aromatic system. The fluorine atom is substituted on the benzene ring portion of the molecule, adjacent to the ring fusion.
Caption: Molecular structure of this compound with IUPAC numbering.
Bonding, Electronic Effects, and Molecular Orbitals
The chemical behavior of this compound is dictated by the interplay of its bonding framework and the powerful electronic influence of the fluorine substituent.
Sigma (σ) and Pi (π) Framework
The molecule is built upon a σ-bond framework of sp² hybridized carbon and nitrogen atoms, resulting in its planar geometry. Above and below this plane lies the delocalized π-electron system, formed by the overlap of p-orbitals from each atom in the bicyclic ring. This delocalized system, containing 10 π-electrons, satisfies Hückel's rule (4n+2), confirming the aromaticity of the quinoxaline core.
The Dual Electronic Influence of Fluorine
The fluorine atom exerts two opposing electronic effects on the aromatic system:
-
Inductive Effect (-I): Fluorine is the most electronegative element, causing it to strongly withdraw electron density from the ring through the C-F σ-bond. This effect is distance-dependent and deactivates the entire ring system, making it less susceptible to electrophilic attack.
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This resonance effect increases electron density, particularly at the ortho and para positions relative to the substituent.
For halogens, the inductive effect is significantly stronger than the mesomeric effect. Consequently, the net electronic impact of the fluorine atom in this compound is strong electron withdrawal, which profoundly influences the molecule's frontier molecular orbitals.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity.
-
Energy Level Modulation: The strong electron-withdrawing nature of fluorine lowers the energy levels of both the HOMO and LUMO.[4] This is a key principle in the design of electron-transporting (n-type) materials, as lower LUMO levels facilitate electron injection.[4][5]
-
HOMO-LUMO Gap: While both orbitals are stabilized (lowered in energy), the effect is often pronounced on the LUMO. Fluorination can slightly alter the HOMO-LUMO energy gap, which dictates the molecule's absorption properties and kinetic stability.[4]
The table below summarizes the typical effects of fluorination on the frontier orbital energies of quinoxaline-based systems.
| Property | Unsubstituted Quinoxaline Derivative[4] | Fluorinated Quinoxaline Derivative[4] | Causality |
| HOMO Energy | ~ -5.80 eV | ~ -6.05 eV | The inductive effect of fluorine withdraws electron density, stabilizing the HOMO and making it harder to oxidize. |
| LUMO Energy | ~ -3.23 eV | ~ -3.50 eV | The strong electron-withdrawing nature significantly stabilizes the LUMO, increasing the molecule's electron affinity. |
| Energy Gap | ~ 2.57 eV | ~ 2.55 eV | The energy gap remains relatively similar, with a slight narrowing in this example. |
Note: Values are illustrative based on a quinoxalineimide system and demonstrate the general trend.
Spectroscopic Signature: Elucidating the Structure
Spectroscopic techniques provide definitive experimental evidence for the structure and electronic environment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The protons on the aromatic ring will appear in the typical aromatic region (~7.5-8.5 ppm). The fluorine atom will induce through-bond coupling to nearby protons, leading to splitting patterns that can help confirm its position.
-
¹³C NMR: Carbon signals are observed in the aromatic region (~120-150 ppm). The most telling feature is the signal for C5, which will exhibit a large one-bond coupling constant (¹J_CF) of approximately 240-260 Hz, a hallmark of a direct C-F bond. Smaller two- and three-bond couplings (²J_CF, ³J_CF) will be observed for C4a, C6, and other nearby carbons.[8]
-
¹⁹F NMR: This technique is highly specific for fluorine-containing compounds. This compound will show a single resonance in the ¹⁹F NMR spectrum, with a chemical shift characteristic of an aryl fluoride.[9]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the vibrational modes of the molecule's functional groups.
| Bond | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Appearance |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| C=C / C=N | Ring Stretching | 1650 - 1450 | Medium to Strong, multiple bands |
| C-F | Stretching | 1250 - 1100 | Strong |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |
Source: Adapted from general IR correlation tables.[10][11]
UV-Visible Spectroscopy
The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, typically between 250 and 350 nm. These absorptions arise from π → π* electronic transitions within the delocalized aromatic system. The introduction of the fluorine atom generally leads to only minor shifts (a slight bathochromic or hypsochromic shift) compared to the parent quinoxaline, as it does not significantly extend the conjugation of the π-system.[12][13]
Synthesis and Reactivity Insights
Synthetic Pathway
Quinoxaline derivatives are most commonly synthesized via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] For this compound, this involves using 3-fluoro-1,2-phenylenediamine as the starting material.
Caption: A generalized synthetic route to this compound.
This reaction is typically high-yielding and robust, making fluorinated quinoxalines readily accessible for further research and development.[1]
Reactivity Profile
The electron-withdrawing fluorine atom significantly deactivates the benzene portion of the ring system towards electrophilic aromatic substitution. Conversely, this electron deficiency, particularly in the pyrazine ring, makes the molecule more susceptible to nucleophilic aromatic substitution (S_NAr), should a suitable leaving group be present at another position.
Applications in Advanced Materials and Drug Discovery
The unique electronic properties conferred by the fluorine atom make this compound and its derivatives valuable in several high-technology fields:
-
Organic Electronics: The lowered LUMO energy makes fluorinated quinoxalines excellent candidates for n-type semiconductors in OFETs and as electron-acceptor components in organic photovoltaics (OPVs).[4] Their incorporation can lead to improved electron mobility and device stability.
-
Medicinal Chemistry: Fluorine substitution is a common strategy in drug design to block metabolic oxidation, increase binding affinity, and improve membrane permeability. Fluorinated quinoxalines have been investigated as κ-opioid receptor (KOR) agonists for PET imaging and as scaffolds for potent anticancer agents.[14][15][16]
Conclusion
This compound is more than a simple halogenated heterocycle; it is a testament to the power of strategic atomistic modification. The introduction of a single fluorine atom at the 5-position fundamentally alters the molecule's electronic landscape. Through a dominant inductive effect, the fluorine atom lowers the frontier molecular orbital energies, a property masterfully exploited in the design of next-generation organic electronic materials. This structural modification, verifiable through distinct NMR and IR spectroscopic signatures, provides a powerful tool for chemists to fine-tune molecular properties for specific, high-value applications in both materials science and drug development. Understanding the core principles of its structure and bonding is paramount to unlocking the full potential of this versatile chemical scaffold.
References
- Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors. (2019).
- Quinoxaline derivatives as attractive electron-transporting m
- This compound (C8H5FN2).
- Quinoxaline-Based Semiconducting Polymers: Effect of Fluorination on the Photophysical, Thermal, and Charge Transport Properties. (2012). Semantic Scholar.
- UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4.
- 5-fluoro- (9CI) Product Description. ChemicalBook.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
- New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput
- SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES.
- Chemical structures of new series benzo[g]quinoxaline-5,10-dione derivatives.
- Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (2018).
- Synthesis and Pharmacological Evaluation of Fluorinated Quinoxaline-Based κ-Opioid Receptor (KOR) Agonists Designed for PET Studies. (2020). PubMed.
- 13 C nuclear magnetic resonance spectra of quinoxaline deriv
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2018). PubMed Central.
- Ultraviolet absorption spectra of quinoxaline and some of its deriv
- Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (2016). DiVA portal.
- Infrared spectroscopy correl
- IR Spectra: Tricks for Identifying the 5 Zones. TSFX.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Quinoxaline derivatives as attractive electron-transporting materials [beilstein-journals.org]
- 6. This compound | C8H5FN2 | CID 643350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 77130-30-4 CAS MSDS (Quinoxaline, 5-fluoro- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 11. tsfx.edu.au [tsfx.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. "Ultraviolet absorption spectra of quinoxaline and some of its derivati" by Fred Dale Huillet [scholarsarchive.byu.edu]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Pharmacological Evaluation of Fluorinated Quinoxaline-Based κ-Opioid Receptor (KOR) Agonists Designed for PET Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 5-Fluoroquinoxaline in Organic Solvents: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Fluoroquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Recognizing the frequent absence of readily available, specific solubility data for novel compounds, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to ascertain and interpret the solubility of this compound in a range of common organic solvents. The guide delves into the theoretical principles governing solubility, provides detailed experimental protocols, and outlines analytical techniques for quantification. By synthesizing theoretical insights with practical, field-proven methods, this guide serves as a self-validating system for the rigorous assessment of this compound's solubility, a critical parameter for its successful application in research and development.
Introduction: The Significance of this compound and Its Solubility
This compound is a nitrogen-containing heterocyclic compound built upon a quinoxaline scaffold, which is a recurring motif in a multitude of biologically active molecules. The introduction of a fluorine atom can significantly modulate the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and target-binding affinity. Quinoxaline derivatives have demonstrated a wide array of pharmacological activities, and as such, this compound holds potential as a building block or a final active pharmaceutical ingredient (API) in drug discovery programs.
The solubility of a compound is a critical physicochemical parameter that dictates its behavior in various chemical and biological systems. In drug development, poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a promising drug candidate. In chemical synthesis, understanding the solubility of reactants and products is essential for reaction optimization, purification, and formulation. Therefore, a thorough understanding of the solubility of this compound in different organic solvents is paramount for its effective utilization.
This guide will provide a robust framework for approaching the solubility of this compound, from theoretical prediction to experimental determination and data interpretation.
Theoretical Framework for Solubility: Predicting the Behavior of this compound
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. To predict the solubility of this compound, we must first consider its molecular structure and inherent physicochemical properties.
2.1. Molecular Structure and Physicochemical Properties of this compound
This compound (C₈H₅FN₂) possesses a fused aromatic ring system containing two nitrogen atoms, with a fluorine atom substituted on the benzene ring.
-
Polarity: The presence of two electronegative nitrogen atoms in the pyrazine ring and a highly electronegative fluorine atom on the benzene ring introduces polarity to the molecule. The nitrogen atoms can act as hydrogen bond acceptors.
-
Hydrogen Bonding: While this compound does not have a hydrogen bond donor, the nitrogen atoms can participate in hydrogen bonding with protic solvents (e.g., alcohols).
-
π-π Stacking: The aromatic nature of the quinoxaline ring system allows for potential π-π stacking interactions with aromatic solvents (e.g., toluene).
2.2. Influence of Solvent Properties on Solubility
The choice of solvent is critical in determining the solubility of this compound. Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents possess a hydrogen atom bonded to an electronegative atom (oxygen in alcohols) and can act as both hydrogen bond donors and acceptors. Due to the presence of hydrogen bond accepting nitrogen atoms in this compound, it is expected to exhibit moderate to good solubility in polar protic solvents.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile): These solvents are polar but lack a hydrogen bond donor. DMSO and DMF are particularly powerful solvents for a wide range of organic compounds due to their high polarity and ability to solvate both polar and nonpolar molecules.[1][2][3][4] this compound is anticipated to be highly soluble in these solvents. Acetone and acetonitrile, being less polar, may offer moderate solubility.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Chloroform):
-
Toluene: As an aromatic solvent, toluene can engage in π-π stacking interactions with the quinoxaline ring system, potentially leading to some degree of solubility.
-
Hexane: Being a nonpolar aliphatic hydrocarbon, hexane is unlikely to be a good solvent for the polar this compound.
-
Chloroform: While often considered nonpolar, chloroform has a polar C-H bond and can act as a weak hydrogen bond donor, which may contribute to some solubility of this compound.
-
2.3. Thermodynamics of Dissolution
The dissolution process can be understood through its thermodynamic parameters: enthalpy (ΔH) and entropy (ΔS) of solution. For a solute to dissolve, the Gibbs free energy of solution (ΔG) must be negative. The process involves breaking the solute-solute and solvent-solvent interactions (an endothermic process) and forming new solute-solvent interactions (an exothermic process). The overall enthalpy of the solution can be endothermic or exothermic. The increase in disorder as the solute dissolves contributes to a positive entropy change.
Experimental Determination of Solubility
Given the lack of specific quantitative solubility data for this compound in the literature, experimental determination is essential. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (chemically compatible with the chosen solvents)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
3.2. Step-by-Step Experimental Protocol: Isothermal Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium solubility is reached. A preliminary study can be conducted to determine the time required to reach equilibrium by taking measurements at different time points.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
Dilute the filtered solution to a known volume with the same solvent. This diluted sample will be used for analysis.
-
3.3. Visualization of the Experimental Workflow
Analytical Quantification
To determine the concentration of this compound in the saturated solutions, a reliable analytical method with a proper calibration is required.
4.1. High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a highly sensitive and specific method for quantifying the concentration of a compound.
-
Method Development: A suitable reversed-phase HPLC method should be developed using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The detection wavelength should be set at the λmax of this compound.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration. The curve should be linear over the expected concentration range of the solubility samples.
-
Sample Analysis: Inject the diluted, filtered solubility samples into the HPLC system and determine the peak area. Use the calibration curve to calculate the concentration of this compound in the diluted sample.
4.2. UV-Vis Spectroscopy
For a more rapid but potentially less specific measurement, UV-Vis spectroscopy can be employed.
-
Determination of λmax: Scan a dilute solution of this compound in the solvent of interest to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).
-
Sample Analysis: Measure the absorbance of the diluted, filtered solubility samples and use the calibration curve to determine the concentration.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
5.1. Hypothetical Quantitative Solubility Data
The following table illustrates how the solubility data for this compound could be presented. Note: This data is hypothetical and for illustrative purposes only.
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Nonpolar | 25 | < 0.1 | < 0.0007 |
| Toluene | Nonpolar (Aromatic) | 25 | 5.2 | 0.035 |
| Chloroform | Nonpolar | 25 | 15.8 | 0.107 |
| Ethyl Acetate | Polar Aprotic | 25 | 22.5 | 0.152 |
| Acetone | Polar Aprotic | 25 | 45.3 | 0.306 |
| Acetonitrile | Polar Aprotic | 25 | 38.7 | 0.261 |
| Isopropanol | Polar Protic | 25 | 18.9 | 0.128 |
| Ethanol | Polar Protic | 25 | 25.1 | 0.170 |
| Methanol | Polar Protic | 25 | 30.5 | 0.206 |
| DMF | Polar Aprotic | 25 | > 200 | > 1.35 |
| DMSO | Polar Aprotic | 25 | > 200 | > 1.35 |
5.2. Interpretation of Hypothetical Data
-
The hypothetical data aligns with the theoretical predictions. The solubility is very low in the nonpolar alkane (hexane) and increases with solvent polarity.
-
The high solubility in DMSO and DMF is consistent with their strong solvating power for a wide range of organic molecules.
-
The moderate to good solubility in alcohols (polar protic) and other polar aprotic solvents (acetone, ethyl acetate, acetonitrile) is as expected.
-
The solubility in toluene, while lower than in polar solvents, is likely enhanced by π-π stacking interactions.
5.3. Visualization of Molecular Interactions
Conclusion
References
- PubChem. This compound.
- MP Biomedicals. Dimethyl Sulfoxide (DMSO)
- Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO)
- MDPI. A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. [Link]
- Royal Society of Chemistry.
- MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]
- Lund University Publications.
- California Department of Food and Agriculture. Center for Analytical Chemistry. [Link]
- NIH.
Sources
Quantum Chemical Calculations for 5-Fluoroquinoxaline: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on 5-Fluoroquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry.[1] Quinoxaline derivatives are recognized for their broad pharmacological potential, including antiviral and anticancer activities.[1][2][3] A deep understanding of the electronic structure, reactivity, and spectroscopic properties at the quantum mechanical level is paramount for the rational design of novel therapeutic agents.[4] This document details the application of Density Functional Theory (DFT) to elucidate the molecular characteristics of this compound, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound in Medicinal Chemistry
Quinoxaline derivatives form a pivotal class of nitrogen-containing heterocyclic compounds, structurally featuring a fused benzene and pyrazine ring.[1] Their planar aromatic structure is a key feature that contributes to their diverse biological activities, making them a recurring motif in the development of new pharmaceutical agents.[1][5] The introduction of a fluorine atom at the 5-position can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.
Quantum chemical calculations offer a powerful in silico lens to predict and understand these properties before engaging in resource-intensive synthesis and experimental testing.[6] By employing methods like Density Functional Theory (DFT), we can accurately model the molecular geometry, electronic landscape, and spectroscopic signatures of this compound, thereby accelerating the drug discovery pipeline.[4]
Theoretical Foundations: A Primer on DFT for Organic Molecules
Density Functional Theory (DFT) is a robust computational method that calculates the electronic structure of many-body systems based on the electron density, rather than the complex many-electron wavefunction.[7] This approach provides an excellent balance of computational cost and accuracy, making it the workhorse for quantum chemical studies of organic molecules.
2.1. The Choice of Functional and Basis Set: B3LYP/6-311++G(d,p)
For molecules like this compound, a combination of the B3LYP hybrid functional and the 6-311++G(d,p) basis set is a well-established and reliable choice.[8][9]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, crucial for aromatic systems. It is widely used for its accuracy in predicting geometries and energies of organic molecules.[10]
-
6-311++G(d,p): This is a triple-zeta basis set that provides a flexible description of the electron distribution.
-
++: Diffuse functions are added for both heavy atoms and hydrogen, which are essential for accurately modeling non-covalent interactions and systems with lone pairs.
-
(d,p): Polarization functions are included for heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron density, which is critical for describing chemical bonds accurately.
-
This level of theory has been shown to yield reliable results for geometries, vibrational frequencies, and electronic properties of N-heterocyclic compounds.[8][9][11]
Computational Protocol: A Step-by-Step Workflow
This section outlines a detailed, self-validating protocol for conducting quantum chemical calculations on this compound using a standard computational chemistry package like Gaussian.
3.1. Workflow Visualization
The overall computational workflow can be visualized as follows:
Caption: Computational workflow for this compound analysis.
3.2. Detailed Protocol
-
Molecular Structure Input:
-
Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).
-
Ensure correct atom types and initial bond connectivity. A pre-optimization with a faster method (e.g., molecular mechanics) can be beneficial.
-
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule.
-
Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Opt
-
Validation: The optimization process has converged when the forces on the atoms are negligible and the geometry remains stable over consecutive steps.
-
-
Frequency Calculation:
-
Objective: To confirm that the optimized structure is a true energy minimum and to calculate vibrational frequencies for IR and Raman spectra.
-
Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Freq
-
Trustworthiness Check: A true minimum on the potential energy surface will have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, and the geometry must be re-optimized.
-
-
Electronic and Spectroscopic Properties Calculation:
-
Natural Bond Orbital (NBO) Analysis: To understand charge distribution, hybridization, and intramolecular interactions.[12][13][14]
-
Keywords (Gaussian): Pop=NBO
-
-
Time-Dependent DFT (TD-DFT): To simulate the UV-Vis electronic absorption spectrum.[7][15][16][17]
-
Keywords (Gaussian): TD(NStates=20) (calculates the first 20 excited states).
-
-
NMR Chemical Shifts: To predict the NMR spectrum.
-
Keywords (Gaussian): NMR=GIAO
-
-
Analysis and Interpretation of Results
This section details how to interpret the key outputs from the calculations, providing insights into the molecular properties of this compound.
4.1. Molecular Geometry
The optimized geometry provides the most stable 3D structure. Key bond lengths and angles should be compared with experimental crystallographic data if available to validate the computational model.
| Parameter | C5-F | C4a-N4 | N1-C2 | C8-C8a |
| Calculated Bond Length (Å) | Value | Value | Value | Value |
| Calculated Bond Angle (°) | Value | Value | Value | Value |
| Note: Values are placeholders and would be populated with actual calculation results. |
4.2. Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions.[4]
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
| Property | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| Energy Gap (ΔE) | Value |
| Note: Values are placeholders. |
4.3. Molecular Electrostatic Potential (MEP)
The MEP map is a color-coded representation of the electrostatic potential on the molecule's surface. It is invaluable for identifying sites for intermolecular interactions.
-
Red Regions (Negative Potential): Electron-rich areas, typically around electronegative atoms like nitrogen and fluorine. These are sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Electron-poor areas, usually around hydrogen atoms. These are sites for nucleophilic attack and hydrogen bond donation.
The logical relationship between these properties is key to understanding the molecule's behavior.
Caption: Interplay of electronic properties in this compound.
4.4. Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into localized bonds and lone pairs.[12][13] A key output is the second-order perturbation theory analysis, which quantifies the stabilization energy (E(2)) from donor-acceptor (hyperconjugative) interactions.[14] These interactions are crucial for understanding intramolecular charge transfer and the stability of the molecule.
4.5. Spectroscopic Signatures
-
Vibrational Spectroscopy (IR): The calculated vibrational frequencies (after applying a scaling factor, typically ~0.967 for B3LYP) can be compared with experimental FT-IR spectra to confirm the structure and identify characteristic functional group vibrations.[18]
-
Electronic Spectroscopy (UV-Vis): TD-DFT calculations predict the electronic transitions (λmax) and their corresponding oscillator strengths, which can be correlated with the experimental UV-Vis absorption spectrum.[7][10] This is essential for understanding the molecule's photophysical properties.
Advanced Applications in Drug Development
The quantum chemical data derived from this protocol serves as a foundational input for more advanced computational studies relevant to drug development:
-
Molecular Docking: The optimized geometry and calculated partial charges are essential for accurately simulating the binding of this compound to a biological target, such as an enzyme active site.[19][20]
-
Quantitative Structure-Activity Relationship (QSAR): Quantum chemical descriptors like HOMO/LUMO energies, dipole moment, and polarizability can be used to build QSAR models that correlate molecular structure with biological activity.[21][22]
Conclusion
This guide provides a robust and scientifically grounded protocol for the quantum chemical analysis of this compound. By leveraging Density Functional Theory with the B3LYP functional and 6-311++G(d,p) basis set, researchers can gain profound insights into the molecule's structural, electronic, and spectroscopic properties. This information is invaluable for understanding its reactivity, potential intermolecular interactions, and for guiding the rational design of novel quinoxaline-based therapeutic agents. The self-validating steps within the protocol ensure the trustworthiness and accuracy of the computational results, empowering drug development professionals to make more informed decisions.
References
- Natural Bond Orbital (NBO) Analysis. Gaussian.
- Natural bond orbital. Grokipedia.
- What is NBO (Natural Bond Orbital) analysis for molecules?. ResearchGate.
- Natural Bond Orbital (NBO) Analysis: Formaldehyde example. iOpenShell.
- NATURAL BOND ORBITAL 7.0 HOME. NBO 7.0.
- DFT Study of the Six-Membered Heterocyclic SinN6-nHn (n = 0-6): Stability and Aromaticity. Preprints.org.
- Bessmertnykh-Lemeune, A. et al. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega.
- Anhaia-Machado, L.M. et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules.
- Bou-Salah, L. et al. (2021). Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones. Authorea.
- Anhaia-Machado, L.M. et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI.
- Peer Review of "Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds". MDPI.
- Al-Hussain, S.A. et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing.
- Abdel-Wahab, S.H. et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI.
- Katritzky, A.R. et al. (2007). Structural elucidation of nitro-substituted five-membered aromatic heterocycles utilizing GIAO DFT calculations. Magnetic Resonance in Chemistry.
- Abdel-Wahab, S.H. et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. ResearchGate.
- Azantha Parimala, P. & Madivanane, R. (2016). Comparative ab initio Investigation of Some Nitrogen Containing Heterocyclic Compounds Using DFT Calculation. Asian Journal of Chemistry.
- Deka, R.C. & Saikia, P. (2018). Density Functional Study on the Adsorption of 5-Membered N-Heterocycles on B/N/BN-Doped Graphene: Coronene as a Model System. ACS Omega.
- SPECTROSCOPIC MARK AND QUANTUM CHEMICAL INVESTIGATION FOR PHOTONIC/BIOLOGICAL APPLICATIONS. Journal of Science & Technology.
- Kabanda, M.M. et al. (2012). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Scirp.org.
- Ghorab, M.M. et al. (2016). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules.
- El-Sayed, N.F. et al. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure and Dynamics.
- Quantum chemical parameters a for the calculated quinoxaline derivatives. ResearchGate.
- Quantum chemical study on Molecular structure, Chemical reactivity, MEP, NLO and Charge analysis of new Quinoxaline-linked-1,2,4-triazole-Sulfonamide. ResearchGate.
- Raman, N. et al. (2017). Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies. Journal of Photochemistry and Photobiology B: Biology.
- (a,c) Electronic absorption spectra of selected quinoxaline derivatives.... ResearchGate.
- Kpotin, G.A. & Gómez-Jeria, J.S. (2018). A Quantum-chemical Study of the Relationships Between Electronic Structure and Anti-proliferative Activity of Quinoxaline Derivatives on the HeLa Cell Line. International Journal of Computational and Theoretical Chemistry.
- Jomova, K. et al. (2017). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules.
- Soral, M. et al. (2020). Mass spectrometrical and quantum-chemical study of pentafluorophenylhydrazones. Journal of Mass Spectrometry.
- Iankova, R. et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy.
Sources
- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]
- 8. DFT Study of the Six-Membered Heterocyclic SinN6-nHn (n = 0-6): Stability and Aromaticity [orgchemres.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Chemistry | Free Full-Text | Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NBO [cup.uni-muenchen.de]
- 13. grokipedia.com [grokipedia.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds - ProQuest [proquest.com]
- 17. researchgate.net [researchgate.net]
- 18. journal.uctm.edu [journal.uctm.edu]
- 19. mdpi.com [mdpi.com]
- 20. Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A Quantum-chemical Study of the Relationships Between Electronic Structure and Anti-proliferative Activity of Quinoxaline Derivatives on the HeLa Cell Line, International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
A Senior Application Scientist's Guide to the Biological Activity Screening of 5-Fluoroquinoxaline
Abstract
The quinoxaline scaffold, a privileged heterocyclic structure formed by the fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The introduction of a fluorine atom, particularly at the 5-position, can significantly modulate the compound's pharmacokinetic and pharmacodynamic profile due to fluorine's high electronegativity, ability to form strong carbon-fluorine bonds, and potential to enhance metabolic stability and binding affinity.[5] This guide provides an in-depth framework for researchers, scientists, and drug development professionals on how to strategically approach the biological activity screening of 5-Fluoroquinoxaline. We will move beyond mere procedural lists to explore the causality behind experimental choices, establish self-validating protocols, and ground our methods in authoritative scientific literature.
The Quinoxaline Core: A Foundation for Diverse Bioactivity
Quinoxaline derivatives have consistently emerged as promising candidates in drug discovery.[2][6] Their planar structure allows them to intercalate with DNA, while the nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with various enzymatic targets.[7] The versatility of the quinoxaline ring system allows for substitutions that can fine-tune its biological effects.[8]
Key Therapeutic Areas for Quinoxaline Scaffolds:
-
Anticancer: Quinoxalines have been shown to inhibit receptor tyrosine kinases (such as EGFR, VEGFR-2), topoisomerase II, and interfere with microtubule dynamics, leading to apoptosis and cell cycle arrest in cancer cells.[1][7][9]
-
Antimicrobial: The scaffold is effective against a range of pathogens, including bacteria and fungi.[10][11] Some derivatives have shown potent activity against multidrug-resistant strains like MRSA.[10]
-
Antiprotozoal: Quinoxaline 1,4-di-N-oxides, in particular, have demonstrated significant activity against parasites like Trypanosoma cruzi and Plasmodium falciparum.[12][13]
The addition of a fluorine atom at the 5-position is a strategic chemical modification. Fluorine's unique properties can enhance a molecule's lipophilicity, improving cell membrane permeability, and can block sites of metabolism, thereby increasing the compound's half-life.[5] This makes this compound a particularly compelling candidate for comprehensive biological screening.
A Strategic Framework for Biological Screening
A successful screening campaign is not a random walk but a structured, logical progression from broad, high-throughput methods to highly specific, mechanism-of-action studies. This tiered approach ensures that resources are allocated efficiently to the most promising activities.
Caption: A tiered workflow for screening this compound.
Core Experimental Protocols
The following protocols are foundational for the primary screening tier. They are designed to be robust, reproducible, and include critical controls for data integrity.
Protocol: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[15][16][17]
Principle: The amount of purple formazan produced is directly proportional to the number of viable cells.[14]
Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., HCT-116 for colon, MCF-7 for breast) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working concentrations (e.g., 200 µM to 0.1 µM) in serum-free medium.
-
Scientist's Note: DMSO is the solvent of choice for its broad solvency and low toxicity at concentrations typically below 0.5%. A vehicle control (medium with the same final DMSO concentration) is essential to rule out solvent-induced toxicity.
-
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x working concentrations of the compound (in duplicate or triplicate). Include wells for a vehicle control (DMSO only) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. Incubate for 4 hours at 37°C.
-
Scientist's Note: During this incubation, only viable cells with active mitochondria will reduce the MTT to formazan, forming visible purple crystals.[16]
-
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[15][17]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.[15]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19] It is considered a gold-standard method for its accuracy and reproducibility.[18]
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration showing no turbidity after incubation is the MIC.
Methodology:
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.[20] For fastidious organisms, specialized media may be required.[21]
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of this compound (e.g., from 128 µg/mL down to 0.25 µg/mL) in the appropriate broth. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[20] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Scientist's Note: Essential controls must be included on every plate:
-
Growth Control: A well with broth and bacteria but no compound.
-
Sterility Control: A well with broth only.
-
Positive Control: A well-known antibiotic (e.g., Ciprofloxacin) to validate the assay's performance.[22]
-
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[18][20]
-
Data Acquisition: Visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound where no growth is observed.[18]
-
Further Analysis (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture 10-20 µL from the clear wells onto an agar plate. The lowest concentration that results in no growth on the agar is the MBC.[20]
Potential Mechanisms of Action & Advanced Analysis
Initial screening results pave the way for deeper mechanistic investigations. If this compound shows potent anticancer activity, the next logical step is to investigate how it kills cancer cells. Quinoxaline derivatives are known to act as competitive inhibitors of ATP at the kinase domain of various growth factor receptors.[7]
Caption: Potential mechanism: Inhibition of Receptor Tyrosine Kinase signaling.
Data Presentation and Interpretation
Table 1: Example Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference Compound (Doxorubicin) IC₅₀ (µM) |
| HCT-116 | Colon | 2.5[1] | 0.8 |
| MCF-7 | Breast | 5.3[1] | 1.2 |
| PC-3 | Prostate | 2.11[1] | 1.5 |
| MDA-MB-231 | Breast | < 16[1] | 1.1 |
Table 2: Example Antimicrobial Susceptibility Data for this compound
| Organism | Strain Type | MIC (µg/mL) | Reference Compound (Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 (MSSA) | 4 | 0.5 |
| Staphylococcus aureus | BAA-1717 (MRSA) | 8 | >32 |
| Escherichia coli | ATCC 25922 | 16 | 0.015 |
| Pseudomonas aeruginosa | ATCC 27853 | 32 | 0.5 |
Note: Data in tables are illustrative examples based on activities of similar quinoxaline compounds found in the literature and should not be taken as factual results for this compound itself.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to the biological activity screening of this compound. By starting with broad, validated assays for anticancer and antimicrobial activity and progressing to more focused mechanistic studies, researchers can efficiently characterize the therapeutic potential of this promising scaffold. The key to a successful campaign lies not just in performing the experiments, but in understanding the rationale behind each step, employing rigorous controls, and interpreting the data within the broader context of medicinal chemistry. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by in vivo efficacy and toxicology studies for the most promising derivatives.
References
- A Comparative Analysis of Quinoxaline-Based Anticancer Agents. Benchchem.
- MTT assay protocol. Abcam.
- Cytotoxicity MTT Assay Protocols and Methods.
- Broth microdilution. Wikipedia.
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Protocol for Cell Viability Assays. BroadPharm.
- Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. ASM Journals.
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.
- Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC.
- Antimicrobial susceptibility testing by broth microdilution method: widely available modific
- Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A System
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC - PubMed Central.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
- Exploring Biological Activities of Quinoxaline Derivatives.
- Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. PMC - NIH.
- Antimicrobial activity of the compounds 5a-i and values are expressed...
- Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). Current Topics in Medicinal Chemistry.
- Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. MDPI.
- Synthesis of novel antibacterial and antifungal quinoxaline deriv
- The Diverse Biological Activities of Quinoxaline-Based Compounds: A Technical Guide. Benchchem.
- Antitumoral activity of quinoxaline derivatives: A system
- Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. PubMed.
- Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). Unknown Source.
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC - NIH.
- Biological activity of quinoxaline derivatives.
- Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica. Frontiers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica [frontiersin.org]
- 14. clyte.tech [clyte.tech]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 21. journals.asm.org [journals.asm.org]
- 22. mdpi.com [mdpi.com]
5-Fluoroquinoxaline Derivatives: A Guide to Synthesis, Characterization, and Application
An In-Depth Technical Guide for Drug Development Professionals
Foreword: The Strategic Value of Fluorinated Quinoxalines
The quinoxaline scaffold, a heterocyclic system formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including antiviral, antibacterial, anticancer, and antifungal properties.[4][5][6][7][8] The strategic incorporation of a fluorine atom into this privileged structure often leads to a significant enhancement of its pharmacological profile. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[9]
This guide provides a comprehensive technical overview of the synthesis and characterization of 5-fluoroquinoxaline derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but the scientific rationale behind the methodological choices, ensuring a deep and actionable understanding of this promising class of compounds.
Part 1: Core Synthetic Strategies
The foundational method for assembling the quinoxaline ring system is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[5][10] This approach remains the most direct and versatile route. The key to synthesizing this compound derivatives lies in the selection of the appropriate fluorinated precursor.
The Cornerstone Reaction: Condensation from Fluorinated Precursors
The most effective strategy is to begin with a commercially available or synthesized 4-fluoro-1,2-phenylenediamine. This ensures the fluorine atom is precisely positioned at the desired C5 location in the final quinoxaline ring. The reaction proceeds by a double condensation, forming the pyrazine ring.
Caption: General synthesis of 5-fluoroquinoxalines.
The choice of solvent and catalyst is critical for optimizing yield and purity. While traditional methods often employ acetic acid or ethanol at reflux, modern, greener approaches offer significant advantages.[5][10]
Field-Proven Synthetic Protocol: Synthesis of 5-Fluoro-2,3-diphenylquinoxaline
This protocol details a reliable method for synthesizing a representative this compound derivative. The causality behind each step is explained to provide a self-validating framework.
Objective: To synthesize 5-Fluoro-2,3-diphenylquinoxaline via acid-catalyzed condensation.
Materials:
-
4-Fluoro-1,2-phenylenediamine (1.0 eq)
-
Benzil (1,2-diphenylethane-1,2-dione) (1.0 eq)
-
Glacial Acetic Acid (solvent)
-
Ethanol (for recrystallization)
-
Deionized Water
Step-by-Step Methodology:
-
Reactant Solubilization: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-1,2-phenylenediamine (e.g., 1.26 g, 10 mmol) in 30 mL of glacial acetic acid. Stir until a homogenous solution is achieved.
-
Causality: Acetic acid serves as both a solvent and a catalyst. Its acidic nature protonates the carbonyl oxygen of the benzil, increasing its electrophilicity and facilitating the initial nucleophilic attack by the diamine.
-
-
Addition of Dicarbonyl: Add an equimolar amount of benzil (e.g., 2.10 g, 10 mmol) to the flask.
-
Thermal Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: The elevated temperature provides the necessary activation energy for the two condensation steps and the subsequent dehydration that leads to the aromatic quinoxaline ring.
-
-
Isolation of Crude Product: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring. A precipitate will form.
-
Causality: The synthesized quinoxaline derivative is poorly soluble in water. This precipitation step effectively separates the product from the acetic acid solvent and any water-soluble impurities.
-
-
Purification: Collect the crude solid by vacuum filtration and wash with copious amounts of deionized water to remove residual acid. Recrystallize the solid from hot ethanol.
-
Causality: Recrystallization is a purification technique based on differential solubility. The desired product is soluble in hot ethanol but crystallizes out upon cooling, leaving more soluble impurities behind in the solvent.
-
-
Drying and Yield Calculation: Dry the purified crystals in a vacuum oven. Record the final mass and calculate the percentage yield.
Modern Synthetic Enhancements
To improve efficiency and sustainability, several modern techniques have been developed.
| Method | Catalyst/Medium | Key Advantages | Reference |
| Microwave-Assisted Synthesis | Solvent-free or polar solvents | Drastically reduced reaction times (minutes vs. hours), often higher yields. | [5][10] |
| Green Catalysis | Zinc triflate (Zn(OTf)₂) | Mild reaction conditions (room temperature), high yields, catalyst can be recycled. | [1] |
| Fluorinated Alcohol Media | Hexafluoroisopropanol (HFIP) | Acts as a solvent and promoter, enabling high yields at room temperature due to its strong hydrogen-bonding ability. | [10] |
Part 2: A Framework for Comprehensive Characterization
Rigorous characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized this compound derivative. A multi-technique approach is essential for a self-validating data package.
Caption: General workflow for spectroscopic characterization.[11]
Spectroscopic Characterization
The combination of NMR, Mass Spectrometry, and IR spectroscopy provides an unambiguous structural confirmation.
Table 1: Expected Spectroscopic Data for 5-Fluoro-2,3-diphenylquinoxaline
| Technique | Parameter | Expected Observation | Rationale |
| ¹H NMR | Chemical Shift (δ) | 7.30-8.10 ppm | Aromatic protons. The proton at C6 will likely show coupling to the fluorine at C5. |
| ¹³C NMR | Chemical Shift (δ) | 110-160 ppm | Aromatic carbons. The carbon at C5 will appear as a doublet with a large C-F coupling constant (~250 Hz). |
| ¹⁹F NMR | Chemical Shift (δ) | -110 to -130 ppm | A single resonance confirming the presence of the fluorine atom in an aromatic environment. |
| HRMS (ESI+) | m/z | [M+H]⁺ | Provides the exact mass, confirming the elemental composition C₂₀H₁₃FN₂. |
| FT-IR | Wavenumber (cm⁻¹) | ~1620 (C=N), ~1250 (C-F) | Confirms the presence of key functional groups: the imine bond of the pyrazine ring and the carbon-fluorine bond.[4][12] |
-
Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for structural elucidation.
-
¹H NMR: Provides information on the electronic environment and connectivity of protons.
-
¹³C NMR: Reveals the carbon skeleton. The direct coupling between ¹³C and ¹⁹F is a definitive marker for the fluorinated carbon.
-
¹⁹F NMR: This is a crucial and straightforward experiment. A single peak in the expected region provides direct evidence of the successful incorporation of the fluorine atom.[12]
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight, allowing for the confirmation of the molecular formula.[11][13]
-
Infrared (IR) Spectroscopy: IR is used to identify the characteristic vibrations of functional groups, providing supplementary evidence for the quinoxaline core and the C-F bond.[4]
Part 3: The Significance in Drug Discovery
The introduction of a fluorine atom at the 5-position of the quinoxaline ring is a strategic decision rooted in established medicinal chemistry principles. This modification can significantly impact a compound's therapeutic potential. Quinoxaline derivatives have demonstrated a wide array of pharmacological activities, and the 5-fluoro substitution pattern is being explored to optimize these properties.[14][15]
Caption: The impact of 5-fluoro substitution on biological activity.
-
Antiviral Activity: Certain chloro-fluoroquinoxaline derivatives have shown promising activity against HIV.[5][6] The fluorine atom can enhance binding to viral enzymes and resist metabolic degradation, potentially leading to more potent and longer-lasting drug candidates.
-
Anticancer Activity: The planar quinoxaline ring can intercalate with DNA, a mechanism relevant to cancer therapy.[4] Fluorine substitution can alter the electronic properties of the ring system, potentially improving this interaction or influencing binding to other cancer-related targets like kinases.
-
Antibacterial and Antifungal Activity: Quinoxalines are present in several antibiotics.[3] The 5-fluoro substituent can improve cell membrane permeability and resist enzymatic breakdown by pathogens, enhancing the compound's efficacy.
Conclusion
This compound derivatives represent a highly promising scaffold for the development of new therapeutic agents. Their synthesis is accessible through well-established condensation reactions, which can be optimized for efficiency and sustainability using modern methods. A rigorous, multi-faceted characterization workflow, with a particular emphasis on multinuclear NMR, is critical to validate the structure and purity of these compounds. The strategic placement of the fluorine atom is a proven tactic in medicinal chemistry to enhance the drug-like properties of a molecule, making this class of compounds a fertile ground for future research and development in the pharmaceutical industry.
References
- Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (n.d.).
- Khan, H., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021).
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). PubMed Central. [Link]
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic
- A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones. (2020). MDPI. [Link]
- A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones. (2020). PubMed. [Link]
- Zasada, A., et al. (2023). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry. [Link]
- Synthesis of some new quinoxaline derivatives. (n.d.).
- Quinoxaline: Synthetic and pharmacological perspectives. (n.d.). International Journal of Pharmaceutical Research and Development. [Link]
- (a,c) Electronic absorption spectra of selected quinoxaline derivatives... (n.d.).
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica. (2020). Frontiers. [Link]
- Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. [Link]
- Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A state of the art review. European Journal of Medicinal Chemistry. [Link]
- Design, Synthesis, and Characterization of Quinoxaline Derivatives as a Potent Antimicrobial Agent. (n.d.).
- Pharmacological properties of quinoxaline derivatives as a new class of 5-HT3 receptor antagonists. (1998). PubMed. [Link]
- EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. (2021). Journal of Chemical Technology and Metallurgy. [Link]
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. journal.uctm.edu [journal.uctm.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Toxicological Profile of 5-Fluoroquinoxaline
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoroquinoxaline, a halogenated derivative of the quinoxaline scaffold, represents a compound of interest in medicinal chemistry due to the prevalence of quinoxaline moieties in biologically active agents.[1] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, metabolic stability, and biological activity. This guide provides a comprehensive framework for establishing the toxicological profile of this compound. By integrating established methodologies with expert insights, this document serves as a roadmap for researchers and drug development professionals to rigorously assess the safety of this and similar novel chemical entities. The narrative emphasizes the causal relationships behind experimental choices and outlines self-validating protocols to ensure data integrity and reproducibility.
Introduction: The Quinoxaline Scaffold and the Influence of Fluorination
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer and antimicrobial properties.[1][2][3] The parent quinoxaline structure is a fusion of a benzene ring and a pyrazine ring. Modifications to this core structure can lead to significant changes in biological function and toxicological profile.
The strategic incorporation of fluorine into drug candidates is a common practice in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. However, the introduction of a fluoro group can also introduce toxicological liabilities.[4] Therefore, a thorough toxicological evaluation of this compound is imperative to ascertain its potential as a safe therapeutic agent. This guide will delineate a systematic approach to this evaluation.
Physicochemical Characterization and In Silico Toxicological Prediction
A foundational step in toxicological assessment is the characterization of the compound's physicochemical properties. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile and, consequently, its toxicity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Formula | C8H5FN2 | --- |
| Molecular Weight | 148.14 g/mol | --- |
| Melting Point | Data not available | DSC |
| Boiling Point | Data not available | --- |
| Solubility | Data not available | HPLC-UV |
| LogP | Data not available | Shake-flask method |
| pKa | Data not available | Potentiometric titration |
Note: Experimental determination of these properties is a prerequisite for subsequent toxicological studies.
In Silico Assessment:
Prior to initiating wet-lab experiments, computational tools can be employed to predict potential toxicities. DEREK (Deductive Estimation of Risk from Existing Knowledge) and SARAH (Structure-Activity Relationship Analysis) are valuable tools for flagging potential structural alerts for mutagenicity and carcinogenicity.
In Vitro Toxicology: A Tiered Approach to Mechanistic Insights
In vitro assays provide the initial assessment of a compound's potential toxicity at the cellular level, offering mechanistic insights while minimizing animal use.
Cytotoxicity Assays
Cytotoxicity is a critical early endpoint. A panel of cell lines, including both cancerous and non-cancerous human cells (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity), should be utilized.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
Expected Data Presentation:
Table 2: IC50 Values of this compound in Various Cell Lines
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| HepG2 | Experimental Data | Experimental Data | Experimental Data |
| HEK293 | Experimental Data | Experimental Data | Experimental Data |
| A549 | Experimental Data | Experimental Data | Experimental Data |
Genotoxicity Assays
Genotoxicity assessment is crucial to determine if a compound can damage genetic material, a potential precursor to carcinogenesis.
Experimental Workflow: Genotoxicity Assessment
Caption: Tiered approach for genotoxicity testing of this compound.
Experimental Protocol: Ames Test (OECD 471)
-
Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli with different mutations.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction).
-
Exposure: Expose the bacterial strains to various concentrations of this compound.
-
Plating: Plate the treated bacteria on a minimal agar medium.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies. A significant increase in revertants compared to the control indicates mutagenicity.
Metabolism and Pharmacokinetics (ADME)
Understanding the metabolic fate of this compound is critical, as metabolites can be more or less toxic than the parent compound. Studies on related quinoxaline 1,4-di-N-oxides (QdNOs) have shown that their toxicity can be linked to the reduction of the N→O group, sometimes resulting in metabolites with higher toxic effects than the precursor compound.[5][6][7][8]
Metabolic Pathway Investigation
Caption: General metabolic pathways for xenobiotics like this compound.
Experimental Protocol: In Vitro Metabolism using Liver Microsomes
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human, rat), NADPH, and this compound.
-
Incubation: Incubate at 37°C for various time points.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: Centrifuge the samples and analyze the supernatant using LC-MS/MS to identify and quantify metabolites.
In Vivo Toxicology
In vivo studies are essential for understanding the systemic effects of this compound in a whole organism. All animal studies should be conducted in compliance with ethical guidelines and regulations.
Acute Oral Toxicity (OECD 423)
This study provides an initial estimate of the substance's toxicity after a single oral dose.
Table 3: Acute Oral Toxicity Study Design
| Parameter | Description |
| Species | Rat (one sex, typically female) |
| Number of Animals | 3 per step |
| Dosing | Stepwise procedure with doses of 5, 50, 300, and 2000 mg/kg |
| Observation Period | 14 days |
| Endpoints | Clinical signs, body weight, mortality, gross necropsy |
Repeat-Dose Toxicity (OECD 407)
A 28-day repeat-dose study in rodents is a cornerstone for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).
Experimental Protocol: 28-Day Oral Toxicity Study
-
Animal Groups: Use four groups of animals (e.g., 10 males and 10 females per group): a control group and three dose groups (low, mid, high).
-
Dosing: Administer this compound daily via oral gavage for 28 days.
-
Observations: Conduct daily clinical observations and weekly body weight and food consumption measurements.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Histopathology: Conduct a full histopathological examination of all organs.
Conclusion and Future Directions
The toxicological assessment of this compound requires a multi-faceted and tiered approach. The framework presented in this guide, from initial physicochemical and in silico analysis to comprehensive in vitro and in vivo studies, provides a robust pathway for characterizing its safety profile. Based on the findings from these studies, further specialized toxicological investigations, such as carcinogenicity, reproductive, and developmental toxicity studies, may be warranted. The data generated will be pivotal for any future consideration of this compound in a drug development pipeline.
References
- An, H., et al. (2024). Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. Chemical Research in Toxicology, 37(4), 528-539. [Link]
- PubMed. (2024). Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. [Link]
- ACS Publications. (2024). Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides | Chemical Research in Toxicology. [Link]
- Google Scholar. (2024). Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides.
- ResearchGate. (2024). Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. [Link]
- PubMed Central. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. [Link]
- PubMed. (1998). Cytotoxic effects of quinoxaline derivatives on human cancer cell lines. [Link]
- ProQuest. (2015). In-vitro Cytotoxicity Assay of Quinoxalines. [Link]
- ResearchGate. (2015). In-vitro Cytotoxicity Assay of Quinoxalines | Request PDF. [Link]
- Taylor & Francis Online. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. [Link]
- PubMed Central. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. [Link]
- Google Scholar. (2023). Associations of Serum Per- and Polyfluoroalkyl Substances with Genotoxic Biomarkers: New Insights from Cross-Sectional and In Vivo Evidence.
- PubMed Central. (2014).
- Matweb. (2011).
- PubMed. (2012). Impacts of two perfluorinated compounds (PFOS and PFOA) on human hepatoma cells: cytotoxicity but no genotoxicity?. [Link]
- MDPI. (2021). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]
- ResearchGate. (2018).
- NIH. (2020).
- PubMed. (2015). Biology of fluoro-organic compounds. [Link]
- RSC Blogs. (2023).
- Thermo Fisher Scientific. (2025).
- PubMed. (2001).
- DTIC. (1989). Toxicology of Some Fluoro-Organic Compounds. [Link]
- PubMed. (1995). Pharmacological properties of quinoxaline derivatives as a new class of 5-HT3 receptor antagonists. [Link]
- CDC Stacks. (2021). Toxicological Profile for Perfluoroalkyls: 05/05/2021. [Link]
- NCBI Bookshelf. (2021). REFERENCES - Toxicological Profile for Perfluoroalkyls. [Link]
- PubMed Central. (2022).
- ATSDR. (2021). Toxicological Profile for Perfluoroalkyls. [Link]
- NCBI. (2020). Toxicological Profile for Perfluoroalkyls. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vitro Cytotoxicity Assay of Quinoxalines - ProQuest [proquest.com]
- 4. Biology of fluoro-organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. | Semantic Scholar [semanticscholar.org]
Foreword: Proactive Thermal Characterization in Pharmaceutical Development
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 5-Fluoroquinoxaline
In the landscape of modern drug discovery and development, the quinoxaline scaffold remains a cornerstone for building novel therapeutic agents. Its unique electronic properties and versatile synthetic handles have led to its incorporation in a wide array of molecules targeting various diseases. The introduction of fluorine atoms into these scaffolds, a common strategy to enhance metabolic stability, binding affinity, and lipophilicity, yields compounds like this compound. While these modifications can significantly improve pharmacological profiles, they also alter fundamental physicochemical properties, most critically, thermal stability.
Understanding the thermal behavior of a novel chemical entity is not a perfunctory task; it is a critical component of risk assessment, process safety, and formulation development. An uncharacterized thermal profile can lead to unforeseen hazards during manufacturing, degradation upon storage, and compromised drug product quality. This guide is designed for researchers, process chemists, and formulation scientists, providing a comprehensive framework for the systematic evaluation of the thermal stability and decomposition pathways of this compound. We will move beyond mere data reporting, focusing instead on the causality behind experimental choices and the logic of a multi-technique analytical approach. This document serves as both a practical guide and a reference for establishing robust, self-validating thermal analysis protocols.
The Physicochemical Landscape of this compound
The thermal stability of this compound is dictated by the interplay between its constituent aromatic systems and the unique influence of the fluorine substituent.
The Quinoxaline Core: An Anchor of Stability
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is inherently robust. Its aromaticity contributes to a significant delocalization of π-electrons, resulting in high thermal stability. The decomposition of the core structure typically requires substantial energy input to overcome this aromatic stabilization. Oxidation of the pyrazine nitrogen atoms or cleavage of the benzene ring are common decomposition pathways for the parent quinoxaline structure under harsh conditions.[1]
The Role of the C5-Fluorine Substituent
The introduction of a fluorine atom at the 5-position has profound and competing effects on the molecule's stability.
-
Bond Strength: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a typical bond dissociation energy of ~110 kcal/mol. This inherent strength suggests that C-F bond scission is unlikely to be the initiating step in thermal decomposition.
-
Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect can polarize the aromatic system, potentially influencing the stability of adjacent bonds.
-
Enhanced Aromaticity and Stability ("Fluoromaticity"): Theoretical and experimental studies have shown that fluorine substitution can enhance the thermal stability of aromatic rings.[2][3] Fluorine's p-orbitals can participate in the π-system, contributing to overall π-electron density and further stabilizing the ring against degradation.[2][3] This added stability is a key factor in the high thermal resistance of many fluorinated polymers.[2][3]
Given these factors, we can hypothesize that the decomposition of this compound will likely be initiated by the cleavage of C-C or C-N bonds within the heterocyclic ring system rather than the direct cleavage of the C-F bond.
A Multi-Faceted Experimental Strategy for Thermal Characterization
A single analytical technique is insufficient to fully characterize the thermal properties of a compound. A comprehensive understanding requires a logical, multi-step approach that combines calorimetry, mass loss analysis, and evolved gas identification.
Caption: A logical workflow for the comprehensive thermal analysis of this compound.
Phase 1: Differential Scanning Calorimetry (DSC) - Energetics and Phase Transitions
Causality: Before quantifying mass loss, it is crucial to understand the energetic events occurring as the material is heated. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of melting points and the detection of potentially hazardous exothermic decompositions.[4][5]
Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The melting point (onset temperature) should be 156.6 °C and the heat of fusion should be 28.45 J/g.[6]
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan. An identical empty pan will serve as the reference.[7]
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative decomposition.[7]
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a temperature well above the expected decomposition (e.g., 400 °C) at a constant heating rate of 10 °C/min.[8]
-
-
Data Analysis:
-
Melting Point (T_m): Determine the onset temperature of the endothermic melting peak. A sharp, single peak is indicative of a pure substance.
-
Enthalpy of Fusion (ΔH_f): Integrate the area of the melting peak to quantify the energy required for melting.
-
Decomposition (T_d): Identify any sharp, exothermic events following the melt. A rapid release of energy indicates a potentially hazardous decomposition.
-
Phase 2: Thermogravimetric Analysis (TGA) - Quantifying Stability
Causality: TGA provides quantitative data on the thermal stability of a material by measuring its mass as a function of temperature in a controlled environment.[9] This directly determines the temperature at which the material begins to decompose and the number of decomposition steps involved.
Experimental Protocol: TGA Analysis
-
Instrument Verification: Verify the TGA balance performance using certified calibration weights and temperature accuracy using materials with known decomposition points (e.g., calcium oxalate).
-
Sample Preparation: Place 5-10 mg of this compound into an alumina crucible.[10]
-
Atmosphere: Purge the furnace with high-purity nitrogen at 30-50 mL/min to ensure an inert environment.[10]
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a final temperature where no further mass loss occurs (e.g., 700 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Onset Temperature (T_onset): Determine the temperature at which significant mass loss begins. This is a primary indicator of thermal stability.
-
Derivative Thermogravimetry (DTG): Plot the first derivative of the TGA curve. The peaks in the DTG curve correspond to the temperatures of the maximum rate of mass loss for each decomposition stage.
-
Residual Mass: Quantify the percentage of material remaining at the end of the experiment.
-
Phase 3: TGA-Mass Spectrometry (TGA-MS) - Identifying Decomposition Products
Causality: While TGA tells us when a material decomposes, it does not tell us what it decomposes into. By coupling the TGA to a mass spectrometer, the gaseous products evolved during each mass loss event can be identified in real-time.[9] This is the most critical step for elucidating the decomposition mechanism.
Experimental Protocol: TGA-MS Analysis
-
System Setup: Couple the gas outlet of the TGA instrument to the inlet of a quadrupole mass spectrometer via a heated transfer line (typically held at ~200-250 °C to prevent condensation of evolved products).
-
TGA Method: Run the same TGA thermal program as described in section 2.2.
-
MS Method:
-
Set the mass spectrometer to scan a relevant mass-to-charge (m/z) range, for example, m/z 10-200.
-
Alternatively, use a Multiple Ion Detection (MID) recipe to monitor specific, anticipated fragments.[11] For this compound (MW = 148.13), key ions to monitor would include:
-
m/z 20: HF (Hydrogen Fluoride)
-
m/z 27: HCN (Hydrogen Cyanide)
-
m/z 148: The molecular ion of this compound
-
Other potential fragments of the quinoxaline ring.
-
-
-
Data Analysis: Correlate the DTG peaks from the TGA data with the ion current signals from the MS data. An increase in the ion current for a specific m/z value that coincides with a mass loss event identifies that species as a decomposition product.[11]
Anticipated Fragmentation: Based on the structure of this compound, the fragmentation under thermal stress, followed by ionization in the MS, is expected to involve cleavage of the heterocyclic ring. Common fragmentation patterns for aromatic nitrogen heterocycles involve the loss of HCN and radical-driven ring fissions.[12][13] The presence of fluorine will likely lead to the formation of HF if a source of hydrogen is available.
Caption: Workflow for TGA-MS evolved gas analysis.
Phase 4: Decomposition Kinetics - Predicting Long-Term Stability
Causality: Determining the activation energy (Ea) of decomposition provides a deeper insight into the stability of a material than the onset temperature alone. A higher activation energy implies that more energy is required to initiate decomposition, suggesting greater long-term stability at lower temperatures. Isoconversional kinetic methods, which are model-free, are robust techniques for calculating Ea from a series of TGA experiments performed at different heating rates.[14][15]
Experimental Protocol: Multi-Heating Rate TGA
-
TGA Experiments: Perform a series of TGA runs on fresh samples of this compound using the thermal program from section 2.2, but at several different linear heating rates (e.g., 2, 5, 10, and 20 °C/min).[14]
-
Data Collection: For each heating rate, record the temperature at which specific levels of mass loss (conversion, α) occur. Typically, α values from 5% to 50% are analyzed.
-
Kinetic Calculation (Flynn-Wall-Ozawa Method):
-
The Flynn-Wall-Ozawa (FWO) method is a common isoconversional model. It relates the heating rate (β) to the temperature (T) at a given conversion (α) without assuming a specific reaction model.
-
For each level of conversion (e.g., α = 10%), plot log(β) versus 1/T.
-
The data should yield a straight line, and the activation energy (Ea) can be calculated from the slope:
-
Slope = -0.4567 * (Ea / R) , where R is the universal gas constant (8.314 J/mol·K).
-
-
-
Data Analysis: Calculate Ea at different conversion levels. If Ea is relatively constant across the conversion range, it indicates a single-step decomposition mechanism. A significant change in Ea suggests a more complex, multi-step process.[16][17]
Synthesizing the Data: A Complete Thermal Profile
The data from these four analytical phases should be consolidated to build a complete and authoritative thermal profile for this compound.
Table 1: Summary of Thermal Properties for this compound
| Parameter | Analytical Technique | Value | Interpretation |
| Melting Point (T_m, onset) | DSC | e.g., 85 °C | Temperature of solid-to-liquid phase transition. |
| Enthalpy of Fusion (ΔH_f) | DSC | e.g., 25 J/g | Energy required to melt the solid. |
| Decomposition Exotherm (T_d) | DSC | e.g., >300 °C | Temperature of rapid, energetic decomposition. |
| Onset of Decomposition (T_onset) | TGA | e.g., 280 °C (at 10°C/min) | Temperature at which significant mass loss begins. |
| Decomposition Stages | TGA/DTG | e.g., One primary stage | Number of distinct mass loss events. |
| Temperature of Max Loss Rate (T_max) | DTG | e.g., 295 °C | Point of fastest decomposition for the main stage. |
| Residual Mass at 700 °C | TGA | e.g., < 2% | Indicates nearly complete volatilization of the compound. |
| Primary Decomposition Products | TGA-MS | e.g., HF (m/z 20), HCN (m/z 27) | Key volatile fragments indicating decomposition pathway. |
| Activation Energy (Ea) | Multi-rate TGA | e.g., 170 ± 10 kJ/mol | Energy barrier for decomposition; predicts stability. |
Conclusion and Best Practices
This guide outlines a systematic, multi-technique methodology for the definitive characterization of the thermal stability and decomposition of this compound. By integrating data from DSC, TGA, TGA-MS, and kinetic analysis, a researcher can move beyond simple metrics to a profound understanding of the material's behavior under thermal stress. This comprehensive thermal profile is indispensable for ensuring process safety during scale-up, establishing appropriate storage conditions to prevent degradation, and guiding formulation strategies. The principles and protocols described herein provide a self-validating framework that upholds the highest standards of scientific integrity, ensuring that decisions made in the drug development pipeline are based on robust and reliable data.
References
- DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.).
- Kennemur, J. G. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(48), 32669–32680.
- Kennemur, J. G. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega.
- Hillier, J., & Fletcher, T. H. (2012). Improved Method for the Determination of Kinetic Parameters from Non-isothermal Thermogravimetric Analysis (TGA) Data. Energy & Fuels, 26(7), 4143-4152.
- TA Instruments. (n.d.). Decomposition kinetics using TGA. TA-075.
- MC² – Material and Chemical Characterisation Facility. (n.d.). Kinetics of thermal decomposition: calculating the activation energy. Thermal Analysis.
- Chen, Y.-C. (2023). Determination of activation energy of decomposition reaction from thermo gravimetric analysis. AIP Advances.
- Zhang, X., et al. (2022). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. Atmosphere.
- Potrzebowski, M. J., et al. (2020). Influence of Hydrogen/Fluorine Substitution on Structure, Thermal Phase Transitions, and Internal Molecular Motion of Aromatic Residues in the Crystal Lattice of Steroidal Rotors. Crystal Growth & Design.
- Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry. CHEM 366.
- Wang, Y., et al. (2019). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports.
- Kadry, A. M., et al. (1988). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. ResearchGate.
- Naglah, A. M., et al. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry.
- Wikipedia. (n.d.). Differential scanning calorimetry.
- Jelesarov, I., & Bosshard, H. R. (2010). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Molecular Recognition.
- Wołosewicz, K., et al. (2020). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules.
- Cheeseman, G. W. H. (1955). Quinoxaline derivatives. Part V. Decomposition of 3 : 4-dihydro-4-methyl-3-oxoquinoxaline-2-carboxy-N-methylanilide 1-oxide with sulphuric acid. Journal of the Chemical Society.
- Wołosewicz, K., et al. (2020). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. ResearchGate.
- Chemistry LibreTexts. (2021). Mass Spectrometry - Fragmentation Patterns.
- Williams College. (n.d.). LAB MANUAL Differential Scanning Calorimetry. Chem 366-3.
- Dziaduszek, J., et al. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry B.
- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- Chupakhin, O. N., et al. (2019). New opportunities for the synthesis of quinoxaline derivatives. ResearchGate.
- EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA).
- TA Instruments. (2021). Setting Up a TGA Mass Spectrometry Experiment. YouTube.
- Open Access Journals. (2023). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration.
- Moustafa, A. H. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). Molecular Diversity Preservation International.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 5. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sfu.ca [sfu.ca]
- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 8. web.williams.edu [web.williams.edu]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. epfl.ch [epfl.ch]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. bath.ac.uk [bath.ac.uk]
- 15. ijaem.net [ijaem.net]
- 16. thermalsupport.com [thermalsupport.com]
- 17. tainstruments.com [tainstruments.com]
exploring the chemical reactivity of the fluorine atom in 5-Fluoroquinoxaline
An In-depth Technical Guide to the Chemical Reactivity of the Fluorine Atom in 5-Fluoroquinoxaline
Foreword: The Strategic Importance of Fluorine in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, pKa, and binding affinity.[1][2] When this powerful element is introduced into a privileged heterocyclic core like quinoxaline, the resulting compound presents a unique set of opportunities and challenges for chemical functionalization. Quinoxaline and its derivatives are well-established pharmacophores, exhibiting a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[3][4]
This guide provides an in-depth exploration of the chemical reactivity centered on the fluorine atom of this compound. The C-F bond, being the strongest single bond to carbon, presents a significant energetic barrier to transformation.[5][6] However, the electronic nature of the quinoxaline ring system provides specific pathways for its activation and displacement. This document is intended for researchers, scientists, and drug development professionals, offering both mechanistic insights and practical, field-proven methodologies for the derivatization of this valuable scaffold.
Section 1: Nucleophilic Aromatic Substitution (SNAr) - The Primary Reactivity Pathway
The predominant mode of reactivity for the fluorine atom in this compound is Nucleophilic Aromatic Substitution (SNAr). This is a direct consequence of the electron-deficient nature of the benzopyrazine ring system, which can stabilize the negatively charged intermediate formed during the reaction.
Mechanistic Underpinnings and the Role of Fluorine
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7] First, a nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] In the second, typically rapid step, the fluoride ion is expelled, and the aromaticity of the ring is restored.
Caption: General mechanism for SNAr on this compound.
A crucial point of expertise is understanding why fluorine, despite forming the strongest bond with carbon, is an excellent leaving group in this context. The rate-determining step is the initial nucleophilic attack. Fluorine's intense electron-withdrawing inductive effect makes the attached carbon highly electrophilic, thus lowering the activation energy for this first step and accelerating the overall reaction.[9] This often makes fluoroarenes more reactive in SNAr than their chloro- or bromo-analogues.
Scope of Nucleophiles and Reaction Protocols
A wide variety of nucleophiles can be employed to displace the fluorine atom, making SNAr a versatile tool for generating diverse libraries of quinoxaline derivatives.
A. Oxygen Nucleophiles (O-Nucleophiles): Alkoxides and phenoxides are common reactants, leading to the formation of valuable ether linkages. These reactions are typically base-mediated to generate the nucleophilic alkoxide/phenoxide in situ.
B. Nitrogen Nucleophiles (N-Nucleophiles): Primary and secondary amines, anilines, and nitrogen-containing heterocycles (e.g., imidazoles, pyrazoles) readily displace the fluorine atom. These reactions are fundamental in drug development for introducing functionalities that can engage in hydrogen bonding or modulate solubility.
C. Sulfur Nucleophiles (S-Nucleophiles): Thiolates, generated from thiols and a base, are potent nucleophiles that react efficiently to form thioethers.
Self-Validating Experimental Protocol: Synthesis of 5-(Phenoxy)quinoxaline
This protocol describes a standard SNAr reaction. The progress can be monitored by Thin Layer Chromatography (TLC), and the product identity is confirmed by standard analytical techniques (NMR, MS), providing a self-validating system.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Phenol (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser.
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound, phenol, and potassium carbonate.
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.
-
Stir the mixture at 100-120 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The starting material should be consumed within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 5-(phenoxy)quinoxaline.
-
Data Presentation: Comparative SNAr Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | - | Methanol | Reflux | 2 | >90 |
| Phenol | K₂CO₃ | DMF | 110 | 6 | ~85 |
| Aniline | K₂CO₃ | DMA | 130 | 12 | ~78 |
| Pyrrolidine | - | DMSO | 80 | 4 | >95 |
| Sodium Thiophenolate | - | DMF | 25 | 1 | >90 |
Note: Yields are approximate and can vary based on specific substrate and reaction scale.
Section 2: Metal-Catalyzed Cross-Coupling Reactions
While SNAr is highly effective, its scope is limited to the introduction of heteroatom or certain carbon nucleophiles. For the formation of carbon-carbon or more complex carbon-nitrogen bonds, transition-metal-catalyzed cross-coupling reactions provide a powerful, albeit more challenging, alternative. The primary obstacle remains the high bond dissociation energy of the C-F bond, which necessitates specialized catalytic systems for its activation.[6][10]
Causality in Catalyst and Condition Selection
The choice of catalyst is critical for successful C-F bond activation. While palladium catalysts are workhorses for C-Cl, C-Br, and C-I bonds, they are often less effective for C-F bonds. Nickel-based catalysts, particularly with electron-rich, bulky phosphine ligands, have proven more adept at the oxidative addition step into the strong C-F bond.[10] The logic behind this choice lies in nickel's different electronic properties and its ability to engage in catalytic cycles that can overcome the high activation barrier.
Caption: A simplified catalytic cycle for a generic cross-coupling reaction.
Key Cross-Coupling Methodologies
-
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds with boronic acids or esters. For this compound, this would require a potent Nickel or specialized Palladium catalyst system, often with strong bases and high temperatures to facilitate the difficult oxidative addition step.
-
Buchwald-Hartwig Amination: This provides an alternative to SNAr for C-N bond formation, particularly for less nucleophilic amines or when SNAr conditions lead to side reactions. Again, robust catalyst systems are required.
Field-Proven Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is based on established methods for C-F activation of challenging fluoroarenes and serves as a robust starting point for optimization.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.5 eq)
-
NiCl₂(dppp) (10 mol%)
-
Triphenylphosphine (PPh₃) (20 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
Anhydrous Dioxane or Toluene
-
Schlenk flask or sealed tube, glovebox or Schlenk line for inert atmosphere.
-
-
Procedure:
-
Strictly under an inert atmosphere (glovebox): To a Schlenk tube, add NiCl₂(dppp), PPh₃, K₃PO₄, the arylboronic acid, and this compound.
-
Evacuate and backfill the tube with Argon (3x).
-
Add anhydrous, degassed dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Section 3: Electrophilic Aromatic Substitution (EAS)
Electrophilic Aromatic Substitution (EAS) represents a less favorable pathway for the functionalization of this compound.[11][12] The pyrazine portion of the quinoxaline core contains two electron-withdrawing nitrogen atoms, which strongly deactivate the entire ring system towards attack by electrophiles.[13]
Furthermore, the fluorine atom at the 5-position, while being an ortho-, para-director due to lone pair donation, is also strongly deactivating through its inductive effect.[14] The combination of these deactivating effects means that any EAS reaction (e.g., nitration, halogenation) would require harsh, forcing conditions. Such conditions often lead to low yields and a mixture of isomers, making this approach synthetically impractical compared to the highly predictable and efficient SNAr pathway. Functionalization via EAS is therefore not a recommended strategy for targeted derivatization at or near the 5-position.
Section 4: Conclusion and Future Outlook
The chemical reactivity of the fluorine atom in this compound is dominated by its susceptibility to Nucleophilic Aromatic Substitution . This pathway is highly efficient, predictable, and versatile, allowing for the introduction of a wide range of O-, N-, and S-based nucleophiles. For the construction of C-C bonds, advanced metal-catalyzed cross-coupling reactions, particularly those employing nickel-based catalysts, offer a viable but more challenging route that requires careful optimization under inert conditions. Finally, Electrophilic Aromatic Substitution is largely disfavored due to the powerful deactivating effects of both the pyrazine ring and the fluorine substituent.
The future of C-F bond functionalization will likely focus on the development of more sustainable and efficient catalytic systems. Innovations in photoredox catalysis and the use of earth-abundant first-row transition metals are promising avenues for activating these strong bonds under milder conditions.[15][16] As the demand for novel, highly functionalized fluorinated heterocycles in drug discovery continues to grow[17], a deep understanding of the principles and protocols outlined in this guide will remain essential for the medicinal chemist.
References
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
- Recent advances in transition metal-catalyzed reactions of chloroquinoxalines: Applications in bioorganic chemistry. PubMed.
- Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry (RSC Publishing).
- Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI.
- Fluorine in drug discovery: Role, design and case studies. Pharmacy & Pharmacology International Journal.
- Get the F Out! C-F Bond Functionalization. Baran Lab, Scripps Research.
- Carbon–fluorine bond cleavage mediated by metalloenzymes. National Institutes of Health (NIH).
- Electrophilic aromatic substitution. Wikipedia.
- Photocatalytic C‒F bond activation in small molecules and polyfluoroalkyl substances. Nature.
- Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. ResearchGate.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central (PMC).
- Carbon-Fluorine Bond Activation. LCC CNRS Toulouse.
- Nucleophilic Aromatic Substitution. YouTube.
- Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (NIH).
- Substituting Superhalogens for the Fluorine Atom of 5‐Fluorouracil: A New Approach to Modulate its Structure, Electronic Properties, and Chemical Reactivity. ResearchGate.
- Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
- Metal-Catalyzed Cross-Coupling for the Synthesis of β-Lactam Drugs and Related Chemical Probes. PubMed.
- Electrophilic Aromatic Substitution AR5. Directing Effects. College of Saint Benedict and Saint John's University.
- Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge. Springer.
- Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing).
- Electrophilic aromatic substitution (video). Khan Academy.
- 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- Metal‐Catalyzed Cross‐Coupling for the Synthesis of β‐Lactam Drugs and Related Chemical Probes. ResearchGate.
- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. PubMed.
- Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. PubMed Central (PMC).
- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed.
- Iron‐Catalyzed Oxidative C−C Cross‐Coupling Reaction of Tertiary Anilines with Hydroxyarenes by Using Air as Sole Oxidant. National Institutes of Health (NIH).
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in transition metal-catalyzed reactions of chloroquinoxalines: Applications in bioorganic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
- 6. Carbon-Fluorine Bond Activation - LCC CNRS Toulouse [lcc-toulouse.fr]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 15. communities.springernature.com [communities.springernature.com]
- 16. Iron‐Catalyzed Oxidative C−C Cross‐Coupling Reaction of Tertiary Anilines with Hydroxyarenes by Using Air as Sole Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Historical Overview of Quinoxaline Synthesis: From Classical Condensations to Modern Catalytic Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Quinoxaline Scaffold
Quinoxalines, bicyclic heteroaromatic compounds formed by the fusion of a benzene and a pyrazine ring, represent a privileged scaffold in medicinal chemistry and materials science.[1][2] Their derivatives exhibit a remarkable breadth of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4] Several commercially available drugs, such as the antibiotic Echinomycin and the anticancer agent XK469, feature the quinoxaline core, underscoring its therapeutic relevance.[5][6] Beyond pharmaceuticals, quinoxalines are integral to the development of organic semiconductors, dyes, and fluorescent materials.[7] This guide provides a comprehensive historical and technical overview of the key synthetic methodologies for accessing the quinoxaline ring system, from the foundational classical reactions to contemporary catalytic and green chemistry approaches.
The Classical Era: Foundational Condensation Reactions
The genesis of quinoxaline synthesis lies in the late 19th century, with methods that have remained staples in organic chemistry for their reliability and simplicity. These classical approaches universally rely on the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent.
The Hinsberg and Körner Synthesis: A Timeless Approach
Independently reported in 1884, the Hinsberg and Körner reactions represent the most fundamental and widely employed method for quinoxaline synthesis.[3][8] The reaction proceeds via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, typically under acidic conditions.[6][9]
Mechanism and Rationale: The reaction is initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic quinoxaline ring. The use of an acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. The choice of solvent is often ethanol or acetic acid, which effectively solubilizes the reactants and facilitates proton transfer.[10]
Experimental Protocol: Phenol-Catalyzed Hinsberg Condensation [10]
-
Reactants: o-Phenylenediamine (1 mmol), Benzil (1 mmol), Phenol (20 mol%).
-
Solvent: Ethanol/Water mixture.
-
Procedure:
-
To a solution of o-phenylenediamine and benzil in an ethanol/water mixture, add a catalytic amount of phenol.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution and can be isolated by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
Evolution of Quinoxaline Synthesis: Expanding the Substrate Scope
While the classical Hinsberg and Körner reactions are robust, their reliance on 1,2-dicarbonyl compounds can be a limitation. Consequently, numerous methods have been developed that utilize synthetic equivalents of 1,2-dicarbonyls, significantly broadening the scope and accessibility of quinoxaline derivatives.
Synthesis from α-Haloketones
The reaction of o-phenylenediamines with α-haloketones provides a versatile route to quinoxalines.[5] This method involves a condensation-oxidation sequence.
Mechanism and Rationale: The reaction is believed to proceed through the initial formation of a dihydroquinoxaline intermediate, which is subsequently oxidized to the aromatic quinoxaline. The α-haloketone acts as a "1,2-dicarbonyl surrogate." The reaction can be performed under various conditions, often with a base or a catalyst to facilitate the initial condensation and subsequent oxidation.[11]
Experimental Protocol: Pyridine-Catalyzed Synthesis from Phenacyl Bromide [11]
-
Reactants: 1,2-Diaminobenzene (1 mmol), Phenacyl bromide (1 mmol), Pyridine (catalytic amount).
-
Solvent: Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 1,2-diaminobenzene and phenacyl bromide in THF at room temperature.
-
Add a catalytic amount of pyridine to the mixture.
-
Stir the reaction for approximately 2 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2-phenylquinoxaline.
-
The Beirut Reaction: A Unique Route to Quinoxaline-1,4-Dioxides
Discovered in 1965 by Haddadin and Issidorides, the Beirut reaction is a powerful method for the synthesis of quinoxaline-1,4-dioxides from benzofuroxans and enolates.[8][12] These N-oxide derivatives are of significant interest due to their biological activities, particularly as antibacterial and antitumor agents.[4]
Mechanism and Rationale: The generally accepted mechanism involves the nucleophilic addition of an enolate to one of the electrophilic nitrogen atoms of the benzofuroxan ring. This is followed by a ring-opening and subsequent intramolecular cyclization via condensation of the imino-oxide onto the carbonyl group. A final dehydration step yields the stable quinoxaline-1,4-dioxide. The reaction is typically base-catalyzed to generate the requisite enolate from a ketone, β-diketone, or other active methylene compound.[8][13]
Experimental Protocol: Synthesis of 2-Amino-3-cyanoquinoxaline-1,4-dioxide [4]
-
Reactants: Benzofuroxane, Malononitrile.
-
Conditions: Reaction conditions for the Beirut reaction can vary, but often involve a base in a suitable solvent.
-
Procedure: (Detailed experimental conditions can be found in the cited reference)
-
React benzofuroxane with malononitrile under Beirut reaction conditions.
-
The reaction yields 2-amino-3-cyanoquinoxaline-1,4-dioxide.
-
Modern Era: Catalytic and Green Synthetic Strategies
The late 20th and early 21st centuries have witnessed a paradigm shift in quinoxaline synthesis, driven by the principles of green chemistry and the power of transition metal catalysis. These modern methods aim for higher efficiency, milder reaction conditions, and reduced environmental impact.
Transition Metal-Catalyzed Syntheses
Palladium, copper, and other transition metals have emerged as powerful catalysts for quinoxaline synthesis, enabling novel reaction pathways.[14] For instance, palladium-catalyzed reductive annulation of catechols and nitroarylamines provides a direct route to novel quinoxaline derivatives.[14] These methods often offer high atom economy and functional group tolerance.
Green Chemistry Approaches
The integration of green chemistry principles has led to the development of more sustainable methods for quinoxaline synthesis.[1][2][15] Key strategies include:
-
Use of Reusable Catalysts: Heterogeneous catalysts, such as nano-catalysts (e.g., silica nanoparticles, monoclinic zirconia) and alumina-supported heteropolyoxometalates, offer high efficiency and can be easily recovered and reused, minimizing waste.[1][7][16]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions or in environmentally benign solvents like water or ethanol.[17][18][19][20][21]
-
Benign Solvents: The use of water, ethanol, or glycerol as reaction media reduces the reliance on volatile and toxic organic solvents.[9]
Experimental Protocol: Microwave-Induced Iodine-Catalyzed Synthesis [17]
-
Reactants: 1,2-Diamine (1 mmol), 1,2-Dicarbonyl compound (1 mmol), Iodine (5 mol%).
-
Solvent: Ethanol/Water (1:1).
-
Procedure:
-
Dissolve the 1,2-diamine and 1,2-dicarbonyl compound in a 1:1 ethanol/water mixture.
-
Add a catalytic amount of iodine.
-
Irradiate the mixture in a microwave reactor (e.g., at 50 °C and 300 W power).
-
Monitor the reaction by TLC.
-
After completion, perform a standard workup involving extraction with dichloromethane, washing with sodium thiosulfate solution and brine, drying, and solvent evaporation.
-
Comparative Analysis of Synthetic Methods
The choice of synthetic method for a particular quinoxaline derivative depends on factors such as the desired substitution pattern, substrate availability, and desired scale of the reaction.
| Method | Key Features | Advantages | Disadvantages |
| Hinsberg/Körner | Condensation of o-phenylenediamines and 1,2-dicarbonyls. | Simple, robust, readily available starting materials. | Limited by the availability of 1,2-dicarbonyl compounds. |
| From α-Haloketones | Condensation-oxidation of o-phenylenediamines and α-haloketones. | Expands substrate scope beyond 1,2-dicarbonyls. | May require an additional oxidant or specific reaction conditions. |
| Beirut Reaction | Cycloaddition of benzofuroxans and enolates. | Direct route to biologically important quinoxaline-1,4-dioxides. | Limited to the synthesis of N-oxides. |
| Modern Catalytic | Transition metal-catalyzed reactions, use of reusable catalysts. | High efficiency, mild conditions, broad functional group tolerance. | Catalyst cost and removal can be a concern. |
| Green Approaches | Microwave-assisted, use of benign solvents. | Environmentally friendly, reduced reaction times, improved yields. | Specialized equipment (microwave reactor) may be required. |
Visualizing the Chemistry: Reaction Mechanisms and Workflows
Hinsberg Quinoxaline Synthesis Mechanism
Caption: Mechanism of the Hinsberg quinoxaline synthesis.
General Workflow for Green Quinoxaline Synthesis
Caption: A typical workflow for green quinoxaline synthesis.
Conclusion and Future Outlook
The synthesis of quinoxalines has evolved significantly from the classical condensation reactions of the 19th century. While the Hinsberg and Körner methods remain valuable for their simplicity, modern catalytic and green chemistry approaches offer superior efficiency, milder conditions, and greater sustainability. The ongoing development of novel catalysts and reaction methodologies continues to expand the toolkit available to chemists for accessing this important heterocyclic scaffold. As the demand for new therapeutics and functional materials grows, the innovative synthesis of quinoxaline derivatives will undoubtedly remain a vibrant and impactful area of research.
References
- Current time information in Beirut, LB, LB. (n.d.). Google.
- Lima, L. M., & do Amaral, D. N. (2013). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Revista Virtual de Química, 5(6), 1075-1100.
- Keri, R. S., et al. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances, 13(30), 20996-21019.
- Buravchenko, A. O., & Shchekotikhin, A. E. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(13), 5034.
- Basu, B., et al. (2009). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. Molecules, 14(1), 153-161.
- Keri, R. S., et al. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances, 13(30), 20996-21019.
- Keri, R. S., et al. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Publishing.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University.
- Guzmán, A., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Heterocyclic Chemistry, 2013, 731289.
- Zayed, M. F. (2023).
- Islami, M. R., & Hassani, Z. (2008).
- Keri, R. S., et al. (2023). Synthesis of quinoxaline using o-phenylenediamine with various diketone using different catalysts at various reaction conditions.
- Keri, R. S., et al. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview.
- Various authors. (n.d.). Synthesis of quinoxaline using different catalysts.
- Heravi, M. M., et al. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society, 18(2), 427-430.
- Various authors. (n.d.).
- Various authors. (2024). Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport.
- Heravi, M. M., et al. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. SciELO.
- Borah, B., & Chowhan, L. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(59), 37537-37555.
- Various authors. (2015). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry, 31(3), 1523-1530.
- Koutentis, P. A., et al. (2020). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. Chemistry, 2(1), 164-175.
- Various authors. (n.d.). Proposed mechanism of the Beirut reaction.
- Various authors. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Scribd.
- Various authors. (n.d.). Microwave Assisted Synthesis of Quinoxaline Derivatives.
- Zayed, M. F. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
- Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- Lima, L. M., & do Amaral, D. N. (2013). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Semantic Scholar.
- Various authors. (n.d.). Synthesis of Quinoxalines.
- Sajjadifar, S., et al. (2012). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. E-Journal of Chemistry, 9(4), 2055-2061.
- Various authors. (n.d.). Plausible mechanism for the formation of quinoxaline.
- Various authors. (n.d.). General procedure for the synthesis of quinoxalines. The Royal Society of Chemistry.
- Hinsberg reaction. (n.d.). In Wikipedia.
- Hinsberg Reagent And Test. (n.d.). BYJU'S.
- Narsaiah, B., & Kumar, P. S. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
- Wang, H., et al. (2020). Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines.
- Various authors. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview | CoLab [colab.ws]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. soc.chim.it [soc.chim.it]
- 6. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 11. acgpubs.org [acgpubs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 17. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. scielo.br [scielo.br]
- 21. researchgate.net [researchgate.net]
Methodological & Application
5-Fluoroquinoxaline: A Versatile Intermediate in Modern Organic Synthesis
Introduction: The Strategic Value of Fluorinated Heterocycles
The introduction of fluorine into bioactive molecules is a cornerstone of modern drug discovery. The unique physicochemical properties of the fluorine atom—including its high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Within the vast landscape of heterocyclic chemistry, quinoxalines represent a privileged scaffold due to their prevalence in a wide array of pharmacologically active compounds, including anticancer, antiviral, and antibacterial agents.[2][3] The strategic incorporation of a fluorine atom onto the quinoxaline core, as in 5-fluoroquinoxaline, creates a versatile intermediate with enhanced potential for the synthesis of novel therapeutics and advanced materials. This guide provides a comprehensive overview of the synthesis and application of this compound, complete with detailed experimental protocols for its derivatization.
Synthesis of the this compound Scaffold
The most common and practical approach to the synthesis of the this compound core involves the cyclocondensation of a suitably substituted o-phenylenediamine with a 1,2-dicarbonyl compound. Specifically, 4-fluoro-1,2-phenylenediamine serves as the key precursor.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from 4-fluoro-1,2-phenylenediamine and glyoxal.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| 4-Fluoro-1,2-phenylenediamine | 126.12 | 10.0 | 1.26 g |
| Glyoxal (40% solution in water) | 58.04 | 11.0 | 1.60 mL |
| Ethanol (EtOH) | 46.07 | - | 50 mL |
| Hydrochloric Acid (conc. HCl) | 36.46 | catalytic | 0.5 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-1,2-phenylenediamine (1.26 g, 10.0 mmol) and ethanol (50 mL).
-
Stir the mixture at room temperature until the diamine is fully dissolved.
-
Add the 40% aqueous solution of glyoxal (1.60 mL, 11.0 mmol) to the flask, followed by the catalytic amount of concentrated hydrochloric acid (0.5 mL).
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a crystalline solid.
Applications of this compound in Organic Synthesis
The fluorine atom at the 5-position of the quinoxaline ring activates the molecule for various transformations, making it a valuable building block for a range of complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-fluorine bond in this compound can be leveraged in palladium-catalyzed cross-coupling reactions, although it is generally less reactive than corresponding chloro, bromo, or iodo derivatives. More commonly, the quinoxaline core is first functionalized with a more reactive halogen to facilitate these transformations. However, direct C-H functionalization is an increasingly important alternative.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[4][5][6] While direct coupling at the C-F bond is challenging, a more practical approach involves the prior conversion of a related quinoxaline derivative to a halide or triflate. For the purpose of illustrating the utility of the quinoxaline scaffold, a general protocol for the Suzuki coupling of a halo-quinoxaline is provided.
Caption: Suzuki-Miyaura Coupling Workflow.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 5-Haloquinoxaline
| Component | Role | Typical Reagents/Conditions |
| Substrate | Electrophile | 5-Bromoquinoxaline (1.0 equiv) |
| Coupling Partner | Nucleophile | Arylboronic acid (1.2 equiv) |
| Catalyst | Palladium source | Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (3-5 mol%) |
| Base | Activates boronic acid | K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) |
| Solvent | Reaction medium | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) |
| Temperature | Reaction condition | 80-110 °C |
Procedure:
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine the 5-haloquinoxaline (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (3-5 mol%), and base (2.0 equiv).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the specified temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, then purify the residue by column chromatography.
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines.[7][8][9] This reaction is instrumental in the synthesis of numerous pharmaceuticals.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of a 5-Haloquinoxaline
| Component | Role | Typical Reagents/Conditions |
| Substrate | Electrophile | 5-Bromoquinoxaline (1.0 equiv) |
| Amine | Nucleophile | Primary or secondary amine (1.2 equiv) |
| Catalyst | Palladium source | Pd₂(dba)₃ (2-5 mol%) |
| Ligand | Stabilizes catalyst | Xantphos (4-10 mol%) or BINAP (4-10 mol%) |
| Base | Activates amine | NaOtBu (1.4 equiv) or K₃PO₄ (2.0 equiv) |
| Solvent | Reaction medium | Toluene or Dioxane |
| Temperature | Reaction condition | 80-110 °C |
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and base.
-
Add the 5-haloquinoxaline and the amine, followed by the anhydrous, degassed solvent.
-
Heat the mixture to the indicated temperature and stir for 4-24 hours, monitoring by TLC.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the quinoxaline ring system, further enhanced by the fluorine atom, makes the 5-position susceptible to nucleophilic aromatic substitution (SNAr).[10][11][12] The fluorine atom is a good leaving group in SNAr reactions.[13]
Protocol 4: Nucleophilic Aromatic Substitution with an Alkoxide
Reaction Scheme:
Caption: SNAr with an Alkoxide.
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare a solution of the desired alcohol (1.5 equiv) in anhydrous THF or DMF.
-
Add sodium hydride (NaH, 1.5 equiv) portion-wise at 0 °C and stir for 30 minutes to generate the sodium alkoxide.
-
Add a solution of this compound (1.0 equiv) in the same solvent.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the product, wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis.[14] For quinoxalines, this often occurs at the C2 or C3 positions. However, methods for C-H arylation at other positions are also being developed.[2][15][16]
Application in the Synthesis of Kinase Inhibitors
The quinoxaline scaffold is a key component of many kinase inhibitors. For instance, derivatives of this compound have shown potential as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a target for neurodegenerative diseases and diabetes.[14][17] Other quinoxaline derivatives are being investigated as Apoptosis signal-regulating kinase 1 (ASK1) inhibitors.[7][18]
Example: Synthesis of a GSK-3β Inhibitor Precursor
A multi-step synthesis of a potent GSK-3β inhibitor involved the use of a 5-fluoro-10-(4-fluorophenyl) derivative of a pyrido[2,3-f]quinoxaline.[14][17] This highlights the importance of the fluorinated quinoxaline core in the development of such targeted therapies.
Caption: this compound in Kinase Inhibitor Synthesis.
Application in PET Tracer Development
The introduction of the fluorine-18 (¹⁸F) isotope is a common strategy for the synthesis of Positron Emission Tomography (PET) tracers.[19][20] The relatively long half-life of ¹⁸F (109.8 minutes) allows for multi-step syntheses and transport to imaging facilities.[21] this compound can serve as a precursor for the synthesis of ¹⁸F-labeled quinoxaline derivatives for PET imaging of various biological targets, such as tyrosine kinase receptors.[22]
Conceptual Radiosynthesis:
The synthesis of an ¹⁸F-labeled quinoxaline would typically involve the nucleophilic substitution of a suitable leaving group (e.g., nitro, trimethylammonium) on the quinoxaline ring with [¹⁸F]fluoride.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its unique electronic properties, conferred by the fluorine atom on the quinoxaline scaffold, enable a wide range of chemical transformations. From the construction of complex kinase inhibitors to the development of advanced imaging agents, this compound provides a robust platform for innovation in medicinal chemistry and materials science. The protocols and applications detailed in this guide serve as a comprehensive resource for researchers seeking to harness the synthetic potential of this important building block.
References
- Swellmeen, L. et al. (2021). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Tropical Journal of Pharmaceutical Research, 20(3), 604.
- From simple quinoxalines to potent oxazolo[5,4-f]quinoxaline inhibitors of glycogen-synthase kinase 3 (GSK3). (n.d.). ResearchGate.
- Small molecules based on 6,7-difluoroquinoxaline and thieno[3,2-b]thiophene for solution-processed solar cells. (n.d.). ScienceDirect.
- Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. (n.d.). ResearchGate.
- Synthesis and evaluation of novel 18 F-labeled quinazoline derivatives with low lipophilicity for tumor PET imaging. (2017). Journal of Labelled Compounds and Radiopharmaceuticals, 60(10), 484-493.
- 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. (2018). Molecules, 23(7), 1614.
- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2414382.
- Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO. (2022). The Journal of Organic Chemistry, 87(1), 441-451.
- Electrochemical Oxidative C-H Arylation of Quinoxalin(on)es with Arylhydrazine Hydrochlorides under Mild Conditions. (2022). The Journal of Organic Chemistry, 87(7), 4764-4776.
- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). PubMed.
- Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. (2021). RSC Advances, 11(54), 34229-34240.
- Synthesis of 7-amino-6-halogeno-3-phenyl-quinoxaline 1,4-dioxides 13a–h and 14a,b,g. (n.d.). ResearchGate.
- Oxazolo[5,4–f]quinoxaline-type selective inhibitors of glycogen synthase kinase-3α (GSK-3α): Development and impact on temozolomide treatment of glioblastoma cells. (n.d.). ResearchGate.
- Fluorine-18 labeling of 6,7-disubstituted anilinoquinazoline derivatives for positron emission tomography (PET) imaging of tyrosine kinase receptors: Synthesis of 18F-Iressa and related molecular probes. (n.d.). ResearchGate.
- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (n.d.). OUCI.
- Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. (2015). Journal of the American Chemical Society, 137(12), 4149-4155.
- Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. (2022). Molecules, 27(12), 3737.
- ASK1 Inhibitors. (n.d.). Otava Chemicals.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. (2023). Organic & Biomolecular Chemistry, 21(5), 1034-1043.
- Synthesis and Evaluation of a 18 F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. (2019). Molecules, 24(16), 2959.
- Nucleophilic Aromatic Substitution. (2018, August 7). YouTube.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube.
- Direct C-H Arylation of Quinones with Anilines. (n.d.). ResearchGate.
- Five Important Papers in Organic Synthesis (November 2022). (2022, November 22). YouTube.
- 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts.
- In Vivo Effects of a Novel Inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1) in Mouse Models of Liver Injury and Metabolic Disease. (n.d.). Enanta Pharmaceuticals.
- Targeting GSK-3β enzyme by diazepino-quinolone derivatives. (2022). Tropical Journal of Pharmaceutical Research, 21(10), 2135-2141.
- Nucleophilic Aromatic Substitution. (2019, July 12). YouTube.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. (2020). ChemMedChem, 15(24), 2416-2420.
- Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates. (n.d.). ResearchGate.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
Sources
- 1. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchem.org.ua [medchem.org.ua]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and evaluation of novel 18 F-labeled quinazoline derivatives with low lipophilicity for tumor PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 5-Fluoroquinoxaline in Modern Medicinal Chemistry
Introduction: The Quinoxaline Scaffold and the Power of Fluorine
1.1 The Quinoxaline Moiety: A Privileged Scaffold in Drug Discovery
The quinoxaline scaffold, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, is recognized as a "privileged structure" in medicinal chemistry.[1] Its structural rigidity and ability to form multiple hydrogen bonds make it an excellent pharmacophore for interacting with various biological targets.[2] Quinoxaline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[3][4][5][6] This versatility has established the quinoxaline nucleus as a cornerstone in the development of novel therapeutic agents, with several compounds entering clinical trials and receiving FDA approval, such as the FGFR kinase inhibitor Erdafitinib.[7]
1.2 The Role of Fluorine in Medicinal Chemistry: Beyond Simple Bioisosterism
The introduction of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry.[8] A fluorine atom can profoundly alter a molecule's physicochemical and biological properties. Key effects include:
-
Metabolic Stability: The strength of the C-F bond often blocks metabolic oxidation at that position, enhancing the compound's half-life.[8]
-
Lipophilicity: Fluorine substitution typically increases lipophilicity, which can improve membrane permeability and blood-brain barrier penetration.[8]
-
Binding Affinity: The high electronegativity of fluorine allows it to form favorable electrostatic interactions, hydrogen bonds (with C-F as a weak acceptor), and orthogonal multipolar interactions with protein targets, often leading to enhanced binding affinity and potency.[8]
-
pKa Modulation: As a strong electron-withdrawing group, fluorine can lower the pKa of nearby basic centers, altering the ionization state of the molecule at physiological pH and thereby influencing its solubility, permeability, and target engagement.
1.3 5-Fluoroquinoxaline: A Strategic Building Block
The this compound scaffold combines the privileged nature of the quinoxaline core with the strategic benefits of fluorine substitution. Placing the fluorine atom on the 5-position of the benzene ring has specific implications. It does not typically act as a leaving group for nucleophilic substitution but rather as a powerful modulator of the electronic environment of the entire ring system. This modification can enhance binding to target proteins, improve pharmacokinetic properties, and provide a vector for developing selective and potent therapeutic agents. This guide provides an in-depth look at the synthesis, reactivity, and application of this compound in medicinal chemistry, complete with detailed protocols for researchers.
Synthesis and Reactivity of the this compound Core
2.1 Synthetic Pathways to this compound Derivatives
The most common and reliable method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9] For this compound, the key starting material is 4-fluoro-1,2-phenylenediamine. This classic approach is highly efficient and tolerates a wide range of functional groups on the dicarbonyl component, allowing for the generation of diverse libraries of compounds.
Caption: General workflow for the synthesis of this compound derivatives.
2.2 Chemical Reactivity for Further Derivatization
While the fluorine at the C5 position is generally unreactive towards nucleophilic aromatic substitution (SNAr), other positions on the quinoxaline ring can be functionalized to serve as handles for diversification. A common strategy involves using a 1,2-dicarbonyl precursor that installs leaving groups, such as chlorine, at the C2 and C3 positions (e.g., by using oxalyl chloride to form 2,3-dichloro-5-fluoroquinoxaline). These chloro-substituents are highly activated by the adjacent ring nitrogens and readily undergo SNAr reactions with a wide variety of nucleophiles (amines, thiols, alcohols), enabling the synthesis of complex derivatives.[10][11] The 5-fluoro group, in this context, influences the reactivity of the C2/C3 positions and provides a key interaction point for the final compound's biological target.
Applications of this compound in Drug Discovery
The unique properties of the this compound scaffold have been exploited in several therapeutic areas.
3.1 As a Scaffold for Kinase Inhibitors
The quinoxaline ring system is an effective bioisostere of the adenine core of ATP, making it an ideal scaffold for competitive kinase inhibitors.[2][12] These inhibitors bind to the ATP-binding site of kinases, preventing phosphorylation and downstream signaling. The 5-fluoro substituent can significantly enhance binding affinity and selectivity for the target kinase.
-
Case Study: Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors Researchers have successfully synthesized novel quinoxaline derivatives incorporating a 5-fluoro substituent as potent inhibitors of GSK-3β, a key target in neurodegenerative diseases and diabetes. One such compound, 3-(carboxymethyl)-5-fluoro-10-(4-fluorophenyl)-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid, demonstrated remarkable potency with a half-maximal inhibitory concentration (IC50) of 0.18 μM.[13] Molecular modeling studies revealed that the fluoro-substituted quinoxaline core forms critical hydrogen bonds and hydrophobic interactions within the GSK-3β active site.[13]
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 45 | GSK-3β | 0.18 | [13] |
| Erdafitinib | FGFR1/2/3/4 | 0.0012 - 0.0057 | [7] |
| Compound 13 | EGFR | 0.4 | [14] |
3.2 Applications in Neurodegenerative Diseases
Quinoxaline derivatives are being actively investigated for the diagnosis and treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[15][16]
-
Case Study: β-Amyloid Plaque Imaging Agents A series of quinoxaline derivatives were developed as imaging probes for detecting β-amyloid plaques in the brain, a hallmark of Alzheimer's disease.[17] Specific radioiodinated (125I) quinoxaline compounds showed excellent affinity for Aβ aggregates (Ki values of 2.6 to 10.7 nM) and specifically labeled plaques in brain tissue from Alzheimer's patients.[17] In animal models, these agents demonstrated high brain uptake and moderately fast washout, properties essential for a successful PET imaging agent.[17] The incorporation of fluorine (specifically, the 18F isotope) into such scaffolds is a primary strategy for developing next-generation PET tracers due to the favorable half-life and imaging properties of 18F.[8][18]
Detailed Experimental Protocols
Trustworthiness: The following protocols are generalized from established literature and should be adapted and optimized for specific substrates. All reactions should be performed under an inert atmosphere (N2 or Argon) unless otherwise specified. Product purification and characterization via techniques such as NMR (1H, 13C, 19F), Mass Spectrometry, and HPLC are critical for validating outcomes.
4.1 Protocol 1: Synthesis of 2,3-Dichloro-5-fluoroquinoxaline
This protocol describes the synthesis of a key intermediate for further derivatization.
-
Reagents & Materials:
-
4-fluoro-1,2-phenylenediamine
-
Oxalyl chloride
-
Anhydrous acetonitrile (ACN)
-
Ice bath, magnetic stirrer, round-bottom flask, condenser, inert atmosphere setup
-
-
Procedure:
-
Dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in anhydrous ACN in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.1 eq) dropwise to the stirred solution. Caution: Oxalyl chloride is corrosive and reacts violently with water.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully quench by pouring it over crushed ice.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2,3-dichloro-5-fluoroquinoxaline.
-
-
Validation: Confirm the structure using 1H NMR, 13C NMR, 19F NMR, and Mass Spectrometry.
4.2 Protocol 2: Synthesis of a Diamino-5-fluoroquinoxaline Derivative via SNAr
This protocol details the substitution of the chloro groups on the intermediate from Protocol 1.
-
Reagents & Materials:
-
2,3-Dichloro-5-fluoroquinoxaline (from Protocol 1)
-
Desired amine nucleophile (e.g., benzylamine, 2.5 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer, sealed reaction vial, inert atmosphere setup
-
-
Procedure:
-
To a sealed reaction vial, add 2,3-dichloro-5-fluoroquinoxaline (1.0 eq), the chosen amine (2.5 eq), and DIPEA (3.0 eq).
-
Add anhydrous DMF to dissolve the reagents under an inert atmosphere.
-
Seal the vial and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by LC-MS or TLC. The reaction may take 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired disubstituted this compound derivative.
-
-
Validation: Confirm the structure and purity using NMR, LC-MS, and HPLC.
Visualizations and Workflows
Caption: Pharmacophore model of a this compound kinase inhibitor.
Caption: A typical drug discovery cascade starting with the this compound scaffold.
Conclusion and Future Perspectives
The this compound scaffold is a powerful and versatile building block in medicinal chemistry. The strategic placement of the fluorine atom enhances desirable drug-like properties, including metabolic stability and target affinity, without participating directly in synthetic transformations. Its application has led to the development of potent kinase inhibitors, anticancer agents, and promising probes for neurodegenerative diseases. Future work will likely focus on exploring new derivatization strategies, expanding its application to other disease targets, and leveraging the fluorine atom for 18F PET imaging to advance both diagnostics and therapeutics. The protocols and insights provided herein serve as a valuable resource for researchers aiming to harness the potential of this remarkable scaffold.
References
Click to expand
- Vertex AI Search. ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE.
- Semantic Scholar. Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β.
- PubMed Central. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.
- ResearchGate. Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights.
- Bentham Science. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities.
- PubMed Central. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review.
- PubMed. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents.
- RSC Publishing. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents.
- PubMed. Novel quinoxaline derivatives for in vivo imaging of β-amyloid plaques in the brain.
- National Institutes of Health. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors.
- Future Science. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases.
- PharmaTutor. Exploring Biological Activities of Quinoxaline Derivatives.
- Walsh Medical Media. Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases.
- Bioengineer.org. Current Trends in Kinase Inhibitors: Focus on Quinoxaline.
- ResearchGate. Biological activity of quinoxaline derivatives.
- MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
- PubMed. Synthesis and Pharmacological Evaluation of Fluorinated Quinoxaline-Based κ-Opioid Receptor (KOR) Agonists Designed for PET Studies.
- PubMed. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models.
- ResearchGate. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- mtieat. Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- PubMed. Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery.
- ResearchGate. General synthetic pathway for the synthesis of quinoxaline derivatives.
- BenchChem. Synthesis of Novel Quinoxaline-Based Compounds: Applications and Protocols for Drug Discovery.
- MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bioengineer.org [bioengineer.org]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel quinoxaline derivatives for in vivo imaging of β-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Pharmacological Evaluation of Fluorinated Quinoxaline-Based κ-Opioid Receptor (KOR) Agonists Designed for PET Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Fluoroquinoxaline in the Development of Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a privileged structure in medicinal chemistry, demonstrating a vast array of biological activities, including potent antiviral effects.[1][2] The introduction of a fluorine atom at the 5-position of the quinoxaline ring can significantly enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles, making 5-fluoroquinoxaline a highly attractive core for the design of novel antiviral agents.[3] This guide provides an in-depth overview of the strategic application of the this compound scaffold in antiviral drug discovery, covering its chemical synthesis, mechanisms of action, and detailed protocols for screening and evaluation.
Introduction: The Strategic Advantage of the this compound Scaffold
Quinoxaline derivatives have been successfully developed into potent inhibitors against a range of viruses, including Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and various flaviviruses.[1][4][5] Their mechanism of action often involves the inhibition of critical viral enzymes, such as proteases and polymerases, which are essential for viral replication.[6][7]
Why Fluorine? The strategic incorporation of a fluorine atom offers several key advantages in drug design:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can prolong the half-life of a drug candidate.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in the target protein's active site, thereby increasing binding affinity and potency.[3]
-
Modulation of Physicochemical Properties: Fluorine can increase lipophilicity, which may improve membrane permeability and oral bioavailability.[3]
The this compound scaffold serves as a bioisosteric replacement for quinoline or naphthalene, offering a unique electronic and structural profile for optimizing ligand-target interactions.[1] This guide will explore how to leverage these properties in a rational drug design workflow.
Core Chemistry: Synthesis of this compound Derivatives
The foundational step in exploring this scaffold is the synthesis of the core structure and its derivatives. The classical and most common method for synthesizing the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1]
Protocol 1: General Synthesis of a Substituted this compound
This protocol describes a representative synthesis of a 2,3-disubstituted-5-fluoroquinoxaline, a common pattern in antiviral drug candidates.
Causality: The reaction is a straightforward condensation that forms the pyrazine ring of the quinoxaline system. The choice of solvent and the potential use of a mild acid catalyst are determined by the reactivity of the specific diamine and dicarbonyl starting materials. Acetic acid is often used as both a solvent and a catalyst to facilitate the dehydration steps.
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
A desired 1,2-dicarbonyl compound (e.g., Benzil)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware for reflux and recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-fluoro-1,2-phenylenediamine in glacial acetic acid.
-
Addition of Dicarbonyl: Add 1.05 equivalents of the 1,2-dicarbonyl compound (e.g., Benzil) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 118°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice water. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure 5-fluoro-2,3-diphenylquinoxaline.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).
Self-Validation:
-
TLC Monitoring: Compare the reaction mixture spot to the starting material spots to ensure the consumption of reactants.
-
Characterization: The analytical data (NMR, MS) must be consistent with the expected structure of the target compound.
-
Melting Point: A sharp melting point range indicates high purity.
Antiviral Screening and Mechanistic Studies
Once a library of this compound derivatives is synthesized, it must be screened for antiviral activity. This typically involves a tiered approach, starting with cell-based assays and progressing to more specific target-based assays.
Workflow for Antiviral Candidate Evaluation
Caption: Workflow for Antiviral Drug Discovery using this compound.
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay is a common primary screen to identify compounds that protect host cells from virus-induced death.[8]
Causality: Viruses often cause visible damage, or cytopathic effects, to the cells they infect. An effective antiviral agent will inhibit viral replication and thus prevent or reduce this damage, allowing the cells to remain viable. The MTT reagent is metabolized by living cells into a colored formazan product, providing a quantitative measure of cell viability.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 cells for SARS-CoV-2).[9]
-
Virus stock with a known titer.
-
96-well cell culture plates.
-
Culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
This compound compound library (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Positive control antiviral drug.
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at an appropriate density and incubate overnight to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control drug in culture medium. The final DMSO concentration should be non-toxic (typically ≤0.5%).
-
Infection and Treatment:
-
Remove the old medium from the cells.
-
Add the diluted compounds to the wells.
-
Add the virus at a predetermined multiplicity of infection (MOI).
-
Include "cells only" (no virus, no compound), "virus control" (virus, no compound), and "compound toxicity" (cells, compound, no virus) wells.
-
-
Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus control wells (e.g., 48-72 hours).
-
Viability Assessment:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., acidified isopropanol or DMSO).
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.
-
Calculate the percentage of CPE inhibition for each compound concentration relative to the "virus control".
-
Determine the 50% cytotoxic concentration (CC₅₀) from the compound toxicity wells and the 50% effective concentration (EC₅₀) from the treated, infected wells.
-
Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising therapeutic window. An SI ≥ 10 is often considered a good starting point.[9]
-
Self-Validation:
-
Positive Control: The known antiviral drug should show a dose-dependent inhibition of CPE with an expected EC₅₀ value.
-
Virus Control: Wells with only the virus should show extensive cell death (>80% CPE).
-
Cell Control: Wells with only cells should show high viability.
Protocol 3: Viral Protease Inhibition Assay (Target-Based)
Many quinoxaline-based antivirals function by inhibiting viral proteases, such as the HCV NS3/4A protease or flavivirus NS2B/NS3 protease.[5][6] This protocol outlines a generic fluorescence resonance energy transfer (FRET)-based assay.
Causality: This assay uses a synthetic peptide substrate that mimics the natural cleavage site of the viral protease. The peptide is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. When the protease cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is directly proportional to protease activity. An inhibitor will prevent this cleavage, keeping the fluorescence signal low.
Materials:
-
Recombinant viral protease.
-
FRET peptide substrate specific for the protease.
-
Assay buffer (e.g., Tris-HCl with cofactors, if needed).
-
384-well black assay plates.
-
This compound compounds.
-
Known protease inhibitor (positive control).
Procedure:
-
Reagent Preparation: Prepare solutions of the protease, FRET substrate, and test compounds in the assay buffer.
-
Assay Reaction:
-
Add a small volume of the test compound dilutions to the wells of the 384-well plate.
-
Add the protease solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate solution.
-
-
Signal Detection: Immediately place the plate in a fluorescence plate reader. Monitor the increase in fluorescence intensity over time (kinetic read) or at a fixed endpoint.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the kinetic curve) for each well.
-
Determine the percent inhibition for each compound concentration relative to a "no inhibitor" control.
-
Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the 50% inhibitory concentration (IC₅₀).
-
Self-Validation:
-
Positive Control: The known inhibitor should yield a potent IC₅₀ value in the expected range.
-
Negative Control (No Enzyme): Wells without the protease should show no increase in fluorescence.
-
Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z' > 0.5 indicates an excellent assay.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold is crucial for optimizing antiviral potency and drug-like properties. SAR studies reveal which chemical groups at which positions are critical for activity.[10][11]
Key Positions for Modification:
-
C2 and C3 Positions: These are the most common points for diversification. Attaching various aryl, heteroaryl, or aliphatic groups can probe different pockets of the target enzyme's active site. For HCV NS3/4A protease inhibitors, small hydrophobic groups at the 3-position of the quinoxaline were found to be crucial for maintaining potency against drug-resistant variants.[7]
-
C6 and C7 Positions: Substituents here can modulate electronic properties and provide additional interaction points. For example, in a series of anti-HIV agents, bulky substitutions at C2 and C3 of a 6-chloro-7-fluoroquinoxaline core showed better activity.[1]
Illustrative SAR Table (Hypothetical Data for an Anti-Flavivirus Protease Agent)
| Compound ID | R1 (at C2) | R2 (at C3) | Protease IC₅₀ (nM) | Antiviral EC₅₀ (µM) |
| FQ-01 | Phenyl | Phenyl | 520 | 15.2 |
| FQ-02 | 4-Methoxyphenyl | Phenyl | 250 | 7.8 |
| FQ-03 | 2-Furyl | Phenyl | 110 | 2.1 |
| FQ-04 | 2-Furyl | 4-Hydroxyphenyl | 85 | 1.5 |
| FQ-05 | Methyl | Phenyl | >10,000 | >50 |
SAR Interpretation:
-
The transition from an unsubstituted phenyl (FQ-01) to a heteroaryl furan ring (FQ-03) at R1 significantly improves potency, suggesting a favorable interaction in a specific sub-pocket of the enzyme.
-
Adding a hydroxyl group to the R2 phenyl ring (FQ-04) further enhances activity, likely by forming a key hydrogen bond.
-
Replacing a bulky aryl group with a small alkyl group like methyl (FQ-05) completely abolishes activity, indicating a requirement for a larger, aromatic moiety at the C2 position for this particular target.
Conclusion and Future Outlook
The this compound scaffold is a versatile and powerful platform for the development of next-generation antiviral agents.[12] Its favorable physicochemical properties and synthetic accessibility make it an ideal starting point for medicinal chemistry campaigns. By combining rational design, robust synthetic protocols, and a tiered screening approach, researchers can effectively explore the chemical space around this scaffold to identify and optimize novel drug candidates. Future work will likely focus on developing derivatives with pan-genotypic or broad-spectrum activity to combat viral diversity and the emergence of drug resistance.[5][7]
References
- Ali, A., et al. (2022). Allosteric quinoxaline-based inhibitors of the flavivirus NS2B/NS3 protease. PubMed.
- Gomes, P. A. C., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. ResearchGate.
- Ali, A., et al. (2022). Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants. National Institutes of Health (NIH).
- Jadhav, P., et al. (2025). New quinoline-based antiviral shows strong promise against SARS-CoV-2. News-Medical.Net.
- Various Authors. (2021). In vitro and in vivo models for Testing anti-viral agents against... ResearchGate.
- Ali, A., et al. (2018). Quinoxaline-Based Linear HCV NS3/4A Protease Inhibitors Exhibit Potent Activity against Drug Resistant Variants. National Institutes of Health (NIH).
- Gomes, P. A. C., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. National Center for Biotechnology Information (NCBI).
- Ahmad, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central.
- Ruzek, D., et al. (2019). In vitro methods for testing antiviral drugs. PubMed Central.
- Singh, R. P., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing.
- Gomes, P. A. C., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed.
- Tan, C. W., et al. (2022). Evaluation of In Vitro and In Vivo Antiviral Activities of Vitamin D for SARS-CoV-2 and Variants. MDPI.
- Various Authors. (2025). A Comparative Guide to the Structure-Activity Relationship of Quinoxaline Derivatives. BenchChem.
- Fayed, E. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
- El-Fakharany, E. M., et al. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. PubMed Central.
Sources
- 1. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric quinoxaline-based inhibitors of the flavivirus NS2B/NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoxaline-Based Linear HCV NS3/4A Protease Inhibitors Exhibit Potent Activity against Drug Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of 5-Fluoroquinoxaline in Anticancer Drug Discovery: A Technical Guide for Researchers
Introduction: The Rise of Quinoxalines in Oncology
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a "privileged structure" in medicinal chemistry. Its derivatives have garnered immense interest in oncology due to their diverse mechanisms of action and broad-spectrum antitumor activities.[1][2] These compounds have been successfully developed as kinase inhibitors, DNA intercalators, and apoptosis inducers, targeting the uncontrolled proliferation that is a hallmark of cancer.[3][4] The introduction of a fluorine atom at the 5-position of the quinoxaline ring is a strategic modification aimed at enhancing the therapeutic potential of this scaffold. Fluorine's unique properties, such as high electronegativity and its ability to form strong carbon-fluorine bonds, can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins. This application note provides a comprehensive guide for researchers on the synthesis, in vitro evaluation, and mechanistic study of 5-fluoroquinoxaline derivatives as potential anticancer agents.
The Strategic Advantage of the 5-Fluoro Substituent
The incorporation of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological properties. In the context of the quinoxaline scaffold, the 5-fluoro substitution offers several key advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer plasma half-life and improved bioavailability of the drug candidate.
-
Modulation of Electronic Properties: Fluorine is the most electronegative element, and its introduction can significantly alter the electron distribution within the quinoxaline ring system. This can influence the compound's acidity, basicity, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets.
-
Improved Binding Affinity: The fluorine atom can participate in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of target proteins, leading to increased binding affinity and potency.
-
Increased Lipophilicity: In certain molecular contexts, fluorine substitution can increase the lipophilicity of a compound, enhancing its ability to cross cell membranes and reach intracellular targets.
Synthesis of this compound Derivatives: A Protocol
The most common and efficient method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[5] The following protocol details the synthesis of a representative this compound derivative, 5-fluoro-2,3-dimethylquinoxaline , from 4-fluoro-o-phenylenediamine and diacetyl (butane-2,3-dione).
Protocol 1: Synthesis of 5-Fluoro-2,3-dimethylquinoxaline
Materials:
-
4-Fluoro-1,2-phenylenediamine (CAS: 367-31-7)[6]
-
Diacetyl (Butane-2,3-dione)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of 4-fluoro-1,2-phenylenediamine in 30 mL of ethanol.
-
Addition of Reagents: To the stirred solution, add 10 mmol of diacetyl. Then, add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid. The acid catalyzes the condensation reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The reaction progress should be monitored by TLC.
-
Reaction Monitoring: Spot a small aliquot of the reaction mixture onto a TLC plate and elute with an appropriate solvent system (e.g., hexane:ethyl acetate). The disappearance of the starting materials and the appearance of a new, less polar spot indicate the formation of the product.
-
Work-up: Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Isolation: Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: Purify the crude 5-fluoro-2,3-dimethylquinoxaline by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a pure crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Evaluation of Anticancer Activity
The initial assessment of the anticancer potential of newly synthesized this compound derivatives is typically performed using in vitro cell-based assays. These assays determine the cytotoxic and antiproliferative effects of the compounds on various cancer cell lines.
Protocol 2: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative fluoroquinoxaline derivatives against various human cancer cell lines. A lower IC₅₀ value indicates higher cytotoxic potency.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoxaline Derivative (IV) | PC-3 (Prostate) | 2.11 | [4] |
| Quinoxaline Derivative (III) | PC-3 (Prostate) | 4.11 | [4] |
| FQ (a fluoro-quinoxaline) | MDA-MB-231 (Breast) | < 16 | [7] |
| MQ (a methoxy-quinoxaline) | MDA-MB-231 (Breast) | < 16 | [7] |
| Compound 11 (chloro-substituted) | MCF-7 (Breast) | 9 | [1] |
| Compound 11 (chloro-substituted) | HCT116 (Colon) | 2.5 | [1] |
| Compound 5a (methoxy- and bromo-substituted) | MCF-7 (Breast) | 10.78 ± 0.892 | [8] |
| Compound 5b (dibromo-substituted) | MCF-7 (Breast) | 29.7 ± 2.73 | [8] |
| Compound 6 (pentafluoro-substituted) | A549 (Lung) | 0.64 | [5] |
Note: The data presented is a compilation from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Mechanism of Action: Targeting Key Signaling Pathways
Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are two prominent tyrosine kinase targets.[9][10][11][12]
EGFR and VEGFR Signaling Pathways
The diagram below illustrates a simplified representation of the EGFR and VEGFR signaling cascades, highlighting key downstream effectors that promote cell proliferation, survival, and angiogenesis. Quinoxaline-based inhibitors typically act by competing with ATP for the binding site in the kinase domain of these receptors, thereby blocking the downstream signaling.
Caption: EGFR and VEGFR Signaling Pathways Targeted by this compound.
Protocol 3: ADP-Glo™ Kinase Inhibition Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for screening kinase inhibitors.[8][9][13][14][15]
Materials:
-
Recombinant human EGFR or VEGFR kinase
-
Kinase-specific substrate
-
ATP
-
This compound derivative
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer as recommended by the enzyme supplier. Prepare serial dilutions of the this compound inhibitor.
-
Kinase Reaction: In a 384-well plate, add 1 µL of the inhibitor or vehicle (DMSO), 2 µL of the kinase solution, and 2 µL of the substrate/ATP mixture.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP produced to ATP and to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the discovery and initial evaluation of this compound derivatives as anticancer agents.
Caption: Drug Discovery Workflow for this compound Derivatives.
Conclusion and Future Perspectives
The this compound scaffold holds significant promise for the development of novel anticancer therapeutics. The strategic incorporation of a fluorine atom can enhance the drug-like properties of these compounds, leading to improved potency, selectivity, and pharmacokinetic profiles. The protocols and methodologies outlined in this application note provide a robust framework for the synthesis, in vitro evaluation, and mechanistic elucidation of new this compound derivatives. Future research in this area should focus on expanding the structure-activity relationship studies to identify more potent and selective inhibitors, exploring their efficacy in in vivo cancer models, and further delineating their molecular mechanisms of action to guide the development of the next generation of quinoxaline-based anticancer drugs.
References
- The signaling cascade of VEGF and EGFR. Note: The red antibodies...
- Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC - NIH. (URL: [Link])
- Molecular Targeting of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) - MDPI. (URL: [Link])
- The inhibitory concentration values (IC50)
- Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - NIH. (URL: [Link])
- Epidermal Growth Factor Receptor Cell Proliferation Signaling P
- Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents - PubMed. (URL: [Link])
- The anticancer IC50 values of synthesized compounds.
- Figure 1: The EGFR and VEGFR cell signal transduction pathways and site...
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC - PubMed Central. (URL: [Link])
- Schematic diagram of signaling pathways activated by growth factors...
- Schematic overview of VEGFR, PDGFR, EGFR and FGFR signaling pathways stimulated after binding of growth factor (GF).
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (URL: [Link])
- Antitumoral activity of quinoxaline derivatives: A system
- A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed. (URL: [Link])
- Synthesis of quinoxalinones by the reaction of o-phenylenediamines with dimethyl acetylenedicarboxylate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])
- o-PHENYLENEDIAMINE - Organic Syntheses Procedure. (URL: [Link])
- Development - VEGF signaling via VEGFR2 - generic cascades P
- VEGF signaling pathway - Proteopedia, life in 3D. (URL: [Link])
- (PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. (URL: [Link])
- Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. EGF-Induced VEGF Exerts a PI3K-Dependent Positive Feedback on ERK and AKT through VEGFR2 in Hematological In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
5-Fluoroquinoxaline: A Strategic Building Block for Next-Generation Antimicrobial Agents
Introduction: The Strategic Advantage of the Fluorinated Quinoxaline Scaffold
The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] The introduction of a fluorine atom onto this privileged structure, specifically at the 5-position, offers a strategic advantage in the design of novel antimicrobial agents. The unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can significantly enhance metabolic stability, membrane permeability, and binding affinity to target enzymes.[3] This document provides a comprehensive guide for researchers on leveraging 5-fluoroquinoxaline as a versatile building block for the synthesis and evaluation of new antimicrobial compounds.
Part 1: Synthetic Strategies for this compound and its Derivatives
The synthesis of the this compound core and its subsequent derivatization are critical first steps. A common and effective method involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.
Protocol 1: Synthesis of this compound
This protocol outlines a representative synthesis of this compound from commercially available starting materials.
Materials:
-
3-Fluoro-1,2-phenylenediamine
-
Glyoxal (40% solution in water)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-fluoro-1,2-phenylenediamine (1.0 eq) in ethanol.
-
Addition of Glyoxal: To this solution, add glyoxal (1.1 eq) dropwise at room temperature.
-
Basification: After the addition is complete, adjust the pH of the reaction mixture to ~8-9 with a 1M NaOH solution.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.
Workflow for Synthesis of this compound Derivatives
The true potential of this compound is realized in its derivatization to create a library of novel compounds. A general workflow for this process is outlined below.
Caption: General workflow for the synthesis of this compound derivatives.
Part 2: Elucidating the Antimicrobial Potential: Key Concepts and Protocols
The antimicrobial activity of newly synthesized this compound derivatives can be assessed through standardized in vitro assays. The primary objective is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[4]
Mechanism of Action: The Quinoxaline Core
While the specific mechanism for every this compound derivative will vary, the broader class of quinoxaline 1,4-di-N-oxides is known to exert its antibacterial effect through the generation of reactive oxygen species (ROS).[5] This leads to oxidative damage to bacterial DNA, cell walls, and membranes, ultimately causing cell death.[5] The fluorine atom at the 5-position can modulate the electronic properties of the quinoxaline ring, potentially influencing the efficiency of ROS generation and interaction with bacterial targets.
Caption: Postulated mechanism of action for antimicrobial quinoxaline derivatives.
Protocol 2: Broth Microdilution Assay for MIC Determination
This is a widely used method to quantify the antimicrobial activity of novel compounds.[2][6]
Materials:
-
96-well microtiter plates
-
Test compound (this compound derivative) stock solution in a suitable solvent (e.g., DMSO)
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Negative control (broth with inoculum and solvent)
-
Sterility control (broth only)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Inoculum: Adjust the turbidity of a bacterial suspension in sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include positive, negative, and sterility controls on each plate.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth.
Protocol 3: Agar Well Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.[9]
Materials:
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Bacterial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Test compound solution
-
Positive control antibiotic disk
-
Solvent control
Procedure:
-
Inoculation: Evenly spread the bacterial inoculum onto the surface of the agar plate using a sterile swab.
-
Well Creation: Create uniform wells in the agar using a sterile cork borer.
-
Compound Application: Add a fixed volume of the test compound solution to a designated well. Add the solvent to another well as a control. Place a positive control antibiotic disk on the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[9]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.
Part 3: Data Interpretation and Structure-Activity Relationship (SAR) Insights
Systematic evaluation of a library of this compound derivatives allows for the development of a structure-activity relationship (SAR) profile. This helps in understanding how different functional groups at various positions on the quinoxaline ring influence antimicrobial potency.
Data Presentation
Quantitative data from the broth microdilution assay should be presented in a clear and organized table.
| Compound ID | R-Group Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| 5FQ-01 | H | >128 | >128 | >128 |
| 5FQ-02 | 4-Fluorophenyl | 16 | 32 | 64 |
| 5FQ-03 | 2,4-Difluorophenyl | 8 | 16 | 32 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 | 1 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Key SAR Observations (Hypothetical)
-
Impact of the 5-Fluoro Group: The presence of the fluorine atom at the 5-position is hypothesized to enhance overall activity compared to the non-fluorinated parent quinoxaline.
-
Aromatic Substitutions: The introduction of fluoro-substituted phenyl groups at other positions on the quinoxaline ring appears to significantly improve antibacterial activity.[4]
-
Lipophilicity and Permeability: Modifications that balance lipophilicity and aqueous solubility are crucial for effective penetration of the bacterial cell membrane.
Conclusion and Future Directions
This compound represents a highly promising and versatile scaffold for the development of novel antimicrobial agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on expanding the library of this compound derivatives, exploring a wider range of microbial strains, and investigating their mechanisms of action in greater detail. In vivo efficacy and toxicity studies will be essential for the translation of promising candidates into clinical development.
References
- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
- Li, Y., et al. (2017). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology. [Link]
- Issa, D. A. E., et al. (2015). Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents. MedChemComm. [Link]
- BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- Al-Ostath, A. I., et al. (2013). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences.
- G. John. (2007). Antimicrobial Susceptibility Testing Protocols. Routledge. [Link]
- Kos, J., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Pharmaceuticals. [Link]
- Li, P., et al. (2020).
- APEC. (2015). Antimicrobial Susceptibility Testing.
- Srinivas, K., et al. (2014). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Journal of Applicable Chemistry. [Link]
- Ferreira, P., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)
- Sharma, V., et al. (2011).
- Kamal, A., et al. (2014). L-Proline Mediated Synthesis of Quinoxalines; Evaluation of Cytotoxic and Antimicrobial Activity. Letters in Organic Chemistry. [Link]
- Reddy, S. R. S., et al. (2016).
- Sharma, V., et al. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. International Journal of ChemTech Research. [Link]
- Bahekar, R., et al. (2004). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
- Al-Soud, Y. A., et al. (2003). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening Strategies Utilizing 5-Fluoroquinoxaline
Abstract
The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of a fluorine atom, as in 5-Fluoroquinoxaline, further enhances its utility by modulating physicochemical properties and providing unique spectroscopic handles for advanced screening methodologies. This guide provides an in-depth exploration of high-throughput screening (HTS) assays involving this compound and its derivatives. We delve into the causality behind experimental design for biochemical, cell-based, and biophysical screening paradigms, offering detailed, field-proven protocols for researchers in drug discovery. The protocols are designed as self-validating systems, and key concepts are illustrated with workflows and data tables to empower scientists to generate robust and reliable screening data.
The Strategic Role of this compound in Modern Drug Discovery
Quinoxaline derivatives are a significant class of heterocyclic compounds that exhibit a wide spectrum of biological activities, including applications as anticancer agents and kinase inhibitors.[1][2] The introduction of a fluorine atom onto this scaffold is a deliberate and strategic choice in medicinal chemistry.
Key Advantages of Fluorine Substitution:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolically labile sites on a molecule, thereby increasing its half-life in vivo.[3]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter a molecule's pKa, lipophilicity, and membrane permeability, often leading to improved target affinity and better pharmacokinetic profiles.[3]
-
Unique Biophysical Probe: The ¹⁹F nucleus has a spin of ½ and is 100% abundant, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. This allows this compound to be used as a sensitive probe in fragment-based screening campaigns without the background noise present in ¹H-NMR.[4][5]
-
Fluorescence Properties: Quinoxaline itself is a fluorophore, and substitutions can modulate its absorption and emission spectra, making its derivatives potentially useful as fluorescent probes or in assays where fluorescence is the readout.[6]
This combination of properties makes this compound and its analogs highly versatile molecules for HTS, suitable for a range of assay formats from initial hit discovery to lead optimization.
High-Throughput Screening Assay Formats
The choice of an HTS assay depends on the biological question being asked. This compound derivatives can be interrogated as potential inhibitors in biochemical assays, as cytotoxic or pathway-modulating agents in cell-based assays, or as binding fragments in biophysical assays.
Workflow: General High-Throughput Screening Cascade
The following diagram illustrates a typical workflow for an HTS campaign, from primary screening to hit validation.
Caption: Principle of an ATP-depletion kinase assay.
This protocol is a representative example for screening a library of this compound derivatives against a target kinase (e.g., EGFR, JNK1). [2][7] 1. Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for the target kinase (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Kinase Solution: Dilute the kinase enzyme in cold Kinase Buffer to a 2X final concentration.
-
Substrate/ATP Solution: Dilute the peptide substrate and ATP in Kinase Buffer to a 2X final concentration.
-
Rationale: Using 2X solutions allows for the addition of equal volumes of enzyme and substrate to the compound, simplifying liquid handling and ensuring final concentrations are correct.
-
-
Test Compounds: Serially dilute this compound derivatives in 100% DMSO to create source plates. Then, dilute further into assay buffer to a 10X final concentration, maintaining a consistent DMSO percentage.
-
Detection Reagent: Prepare a commercial ATP detection reagent (e.g., ADP-Glo™, Kinase-Glo®) according to the manufacturer’s instructions.
2. Assay Plate Setup:
| Well Type | Component 1 (2.5 µL) | Component 2 (2.5 µL) | Component 3 (5 µL) |
| Test Wells | 10X Test Compound | 2X Kinase Solution | 2X Substrate/ATP Solution |
| Negative Control | 10% DMSO (Vehicle) | 2X Kinase Solution | 2X Substrate/ATP Solution |
| Positive Control | 10X Staurosporine | 2X Kinase Solution | 2X Substrate/ATP Solution |
| No Enzyme Control | 10% DMSO (Vehicle) | Kinase Buffer | 2X Substrate/ATP Solution |
Scientist's Note: The final DMSO concentration should typically be ≤1% to avoid impacting enzyme activity. The positive control (e.g., Staurosporine, a broad-spectrum kinase inhibitor) defines 100% inhibition, while the negative (vehicle) control defines 0% inhibition.
3. Experimental Procedure:
-
Using an automated liquid handler, dispense 2.5 µL of 10X test compound or control solution into the appropriate wells of a 384-well white, opaque assay plate.
-
Add 2.5 µL of 2X Kinase Solution to all wells except the "No Enzyme" controls. Add 2.5 µL of Kinase Buffer to the "No Enzyme" wells.
-
Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes. The exact time and temperature should be optimized for the specific kinase to ensure the reaction is within the linear range. [8]6. Stop the reaction and detect remaining ATP by adding 10 µL of the prepared detection reagent to all wells.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the plate on a luminometer.
4. Data Analysis:
-
Calculate the percent inhibition for each test compound: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Plot % Inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Calculate the Z'-factor to assess assay quality: Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|
-
Expertise Insight: A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS. [9]Values below 0.5 suggest the assay is not robust enough for reliable hit identification.
-
Cell-Based Assay: Antiproliferative Screening
Cell-based assays are critical for determining a compound's effect in a biological context, providing insights into cell permeability, toxicity, and on-target effects within a living system. [10][11][12]Quinoxaline derivatives have shown cytotoxic effects against various cancer cell lines. [1][13]
Caption: Workflow for a typical cell-based antiproliferative assay.
1. Cell Culture and Plating:
-
Culture a human cancer cell line (e.g., PC-14 lung adenocarcinoma) [1]in the recommended growth medium supplemented with 10% Fetal Bovine Serum.
-
Harvest cells using trypsin, count them, and resuspend in fresh medium to a density of 20,000 cells/mL.
-
Using a multichannel pipette or automated dispenser, seed 25 µL of the cell suspension (500 cells/well) into a 384-well, white, clear-bottom plate.
-
Scientist's Note: The seeding density is critical and must be optimized. Too few cells will result in a weak signal; too many may lead to overgrowth and nutrient depletion, confounding the results.
-
2. Compound Addition:
-
Prepare 10X final concentrations of this compound derivatives and controls in growth medium from DMSO stock plates.
-
After allowing the cells to adhere for 24 hours, add 2.5 µL of the 10X compound solutions to the appropriate wells.
-
Negative Control: Add medium with the same percentage of DMSO as the test wells.
-
Positive Control: Add a known cytotoxic agent (e.g., Doxorubicin).
-
3. Incubation and Detection:
-
Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Add 25 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
4. Data Analysis:
-
Data analysis is analogous to the kinase assay, calculating percent viability relative to controls and determining IC₅₀ values from dose-response curves. % Viability = 100 * (Signal_Test / Signal_Negative)
Biophysical Method: Fragment-Based Screening via ¹⁹F-NMR
Fragment-Based Drug Discovery (FBDD) identifies low-molecular-weight compounds ("fragments") that bind weakly but efficiently to a biological target. [4][14]The fluorine atom in this compound makes it an ideal candidate for ¹⁹F-NMR screening, which is highly sensitive and reports directly on the fragment's binding environment. [5]
-
Unbound State: In solution, the this compound fragment tumbles rapidly, and its ¹⁹F-NMR signal appears as a sharp peak at a specific chemical shift.
-
Bound State: When the fragment binds to a large protein target, its tumbling rate slows dramatically. This change in the local chemical environment and tumbling rate causes the ¹⁹F signal to broaden, shift, or even disappear.
-
Screening: A library of fluorine-containing fragments is screened in cocktails. A change in the ¹⁹F spectrum of a specific fragment upon addition of the target protein indicates a binding event.
-
Library Preparation:
-
Create a library of 100-200 fluorine-containing fragments, including this compound.
-
Prepare cocktails of 10-20 non-overlapping fragments in a suitable deuterated buffer (e.g., d₆-DMSO or D₂O with a buffer like PBS).
-
Acquire a reference ¹⁹F-NMR spectrum for each cocktail.
-
-
Protein Preparation:
-
Express and purify the target protein to >95% purity.
-
Concentrate the protein to a working stock (e.g., 10-50 µM) in the same deuterated buffer used for the fragment library.
-
-
Screening Procedure:
-
To an NMR tube containing a fragment cocktail (e.g., 200 µM of each fragment), add the target protein to a final concentration of 10 µM.
-
Acquire a ¹⁹F-NMR spectrum.
-
Compare the spectrum with the reference spectrum of the fragment cocktail alone.
-
Look for signals that have broadened, shifted, or disappeared. These correspond to "hits."
-
-
Hit Deconvolution and Validation:
-
For any cocktail that shows hits, test each fragment from that cocktail individually with the protein to identify the specific binder.
-
Validate the hit using an orthogonal method, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to confirm the binding and determine the affinity (Kᴅ). [14][15]
-
References
- Oncolines B.V. (2024). Cell-Based Functional Assays.
- Nuvisan. (n.d.). Enhancing drug discovery: high-throughput screening and cell-based assays.
- MDPI. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- National Institutes of Health (NIH). (n.d.). Development of a Cell-Based Functional Assay for the Detection of Clostridium botulinum Neurotoxin Types A and E.
- PubMed. (n.d.). Anilinodialkoxyquinazolines: screening epidermal growth factor receptor tyrosine kinase inhibitors for potential tumor imaging probes.
- HTStec. (2015). High Throughput Mass Spectrometry-Based Screening Assay Trends.
- National Institutes of Health (NIH). (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease.
- National Institutes of Health (NIH). (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
- ResearchGate. (2011). High-throughput screening workflow.
- PubMed. (2011). The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline.
- National Institutes of Health (NIH). (n.d.). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction.
- PubMed. (1998). Cytotoxic effects of quinoxaline derivatives on human cancer cell lines.
- PubMed. (2024). Insights into the crystal structure investigation and virtual screening approach of quinoxaline derivatives as potent against c-Jun N-terminal kinases 1.
- National Institutes of Health (NIH). (n.d.). Fragment‐based drug discovery—the importance of high‐quality molecule libraries.
- ResearchGate. (n.d.). Discovery of the Aminated Quinoxalines as Potential Active Molecules.
- ResearchGate. (n.d.). Fluorescence characteristics of 5-aminoquinoline in acetonitrile: Water.
- chemical-kinomics. (n.d.). Drug Discovery - Inhibitor.
- National Institutes of Health (NIH). (n.d.). Assay Guidance Manual.
- National Institutes of Health (NIH). (n.d.). Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening.
- PubMed. (2014). Large scale meta-analysis of fragment-based screening campaigns: privileged fragments and complementary technologies.
- PubMed. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020.
- PubMed. (2007). Synthesis and fluorescence properties of 5,7-diphenylquinoline and 2,5,7-triphenylquinoline derived from m-terphenylamine.
- National Institutes of Health (NIH). (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.
- University of Cambridge. (n.d.). Chapter 9: Mass Spectrometry in Fragment-Based Drug Discovery.
- National Institutes of Health (NIH). (n.d.). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery.
Sources
- 1. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the crystal structure investigation and virtual screening approach of quinoxaline derivatives as potent against c-Jun N-terminal kinases 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anilinodialkoxyquinazolines: screening epidermal growth factor receptor tyrosine kinase inhibitors for potential tumor imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell-Based Functional Assays | Oncolines B.V. [oncolines.com]
- 11. Development of a Cell-Based Functional Assay for the Detection of Clostridium botulinum Neurotoxin Types A and E - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 15. Fragment-based screening with natural products for novel anti-parasitic disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Strategies for the Detection and Quantification of 5-Fluoroquinoxaline: A Guide to Method Development and Validation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Fluoroquinoxaline is a heterocyclic compound of significant interest, serving as a key structural motif and building block in the development of novel pharmaceutical agents and functional materials.[1] Its precise detection and quantification are critical for ensuring the quality of active pharmaceutical ingredients (APIs), monitoring reaction kinetics, identifying impurities, and conducting metabolic studies. This document provides a detailed guide to the primary analytical methodologies for this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supplemented by spectroscopic techniques. The protocols herein are designed to be robust and adaptable, with a core emphasis on the principles of method validation to ensure data integrity, reliability, and reproducibility in a research and quality control setting.
Introduction: The Analytical Imperative for this compound
The utility of quinoxaline derivatives in medicinal chemistry is well-established, with applications ranging from anticancer to antiviral agents.[1] The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Consequently, the ability to analyze this compound with high sensitivity and specificity is paramount. In-process quality control relies on these methods to ensure reaction completion and yield, while pharmaceutical quality assurance uses them to characterize the final product and its impurity profile, a critical requirement mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[2] This guide provides the foundational protocols and validation strategies necessary to establish reliable analytical oversight for this compound.
Part 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
Reverse-phase HPLC is the workhorse for the analysis of moderately polar aromatic compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. By modulating the composition of the mobile phase, one can precisely control the retention and elution of the target compound, enabling its separation from related substances.
Experimental Protocol: HPLC-UV/DAD
This protocol outlines a gradient reverse-phase HPLC method suitable for the quantification of this compound and the separation from potential process-related impurities.
1. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD) or UV-Vis Detector.
-
Analytical Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Atlantis dC18).[3]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.8.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard: this compound reference standard.
2. Chromatographic Conditions:
| Parameter | Value | Rationale |
| Flow Rate | 1.0 mL/min | A standard flow rate for 4.6 mm ID columns, providing good efficiency and reasonable run times.[4] |
| Column Temperature | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity with peak shape. |
| Detection | DAD, 254 nm & 315 nm | Quinoxaline structures typically exhibit strong absorbance in the UV region. Monitoring multiple wavelengths aids in peak purity assessment.[5] |
| Gradient Elution | 0-2 min: 15% B; 2-12 min: 15% to 85% B; 12-14 min: 85% B; 14-15 min: 85% to 15% B; 15-20 min: 15% B (Equilibration) | A gradient is employed to ensure elution of nonpolar impurities and provide a sharp peak for the analyte of interest. |
3. Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10.0 mL of sample diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards (e.g., 1, 5, 20, 50, 100 µg/mL) by serially diluting the stock solution with the sample diluent.[6]
-
Sample Solution: Prepare the sample to be analyzed by dissolving it in the sample diluent to achieve an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Method Validation: A Self-Validating System
Validation demonstrates that an analytical procedure is suitable for its intended purpose.[7] The following parameters must be assessed according to ICH guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is demonstrated by injecting a blank (diluent), a placebo (matrix without analyte), and the analyte itself to show no interfering peaks at the retention time of this compound. Peak purity analysis using a DAD can further confirm specificity.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.
-
Protocol: Inject the five prepared calibration standards in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.995.
-
-
Accuracy: The closeness of test results to the true value.
-
Protocol: Analyze samples of a known concentration (e.g., spiking a blank matrix at low, medium, and high concentrations within the linear range) in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day): Analyze six replicate preparations of a standard at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N). LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.[8]
-
| Validation Parameter | Typical Acceptance Criteria | Hypothetical Performance Data |
| Linearity (R²) | ≥ 0.995 | 0.9998 |
| Range | - | 1.0 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ≤ 2.0% | 0.85% (Intra-day) |
| LOD | - | 0.2 µg/mL (S/N = 3) |
| LOQ | - | 0.7 µg/mL (S/N = 10) |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
GC-MS provides unparalleled specificity for compound identification. The gas chromatograph separates volatile components of a mixture, and the mass spectrometer fragments the eluted components, generating a unique mass spectrum that serves as a molecular fingerprint. This method is ideal for confirming the identity of this compound and for identifying unknown volatile or semi-volatile impurities.
Experimental Protocol: GC-MS
1. Instrumentation and Consumables:
-
GC-MS system equipped with an autosampler.
-
Analytical Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).[9]
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Sample Solvent: Dichloromethane or Ethyl Acetate.
2. Instrument Conditions:
| Parameter | Value | Rationale |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A temperature ramp effectively separates compounds with different boiling points.[9] |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the ion source. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Mass Analyzer | Scan mode: 40-450 m/z | A wide scan range is used to capture the molecular ion and key fragment ions for structural elucidation. |
3. Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a volatile organic solvent like ethyl acetate. The solution must be free of non-volatile residues.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Data Interpretation
The identity of this compound is confirmed by a two-factor authentication:
-
Retention Time (RT): The RT of the peak in the sample chromatogram must match that of a known reference standard analyzed under identical conditions.
-
Mass Spectrum: The mass spectrum of the sample peak must match the spectrum of the reference standard and/or a library spectrum (e.g., NIST/Wiley).[10] The spectrum should show the correct molecular ion (M+) and a characteristic fragmentation pattern.
| Parameter | Expected Result for this compound (C₈H₅FN₂) |
| Molecular Weight | 148.14 g/mol |
| Molecular Ion (M+) | m/z = 148 |
| Key Fragments | Fragments corresponding to the loss of HCN (m/z 121) and other characteristic patterns of the quinoxaline ring system. |
Part 3: Complementary Spectroscopic Characterization
Simple spectroscopic methods can be used for rapid, high-throughput analysis or preliminary characterization.
UV-Visible Spectroscopy
-
Principle: Measures the absorption of UV-Vis light by the analyte. It is useful for a quick concentration check based on the Beer-Lambert law, provided the sample is pure.
-
Protocol:
-
Dissolve the sample in a UV-transparent solvent (e.g., ethanol).
-
Scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Many quinoxaline derivatives show maxima in this region.[5]
-
Prepare a calibration curve at λmax to quantify the sample.
-
Fluorescence Spectroscopy
-
Principle: Many aromatic heterocyclic compounds, including quinoxalines, are fluorescent.[5] This technique measures the light emitted by the sample after it absorbs light, offering potentially higher sensitivity and selectivity than UV-Vis absorbance.
-
Protocol:
-
Dissolve the sample in a suitable solvent.
-
Determine the optimal excitation wavelength (often near the UV λmax) and measure the emission spectrum.
-
Quantification is performed by measuring the emission intensity at the emission maximum.
-
Spectroscopy Workflow Diagram
Caption: Workflow for spectroscopic analysis.
Conclusion
The reliable analysis of this compound is achievable through systematic method development and rigorous validation. HPLC with UV detection stands as the premier technique for robust quantification and purity assessment in quality control environments. GC-MS offers an orthogonal and highly specific method for definitive structural confirmation and the identification of unknown volatile impurities. Spectroscopic methods provide rapid and simple alternatives for preliminary analysis. The choice of method depends on the analytical objective, whether it is routine quantification, identity confirmation, or impurity profiling. For any application, the foundational step is a thorough method validation to ensure that the data generated is accurate, precise, and fit for its intended purpose.[11]
References
- Di-Palo, T., et al. (2013). High performance liquid chromatography determination of prulifloxacin and five related impurities in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis.
- Pharmaceutical Technology. (2003). Analytical Methods Validation. Pharmaceutical Technology.
- de Oliveira, A. R. M., et al. (2021). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Molecules.
- Ragab, G. H., & Amin, A. S. (2004). Atomic absorption spectroscopic, conductometric and colorimetric methods for determination of fluoroquinolone antibiotics using ammonium reineckate ion-pair complex formation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Chitlange, S. S., et al. (2011). Analytical method validation: A brief review. Journal of Pharmaceutical Research and Education.
- Wang, K., et al. (2016). Phenanthro[4,5-fgh]quinoxaline-Fused Subphthalocyanines: Synthesis, Structure, and Spectroscopic Characterization. Chemistry – A European Journal.
- Huber, L. (2007). Validation of Analytical Methods. ResearchGate.
- Worthington, J., et al. (2015). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. International Journal of Molecular Sciences.
- Sahoo, N. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.
- University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL.
- Mendoza-Ramos, E., et al. (2015). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. ResearchGate.
- Al-Suwaidan, I. A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis.
- Reddy, G. S., et al. (2012). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica.
- Beger, R. D., et al. (2020). High Resolution GC-Orbitrap-MS Metabolomics Using Both Electron Ionization and Chemical Ionization for Analysis of Human Plasma. Metabolites.
- Wiley Science Solutions. Resource Library. Wiley.
Sources
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. High performance liquid chromatography determination of prulifloxacin and five related impurities in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. padproject.nd.edu [padproject.nd.edu]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 8. wjarr.com [wjarr.com]
- 9. High Resolution GC-Orbitrap-MS Metabolomics Using Both Electron Ionization and Chemical Ionization for Analysis of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resource Library – Wiley Science Solutions [sciencesolutions.wiley.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Fluoroquinoxaline as a Novel Fluorescent Probe for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Preamble: The Quest for Superior Fluorophores in Biological Imaging
In the dynamic landscape of biological imaging, the pursuit of brighter, more stable, and highly specific fluorescent probes is a perpetual endeavor. Traditional organic dyes, while foundational, often suffer from limitations such as photobleaching, small Stokes shifts, and spectral overlap. This has spurred the exploration of novel fluorogenic scaffolds. Among these, quinoxaline derivatives have emerged as a promising class of heterocyclic fluorophores, demonstrating superior photophysical properties and tunable characteristics.[1][2] This guide focuses on the potential of a specific, yet underexplored derivative: 5-fluoroquinoxaline . The introduction of a fluorine atom at the 5-position of the quinoxaline core is hypothesized to modulate the electronic and photophysical properties of the molecule, potentially leading to enhanced quantum yields, improved photostability, and unique sensing capabilities.
This document serves as a comprehensive guide for researchers interested in developing and validating this compound-based probes for biological imaging. It provides a theoretical framework, practical protocols, and key considerations for harnessing the potential of this novel fluorophore.
The this compound Scaffold: A Platform for Innovation
The core of our interest lies in the quinoxaline structure, a nitrogen-containing heterocyclic compound. Its rigid, planar structure and extended π-conjugated system are the origins of its inherent fluorescence. The true power of the quinoxaline scaffold, however, lies in its amenability to chemical modification.[1][2] By introducing various functional groups at different positions, one can rationally tune its photophysical and chemical properties.
The strategic placement of a fluorine atom at the 5-position is a key design element. Fluorine, being the most electronegative element, can significantly alter the electron density distribution within the quinoxaline ring system through its strong electron-withdrawing inductive effect. This can lead to:
-
Enhanced Quantum Yield: By modifying the pathways of non-radiative decay, fluorine substitution can potentially increase the efficiency of fluorescence emission.
-
Improved Photostability: The high bond energy of the C-F bond can impart greater resistance to photobleaching, allowing for longer and more intense imaging experiments.
-
Modulated Solvatochromism: The electronic perturbations induced by fluorine can alter the probe's sensitivity to the polarity of its microenvironment, making it a potential candidate for sensing changes in cellular compartments.
-
Fine-tuned Acido- and Basochromism: The basicity of the quinoxaline nitrogens can be influenced by the fluorine substituent, potentially leading to novel pH-sensitive probes.[3][4][5][6]
Comparative Photophysical Properties of Quinoxaline Derivatives
To appreciate the potential of this compound, it is useful to compare the general properties of quinoxaline-based probes with those of conventional dyes.
| Fluorescent Dye Class | Typical Excitation Max (λex, nm) | Typical Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Photostability |
| Quinoxaline Derivatives | 450 - 550 | 500 - 650 | 50 - 150 | 0.4 - 0.9 | High |
| Fluorescein (FITC) | ~495 | ~520 | ~25 | ~0.9 | Low |
| Rhodamine B | ~555 | ~580 | ~25 | ~0.3 - 0.7 | Moderate |
| Cyanine (Cy3) | ~550 | ~570 | ~20 | ~0.15 | Moderate |
| Cyanine (Cy5) | ~650 | ~670 | ~20 | ~0.2 | Moderate |
Note: The values for quinoxaline derivatives are representative and can vary significantly based on specific substitutions.
Designing this compound-Based Probes: From Concept to Application
The versatility of the this compound scaffold allows for the design of probes tailored for specific biological applications. The general design strategy involves coupling the this compound core (the fluorophore) to a specific recognition moiety or a reactive group.
Caption: Design strategy for this compound probes.
Probes for Targeted Imaging
By conjugating this compound to a ligand that specifically binds to a biological target (e.g., a receptor, an organelle-targeting peptide), one can achieve highly specific imaging of subcellular structures or processes.
Probes for Enzyme Activity
A "caged" this compound derivative can be designed where the fluorescence is quenched. Upon interaction with a specific enzyme that cleaves a recognition site, the fluorophore is released, leading to a "turn-on" fluorescence signal.[7][8][9]
Probes for Ion Sensing
Incorporating an ionophore or a pH-sensitive group into the this compound structure can lead to probes that exhibit changes in their fluorescence properties in response to fluctuations in intracellular ion concentrations (e.g., Ca²⁺, Zn²⁺, H⁺).[3][4][5][6][10][11][12][13]
Experimental Protocols: A Guide to Validation and Application
The following protocols are generalized for the characterization and use of novel this compound-based fluorescent probes in a research setting.
Synthesis and Characterization
The synthesis of this compound derivatives typically involves standard organic chemistry techniques. A common route is the condensation of a substituted 1,2-diaminobenzene with a 1,2-dicarbonyl compound.[2][14]
Caption: General workflow for synthesis and characterization.
Protocol 3.1.1: Photophysical Characterization
-
Sample Preparation: Prepare stock solutions of the this compound derivative in a high-purity solvent (e.g., DMSO, ethanol).
-
Absorbance Spectroscopy: Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_abs_).
-
Fluorescence Spectroscopy: Excite the sample at its λ_abs_ and record the emission spectrum to determine the maximum emission wavelength (λ_em_).
-
Quantum Yield Determination: Measure the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Solvatochromism Studies: Record the absorption and emission spectra in a series of solvents with varying polarities to assess the probe's sensitivity to its environment.[15]
In Vitro Biological Evaluation: Cytotoxicity Assessment
Before any live-cell imaging, it is crucial to determine the potential cytotoxicity of the novel probe.
Protocol 3.2.1: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[16]
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound probe for 24-48 hours. Include a vehicle control (e.g., DMSO).[16]
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.[16]
Live-Cell Imaging Protocols
Protocol 3.3.1: General Staining Protocol for Adherent Cells
-
Cell Culture: Grow cells on glass-bottom dishes or coverslips to ~70-80% confluency.
-
Probe Preparation: Prepare a stock solution of the this compound probe in DMSO. Dilute the stock solution to the desired final concentration in pre-warmed culture medium.
-
Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing medium. Incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed culture medium or PBS.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of the probe.
Protocol 3.3.2: Apoptosis Detection using a this compound-Annexin V Conjugate (Hypothetical)
This protocol assumes the synthesis of a this compound derivative conjugated to Annexin V.
-
Cell Treatment: Induce apoptosis in your cell line of interest using a known stimulus.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add the this compound-Annexin V conjugate and a viability dye (e.g., Propidium Iodide).[16]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy.[16][17]
Caption: A generalized workflow for live-cell imaging.
Troubleshooting and Considerations
-
Phototoxicity: Minimize light exposure to the cells during imaging to reduce phototoxicity.[18]
-
Background Fluorescence: Optimize probe concentration and washing steps to minimize background fluorescence.[18]
-
Probe Solubility: Ensure the probe is fully dissolved in the culture medium to avoid precipitation and artifacts.
-
Filter Set Compatibility: Use appropriate optical filters that match the excitation and emission spectra of the this compound probe to maximize signal-to-noise ratio.
Future Perspectives
The this compound scaffold represents a promising frontier in the development of next-generation fluorescent probes. Future research should focus on the synthesis and characterization of a library of this compound derivatives with diverse functional groups to explore their full potential in biological imaging. This includes the development of probes for super-resolution microscopy, multiplex imaging, and in vivo applications.[19][20][21][22] The unique properties imparted by the fluorine atom may unlock novel applications in sensing subtle changes in the cellular microenvironment, providing invaluable tools for advancing our understanding of complex biological systems.
References
- BenchChem. (2025).
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Journal of Drug Delivery and Therapeutics, 13(2), 123-129.
- Synthesis and Photophysical Properties of Quinoxaline- Based Blue Aggregation-Induced Emission Molecules. (2021). Canadian Journal of Chemistry, 99(12), 995-1002.
- New Fluorescence Probes for Live-Cell Imaging. (2014). Wiley Analytical Science.
- Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. (2021). Chemosensors, 9(9), 241.
- Fluorescent Sensors for Measuring Metal Ions in Living Systems. (2012). Chemical Reviews, 112(3), 1904-1958.
- Review on Lysosomal Metal Ion Detection Using Fluorescent Probes. (2023). ACS Omega, 8(39), 35867-35885.
- An aminoquinoline based biocompatible fluorescent and colourimetric pH sensor designed for cancer cell discrimination. (2018). New Journal of Chemistry, 42(22), 18273-18281.
- The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. (2011). Journal of Nanoscience and Nanotechnology, 11(3), 2581-2585.
- Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. (2018). ACS Chemical Biology, 13(7), 1812-1827.
- Fluorescent Probes for Imaging in Humans: Where Are We Now? (2013). ACS Nano, 7(7), 5628-5641.
- Synthesis, Optical and Electronic Studies of a “Clickable” Quinoxaline-Based pH Sensor. (2016). ChemistrySelect, 1(15), 4569-4576.
- Proton Triggered Colorimetric and Fluorescence Response of a Novel Quinoxaline Compromising a Donor-Acceptor System. (2018). Sensors, 18(10), 3467.
- Synthesis and Photophysical Studies of Novel V‐Shaped 2,3‐Bis{5‐aryl‐2‐thienyl}(dibenzo[f,h])quinoxalines. (2020). ChemistrySelect, 5(22), 6663-6671.
- The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. (2011). Journal of Nanoscience and Nanotechnology, 11(3), 2581-2585.
- A general method to fine-tune fluorophores for live-cell and in vivo imaging. (2017).
- Flow Cytometry Protocol. (n.d.). Abcam.
- Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. (2018). DSpace@MIT.
- Investigation of a quinoxaline-based pH sensor. (2022). Morressier.
- Quinoxaline-based chromogenic and fluorogenic chemosensors for the detection of metal cations. (2021). Chemical Papers, 75(5), 1849-1871.
- Electronic spectral properties of quinoxalinones and thioquinoxalinones in different solvents. (2000). Spectroscopy Letters, 33(4), 527-540.
- BestProtocols: Staining Cell Surface Targets for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
- 5 steps to live-cell imaging. (n.d.). Thermo Fisher Scientific.
- Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Basic Triple Stains. (n.d.). Evident Scientific.
- fluorogenic probes for live-cell imaging of the cytoskeleton. (2014).
- Synthesis, Photochemistry, DNA cleavage/binding and Cytotoxic Properties of Fluorescent Quinoxaline and Quinoline Hydroperoxides. (2014). Journal of Photochemistry and Photobiology B: Biology, 130, 188-198.
- Imaging Endogenous Metal Ions in Living Cells Using a DNAzyme-Catalytic Hairpin Assembly Probe. (2017).
- Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. (2018). ACS Chemical Biology, 13(7), 1812-1827.
- Phalloidin staining protocol. (n.d.). Abcam.
- An efficient 2-aminothiazolesalicylaldehyde fluorescent chemosensor for Fe2+ ion detection and a potential inhibitor of NUDT5 signaling hormone for breast cancer cell and molecular keypad lock application. (2021). Journal of Molecular Structure, 1232, 129995.
- Best practices: 5 steps to live-cell imaging. (2019). YouTube.
- Simultaneous Monitoring of Multi-Enzyme Activity and Concentration in Tumor Using a Triply Labeled Fluorescent In Vivo Imaging Probe. (2020). Cancers, 12(5), 1094.
- Design and development of imidazo[4,5-f][7][16] phenanthroline-Zn(ii) based fluorescent probes for specific recognition of ATP with tunable optical responses and probing the enzymatic hydrolysis of ATP by alkaline phosphatase. (2020). Dalton Transactions, 49(36), 12693-12701.
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Proton Triggered Colorimetric and Fluorescence Response of a Novel Quinoxaline Compromising a Donor-Acceptor System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of a quinoxaline-based pH sensor [morressier.com]
- 7. raineslab.com [raineslab.com]
- 8. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging [dspace.mit.edu]
- 9. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review on Lysosomal Metal Ion Detection Using Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Imaging Endogenous Metal Ions in Living Cells Using a DNAzyme-Catalytic Hairpin Assembly Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 20. Fluorescent Probes for Imaging in Humans: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A general method to fine-tune fluorophores for live-cell and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pure.mpg.de [pure.mpg.de]
The Strategic Use of 5-Fluoroquinoxaline in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Quinoxaline Scaffold and the Fluorine Advantage in Kinase Inhibition
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] This versatile core is a cornerstone in the design of numerous therapeutic agents, particularly in oncology, where it has proven to be a highly effective framework for the development of protein kinase inhibitors.[3][4] Kinases, as central regulators of cellular signaling pathways, are frequently dysregulated in cancer, making them a prime target for therapeutic intervention.[4] Quinoxaline derivatives have demonstrated the ability to act as competitive inhibitors at the ATP-binding site of various kinases, including VEGFR, PDGFR, and Src.[4]
The strategic incorporation of a fluorine atom at the 5-position of the quinoxaline ring introduces a powerful tool for modulating the physicochemical and pharmacological properties of kinase inhibitors. The small size and high electronegativity of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to the target protein.[1][5][6] Specifically, the C-F bond is exceptionally strong, often enhancing metabolic stability by blocking potential sites of oxidation.[2] Furthermore, the electronic perturbations induced by the fluorine atom can alter the binding interactions within the kinase active site, potentially leading to increased potency and selectivity. This guide provides an in-depth exploration of the synthesis and application of 5-fluoroquinoxaline in the development of novel kinase inhibitors, offering detailed protocols and expert insights for researchers in the field.
Core Synthetic Strategies: Building the this compound Framework
The successful incorporation of the this compound moiety into a kinase inhibitor begins with the robust synthesis of a versatile, functionalized precursor. A common and highly effective strategy involves the preparation of a halo-substituted this compound, such as 2-chloro-5-fluoroquinoxaline, which can then serve as a versatile building block for subsequent cross-coupling reactions.
Protocol 1: Synthesis of 2-Hydroxy-5-fluoroquinoxaline
This protocol outlines the foundational step of creating the quinoxalinone core through the cyclocondensation of a 1,2-diamine with an α-keto acid.[7] This method is widely applicable and can be adapted for various substituted anilines.
Reaction Scheme:
Caption: Synthesis of 2-Hydroxy-5-fluoroquinoxaline.
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
Glyoxylic acid monohydrate
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure:
-
In a round-bottom flask, suspend 4-fluoro-1,2-phenylenediamine (1.0 eq) in deionized water.
-
Add glyoxylic acid monohydrate (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum to yield 2-hydroxy-5-fluoroquinoxaline.
Expert Insight: The choice of an aqueous medium for this condensation is not only environmentally benign but also facilitates product isolation, as the quinoxalinone product often exhibits poor solubility in water and precipitates upon cooling.
Protocol 2: Synthesis of 2-Chloro-5-fluoroquinoxaline
This protocol details the conversion of the 2-hydroxy-5-fluoroquinoxaline to the more reactive 2-chloro derivative, a key intermediate for cross-coupling reactions.
Reaction Scheme:
Caption: Synthesis of 2-Chloro-5-fluoroquinoxaline.
Materials:
-
2-Hydroxy-5-fluoroquinoxaline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask with reflux condenser and gas outlet
-
Heating mantle
Step-by-Step Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a round-bottom flask, add 2-hydroxy-5-fluoroquinoxaline (1.0 eq) and a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride (5-10 eq) to the flask at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
The solid product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
-
The crude 2-chloro-5-fluoroquinoxaline can be purified by recrystallization or column chromatography.
Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
With a reactive handle in place, the this compound core can be elaborated through powerful C-C and C-N bond-forming reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are instrumental in introducing the diverse functionalities required for potent and selective kinase inhibition.
Application Note & Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for creating biaryl or heteroaryl-aryl linkages, which are common structural motifs in Type I and Type II kinase inhibitors.[3][8] This protocol provides a general procedure for the coupling of 2-chloro-5-fluoroquinoxaline with various arylboronic acids.
General Workflow:
Caption: General workflow for Suzuki-Miyaura coupling.
Representative Reaction Conditions:
| Component | Example Reagent/Condition | Molar Equiv. / mol% | Rationale |
| Electrophile | 2-Chloro-5-fluoroquinoxaline | 1.0 eq | The key building block. |
| Nucleophile | Arylboronic Acid | 1.2 - 1.5 eq | The source of the new aryl group. An excess ensures complete consumption of the electrophile. |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ | 2-5 mol% | The palladium source that drives the catalytic cycle. |
| Ligand | SPhos, XPhos, or PPh₃ | 4-10 mol% | Stabilizes the palladium catalyst and facilitates oxidative addition and reductive elimination. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 2.0 - 3.0 eq | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O, Toluene, or DMF | - | The choice of solvent can significantly impact reaction rate and yield. |
| Temperature | 80 - 120 °C | - | Higher temperatures are often required for less reactive chloro-heterocycles. |
Step-by-Step Procedure (General):
-
To an oven-dried Schlenk tube, add 2-chloro-5-fluoroquinoxaline (1.0 eq), the arylboronic acid (1.3 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-fluoroquinoxaline.
Application Note & Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are prevalent in many kinase inhibitors, often forming a key hydrogen bond interaction with the hinge region of the kinase.[8][9] This protocol provides a general procedure for the amination of 2-chloro-5-fluoroquinoxaline.
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Representative Reaction Conditions:
| Component | Example Reagent/Condition | Molar Equiv. / mol% | Rationale |
| Electrophile | 2-Chloro-5-fluoroquinoxaline | 1.0 eq | The substrate for amination. |
| Nucleophile | Primary or Secondary Amine | 1.1 - 1.5 eq | The nitrogen source for the C-N bond formation. |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% | Palladium source for the catalytic cycle. |
| Ligand | Xantphos, BINAP, or RuPhos | 2-4 mol% | Bulky, electron-rich ligands are crucial for efficient coupling with aryl chlorides. |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | 1.5 - 2.5 eq | A strong, non-nucleophilic base is required for deprotonation of the amine. |
| Solvent | Toluene or 1,4-Dioxane | - | Anhydrous, non-protic solvents are essential. |
| Temperature | 80 - 110 °C | - | Reaction temperature is optimized based on the reactivity of the coupling partners. |
Step-by-Step Procedure (General):
-
In an oven-dried Schlenk tube, combine 2-chloro-5-fluoroquinoxaline (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 eq).
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 eq) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 2-amino-5-fluoroquinoxaline derivative.
Case Study: Synthesis of a GSK-3β Inhibitor
The utility of the this compound scaffold is exemplified in the synthesis of potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key target in neurodegenerative diseases and diabetes. A reported inhibitor, 3-(carboxymethyl)-5-fluoro-10-(4-fluorophenyl)-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid, showcases the successful incorporation of this moiety. The synthesis involves the reaction of a complex quinoline-based synthon with DL-2-amino succinic acid, followed by a lactamization reaction to form the final tricyclic structure.
Conclusion
The this compound scaffold is a powerful and versatile building block in the design and synthesis of novel kinase inhibitors. The strategic placement of the fluorine atom can significantly enhance the pharmacological properties of the final compound. By employing robust synthetic strategies, including the initial formation of a halo-substituted this compound followed by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, medicinal chemists can efficiently generate diverse libraries of potent and selective kinase inhibitors for further biological evaluation. The protocols and insights provided in this guide serve as a valuable resource for researchers aiming to leverage the unique advantages of the this compound moiety in their drug discovery programs.
References
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
- Mehta, V., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 33. [Link]
- Mohamed, S. K., et al. (2024). Insights into the crystal structure investigation and virtual screening approach of quinoxaline derivatives as potent against c-Jun N-terminal kinases 1. Journal of Molecular Structure, 1297, 136891. [Link]
- Mohamed, S. K., et al. (2020). Insights into the crystal structure of two newly synthesized quinoxalines derivatives as potent inhibitor for c-Jun N-terminal kinases. Journal of Molecular Structure, 1220, 128723. [Link]
- PrepChem. (n.d.). Synthesis of 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinoline carboxylic acid. [Link]
- Taylor & Francis Online. (2007). The role of fluorine in medicinal chemistry: Review Article. [Link]
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. [Link]
- ResearchGate. (2018). Structures of 2,3-diphenylquinoxaline I, pyrazinones II-III, quinoxaline IV and V (A6730), Akt kinase inhibitors. [Link]
- Chopra, D., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(5), 2195. [Link]
- RCSB PDB. (2015). 5C03: Crystal Structure of kinase. [Link]
- Patel, M. B., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. [Link]
- Li, J., et al. (2021). α-Keto Acids as Triggers and Partners for the Synthesis of Quinazolinones, Quinoxalinones, Benzooxazinones, and Benzothiazoles in Water. The Journal of Organic Chemistry, 86(21), 14866-14882. [Link]
- Wikipedia. (n.d.).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α-Keto Acids as Triggers and Partners for the Synthesis of Quinazolinones, Quinoxalinones, Benzooxazinones, and Benzothiazoles in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Fluoroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The quinoxaline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and agrochemicals. Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of a fluorine atom, as in 5-fluoroquinoxaline, can significantly modulate the compound's physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient and versatile methods for the functionalization of the this compound core is of paramount importance for the synthesis of novel drug candidates and functional materials.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and functional group tolerance.[1] This guide provides an in-depth exploration of the application of several key palladium-catalyzed cross-coupling reactions to this compound, offering detailed protocols, mechanistic insights, and practical considerations to empower researchers in their synthetic endeavors.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of biaryl and vinyl-aryl structures through the reaction of an organoboron reagent with an organic halide.[2][3][4] For the functionalization of this compound, this reaction is particularly valuable for introducing aryl or heteroaryl substituents at various positions, assuming a suitable halide is present on the quinoxaline ring.
Scientific Rationale and Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of palladium source, ligand, and base is critical for an efficient reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps. The base plays a crucial role in activating the organoboron species for transmetalation.[2]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Application Data: Suzuki-Miyaura Coupling of Haloquinoxalines
While specific data for this compound is limited, studies on analogous dichloroquinoxalines provide valuable insights into catalyst performance and expected yields.[2]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | THF | 90 | 8 | 4-Tolylboronic acid | 2-Chloro-6-(4-tolyl)quinoxaline | 70 | [2] |
| 2 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | THF | 90 | 8 | 2-Thienylboronic acid | 2-Chloro-6-(thiophen-2-yl)quinoxaline | 91 | [2] |
| 3 | Pd(PPh₃)₄ (5) | - | 2M K₂CO₃ | 1,4-Dioxane | 120 | 12 | 3,5-Dimethylphenylboronic acid | 2,6-Bis(3,5-dimethylphenyl)quinoxaline | 94 | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Halo-5-Fluoroquinoxaline
This protocol is adapted from procedures for similar halo-N-heterocycles.[2][6]
Materials:
-
Halo-5-fluoroquinoxaline (e.g., 5-bromo-fluoroquinoxaline) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add the halo-5-fluoroquinoxaline, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, co-catalyzed by palladium and copper complexes.[7][8] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in organic synthesis and have applications in materials science.
Scientific Rationale and Mechanistic Overview
The Sonogashira reaction involves two interconnected catalytic cycles.[7] The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. The use of an amine base is crucial, as it serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[7]
Diagram: Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Application Data: Sonogashira Coupling of a Halogenated Fluoro-Pyridine
Given the structural similarity, the following data for the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine provides a relevant reference.
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp | Time (h) | Alkyne | Product | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | 16 | 1-Ethyl-4-ethynylbenzene | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | 93 | [9] |
| 2 | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | 16 | 1-Ethynyl-4-methoxybenzene | 3-Fluoro-6-((4-methoxyphenyl)ethynyl)picolinonitrile | 90 | [9] |
Experimental Protocol: Sonogashira Coupling of a Halo-5-Fluoroquinoxaline
This protocol is based on established procedures for related heterocyclic systems.[9]
Materials:
-
Halo-5-fluoroquinoxaline (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask, add the halo-5-fluoroquinoxaline, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 60 °C for 6-18 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[10][11] This transformation has become indispensable in medicinal chemistry for the synthesis of arylamines, which are prevalent in a vast number of pharmaceuticals.[12]
Scientific Rationale and Mechanistic Overview
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[11][13] The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step and prevent catalyst decomposition. Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly used.
Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Application Data: Buchwald-Hartwig Amination of a Bromo-Estrone Derivative
The following data on a complex heterocyclic system highlights the utility of this reaction.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Amine | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (10) | X-Phos (20) | KOt-Bu (2.5) | Toluene | Reflux | 24 h | Aniline | 72 | [14] |
| 2 | Pd(OAc)₂ (10) | X-Phos (20) | KOt-Bu (2.5) | Toluene | MW, 10 min | Aniline | 85 | [14] |
Experimental Protocol: Buchwald-Hartwig Amination of a Halo-5-Fluoroquinoxaline
This protocol is adapted from established methods for aryl halide amination.[14][15]
Materials:
-
Halo-5-fluoroquinoxaline (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous toluene, followed by the halo-5-fluoroquinoxaline and the amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Heck Reaction: Vinylation of this compound
The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the formation of C-C bonds by coupling an aryl or vinyl halide with an alkene.[14][16] This reaction is particularly useful for the synthesis of substituted alkenes.
Scientific Rationale and Mechanistic Overview
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and migratory insertion of the alkene into the palladium-carbon bond.[14] A subsequent β-hydride elimination step releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base.
Experimental Protocol: Heck Reaction of a Halo-5-Fluoroquinoxaline
This is a general protocol that can be adapted for this compound.[6]
Materials:
-
Halo-5-fluoroquinoxaline (1.0 equiv)
-
Alkene (e.g., styrene, an acrylate) (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a reaction flask, add the halo-5-fluoroquinoxaline, the alkene, and triethylamine in anhydrous DMF.
-
Degas the solution with an inert gas.
-
Add the palladium acetate catalyst.
-
Heat the reaction to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Stille Coupling: C-C Bond Formation with Organostannanes
The Stille coupling reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate.[9][16] It is a versatile method for forming C-C bonds and is tolerant of a wide range of functional groups.
Scientific Rationale and Mechanistic Overview
The mechanism of the Stille reaction is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination.[17] A key advantage is that organostannanes are generally stable to air and moisture. However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the reaction mixture.[18]
Experimental Protocol: Stille Coupling of a Halo-5-Fluoroquinoxaline
This generalized protocol can be adapted for the target substrate.[18]
Materials:
-
Halo-5-fluoroquinoxaline (1.0 equiv)
-
Organostannane (e.g., vinyltributyltin, aryltributyltin) (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Lithium chloride (LiCl) (3.0 equiv)
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk flask, add the halo-5-fluoroquinoxaline, Pd(PPh₃)₄, and LiCl.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene, followed by the organostannane.
-
Heat the reaction mixture to reflux (around 110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Stir vigorously for 1-2 hours, then filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
C-H Functionalization: A Modern Approach
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of aromatic and heteroaromatic compounds, avoiding the need for pre-functionalized starting materials.[19][20] Palladium-catalyzed C-H arylation of quinoxalines has been reported, offering a direct route to biaryl structures.
Scientific Rationale
These reactions typically proceed via a concerted metalation-deprotonation (CMD) pathway or through an oxidative addition/reductive elimination cycle involving a C-H bond. The regioselectivity is often directed by the electronic properties of the substrate or by the use of a directing group. For quinoxalines, C-H activation can be facilitated at specific positions depending on the reaction conditions and the nature of the coupling partner.[19]
While specific protocols for the C-H functionalization of this compound are still emerging, the principles established for related quinoxaline systems provide a strong foundation for future exploration in this exciting area.
Conclusion
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the synthetic chemist to functionalize the this compound core. The choice of a specific coupling reaction will depend on the desired bond to be formed (C-C or C-N) and the nature of the coupling partner. The protocols and data presented in this guide, derived from both direct and analogous systems, provide a solid starting point for researchers to develop and optimize their synthetic routes towards novel this compound derivatives with potential applications in drug discovery and materials science. As with any catalytic reaction, careful optimization of the catalyst, ligand, base, solvent, and temperature will be crucial for achieving high yields and purity.
References
- Ali, I., Siyo, B., Al-Soud, Y., Villinger, A., & Langer, P. (2012). Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Synthesis, 44(10), 1533-1541.
- BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Fluoro-2-methyl-1H-indole. BenchChem.
- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis (pp. 673-747). John Wiley & Sons, Ltd.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710.
- Dorel, R., & Echavarren, A. M. (2015). Gold-catalyzed C–H bond functionalization. Chemical reviews, 115(17), 9028-9072.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical reviews, 102(5), 1359-1470.
- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 196-203.
- Li, B., & Dixneuf, P. H. (2013). sp2 CH bond activation in water and catalytic cross-coupling reactions. Chemical Society Reviews, 42(13), 5744-5767.
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
- Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of olefin with aryl iodide catalyzed by palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
- Shang, R., & Fu, Y. (2017). Irradiation-Induced Heck Reaction of Unactivated Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 139(50), 18307-18312.
- Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of organometallic chemistry, 653(1-2), 46-49.
- Stille, J. K. (1986). The palladium-catalyzed cross-coupling reactions of organotin reagents with organic electrophiles [new synthetic methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524.
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of organometallic chemistry, 576(1-2), 147-168.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of chemical research, 31(12), 805-818.
- Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. European Journal of Organic Chemistry, 2017(36), 5415-5423.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling Reaction.
- Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia.
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol. BenchChem.
- Chen, C. Y., & Dormer, P. G. (2004). A general and efficient method for the Suzuki cross-coupling of unactivated aryl chlorides. The Journal of organic chemistry, 69(13), 4577-4580.
- Yin, L., & Liebscher, J. (2007). Carbon− carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical reviews, 107(1), 133-173.
- BenchChem. (2025). Comparative study of different catalysts for cross-coupling reactions of 5-Bromo-2,3-dichloroquinoxaline. BenchChem.
- Ali, I., Siyo, B., Al-Soud, Y., Villinger, A., & Langer, P. (2012). Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Synthesis, 44(10), 1533-1541.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem.
- Cohen, D. T., & Buchwald, S. L. (2015). Mild palladium-catalyzed cyanation of (hetero) aryl halides and triflates in aqueous media. Organic letters, 17(1), 202-205.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
- Organic Syntheses. (2023).
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
- de Meijere, A., & Diederich, F. (Eds.). (2008). Metal-catalyzed cross-coupling reactions (Vol. 1). John Wiley & Sons.
- Magano, J., & Dunetz, J. R. (2012). Large-scale applications of palladium-catalysed cross-coupling reactions in the pharmaceutical industry. Chemical Society Reviews, 41(4), 1478-1517.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the pharmaceutical, agrochemical, and electronic industries.
- Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed oxidative addition reactions. Chemical reviews, 106(11), 4644-4680.
- Wang, C., & Glorius, F. (2012). Controlled iterative cross-coupling: on the way to the ideal synthesis.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem.
- Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides. Chemical Society Reviews, 40(10), 5049-5067.
- Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of organometallic chemistry, 653(1-2), 46-49.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649.
Sources
- 1. A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 18. Stille Coupling [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. Electrochemical Oxidative C-H Arylation of Quinoxalin(on)es with Arylhydrazine Hydrochlorides under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Fluoroquinoxaline-Based Materials in Organic Electronics
Introduction: The Strategic Advantage of Fluorination in Quinoxaline-Based Organic Electronics
Quinoxaline, a heterocyclic aromatic compound, has emerged as a powerful building block for advanced materials in organic electronics. Its inherent electron-deficient nature makes it an excellent component for n-type and ambipolar semiconductors, as well as an efficient electron-accepting unit in donor-acceptor (D-A) type materials.[1][2] The strategic incorporation of fluorine atoms onto the quinoxaline core, particularly at the 5-position, offers a nuanced yet powerful tool to fine-tune the optoelectronic properties of these materials. This targeted fluorination profoundly influences the frontier molecular orbital energy levels, intermolecular packing, and, consequently, the performance of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).[3][4][5]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for the development and application of 5-fluoroquinoxaline-based materials in organic electronics. We will delve into the synthetic methodologies, explore the impact of fluorination on electronic properties, and provide detailed protocols for device fabrication and characterization.
I. Synthesis of this compound-Based Building Blocks and Polymers
The synthesis of this compound derivatives typically involves the condensation of a fluorinated o-phenylenediamine with a 1,2-dicarbonyl compound. For polymeric materials, common strategies involve palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.[6]
Protocol 1: Synthesis of a this compound-Containing Monomer for Polymerization
This protocol outlines the synthesis of a dibrominated this compound monomer, a versatile building block for creating conjugated polymers.
Reaction Scheme:
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
1,2-Bis(4-bromophenyl)ethane-1,2-dione (4,4'-dibromobenzil)
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) and 4,4'-dibromobenzil (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to obtain the desired 2,3-bis(4-bromophenyl)-5-fluoroquinoxaline monomer.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for the reactants and allows for a sufficiently high reaction temperature under reflux conditions.
-
Acetic Acid Catalyst: The acidic catalyst protonates one of the carbonyl groups of the benzil derivative, activating it for nucleophilic attack by the amine group of the phenylenediamine, thus facilitating the condensation reaction.
-
Recrystallization: This purification technique is effective for removing impurities and obtaining a highly crystalline product, which is crucial for achieving optimal performance in electronic devices.
Protocol 2: Synthesis of a this compound-Based Conjugated Polymer via Suzuki Coupling
This protocol describes the synthesis of a donor-acceptor copolymer incorporating the this compound unit.
Reaction Scheme:
Materials:
-
2,3-Bis(4-bromophenyl)-5-fluoroquinoxaline (monomer from Protocol 1)
-
A suitable comonomer with two boronic acid or boronic ester groups (e.g., 9,9-dioctylfluorene-2,7-diboronic acid pinacol ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Anhydrous toluene and degassed water
-
Phase-transfer catalyst (e.g., Aliquat 336), if necessary
Procedure:
-
In a Schlenk flask, combine the dibrominated this compound monomer (1.0 eq), the diboronic ester comonomer (1.0 eq), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-4 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Add anhydrous, degassed toluene and a small amount of degassed water (or an aqueous solution of the base).
-
Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously for 24-72 hours. Monitor the polymerization progress by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
After the desired molecular weight is achieved, end-cap the polymer by adding a small amount of a monofunctional boronic acid (e.g., phenylboronic acid) and a monofunctional bromide (e.g., bromobenzene) and stirring for a few more hours.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring it into a non-solvent such as methanol or acetone.
-
Collect the polymer by filtration and wash it extensively with methanol and acetone to remove catalyst residues and low molecular weight oligomers.
-
Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the desired polymer).
-
Precipitate the purified polymer from the chloroform/chlorobenzene fraction into methanol, filter, and dry under vacuum.
-
Characterize the final polymer by GPC (for molecular weight and polydispersity), ¹H NMR, and elemental analysis.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation and hinder the polymerization process.
-
Base and Water: The base is essential for the transmetalation step of the Suzuki coupling mechanism. A small amount of water is often required to facilitate the dissolution of the inorganic base.
-
Soxhlet Extraction: This is a rigorous purification method that effectively removes impurities, which is critical as even trace amounts of catalyst residues can act as charge traps in organic electronic devices, degrading their performance.
II. Impact of 5-Fluoro Substitution on Electronic Properties
The introduction of a fluorine atom at the 5-position of the quinoxaline ring has a profound impact on the electronic properties of the resulting materials. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect leads to a significant stabilization of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[3][7]
This lowering of the frontier orbital energy levels has several beneficial consequences for organic electronic devices:
-
Improved Air Stability: Lowering the HOMO level makes the material less susceptible to oxidation by ambient oxygen and moisture, leading to enhanced device stability and longer operational lifetimes.
-
Enhanced Electron Injection: A lower LUMO level can reduce the energy barrier for electron injection from common cathode materials (e.g., aluminum, calcium), leading to more efficient electron transport in n-type and ambipolar devices.
-
Increased Open-Circuit Voltage (V_oc) in Organic Solar Cells: In OSCs, a lower HOMO level of the electron donor material and a correspondingly lower LUMO level of the electron acceptor material can lead to a larger open-circuit voltage, a key parameter for high power conversion efficiency.[8]
The table below summarizes the experimentally determined electronic properties of several quinoxaline-based materials, highlighting the effect of fluorination.
| Material | Fluorine Substitution | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Application | Reference |
| PQ1 (Indacenodithiophene-Quinoxaline Copolymer) | No | -5.48 | -3.04 | 2.44 | OFET | [9] |
| PFQ10 (Fluorene-Quinoxaline Copolymer) | Yes (6,7-difluoro) | -5.9 | -2.9 | 3.0 | OLED | [6] |
| L19 (Non-fused acceptor) | No | - | - | - | OSC | [8] |
| L21 (Non-fused acceptor) | Yes (fluorinated core) | - | - | - | OSC (higher PCE) | [8] |
| QI-2H (Quinoxalineimide) | No | - | - | - | n-channel OFET | [3] |
| QI-2F (Doubly fluorinated Quinoxalineimide) | Yes | Lowered | Lowered | - | n-channel OFET | [3] |
Note: Direct comparison is challenging due to different molecular backbones and characterization methods. However, the general trend of HOMO/LUMO level depression upon fluorination is consistently observed.
III. Device Fabrication and Characterization Protocols
The fabrication of high-performance organic electronic devices requires careful control over the deposition of thin films of the this compound-based materials. Both solution-processing and vacuum deposition techniques can be employed, depending on the solubility and thermal stability of the specific material.
Protocol 3: Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)
This protocol describes the fabrication of a bottom-gate, top-contact OFET using a solution-processable this compound-based polymer.
Device Structure:
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)
-
This compound-based polymer solution in a suitable organic solvent (e.g., chloroform, chlorobenzene, or o-dichlorobenzene)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (Au) for source and drain electrodes
-
Standard cleaning solvents (acetone, isopropanol)
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into appropriate sizes.
-
Sonically clean the substrates sequentially in acetone and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with an oxygen plasma or a piranha solution to create a hydrophilic surface.
-
-
Dielectric Surface Modification:
-
Treat the cleaned SiO₂ surface with an OTS self-assembled monolayer (SAM) to create a hydrophobic surface, which promotes better ordering of the organic semiconductor. This can be done by either vapor deposition or solution immersion.
-
For solution treatment, immerse the substrates in a dilute solution of OTS in an anhydrous solvent like toluene or hexane for 30-60 minutes.
-
Rinse the substrates with the pure solvent and anneal at 120 °C for 20 minutes.
-
-
Semiconductor Film Deposition (Spin-Coating):
-
Prepare a solution of the this compound-based polymer at a specific concentration (e.g., 5-10 mg/mL).
-
Filter the solution through a 0.2 µm PTFE filter to remove any particulate matter.
-
Place the OTS-treated substrate on a spin-coater.
-
Dispense the polymer solution onto the substrate and spin-coat at a specific speed (e.g., 1500-3000 rpm) for a set duration (e.g., 60 seconds) to achieve the desired film thickness.
-
Anneal the film at an optimized temperature (typically between 80-150 °C) to remove residual solvent and improve molecular ordering.
-
-
Electrode Deposition:
-
Use a shadow mask to define the source and drain electrodes.
-
Deposit a thin layer of gold (e.g., 50 nm) through thermal evaporation under high vacuum (e.g., < 10⁻⁶ Torr). The channel length and width are defined by the shadow mask.
-
-
OFET Characterization:
-
Measure the output and transfer characteristics of the fabricated OFET using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.
-
From the transfer characteristics in the saturation regime, extract key performance parameters such as the field-effect mobility (µ), the on/off current ratio (I_on/I_off), and the threshold voltage (V_th).
-
Causality Behind Experimental Choices:
-
OTS Treatment: The hydrophobic OTS layer improves the wetting of the organic semiconductor solution and promotes the formation of a well-ordered, crystalline thin film, which is essential for efficient charge transport.
-
Spin-Coating Parameters: The final thickness and quality of the semiconductor film are highly dependent on the solution concentration, spin speed, and spin time. These parameters need to be optimized for each specific polymer.
-
Thermal Annealing: Annealing provides thermal energy for the polymer chains to rearrange into a more ordered packing structure, which reduces the number of charge traps and enhances charge carrier mobility.
Protocol 4: Fabrication of a Vacuum-Deposited Organic Light-Emitting Diode (OLED)
This protocol outlines the fabrication of a multilayer OLED using a this compound-based material as an electron-transporting or emissive layer.
Device Structure:
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole-transporting layer (HTL) material (e.g., NPB)
-
Emissive layer (EML) host and dopant materials (if the this compound material is not the primary emitter)
-
This compound-based material (for ETL or as a host/emitter in the EML)
-
Hole-blocking layer (HBL) material (e.g., BCP)
-
Electron-injecting layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for the cathode
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates as described in Protocol 3.
-
Treat the ITO surface with oxygen plasma to increase its work function and improve hole injection.
-
-
Organic Layer Deposition:
-
Place the cleaned substrates in a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
Sequentially deposit the organic layers by thermal evaporation from different crucibles. The deposition rate and thickness of each layer should be carefully monitored using a quartz crystal microbalance. A typical deposition sequence and thickness would be:
-
HTL (e.g., NPB, 40 nm)
-
EML (e.g., a host doped with an emissive guest, or the this compound material, 20-30 nm)
-
HBL (e.g., BCP, 10 nm)
-
ETL (if the this compound material is not already used, e.g., Alq₃, 20-30 nm)
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit a thin layer of an electron-injecting material (e.g., LiF, 1 nm) followed by a thicker layer of a low work function metal (e.g., Al, 100 nm) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
To prevent degradation from atmospheric moisture and oxygen, encapsulate the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip.
-
-
OLED Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics of the encapsulated OLED using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectrum using a spectrometer.
-
Calculate key performance parameters such as the turn-on voltage, maximum luminance, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).
-
Causality Behind Experimental Choices:
-
High Vacuum: Deposition under high vacuum is crucial to prevent contamination of the organic layers and to ensure the formation of uniform, pinhole-free films.[10][11]
-
Multilayer Structure: The multilayer heterostructure is designed to confine charge carriers (electrons and holes) within the emissive layer, thereby increasing the probability of their recombination and subsequent light emission.
-
Encapsulation: Organic materials and low work function cathodes are highly susceptible to degradation upon exposure to air and moisture. Encapsulation is therefore essential for achieving long device lifetimes.
IV. Visualization of Concepts and Workflows
Diagram 1: Impact of 5-Fluoro Substitution on Electronic Properties
Caption: Impact of 5-fluoro substitution on frontier molecular orbital energy levels.
Diagram 2: Workflow for Solution-Processed OFET Fabrication
Caption: Workflow for the fabrication of a solution-processed OFET.
V. Conclusion and Future Outlook
The strategic incorporation of fluorine at the 5-position of the quinoxaline core provides a powerful and versatile approach to fine-tune the electronic properties of organic semiconductors. This targeted fluorination leads to materials with enhanced air stability, improved charge injection/transport characteristics, and ultimately, higher-performance organic electronic devices. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the exciting potential of this compound-based materials.
Future research in this area will likely focus on the development of novel this compound-based materials with even more precisely controlled electronic properties and morphologies. This includes the synthesis of new copolymers with tailored donor units to optimize performance in specific applications, as well as the exploration of non-fullerene acceptors for high-efficiency organic solar cells. Furthermore, a deeper understanding of the structure-property relationships through computational modeling will continue to guide the rational design of next-generation materials for flexible, transparent, and low-cost organic electronics.
VI. References
-
Sigl, M., Rath, T., Schlemmer, B., Fürk, P., & Trimmel, G. (2023). Synthesis of a fluorene and quinoxaline-based co-polymer for organic electronics. Monatshefte für Chemie - Chemical Monthly, 154(3), 325-334. [Link]
-
Nishida, J. I., Tada, T., & Yamashita, Y. (2019). Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors. RSC Advances, 9(21), 11843-11849. [Link]
-
Kaur, N., Kumar, A., & Singh, A. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journal of Organic Chemistry, 19, 1694-1712. [Link]
-
Barbierikova, Z., Dvoranová, D., Bella, M., & Brezová, V. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 19(8), 12698-12718. [Link]
-
Du, Y., Li, J., Zhao, S., Yu, H., Ji, L., & Wang, C. (2024). Fluorinated Quinoxaline-Based Conjugated Polymers for High-Density Nonvolatile Memory Devices. ACS Applied Polymer Materials. [Link]
-
Baek, J. Y., et al. (2011). Novel Quinoxaline-Based Organic Sensitizers for Dye-Sensitized Solar Cells. The Journal of Organic Chemistry, 76(15), 6306-6316.
-
Lipunova, G. N., Nosova, E. V., Charushin, V. N., & Chupakhin, O. N. (2018). Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials. Current Organic Synthesis, 15(6), 766-789.
-
Wadsworth, A., et al. (2026). Computation-Guided Placement of Nonfullerene Acceptor Core Halogenation for High-Performance Organic Solar Cells. Journal of the American Chemical Society.
-
Oiveira, A. R., et al. (2012). Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives. Molecules, 17(10), 11664-11677.
-
Zhang, Z., et al. (2025). Fluorinated-Quinoxaline Based Non-Fused Electron Acceptors Enables Efficient As-Cast Organic Solar Cells. Chemistry – A European Journal, e202403972.
-
Barbierikova, Z., et al. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 19(8), 12698-12718.
-
Kim, D., et al. (2021). Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. Dyes and Pigments, 196, 109798.
-
Holliday, B. J., et al. (2017). Quinoxaline-Based Dual Donor, Dual Acceptor Organic Dyes for Dye-Sensitized Solar Cells. Molecules, 22(10), 1729.
-
Kpotin, G. A., & Gómez-Jeria, J. S. (2017). A Quantum-chemical Study of the Relationships Between Electronic Structure and Anti-proliferative Activity of Quinoxaline Derivatives on the HeLa Cell Line. International Journal of Computational and Theoretical Chemistry, 5(6), 59-68.
-
Holliday, B. J., et al. (2017). Quinoxaline-Based Dual Donor, Dual Acceptor Organic Dyes for Dye-Sensitized Solar Cells. Molecules, 22(10), 1729.
-
Dias, F. B., et al. (2021). Deep-red to NIR solution-processed OLEDs of donor-decorated quinoxaline-based TADF aggregates. Journal of Materials Chemistry C, 9(4), 1293-1301.
-
Kojima, M., et al. (2017). Indolizino[5,6-b]-quinoxaline Derivatives: Intramolecular Charge Transfer Characters and NIR Fluorescence. Angewandte Chemie International Edition, 56(32), 9417-9421.
-
El-Faham, A., et al. (2023). Corrosion inhibition efficiency of quinoxalines based on electronic structure and quantum computational analysis. Journal of Molecular Structure, 1292, 136159.
-
Wang, Y., et al. (2022). Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer. Frontiers in Chemistry, 10, 868461.
-
Baryshnikov, G., et al. (2024). Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivative. ACS Materials Au.
-
Liu, H., et al. (2024). The Development of Quinoxaline-Based Electron Acceptors for High Performance Organic Solar Cells. Advanced Materials, e2404660.
-
Ted Pella, Inc. Vacuum Deposition Techniques and Tables.
-
Kpotin, G. A., & Gómez-Jeria, J. S. (2017). A Quantum-chemical Study of the Relationships Between Electronic Structure and Anti-proliferative Activity of Quinoxaline Derivatives on the HeLa Cell Line. International Journal of Computational and Theoretical Chemistry, 5(6), 59-68.
-
Varela-Ramirez, A., et al. (2022). Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. JCI Insight, 7(15), e157622.
-
Kim, H., et al. (2021). Electronic structures and optical characteristics of fluorescent pyrazinoquinoxaline assemblies and Au interfaces. Scientific Reports, 11(1), 16960.
-
Kurt J. Lesker Company. Vacuum Deposition Guide.
-
Dias, F. B., et al. (2021). Deep-red to NIR solution-processed OLEDs of donor-decorated quinoxaline-based TADF aggregates. Journal of Materials Chemistry C, 9(4), 1293-1301.
-
Chen, Y.-C., et al. (2021). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Molecules, 26(21), 6615.
-
El Bourakadi, K., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900.
-
Perumal, S., et al. (2022). Solution-processed next generation thin film solar cells for indoor light applications. Energy Advances, 1(9), 615-639.
-
Böhm, H.-J., Banner, D., & Wessel, M. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
-
Al-Attar, H. A. M., et al. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Scientific Reports, 14(1), 2465.
-
Kojima, M., et al. (2017). Indolizino[5,6-b]quinoxaline Derivatives: Intramolecular Charge Transfer Characters and NIR Fluorescence. Angewandte Chemie International Edition, 56(32), 9417-9421.
-
Piskunov, A. V., et al. (2021). Synthesis, Optical and Electronic Studies of a “Clickable” Quinoxaline-Based pH Sensor. Chemosensors, 9(8), 211.
-
Popova, E., et al. (2020). Relationship between electronic properties and drug activity of seven quinoxaline compounds: A DFT study. Journal of Molecular Structure, 1202, 127267.
-
Di, L., & La, H. (2021). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 64(1), 473-485.
-
Wang, Y., et al. (2022). Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer. Frontiers in Chemistry, 10, 868461.
-
Saliba, M., et al. (2022). Combinatorial Vacuum‐Deposition of Wide Bandgap Perovskite Films and Solar Cells. Advanced Energy Materials, 12(47), 2202828.
-
Saliba, M., et al. (2023). Pure Iodide Multication Wide Bandgap Perovskites by Vacuum Deposition. Advanced Energy Materials, 13(43), 2302391.
Sources
- 1. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of Quinoxaline-Based Electron Acceptors for High Performance Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Fluorinated-Quinoxaline Based Non-Fused Electron Acceptors Enables Efficient As-Cast Organic Solar Cells [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tedpella.com [tedpella.com]
- 11. itl-vacuum.com [itl-vacuum.com]
application of 5-Fluoroquinoxaline in agricultural chemistry
An in-depth analysis of current literature reveals that while 5-Fluoroquinoxaline serves as a crucial heterocyclic building block, its direct application as a commercial agrochemical is not extensively documented. Instead, its true value lies in its role as a precursor or foundational scaffold for a diverse array of highly active quinoxaline derivatives . These derivatives have demonstrated significant potential and, in some cases, superior efficacy compared to commercial standards in fungicidal, herbicidal, and insecticidal applications.[1][2][3][4]
This guide, therefore, focuses on the practical application of specific, well-researched quinoxaline derivatives in agricultural chemistry. We will explore the causal science behind their activity, provide detailed protocols for their synthesis and evaluation, and present comparative data that underscores their potential. The principles and methodologies described herein are directly applicable to research programs investigating novel agrochemicals based on the quinoxaline scaffold, including those originating from this compound.
Part 1: Quinoxaline Derivatives as High-Potency Fungicides
The quinoxaline core is a key pharmacophore in the development of next-generation fungicides, particularly against devastating plant pathogens like Rhizoctonia solani, the causal agent of rice sheath blight.[1]
Scientific Rationale: Targeting Fungal Pathogens
Certain quinoxaline derivatives have shown exceptional activity against Rhizoctonia solani, a soil-borne fungus that causes significant yield losses in rice production globally.[1] Research has demonstrated that specific substitutions on the quinoxaline ring can lead to compounds with EC50 values (the concentration required to inhibit 50% of fungal growth) significantly lower than those of established commercial fungicides like Azoxystrobin.[1]
One study highlighted a series of quinoxaline derivatives where compound 5j was particularly effective. Its efficacy is attributed to its ability to disrupt the cellular integrity of the fungus, leading to morphological changes and inhibition of growth.[1] This demonstrates the power of the quinoxaline scaffold to generate potent and specific antifungal agents.
Comparative Fungicidal Activity
The following table summarizes the in vitro antifungal activity of a leading quinoxaline derivative (Compound 5j) against Rhizoctonia solani (RS), compared to commercial standards.
| Compound | Target Pathogen | EC50 (μg/mL) | Reference |
| Quinoxaline Derivative 5j | Rhizoctonia solani | 8.54 | [1] |
| Quinoxaline Derivative 5t | Rhizoctonia solani | 12.01 | [1] |
| Azoxystrobin (Commercial) | Rhizoctonia solani | 26.17 | [1] |
| Carbendazim (Commercial) | Rhizoctonia solani | - | [1] |
Note: A lower EC50 value indicates higher potency.
Experimental Workflow: Antifungal Screening
The following diagram outlines the typical workflow for screening quinoxaline derivatives for antifungal activity.
Caption: Workflow for in vitro antifungal activity screening.
Protocol: Mycelial Growth Inhibition Assay
This protocol details the steps for evaluating the antifungal activity of synthesized quinoxaline compounds against a pathogen like Rhizoctonia solani.
Materials:
-
Synthesized quinoxaline derivatives
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Petri dishes (90 mm)
-
Actively growing culture of Rhizoctonia solani
-
Sterile cork borer (5 mm diameter)
-
Incubator (25-28°C)
-
Laminar flow hood
-
Micropipettes and sterile tips
Procedure:
-
Stock Solution Preparation: Dissolve the synthesized quinoxaline derivatives in DMSO to create a high-concentration stock solution (e.g., 10,000 μg/mL).
-
Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool to approximately 50-55°C in a water bath.
-
Amending the Media:
-
Under a laminar flow hood, add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 μg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the media.
-
Prepare a control plate containing PDA amended with the same concentration of DMSO but without any test compound.
-
Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.
-
-
Inoculation:
-
Using a sterile 5 mm cork borer, cut a mycelial plug from the edge of an actively growing R. solani culture.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treatment and control).
-
-
Incubation: Seal the plates with paraffin film and incubate them at 27 ± 1°C in the dark.
-
Data Collection:
-
Incubate until the fungal colony in the control plate has reached approximately 70-80% of the plate diameter (typically 48-72 hours).
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
-
Analysis:
-
Calculate the average colony diameter for each treatment.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where: C = Average diameter of the colony in the control, and T = Average diameter of the colony in the treatment.
-
-
Use the inhibition data across the concentration range to calculate the EC50 value using probit analysis software.
-
Part 2: Quinoxaline Derivatives as Herbicides
The structural versatility of quinoxalines makes them excellent candidates for herbicides. Specific derivatives have been found to act as protoporphyrinogen oxidase (PPO) inhibitors, a commercially validated mode of action.[2][3]
Scientific Rationale: Mechanism of Action as PPO Inhibitors
Protoporphyrinogen oxidase (PPO) is a critical enzyme in the chlorophyll and heme biosynthesis pathway in plants.[5] PPO-inhibiting herbicides block this enzyme, leading to an accumulation of protoporphyrinogen IX. This substrate then leaks from the plastid and is rapidly oxidized in the cytoplasm to protoporphyrin IX, a potent photosensitizer.[5] In the presence of light and oxygen, this molecule generates highly reactive singlet oxygen, which causes rapid lipid peroxidation, membrane disruption, and ultimately, cell death, manifesting as bleaching and necrosis of plant tissues.[5][6] Quinoxaline derivatives with specific structural features can effectively bind to and inhibit the PPO enzyme, making them potent herbicides.[2]
PPO Inhibition Pathway
The following diagram illustrates the mechanism of action for PPO-inhibiting herbicides.
Caption: Mechanism of PPO-inhibiting herbicides.
Protocol: Seedling Growth Inhibition Assay
This protocol is designed to assess the pre-emergent or post-emergent herbicidal activity of quinoxaline compounds on model weed species like barnyardgrass (Echinochloa crus-galli) or lettuce (Lactuca sativa).
Materials:
-
Synthesized quinoxaline compounds
-
Acetone and Tween-20 (surfactant)
-
Seeds of a monocot (e.g., E. crus-galli) and a dicot (e.g., L. sativa)
-
Petri dishes or small pots with sterile soil/sand
-
Growth chamber with controlled light, temperature, and humidity
-
Spray bottle or atomizer
Procedure:
-
Test Solution Preparation:
-
Dissolve the test compounds in a small amount of acetone.
-
Add this solution to distilled water containing 0.1% (v/v) Tween-20 to create a series of test concentrations (e.g., 500, 250, 100, 50 μg/mL).
-
Prepare a control solution with acetone and Tween-20 only.
-
-
Planting:
-
For petri dish assays, place a filter paper in each dish and add 10-20 seeds.
-
For pot assays, fill pots with soil and plant seeds at a shallow depth.
-
-
Application:
-
Pre-emergent: Apply a fixed volume (e.g., 5 mL) of the test solution to the filter paper or soil surface immediately after planting.
-
Post-emergent: Allow seedlings to grow to the 1-2 leaf stage, then uniformly spray the foliage with the test solution until runoff.
-
-
Incubation: Place the dishes or pots in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Evaluation (7-10 days after treatment):
-
Visually assess phytotoxicity on a scale of 0 to 100, where 0 = no effect and 100 = complete plant death.
-
Measure the root and shoot length of the seedlings.
-
Calculate the fresh weight of the seedlings.
-
-
Analysis:
-
Calculate the percent inhibition of growth (length or weight) compared to the control.
-
Determine the GR50 (concentration required to cause 50% growth reduction) or IC50 values for each compound.
-
Part 3: Quinoxaline Derivatives as Insecticides
The quinoxaline scaffold has also been successfully integrated into novel insecticides. By fusing the quinoxaline ring with other heterocyclic systems, such as thiazole, chemists have developed potent agents against significant agricultural pests like the cotton leafworm (Spodoptera litura).[7][8]
Scientific Rationale: Neurotoxic Mechanisms
Many modern insecticides function as neurotoxins. While the exact mechanism for every new quinoxaline derivative requires specific investigation, a common target is the insect's nervous system. For instance, evaluation of thiazolo-quinoxaline derivatives has shown they can significantly alter the levels of key enzymes like acetylcholinesterase (AChE).[8] AChE is responsible for breaking down the neurotransmitter acetylcholine; its inhibition leads to overstimulation of nerves, paralysis, and death. This provides a clear, testable hypothesis for the mode of action.
Comparative Insecticidal Activity
The table below shows the lethal concentration (LC50) of a promising thiazolo-quinoxaline derivative against two larval instars of Spodoptera litura.
| Compound | Target Pest & Instar | LC50 (ppm) after 5 days | Reference |
| Thiazolo-quinoxaline 3 | S. litura (2nd instar) | 261.88 | [8] |
| Thiazolo-quinoxaline 3 | S. litura (4th instar) | 433.68 | [8] |
Note: Lower LC50 values indicate greater toxicity to the pest.
Protocol: Leaf-Dip Bioassay for Lepidopteran Pests
This bioassay is a standard method for determining the contact and ingestion toxicity of compounds against chewing insects like S. litura.
Materials:
-
Synthesized thiazolo-quinoxaline compounds
-
DMSO or acetone as a solvent
-
0.1% Triton X-100 or Tween 80 as a surfactant
-
Fresh, untreated host plant leaves (e.g., castor bean, cotton)
-
Second or fourth instar larvae of S. litura
-
Ventilated containers or Petri dishes with moist filter paper
Procedure:
-
Preparation of Test Solutions: Prepare a range of concentrations of the test compound in water containing a small amount of solvent and surfactant. A solvent-surfactant-only solution serves as the control.
-
Leaf Dipping: Using forceps, dip a host plant leaf into each test solution for approximately 10-20 seconds, ensuring complete coverage.
-
Drying: Allow the leaves to air-dry completely under a fume hood.
-
Infestation: Place one treated leaf into each ventilated container. Introduce a set number of larvae (e.g., 10) into each container.
-
Incubation: Maintain the containers at controlled conditions (e.g., 25 ± 2°C, 65 ± 5% relative humidity).
-
Mortality Assessment:
-
Record larval mortality at 24, 48, and 72 hours (or longer, as needed).
-
Larvae are considered dead if they cannot move when prodded with a fine brush.
-
-
Data Analysis:
-
Correct the observed mortality for any mortality in the control group using Abbott's formula.
-
Use probit analysis to calculate the LC50 and LC90 values from the concentration-mortality data.
-
References
- Tang, X., et al. (2021). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances.
- Duke, S. O., & Dayan, F. E. (2011). Overview of herbicide mechanisms of action. Weed Science.
- Various Authors. (2024).
- Zhang, Y., et al. (2014). Synthesis, Characterization, and Agricultural Biological Activities of 5-Fluoro-2-hydroxy Butyrophenone. Journal of Chemistry.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
- Liu, X., et al. (2020). Synthesis and Pesticidal Activities of New Quinoxalines. Journal of Agricultural and Food Chemistry.
- Nishimura, K. (2011). Molecular Mechanism of Action of Herbicides. IntechOpen.
- El-Sayed, M. A., et al. (2024). Synthesis and modification of novel thiazole-fused quinoxalines as new insecticidal agents against the cotton leafworm Spodoptera litura. RSC Advances.
- Patel, K., et al. (2012). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library.
- El-Damasy, A. K., et al. (2022). New prospective insecticidal agents based on thiazolo[4,5-b]quinoxaline derivatives against cotton leafworm Spodoptera litura (Fabricius). Journal of Molecular Structure.
Sources
- 1. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pesticidal Activities of New Quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and modification of novel thiazole-fused quinoxalines as new insecticidal agents against the cotton leafworm Spodoptera litura: design, characterization, in vivo bio-evaluation, toxicological effectiveness, and study their mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New prospective insecticidal agents based on thiazolo[4,5-b]quinoxaline derivatives against cotton leafworm Spodoptera litura (Fabricius): Design, synthesis, toxicological, morphology, histological, and biomedical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5-Fluoroquinoxaline-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Quinoxaline-Based Conjugated Polymers
Quinoxaline-based polymers have emerged as a significant class of materials in organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1] The quinoxaline unit, an electron-deficient aromatic heterocycle, provides a rigid and planar structure that facilitates intramolecular charge transfer and strong intermolecular π-π stacking, both of which are crucial for efficient charge transport.[1]
The strategic incorporation of fluorine atoms, particularly at the 5-position of the quinoxaline ring, offers a powerful tool for fine-tuning the optoelectronic and physical properties of these polymers.[2] Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart several desirable characteristics.[3] Introduction of fluorine can lower the frontier molecular orbital (HOMO and LUMO) energy levels, which is beneficial for improving air stability and adjusting the energy levels for better charge injection/extraction in electronic devices.[2] Furthermore, fluorine substitution can influence polymer solubility, thermal stability, and morphology, all of which are critical factors in device fabrication and performance.[3][4]
This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-fluoroquinoxaline-containing polymers, with a focus on palladium-catalyzed cross-coupling reactions such as Stille and Suzuki polymerization. The content is designed to provide researchers with both the practical steps and the underlying scientific rationale to successfully synthesize and characterize these advanced materials.
Part 1: Synthesis of this compound Monomers
The synthesis of the target polymers begins with the preparation of functionalized this compound monomers. A common and effective route involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[5] For the synthesis of a dibrominated this compound monomer, a typical precursor is 4-fluoro-1,2-phenylenediamine.
Protocol 1: Synthesis of 5,8-Dibromo-6-fluoro-2,3-dihexylquinoxaline
This protocol describes the synthesis of a key monomer for subsequent polymerization. The dihexyl side chains are introduced to ensure solubility of the resulting polymer in common organic solvents.
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
1,2-Dibromo-1,2-di(hexan-1-one) (can be synthesized from 1,2-di(hexan-1-one))
-
Ethanol
-
Acetic acid (catalytic amount)
-
N-Bromosuccinimide (NBS)
-
Chloroform
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Quinoxaline Formation:
-
In a round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq.) in ethanol.
-
Add 1,2-di(hexan-1-one) (1.05 eq.) to the solution.
-
Add a catalytic amount of acetic acid (e.g., 3-4 drops).
-
Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
The crude product, 6-fluoro-2,3-dihexylquinoxaline, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
-
Bromination:
-
Dissolve the purified 6-fluoro-2,3-dihexylquinoxaline (1.0 eq.) in chloroform in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (2.2 eq.) in small portions over 30 minutes. The addition of NBS is exothermic.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with hexane) to yield 5,8-dibromo-6-fluoro-2,3-dihexylquinoxaline.
-
Causality and Expertise:
-
The acid catalyst in the first step protonates one of the carbonyl groups, activating it for nucleophilic attack by the diamine, thus facilitating the condensation reaction.[5]
-
Bromination with NBS is a standard method for electrophilic aromatic substitution on electron-rich aromatic rings. The reaction is performed in the dark to prevent radical side reactions initiated by light. The positions ortho to the fluorine and on the benzene ring of the quinoxaline are activated for bromination.
Part 2: Polymerization Methodologies
Palladium-catalyzed cross-coupling reactions are the most versatile and widely used methods for the synthesis of conjugated polymers.[6] Stille and Suzuki polymerizations are particularly effective for creating well-defined this compound-containing polymers.[1][7]
A. Stille Cross-Coupling Polymerization
Stille polymerization involves the reaction of an organotin reagent with an organic halide.[6] It is known for its tolerance to a wide variety of functional groups and generally mild reaction conditions.[6]
This protocol describes the copolymerization of the previously synthesized dibromo-5-fluoroquinoxaline monomer with a distannylated comonomer.
Materials:
-
5,8-Dibromo-6-fluoro-2,3-dihexylquinoxaline (Monomer A)
-
2,5-bis(trimethylstannyl)thiophene (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous chlorobenzene or toluene
-
Inert gas (Argon or Nitrogen)
-
Methanol
-
Soxhlet extraction apparatus
-
Cellulose thimble
Experimental Workflow Diagram (Stille Polymerization):
Caption: Workflow for Stille Polymerization.
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, combine 5,8-dibromo-6-fluoro-2,3-dihexylquinoxaline (Monomer A, 1.0 eq.), 2,5-bis(trimethylstannyl)thiophene (Monomer B, 1.0 eq.), Pd₂(dba)₃ (2-3 mol%), and P(o-tol)₃ (8-12 mol%).
-
The flask is equipped with a magnetic stir bar and a condenser.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous, degassed chlorobenzene or toluene via cannula.
-
-
Polymerization:
-
Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Heat the mixture to 90-110 °C and stir under a positive pressure of argon for 24-48 hours. The solution will become viscous as the polymer forms.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a large volume of vigorously stirring methanol to precipitate the polymer.
-
Collect the crude polymer by filtration.
-
The polymer is then purified by Soxhlet extraction to remove catalyst residues and oligomers. Sequentially extract with methanol, acetone, and hexane.
-
The purified polymer is then extracted from the thimble with a good solvent, such as chloroform or chlorobenzene.
-
Precipitate the final polymer in methanol, filter, and dry under vacuum at 40-50 °C overnight.
-
Causality and Expertise:
-
The Pd(0) catalyst is crucial for the catalytic cycle which involves oxidative addition, transmetalation, and reductive elimination.[6] The phosphine ligand stabilizes the palladium complex and influences its reactivity.
-
An inert and anhydrous environment is critical because the Pd(0) catalyst is sensitive to oxygen, and water can interfere with the reaction.
-
Soxhlet extraction is a robust method for purifying polymers, as it allows for the removal of impurities based on their solubility, ensuring a high-purity final product.
B. Suzuki Cross-Coupling Polymerization
Suzuki polymerization couples an organoboron reagent with an organic halide and is often preferred due to the lower toxicity and higher stability of the boron compounds compared to organotins.[7][8]
This protocol describes the copolymerization of the dibromo-5-fluoroquinoxaline monomer with a diboronic ester comonomer.
Materials:
-
5,8-Dibromo-6-fluoro-2,3-dihexylquinoxaline (Monomer A)
-
9,9-dioctyl-9H-fluorene-2,7-bis(boronic acid pinacol ester) (Monomer C)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄) or cesium fluoride (CsF)
-
Anhydrous toluene and water
-
Aliquat 336 (phase transfer catalyst)
-
Inert gas (Argon or Nitrogen)
-
Methanol
-
Soxhlet extraction apparatus
Experimental Workflow Diagram (Suzuki Polymerization):
Caption: Workflow for Suzuki Polymerization.
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add Monomer A (1.0 eq.), Monomer C (1.0 eq.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene.
-
In a separate flask, prepare a degassed aqueous solution of K₃PO₄ (4-5 eq.).
-
-
Polymerization:
-
Add the aqueous base solution and a few drops of Aliquat 336 to the reaction flask.
-
Heat the biphasic mixture to 90 °C with vigorous stirring for 24-48 hours under argon.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature. Separate the organic layer and wash it with water and brine.
-
Concentrate the organic layer and precipitate the polymer by pouring it into methanol.
-
Collect the polymer by filtration.
-
Purify the polymer using Soxhlet extraction as described in the Stille protocol.
-
Dry the final polymer under vacuum.
-
Causality and Expertise:
-
The base is essential for the transmetalation step in the Suzuki catalytic cycle, activating the boronic ester.[8]
-
A phase transfer catalyst like Aliquat 336 is used to transport the inorganic base into the organic phase, facilitating the reaction in a biphasic system.
-
The choice of ligand (e.g., SPhos) is critical for achieving high molecular weights and avoiding side reactions. SPhos is an electron-rich, bulky phosphine that promotes efficient oxidative addition and reductive elimination.
Part 3: Characterization of this compound-Containing Polymers
Thorough characterization is essential to confirm the structure and purity of the synthesized polymers and to evaluate their properties.
| Technique | Purpose | Expected Results |
| ¹H and ¹⁹F NMR | Structural verification and confirmation of polymerization. | Broadening of peaks in the ¹H NMR spectrum compared to the monomers. Presence of a signal in the ¹⁹F NMR spectrum corresponding to the fluoroquinoxaline unit. |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | PDI values are typically between 1.5 and 2.5 for step-growth polymerizations like Stille and Suzuki. Mn can range from 10 to 100 kDa depending on reaction conditions.[7] |
| UV-Vis Spectroscopy | To determine the optical bandgap and study the electronic properties in solution and thin-film form. | A significant red-shift in the absorption maximum of the polymer compared to the monomers, indicating an extended π-conjugation system.[1] |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels and the electrochemical bandgap. | Reversible or quasi-reversible oxidation and reduction peaks. The onset potentials are used to calculate the energy levels. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | Decomposition temperatures (Td, at 5% weight loss) are typically above 300 °C for these rigid polymers.[9] |
Part 4: Applications and Future Outlook
This compound-containing polymers are primarily investigated for their use in organic electronic devices.
-
Organic Field-Effect Transistors (OFETs): The electron-deficient nature of the fluoroquinoxaline unit can lead to n-type or ambipolar charge transport characteristics. The fluorination can also influence the polymer packing, which is critical for high charge carrier mobility.[4]
-
Organic Photovoltaics (OPVs): The ability to tune the bandgap and energy levels through fluorination makes these polymers promising as donor or acceptor materials in bulk heterojunction solar cells.[10][11]
-
Drug Development: While the focus of this guide is on materials science, quinoxaline derivatives are also known for their diverse pharmacological activities, including anticancer and antiviral properties.[12] The synthesis protocols described here can be adapted for the creation of novel bioactive macromolecules.
The continued development of new synthetic methodologies, including controlled "living" polymerization techniques, will enable the synthesis of this compound-containing polymers with even more precisely controlled structures and properties.[13] This will undoubtedly lead to further advancements in their performance in a wide range of applications, from flexible electronics to advanced biomedical materials.
References
- Zhang, Q., et al. (2021). Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer. Frontiers in Chemistry.
- Fouassier, J.P., et al. (2021). Recent Advances on Quinoxaline-Based Photoinitiators of Polymerization. MDPI.
- Mei, J., et al. (2016). Effect of Fluorination on Molecular Orientation of Conjugated Polymers in High Performance Field-Effect Transistors. Macromolecules.
- Wang, G., et al. (2024). Recent Progress of Fluorinated Conjugated Polymers. Advanced Materials.
- Inagi, S. (2012). Synthesis of Fluoro-functional Conjugated Polymers by Electrochemical Methods. Royal Society of Chemistry.
- Kim, J., et al. (2016). One-Pot Stille Coupling Homopolymerization Toward Bithiophene-Quinoxaline Copolymers with Reduced Sequence Defects.
- Kim, J., et al. (2016). One-Pot Stille Coupling Homopolymerization Toward Bithiophene-Quinoxaline Copolymers with Reduced Sequence Defects. PubMed.
- Al-Aaraji, M., et al. (2023). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. RSC Publishing.
- Wang, Y., et al. (2023). Synthesis and Characterization of Solution-Processible Donor-Acceptor Electrochromic Conjugated Copolymers Based on Quinoxalino[2′,3′:9,10]phenanthro[4,5-abc]phenazine as the Acceptor Unit. MDPI.
- Lee, G. D., et al. (2012). Synthesis and Photovoltaic Properties of Quinoxaline-Based Semiconducting Polymers with Fluoro Atoms. ResearchGate.
- Schyrpen, C., et al. (2015). Synthesis of a fluorene and quinoxaline-based co-polymer for organic electronics. Monatshefte für Chemie - Chemical Monthly.
- Zarei, M., et al. (2015). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry.
- Ober, C. K., et al. (2004). Fluorinated polymers: Liquid crystalline properties and applications in lithography. ResearchGate.
- Al-Ostath, R. A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed.
- Hsu, S. L., et al. (2018). Synthesis of Poly(phenylquinoxaline)s via Self-Polymerizable Quinoxaline Monomers. ResearchGate.
- Zarranz, L., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH.
- Popere, V. V., et al. (2018). Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights. RSC Publishing.
- Nirmani, T., et al. (2021). Mechanochemical Suzuki polymerization for the synthesis of soluble polyfluorenes. American Chemical Society.
- Yokoyama, A., et al. (2007). Chain-Growth Suzuki Polymerization of n-Type Fluorene Copolymers. ResearchGate.
- Dunn, R. W., et al. (1998). Design and Synthesis of Novel quinoxaline-2,3-dione AMPA/GlyN Receptor Antagonists: Amino Acid Derivatives. PubMed.
- Karakurt, O. (2023). SYNTHESIS OF F AND Cl CONTAINING NOVEL QUINOXALINE-BASED CONJUGATED POLYMERS FOR ORGANIC SOLAR CELL. Thesis.
- Zhang, M., et al. (2013). A new low-bandgap polymer containing benzene-fused quinoxaline: significantly enhanced performance caused by one additional benzene ring. PubMed.
- Asif, M. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.
- Ornstein, P. L., et al. (1996). Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists. PubMed.
- Krongauz, V. V., et al. (2002). Modified phenylquinoxaline-containing polymers and materials on their basis. ResearchGate.
Sources
- 1. Frontiers | Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer [frontiersin.org]
- 2. Recent Progress of Fluorinated Conjugated Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated Hyperbranched Polymers [sigmaaldrich.com]
- 4. cn.rylene-wang.com [cn.rylene-wang.com]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 8. Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. open.metu.edu.tr [open.metu.edu.tr]
- 12. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoroquinoxaline
Welcome to the technical support center for the synthesis of 5-Fluoroquinoxaline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated heterocyclic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your yields.
Introduction to this compound Synthesis
The primary and most effective method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[1] For the synthesis of this compound, this involves the reaction of 3-fluoro-1,2-diaminobenzene with glyoxal. While the reaction is straightforward in principle, the presence of the fluorine substituent and the nature of the reactants can lead to specific challenges that affect yield and purity. This guide will address these issues directly, providing both theoretical explanations and practical solutions.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Q: I am getting a very low yield, or no this compound at all. What are the likely causes and how can I fix this?
A: Low or no yield is a common issue that can stem from several factors, from the quality of your starting materials to the reaction conditions. Let's break down the possibilities.
Initial Diagnosis Workflow
Caption: Troubleshooting logic for low reaction yield.
Possible Causes & Solutions:
-
Poor Quality of Starting Materials:
-
3-fluoro-1,2-diaminobenzene: This compound is susceptible to oxidation, which can lead to the formation of colored impurities and reduce its reactivity. The presence of these impurities can significantly hinder the condensation reaction.
-
Solution: Use high-purity 3-fluoro-1,2-diaminobenzene. If the starting material is old or appears discolored, consider purification by recrystallization or column chromatography before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent further oxidation.
-
-
Glyoxal: Glyoxal is often supplied as an aqueous solution and can polymerize upon storage.
-
Solution: Use a fresh bottle of glyoxal solution. The concentration of commercially available solutions can vary, so it's crucial to use the correct molar equivalent.
-
-
-
Suboptimal Reaction Conditions:
-
Temperature and Reaction Time: The condensation reaction may be slow at room temperature.
-
Solution: Gradually increase the reaction temperature. Many quinoxaline syntheses are performed at elevated temperatures (e.g., refluxing in ethanol).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Solvent: The choice of solvent is critical. While ethanol is commonly used, other solvents might be more effective.
-
Solution: Consider screening different solvents. For instance, hexafluoroisopropanol (HFIP) has been shown to be a highly effective, recyclable solvent for quinoxaline synthesis, often allowing the reaction to proceed at room temperature with high yields.[2]
-
-
Catalyst: While the reaction can proceed without a catalyst, acid catalysis is often employed to accelerate the condensation.
-
Solution: Introduce a catalytic amount of a mild acid, such as acetic acid. Organocatalysts like camphorsulfonic acid have also been used effectively.[3]
-
-
| Parameter | Recommendation | Rationale |
| Temperature | Start at room temperature, then gradually increase to reflux. | To find the minimum energy required for the reaction to proceed efficiently. |
| Solvent | Ethanol, Methanol, or specialty solvents like HFIP. | To ensure proper solubility of reactants and facilitate the reaction. |
| Catalyst | Catalytic amount of acetic acid or other mild acids. | To protonate the carbonyl group of glyoxal, making it more electrophilic.[3] |
Problem 2: Formation of Side Products/Impurities
Q: My final product is impure, and I'm having trouble with purification. What are the likely side products and how can I avoid them?
A: The formation of side products is a common issue, especially in reactions involving aromatic amines.
Potential Side Reactions
Caption: Potential side reactions in this compound synthesis.
Common Side Products and Solutions:
-
Oxidized Diamine: As mentioned previously, 3-fluoro-1,2-diaminobenzene can oxidize. This not only reduces the amount of starting material available for the desired reaction but also introduces colored impurities that can be difficult to remove.
-
Solution: Use high-purity, colorless starting material and run the reaction under an inert atmosphere.
-
-
Polymeric Byproducts: Glyoxal can self-polymerize, especially under acidic conditions.
-
Solution: Add the glyoxal solution slowly to the reaction mixture to maintain a low instantaneous concentration.
-
-
Nucleophilic Substitution of the Fluorine Atom: This is a critical consideration for fluorinated quinoxalines. The fluorine atom on the quinoxaline ring can be susceptible to substitution by nucleophilic solvents, particularly at elevated temperatures. For example, using methanol as a solvent could lead to the formation of 5-methoxyquinoxaline.[4]
-
Solution: Avoid using nucleophilic solvents if possible, especially when heating. If a nucleophilic solvent must be used, try to keep the reaction temperature and time to a minimum. Consider using aprotic solvents.
-
-
Formation of Isomers: If an unsymmetrical 1,2-dicarbonyl compound is used instead of glyoxal, the formation of regioisomers is possible. This is not an issue with glyoxal but is a key consideration for the synthesis of other this compound derivatives.
Purification Strategy:
-
Column Chromatography: This is the most effective method for purifying this compound from side products. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What is the role of an acid catalyst in this reaction?
An acid catalyst protonates one of the carbonyl groups of glyoxal, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the amino group of the 3-fluoro-1,2-diaminobenzene.[3] This accelerates the initial condensation step.
Q2: Can I use a different 1,2-dicarbonyl compound instead of glyoxal?
Yes, other 1,2-dicarbonyl compounds like benzil or 2,3-butanedione can be used to synthesize 2,3-disubstituted 5-fluoroquinoxalines. However, be aware that unsymmetrical dicarbonyl compounds can lead to the formation of regioisomers.
Q3: Is it necessary to run the reaction under an inert atmosphere?
While not always strictly necessary, it is highly recommended. 3-fluoro-1,2-diaminobenzene is an electron-rich aromatic amine and is prone to oxidation by atmospheric oxygen, which can lead to discoloration and the formation of impurities. Using an inert atmosphere (N₂ or Ar) will help to ensure a cleaner reaction and a higher yield of the desired product.
Q4: My final product is a dark oil, not a solid. What should I do?
A dark, oily product often indicates the presence of significant impurities, likely from the oxidation of the starting diamine. It is recommended to purify the crude product using column chromatography on silica gel to isolate the this compound.
Q5: What are some "green" or more environmentally friendly approaches to this synthesis?
Several green chemistry approaches have been developed for quinoxaline synthesis in general. These include:
-
Using water as a solvent: Some quinoxaline syntheses can be performed in an aqueous medium.
-
Microwave-assisted synthesis: This can significantly reduce reaction times and energy consumption.[1]
-
Using recyclable catalysts and solvents: As mentioned, hexafluoroisopropanol (HFIP) is an example of a recyclable solvent that can be recovered and reused.[2]
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general starting point and may require optimization for your specific laboratory conditions and reagent quality.
Materials:
-
3-fluoro-1,2-diaminobenzene
-
Glyoxal (40% solution in water)
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-fluoro-1,2-diaminobenzene (1.0 eq) in ethanol.
-
Addition of Glyoxal: Slowly add the glyoxal solution (1.0 - 1.1 eq) to the stirred solution of the diamine at room temperature.
-
Catalyst Addition (Optional): Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Column Packing: Pack a glass column with silica gel slurried in hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and load it onto the column.
-
Elution: Begin eluting with pure hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
References
- Vicente, E., et al. (2009). Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives. Molecules, 14(9), 3483-3494.
- Vicente, E., et al. (2009). Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives. PubMed Central.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Makosza, M., et al. (2006). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 4(18), 3469-3474.
- Zayed, M. F. (2023). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives.
- Patgar, M. G., et al. (2019). Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organocatalyst. International Journal of Research and Analytical Reviews, 6(2), 55-60.
- Khaskar, T., et al. (2021).
- Zayed, M. F., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
- Nagarapu, L., et al. (2014). A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungstate. Organic Chemistry: Current Research, 3(2).
- Bowroju, S. K., et al. (2021). One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][4][5][6]thiadiazole-4,5-diamine using triiodoisocyanuric acid.
- Gontrani, L., et al. (2022).
- Gontrani, L., et al. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. PubMed.
- Wünsch, B., et al. (2020). Synthesis and Pharmacological Evaluation of Fluorinated Quinoxaline-Based κ-Opioid Receptor (KOR) Agonists Designed for PET Studies. ChemMedChem, 15(19), 1834-1853.
- Adebayo, A. I., et al. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione.
- Li, Y., et al. (2019). Selectively lighting up glyoxal in living cells using an o-phenylenediamine fused hemicyanine. Organic & Biomolecular Chemistry, 17(39), 8873-8878.
- Gidaspov, A. A., et al. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. PubMed Central.
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijrar.org [ijrar.org]
- 4. Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
common byproducts in 5-Fluoroquinoxaline synthesis and their avoidance
Welcome to the technical support center for the synthesis of 5-Fluoroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, address frequently encountered challenges, and offer optimized protocols. Our goal is to equip you with the knowledge to navigate the nuances of this synthesis, minimize byproduct formation, and maximize the yield and purity of your target compound.
Introduction: The Challenge of Regioselectivity and Side Reactions
The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved through the acid-catalyzed condensation of 3-fluoro-1,2-phenylenediamine with a glyoxal derivative. While seemingly straightforward, this reaction is fraught with potential pitfalls, primarily the formation of a regioisomeric byproduct (8-fluoroquinoxaline) and several side products stemming from oxidative and rearrangement pathways. The electron-withdrawing nature of the fluorine substituent on the aromatic ring significantly influences the reactivity of the diamine, making careful control of reaction conditions paramount. This guide will dissect these common issues and provide robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered during the synthesis of this compound.
Q1: My final product is a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity for this compound?
A1: This is the most common challenge. The reaction between 3-fluoro-1,2-phenylenediamine and an unsymmetrical dicarbonyl (or even a symmetrical one like glyoxal, due to the unsymmetrical diamine) can theoretically produce both 5-fluoro- and 8-fluoroquinoxaline.
Root Cause: The regioselectivity is governed by the relative nucleophilicity of the two amino groups on the 3-fluoro-1,2-phenylenediamine. The fluorine atom is an electron-withdrawing group, which deactivates the ortho amino group (at position 2) more significantly than the meta amino group (at position 1). Consequently, the initial condensation step is more likely to occur at the more nucleophilic amino group at position 1. However, this preference is often not absolute, leading to mixtures.
Troubleshooting & Optimization:
-
pH Control: The reaction is typically acid-catalyzed. Strongly acidic conditions can protonate both amino groups, reducing the selectivity. Using a milder acidic catalyst, such as a catalytic amount of acetic acid, or even performing the reaction in a neutral solvent like ethanol, can enhance the selectivity for the 5-fluoro isomer.[1]
-
Temperature: Running the reaction at lower temperatures (e.g., room temperature or 0 °C) can often improve selectivity by favoring the kinetically controlled product, which is typically the this compound.
-
Solvent Choice: Solvents like ethanol, methanol, or acetonitrile are commonly used. The choice of solvent can subtly influence the reaction kinetics and selectivity. It is recommended to screen different solvents to find the optimal conditions for your specific setup.
-
Purification: If a mixture is obtained, separation is often achievable via column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the two isomers. Monitoring the separation by thin-layer chromatography (TLC) is crucial. High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative separation of the isomers.[2]
Q2: My reaction mixture turns a dark brown or black color, and I isolate a deeply colored, insoluble impurity. What is this byproduct and how can I prevent it?
A2: The formation of a dark, often fluorescent, impurity is a strong indicator of the oxidative self-condensation of the 3-fluoro-1,2-phenylenediamine starting material.
Root Cause: o-Phenylenediamines are susceptible to oxidation, especially in the presence of air (oxygen) and catalysts. Two molecules of the diamine can oxidatively couple to form a 2,3-diaminophenazine (DAP) derivative. In this case, you are likely forming a mixture of fluorinated DAP isomers.[3] This process is often catalyzed by trace metals or light and is accelerated by heat.
Troubleshooting & Optimization:
-
Inert Atmosphere: This is the most effective preventative measure. Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen. This involves degassing your solvent and blanketing the reaction vessel with an inert gas.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Temperature Control: Avoid excessive heating. If heating is necessary, keep it to the minimum required for the reaction to proceed at a reasonable rate.
-
High-Purity Reagents: Ensure your 3-fluoro-1,2-phenylenediamine is of high purity. Impurities can sometimes catalyze the oxidative side reaction.
Q3: Besides the desired product, I've identified a byproduct with a different heterocyclic core. What could it be?
A3: It is possible you are forming a benzimidazole derivative through a competing reaction pathway.
Root Cause: Under certain conditions, particularly with prolonged reaction times or in strongly acidic media, the reaction intermediate can undergo a rearrangement to form a benzimidazole scaffold instead of the desired quinoxaline ring.[3]
Troubleshooting & Optimization:
-
Catalyst Choice: Avoid strong Brønsted acids. Switch to a milder catalyst or a Lewis acid catalyst like cerium(IV) ammonium nitrate (CAN), which has been shown to be effective in water at room temperature and is less prone to inducing this rearrangement.
-
Reaction Monitoring: Monitor the reaction progress closely by TLC. Stop the reaction as soon as the starting material is consumed to avoid over-exposure to conditions that might favor the rearrangement.
-
Temperature Control: Perform the reaction at the lowest effective temperature. Many modern protocols for quinoxaline synthesis achieve high yields at room temperature, which disfavors the higher activation energy pathway leading to the benzimidazole.[3]
Q4: My mass spectrometry data shows a peak at M+16 relative to my expected product. What is this?
A4: This indicates the formation of a quinoxaline-N-oxide byproduct.
Root Cause: The nitrogen atoms in the quinoxaline ring are nucleophilic and can be oxidized to N-oxides. This can happen if an oxidizing agent is present or through air oxidation, especially if the reaction is heated for an extended period in the presence of oxygen.
Troubleshooting & Optimization:
-
Inert Atmosphere: As with DAP formation, running the reaction under a nitrogen or argon atmosphere is the best way to prevent air oxidation.
-
Avoid Oxidants: Ensure that none of your reagents are contaminated with oxidizing agents. If your synthesis involves an intentional oxidation step (which is not typical for this specific condensation), ensure you are using a stoichiometric amount of a mild oxidant.
Data Summary Table
| Byproduct | Common Cause | Prevention Strategy | Separation Method |
| 8-Fluoroquinoxaline | Lack of complete regioselectivity | Control pH, lower reaction temperature | Column chromatography, HPLC |
| Fluorinated Diaminophenazines | Oxidative self-condensation of diamine | Inert atmosphere (N₂ or Ar), degassed solvents | Filtration (if insoluble), chromatography |
| Benzimidazole Derivatives | Acid-catalyzed rearrangement | Use mild/neutral catalyst, monitor reaction time | Column chromatography |
| This compound-N-oxide | Over-oxidation of product nitrogens | Inert atmosphere, avoid excess heat/oxidants | Column chromatography |
| Polymeric Tars | Non-specific decomposition/polymerization | Lower reaction temperature, shorter reaction time | Filtration, chromatography |
Diagrams and Workflows
Logical Flow for Troubleshooting Byproduct Formation
Caption: Troubleshooting flowchart for common byproducts.
General Reaction Mechanism
Caption: Simplified reaction pathway for quinoxaline synthesis.
Experimental Protocols
The following is a representative, generalized protocol for the synthesis of this compound based on common literature procedures.[1] Researchers should adapt this protocol to their specific laboratory conditions and safety procedures.
Objective: To synthesize this compound via condensation.
Materials:
-
3-Fluoro-1,2-phenylenediamine
-
Glyoxal (40% solution in water)
-
Ethanol (or Acetic Acid)
-
Sodium Sulfate (anhydrous)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-fluoro-1,2-phenylenediamine (1.0 eq). Add ethanol (or a suitable solvent) to dissolve the diamine.
-
Inert Atmosphere (Recommended): Flush the flask with nitrogen or argon gas for 5-10 minutes to create an inert atmosphere. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: While stirring, slowly add an aqueous solution of glyoxal (1.0 - 1.1 eq) to the reaction mixture at room temperature. If using acid catalysis, a few drops of glacial acetic acid can be added at this stage.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C. Typical reaction times range from 2 to 12 hours.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in ethyl acetate and wash with water, followed by a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution. The crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired this compound from the 8-fluoro isomer and other byproducts.
-
Characterization: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent. Characterize the final product by NMR, mass spectrometry, and melting point to confirm its identity and purity.
References
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- Knize, M. G., Happe, J. A., Healy, S. K., & Felton, J. S. (1987). Identification of the mutagenic quinoxaline isomers from fried ground beef. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 178(1), 25-32.
- MDPI. (2023).
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University.
- Mamedov, V. A. (Ed.). (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure.
- BenchChem. (2025).
- Saha, S., & Yashwantrao, G. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers, 8(11), 2836-2883.
- Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.
- Tighadouini, S., et al. (2016).
- Bendale, A. R., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. International Journal of ChemTech Research, 9(4), 1768-1774.
- Tarcha, P. J., Chu, V. P., & Whitlock, C. M. (1987). 2,3-Diaminophenazine is the product from the horseradish peroxidase-catalyzed oxidation of o-phenylenediamine. Analytical Biochemistry, 165(1), 230-233.
Sources
Technical Support Center: Optimizing Reaction Conditions for 5-Fluoroquinoxaline Functionalization
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the chemical modification of 5-fluoroquinoxaline. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the functionalization of this critical heterocyclic scaffold. As a valued building block in medicinal chemistry, understanding the nuances of its reactivity is paramount for successful and efficient drug discovery programs.[1] This center offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to empower your research.
The strategic incorporation of a fluorine atom at the 5-position of the quinoxaline core significantly modulates its electronic properties, influencing reactivity, regioselectivity, and even the metabolic stability of its derivatives.[1] This guide will delve into the practical implications of this substitution across three major classes of functionalization reactions: Palladium-Catalyzed C-H Activation, Minisci-Type Reactions, and Nucleophilic Aromatic Substitution (SNAr).
I. Palladium-Catalyzed C-H Functionalization: A Troubleshooting Guide
Palladium-catalyzed C-H activation is a powerful tool for the direct introduction of aryl, alkyl, and other functionalities onto the quinoxaline core. However, the nitrogen atoms in the quinoxaline ring can act as ligands, potentially leading to catalyst inhibition or undesired reaction pathways. The electron-withdrawing nature of the 5-fluoro substituent further influences the reactivity of the C-H bonds.
Frequently Asked Questions (FAQs)
Q1: My Pd-catalyzed C-H arylation of this compound is giving low to no yield. What are the likely causes and how can I troubleshoot this?
A1: Low yields in Pd-catalyzed C-H arylations of N-heterocycles like this compound are a common challenge. The primary culprits are often related to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Poisoning: The lone pairs on the quinoxaline nitrogens can strongly coordinate to the palladium center, leading to catalyst inhibition.
-
Solution: Consider using a pre-catalyst with bulky, electron-rich ligands (e.g., N-heterocyclic carbenes or phosphines) that can stabilize the active catalytic species and prevent strong coordination with the substrate. The use of additives like Ag(I) salts can also be beneficial as they can act as halide scavengers and may prevent catalyst deactivation.
-
-
Incorrect Oxidant/Additive Combination: The choice of oxidant is critical for regenerating the active Pd(II) or Pd(III) species in the catalytic cycle.
-
Solution: A systematic screening of oxidants is recommended. Common choices include AgOAc, Ag
2CO3, Cu(OAc)2, and benzoquinone. The addition of a catalytic amount of an acid, such as pivalic acid (PivOH), can facilitate the C-H activation step.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome.
-
Solution: Non-coordinating, polar aprotic solvents like 1,4-dioxane, DMF, or DMAc are often good starting points. A solvent screen is advisable to find the optimal medium for your specific substrate and coupling partner.
-
Q2: I'm observing a mixture of regioisomers in my C-H functionalization. How can I improve the regioselectivity for a specific position?
A2: The 5-fluoro substituent exerts a strong directing effect. C-H activation on the quinoxaline ring is generally favored at positions electronically activated and sterically accessible. For this compound, C-H functionalization is often directed to the C8 position due to the electronic influence of the fluorine and the directing effect of the quinoxaline nitrogens.
-
Ligand Tuning: The steric and electronic properties of the ligand on the palladium catalyst can influence which C-H bond is activated.
-
Solution: Experiment with a range of phosphine or NHC ligands of varying bulk and electron density. For example, bulky ligands may favor functionalization at less sterically hindered positions.
-
-
Directing Groups: If the desired regioselectivity cannot be achieved through ligand or solvent effects, consider the temporary installation of a directing group to guide the catalyst to the desired C-H bond.
II. Minisci-Type Reactions: Navigating Radical Functionalization
The Minisci reaction offers a powerful, complementary approach for the functionalization of electron-deficient heterocycles like this compound through the addition of a nucleophilic radical. The protonated quinoxaline ring is highly susceptible to radical attack.[2]
Frequently Asked Questions (FAQs)
Q1: My Minisci reaction on this compound is sluggish and gives a low yield of the desired product. What factors should I investigate?
A1: Low efficiency in Minisci reactions can often be traced back to inefficient radical generation or competing side reactions.
-
Radical Generation Method: The choice of radical precursor and the method of its generation are critical.
-
Solution: Classic Minisci conditions often employ a silver catalyst with an oxidant like ammonium persulfate to generate radicals from carboxylic acids.[2] If this is not effective, consider alternative radical generation methods, such as photoredox catalysis, which can offer milder reaction conditions and broader substrate scope.
-
-
Acid Stoichiometry: Protonation of the quinoxaline nitrogen is essential to lower the LUMO of the heterocycle and facilitate radical addition.
-
Solution: Ensure that a sufficient amount of a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid, is present in the reaction mixture. The optimal acid concentration may need to be determined empirically.
-
-
Solvent Choice: The solvent must be stable to the reaction conditions and capable of dissolving all components.
-
Solution: Acetonitrile, DMF, and DMSO are common solvents for Minisci reactions. For photocatalyzed reactions, ensure the solvent is transparent to the wavelength of light being used.
-
Q2: I am observing the formation of multiple isomers and over-alkylation in my Minisci reaction. How can I improve the selectivity?
A2: Regioselectivity in Minisci reactions is governed by the electronic properties of the protonated heterocycle. For quinoxaline, radical attack typically occurs at the C2 and C3 positions. The 5-fluoro substituent will further influence the electron distribution.
-
Controlling Radical Concentration: A high concentration of the radical species can lead to multiple additions to the quinoxaline ring.
-
Solution: Employ a slow addition of the radical precursor or use a method that generates the radical in a controlled manner, such as photoredox catalysis with a low catalyst loading.
-
-
Reaction Temperature: Higher temperatures can sometimes lead to decreased selectivity.
-
Solution: If using thermal radical generation, try running the reaction at a lower temperature for a longer period.
-
III. Nucleophilic Aromatic Substitution (SNAr): Leveraging the Fluoro-Group
The electron-withdrawing 5-fluoro group, in concert with the nitrogen atoms, activates the quinoxaline ring towards nucleophilic aromatic substitution. This provides a valuable pathway for the introduction of various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: I am attempting an SNAr reaction on a chloro-substituted this compound, but the reaction is not proceeding. What are the key parameters to optimize?
A1: The success of an SNAr reaction depends on the nucleophilicity of the attacking species, the nature of the leaving group, and the stability of the intermediate Meisenheimer complex.
-
Leaving Group Ability: While fluorine is a good leaving group in some S
NAr reactions due to its high electronegativity polarizing the C-F bond, in other cases, halides like chlorine or bromine are better leaving groups. The relative reactivity can be substrate-dependent.-
Solution: If your chloro-substituted substrate is unreactive, ensure your reaction conditions are sufficiently forcing (e.g., higher temperature). If possible, consider synthesizing the analogous bromo- or iodo-substituted this compound, as these halogens are generally better leaving groups.
-
-
Nucleophile Strength and Base: The nucleophile must be strong enough to attack the electron-deficient ring.
-
Solution: If using a neutral nucleophile like an amine or thiol, the addition of a non-nucleophilic base (e.g., K
2CO3, Cs2CO3, or an organic base like DBU) is crucial to deprotonate the nucleophile or the intermediate complex. For less reactive nucleophiles, consider using a stronger base like NaH or KHMDS to pre-form the nucleophilic anion.
-
-
Solvent Choice: Polar aprotic solvents are ideal for S
NAr reactions as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.-
Solution: Solvents like DMSO, DMF, and NMP are excellent choices for S
NAr reactions.
-
Q2: My SNAr reaction is giving me a complex mixture of products. How can I improve the chemoselectivity?
A2: Side reactions in SNAr can arise from reaction at multiple sites or degradation of the starting material or product under the reaction conditions.
-
Protecting Groups: If your nucleophile or the this compound substrate contains other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.
-
Reaction Temperature and Time: Prolonged reaction times at high temperatures can lead to decomposition.
-
Solution: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. It may be beneficial to run the reaction at a lower temperature for a longer duration to minimize side product formation.
-
IV. Experimental Protocols and Data
Detailed Experimental Protocol: Palladium-Catalyzed C8-Arylation of this compound
This protocol is a general starting point and may require optimization for specific substrates.
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv), the desired aryl boronic acid (1.5 equiv), Pd(OAc)
2(5 mol%), a suitable phosphine or NHC ligand (10 mol%), and Ag2CO3(2.0 equiv). -
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane (0.1 M concentration with respect to this compound).
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Comparative Data Table for C-H Arylation Conditions
| Catalyst/Ligand | Oxidant | Additive | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(OAc) | Ag | PivOH | 1,4-Dioxane | 110 | 60-85 |
| Pd(OAc) | Cu(OAc) | - | Toluene | 120 | 55-75 |
| [Pd(IPr)Cl | K | - | DMF | 100 | 65-90 |
Yields are approximate and highly dependent on the specific aryl boronic acid used.
Detailed Experimental Protocol: Minisci-Type Alkylation of this compound
This protocol is adapted from general Minisci reaction conditions.
-
To a round-bottom flask, add this compound (1.0 equiv) and the desired carboxylic acid (3.0 equiv).
-
Dissolve the starting materials in a mixture of acetonitrile and water (e.g., 3:1 v/v).
-
Add a catalytic amount of AgNO
3(10 mol%). -
Heat the mixture to 60-80 °C.
-
Slowly add a solution of (NH
4)2S2O8(3.0 equiv) in water over 30-60 minutes. -
Stir the reaction at the same temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of Na
2S2O3. -
Basify the mixture with aqueous NaHCO
3and extract with dichloromethane or ethyl acetate. -
Combine the organic layers, dry over anhydrous Na
2SO4, filter, and concentrate under reduced pressure. -
Purify the crude product by column chromatography on silica gel.
Detailed Experimental Protocol: SNAr with a Thiol Nucleophile
This protocol provides a general method for the substitution of a chloro-group on a this compound derivative.[3]
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chloro-substituted this compound (1.0 equiv), the desired thiol (1.2 equiv), and K
2CO3(2.0 equiv). -
Add anhydrous DMF or DMSO (0.2 M concentration).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO
4, and filter. -
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
V. Visualizing Reaction Workflows and Logic
Troubleshooting Workflow for Low Yield in Pd-Catalyzed C-H Arylation
Caption: Troubleshooting decision tree for low-yielding C-H arylations.
Regioselectivity Logic in this compound Functionalization
Caption: General regiochemical outcomes for different functionalization strategies.
VI. Concluding Remarks
The functionalization of this compound is a rich and rewarding area of research that continues to contribute to the advancement of medicinal chemistry. While challenges such as catalyst poisoning, regioselectivity control, and low reactivity can arise, a systematic and informed approach to troubleshooting, as outlined in this guide, can lead to successful outcomes. By understanding the interplay between the electronic nature of the this compound core, the chosen reaction conditions, and the properties of the coupling partners, researchers can effectively navigate the complexities of these transformations and unlock the full potential of this valuable heterocyclic scaffold.
VII. References
-
Fluorine in drug discovery: Role, design and case studies. (URL not provided, but cited for general knowledge on fluorine in medicinal chemistry)
-
Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. National Institutes of Health. (URL: [Link])
-
Recent Advances in the Synthesis and Reactivity of Quinoxaline. ResearchGate. (URL: [Link])
-
Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. PubMed. (URL: [Link])
-
Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. PubMed. (URL: [Link])
-
Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
Recent Advances in Minisci-Type Reactions. SciSpace. (URL: [Link])
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed. (URL: [Link])
-
Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journals. (URL: [Link])
-
Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI. (URL: [Link])
-
Photochemical Minisci-type reactions via radical decarboxylation. ResearchGate. (URL: [Link])
-
Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. (URL: [Link])
Sources
Quinoxaline Synthesis from Dicarbonyl Compounds: A Technical Troubleshooting Guide
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of quinoxalines from dicarbonyl compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during this fundamental synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to not only solve immediate issues but also to strategically optimize your future syntheses.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists receive regarding quinoxaline synthesis.
Q1: My quinoxaline synthesis is resulting in a low yield. What are the most likely causes?
Low yields are a frequent challenge and can often be traced back to several key factors. The traditional condensation of a 1,2-dicarbonyl compound with an o-phenylenediamine can be sensitive to reaction conditions.[1] High temperatures and strong acid catalysts, while sometimes necessary, can lead to the degradation of either your starting materials or the quinoxaline product itself.[2] Other common culprits include suboptimal reaction conditions (temperature, solvent, catalyst), poor quality of starting materials, and competing side reactions.[2][1]
Q2: I'm observing multiple spots on my TLC, suggesting the formation of side products. How can I improve the selectivity of my reaction?
The formation of multiple products is a common issue, especially when using unsymmetrically substituted o-phenylenediamines.[2] This often leads to the formation of regioisomers. The key to improving selectivity lies in carefully controlling the reaction conditions. The choice of catalyst and solvent can significantly influence which amino group of the diamine reacts preferentially.[3] In some cases, running the reaction at a lower temperature for a longer duration can favor the formation of the thermodynamically more stable product.
Q3: Purification of my crude quinoxaline product is proving difficult. What are some effective strategies?
Quinoxalines, particularly those with planar aromatic substituents, can be challenging to purify due to their often poor solubility in common organic solvents.[4] This can make techniques like column chromatography difficult. Recrystallization is frequently the most effective method.[5][4] Experimenting with a range of solvents, from polar protics like ethanol to more non-polar options, is recommended. For stubborn cases, washing the crude solid with a solvent that dissolves the impurities but not the product can be a simple and effective preliminary purification step.[4]
In-Depth Troubleshooting Guide
This section provides a more detailed breakdown of common problems, their root causes, and actionable solutions.
Problem 1: Low or No Product Yield
A low yield is the most common frustration in quinoxaline synthesis. Let's dissect the potential causes and their remedies.
Root Cause Analysis:
-
Incomplete Reaction: The reaction may not have reached equilibrium or may be proceeding too slowly under the chosen conditions.
-
Poor Starting Material Quality: Impurities in the o-phenylenediamine or dicarbonyl compound can inhibit the reaction or lead to undesired side products. o-Phenylenediamines are particularly susceptible to oxidation, which can be identified by a discoloration (often darkening) of the material.[4]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. A solvent that does not adequately dissolve the reactants will hinder the reaction. Excessively high temperatures can cause degradation.[5]
-
Product Degradation: The newly formed quinoxaline may not be stable under the reaction conditions, especially with prolonged heating or in the presence of strong acids.[2]
Solutions & Optimization Strategies:
| Parameter | Recommended Action & Rationale |
| Reaction Time & Temperature | Initially, ensure the reaction has been given sufficient time to proceed to completion by monitoring with TLC. If the reaction is sluggish, a moderate increase in temperature can be beneficial. However, be cautious of temperatures exceeding the stability of your reactants or products. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[6][7] |
| Catalyst Selection | While some quinoxaline syntheses can proceed without a catalyst, many benefit significantly from one. A wide variety of catalysts can be employed, from simple Brønsted acids like acetic acid to Lewis acids such as cerium(IV) ammonium nitrate (CAN) or zinc triflate.[5][8] For a greener approach, consider solid-supported catalysts which can be easily filtered off after the reaction.[9] The catalyst works by activating the carbonyl group of the dicarbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the diamine. |
| Solvent Choice | The solvent should be chosen to ensure adequate solubility of both starting materials. Ethanol and acetic acid are common choices for traditional methods.[5] More modern, greener approaches have utilized water or solvent-free conditions.[5][4] Fluorinated alcohols like hexafluoroisopropanol (HFIP) have also been shown to be highly effective, promoting the reaction at room temperature due to their high polarity and hydrogen bond donating ability.[5] |
| Starting Material Purity | Always use high-purity starting materials. If you suspect your o-phenylenediamine has oxidized, it can sometimes be purified by recrystallization or sublimation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent in-situ oxidation.[4] |
Experimental Protocol: A General Optimized Synthesis of 2,3-Diphenylquinoxaline
-
To a solution of benzil (1 mmol, 0.210 g) in ethanol (10 mL), add o-phenylenediamine (1 mmol, 0.108 g).
-
Add a catalytic amount of acetic acid (e.g., 2-3 drops).
-
Reflux the mixture for 2 hours, monitoring the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
If necessary, recrystallize the product from ethanol to obtain pure 2,3-diphenylquinoxaline as a crystalline solid.[9]
Problem 2: Formation of Regioisomers and Other Side Products
When using unsymmetrical starting materials, the formation of a mixture of products can complicate purification and reduce the yield of the desired isomer.
Root Cause Analysis:
-
Lack of Regiocontrol: With an unsymmetrical o-phenylenediamine, the two amino groups will have different nucleophilicities due to the electronic effects of the substituent on the aromatic ring. Similarly, an unsymmetrical dicarbonyl compound will have two carbonyl groups of differing electrophilicity. This can lead to the formation of two different quinoxaline regioisomers.
-
Side Reactions: At elevated temperatures, side reactions can occur. For example, the dicarbonyl compound could undergo self-condensation or other rearrangements.
Solutions & Optimization Strategies:
| Parameter | Recommended Action & Rationale |
| Catalyst and Solvent System | The choice of catalyst and solvent can influence the regioselectivity. For instance, a bulky catalyst might sterically hinder the reaction at one of the amino groups, favoring reaction at the other. Experimenting with different catalyst and solvent combinations is often necessary to optimize for a specific set of reactants. |
| Reaction Temperature | Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product. This may require a longer reaction time. |
| Protecting Groups | In complex syntheses, it may be necessary to use a protecting group strategy to temporarily block one of the amino groups on the o-phenylenediamine, forcing the reaction to occur at the desired position. The protecting group is then removed in a subsequent step. |
Visualizing the Process
Reaction Mechanism
The synthesis of quinoxaline from a dicarbonyl compound and an o-phenylenediamine is a classic condensation reaction. The generally accepted mechanism involves a two-step process of addition-elimination.
Caption: General reaction mechanism for quinoxaline synthesis.
Troubleshooting Workflow
When faced with a problematic quinoxaline synthesis, a systematic approach to troubleshooting is essential. The following flowchart outlines a logical progression of steps to diagnose and resolve common issues.
Caption: A systematic workflow for troubleshooting quinoxaline synthesis.
References
- BenchChem. (n.d.). Troubleshooting common problems in quinoxaline synthesis.
- Shaik, F., Palle, S., & Yagoub, A. K. (2022).
- Dawood, K. M., & Farag, A. M. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Mini-Reviews in Organic Chemistry, 12(4), 359-381.
- Singh, S., & Singh, P. P. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(34), 20974-20996. [Link]
- Islami, M. R., & Hassani, Z. (2008).
- ResearchGate. (n.d.). Plausible mechanism for the formation of quinoxaline.
- Lassagne, F., et al. (2015). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 3, 63.
- BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones.
- BenchChem. (n.d.). Troubleshooting common issues in quinoxaline synthesis protocols.
- Wan, J.-P., & Wei, L. (2015). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 12(1), 99-113.
- Al-Masoudi, N. A. (2023). Methods of Preparation of Quinoxalines. Encyclopedia, 3(4), 1361-1378.
- Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines.
- Zare, A., et al. (2013). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemistry, 2013, 856752.
- Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7606.
- ResearchGate. (n.d.). General scheme for synthesis of quinoxalines by the condensation of 1,2-dicarbonyl and aryl 1,2-diamines.
- Glund, K., et al. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 29(15), 3522-3527.
- BenchChem. (n.d.). Troubleshooting low yield in quinoxaline synthesis from diamines.
- Heravi, M. M., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2014, 214502.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of 5-Fluoroquinoxaline Derivatives
Welcome to the technical support center for the synthesis of 5-fluoroquinoxaline derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of introducing a fluorine atom regioselectively at the C5 position of the quinoxaline scaffold. Quinoxaline derivatives are crucial pharmacophores in drug discovery, and the strategic placement of fluorine can significantly enhance their metabolic stability, binding affinity, and bioavailability.[1][2]
However, achieving regiocontrol, particularly at the 5-position, is a non-trivial synthetic challenge fraught with issues of isomer formation, low yields, and harsh reaction conditions.[3] This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you overcome these common hurdles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your synthetic work. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Question 1: My condensation of 4-fluoro-o-phenylenediamine with an unsymmetrical 1,2-dicarbonyl compound is producing a mixture of 5-fluoro and 8-fluoroquinoxaline isomers. How can I favor the 5-fluoro product?
Probable Cause: The formation of regioisomers is a classic challenge when using unsymmetrically substituted o-phenylenediamines.[3][4] The two amino groups of 4-fluoro-o-phenylenediamine exhibit different nucleophilicities due to the electronic influence of the fluorine atom. The amino group para to the fluorine (at C1) is less nucleophilic than the amino group meta to the fluorine (at C2). The initial condensation step, which is often rate-determining, can occur at either amino group, leading to a mixture of products. The final product ratio is a delicate balance of kinetic and thermodynamic control, influenced heavily by reaction conditions.
Actionable Solutions:
-
pH Control: The reaction is often acid-catalyzed. Fine-tuning the pH is critical. A strong acid and high temperatures can lead to scrambling and reduced selectivity.[1][2] Try using milder acidic catalysts or buffer the reaction.
-
Solvent and Temperature Optimization: The polarity of the solvent can influence the relative reactivity of the amino groups. A systematic screen of solvents (e.g., ethanol, acetic acid, toluene, DMSO) at different temperatures is recommended. Running the reaction at a lower temperature for a longer duration may favor the thermodynamically more stable product.
-
Use of "Green" Catalysts: Recent literature suggests that solid-supported catalysts, such as bentonite clay K-10 or alumina-supported heteropolyoxometalates, can offer improved yields and selectivity under milder conditions, sometimes even at room temperature.[1][2] These catalysts can provide a microenvironment that favors one reaction pathway over the other.
Workflow: Optimizing Regioselectivity in Condensation Reactions
Caption: Troubleshooting workflow for regioselectivity issues.
Question 2: I am attempting a direct C-H fluorination on a pre-formed quinoxaline scaffold to get the 5-fluoro derivative, but I'm getting very low yields and a complex mixture of products.
Probable Cause: Direct C-H fluorination is a powerful but challenging strategy.[5] The quinoxaline ring system has multiple C-H bonds, and their relative reactivity towards electrophilic fluorinating agents is not always predictable. The 5-position can be sterically hindered, and without a directing group, fluorination may occur at more electronically favorable or accessible positions (e.g., C6). Furthermore, common electrophilic fluorinating reagents like Selectfluor require specific conditions to be effective and can sometimes lead to side reactions or product degradation if not properly controlled.[6][7][8]
Actionable Solutions:
-
Choice of Fluorinating Agent: Selectfluor is a common choice, but its reactivity is highly dependent on the catalyst and solvent system.[7] Other reagents, such as N-Fluorobenzenesulfonimide (NFSI), can offer different reactivity profiles. A screen of fluorinating agents is essential.
-
Catalyst System: Palladium-catalyzed C-H activation/fluorination is a leading strategy.[5][9] The choice of ligand, oxidant, and palladium precursor is critical. Often, a directing group installed on the quinoxaline nitrogen is required to guide the catalyst to the desired C-H bond.
-
Photocatalysis: Visible-light-induced photocatalysis has emerged as a milder alternative for C-H fluorination.[10] Using a suitable photocatalyst (e.g., decatungstate), you may achieve fluorination under gentler conditions, potentially improving selectivity and yield.
Table 1: Comparison of Direct C-H Fluorination Conditions
| Method | Fluorinating Agent | Catalyst/Conditions | Key Advantages | Common Issues |
| Electrophilic | Selectfluor | Metal-free or Pd-catalyzed | Commercially available reagents | Low regioselectivity without a directing group |
| Palladium-Catalyzed | NFSI, AgF | Pd(OAc)₂, Ligand, Oxidant | High potential for regiocontrol with directing groups | Requires synthesis of a directed substrate; catalyst poisoning |
| Photocatalytic | NFSI | Decatungstate catalyst, Visible light[10] | Very mild conditions, good functional group tolerance | Substrate-dependent reactivity; may require long reaction times |
Question 3: My Nucleophilic Aromatic Substitution (SNAr) reaction on a 5-chloroquinoxaline is not proceeding, or it requires extremely harsh conditions that decompose my material.
Probable Cause: For an SNAr reaction to occur, two main conditions must be met: 1) the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile, and 2) there must be a good leaving group.[11][12] While the pyrazine ring of quinoxaline is electron-withdrawing, the overall system may not be activated enough for substitution, especially on the benzene ring portion. Chloride is a reasonable leaving group, but its displacement can still require high temperatures.
Actionable Solutions:
-
Ring Activation via N-Oxidation: A highly effective strategy is to oxidize one of the quinoxaline nitrogens to an N-oxide. The N-oxide group is strongly electron-withdrawing, which significantly activates the ring towards nucleophilic attack.[13][14] After the SNAr reaction, the N-oxide can be readily removed by reduction (e.g., with PCl₃ or H₂/Pd).
-
Use of a Better Leaving Group: If possible, consider synthesizing a precursor with a better leaving group at the 5-position, such as a nitro group (-NO₂) or a sulfonate.
-
Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically reduce reaction times and often improves yields by providing rapid and uniform heating, which can overcome high activation barriers before the substrate decomposes.
Simplified SNAr Mechanism on an Activated Quinoxaline
Caption: SNAr pathway via a Meisenheimer intermediate.
Frequently Asked Questions (FAQs)
Q1: Between starting with a fluorinated precursor (Strategy A) and late-stage fluorination (Strategy B), which is generally the better approach? A: There is no single "better" approach; the choice is highly dependent on the overall synthetic scheme and the complexity of your target molecule.
-
Strategy A (Condensation): This is often more straightforward and reliable if the required 4-fluoro-o-phenylenediamine and 1,2-dicarbonyl precursors are commercially available or easily synthesized. The primary challenge is controlling regioselectivity during the condensation.[3][4]
-
Strategy B (Late-Stage Fluorination): This approach offers more flexibility, allowing you to build a complex quinoxaline core first. It is particularly valuable in medicinal chemistry for late-stage functionalization of advanced intermediates. However, it often requires more extensive reaction development to control selectivity and achieve good yields.[5]
Q2: How can I definitively confirm the regiochemistry and prove I have the 5-fluoro isomer instead of the 8-fluoro isomer? A: Unambiguous structural characterization is crucial. A combination of NMR techniques is the gold standard:
-
¹H NMR: The coupling constants between the fluorine atom and adjacent protons (³JHF and ⁴JHF) are highly informative. Protons on the benzene ring will show characteristic splitting patterns.
-
¹⁹F NMR: This will confirm the presence of fluorine and its chemical environment.
-
2D NMR (NOESY/ROESY): A Nuclear Overhauser Effect (NOE) experiment is often the most definitive method. An NOE correlation between the fluorine (or a proton adjacent to it, like H6) and the proton at the C4 position of the pyrazine ring would strongly indicate the 5-fluoro isomer.
-
HMBC: Heteronuclear Multiple Bond Correlation can show long-range couplings between protons and the fluorine-bearing carbon, helping to piece together the connectivity.
Q3: What are the key safety considerations when working with electrophilic fluorinating agents like Selectfluor? A: While Selectfluor is generally considered one of the safer and easier-to-handle electrophilic fluorinating agents, it is still a potent oxidant. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid inhalation of the powder. Consult the Safety Data Sheet (SDS) before use for specific handling and disposal instructions.
Experimental Protocol: Regioselective Condensation Using a Mild Acid Catalyst
This protocol provides a starting point for the regioselective synthesis of a this compound derivative from 4-fluoro-1,2-phenylenediamine and benzil.
Objective: To synthesize 5-fluoro-2,3-diphenylquinoxaline with improved regioselectivity.
Materials:
-
4-Fluoro-1,2-phenylenediamine (1.0 eq)
-
Benzil (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)
-
Ethanol (EtOH), anhydrous
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add 4-fluoro-1,2-phenylenediamine (1.0 mmol) and benzil (1.0 mmol).
-
Add anhydrous ethanol (10 mL) to dissolve the reactants.
-
Add p-TsOH·H₂O (0.1 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product may begin to crystallize.
-
If necessary, reduce the solvent volume under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Analyze the crude product by ¹H NMR to determine the isomeric ratio. Further purification can be achieved by recrystallization or column chromatography if needed.
References
- BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-(2-thienyl)quinoxaline.
- BenchChem Technical Support Team. (2025). Troubleshooting common issues in quinoxaline synthesis protocols.
- The Journal of Organic Chemistry. (2023). Selectfluor-Mediated Regioselective C-3 Alkoxylation, Amination, Sulfenylation, and Selenylation of Quinoxalin-2(1H)-ones.
- Organic & Biomolecular Chemistry. (2025). Direct C–H fluorination/heteroarylation of oxindoles with quinoxalin-2(1H)-ones using Selectfluor. RSC Publishing.
- PubMed Central. (n.d.).
- Nxumalo, W. (2018). Buchwald Coupling of Quinoxaline-O-Sulfonates Leading to the Heterocyclic Compounds with Potential Medicinal Properties. University of Johannesburg.
- Encyclopedia.pub. (2023).
- Wikipedia. (n.d.).
- RSC Publications. (n.d.). Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones Enabled by Selectfluor Reagent.
- NIH. (n.d.).
- Organic & Biomolecular Chemistry. (n.d.). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. RSC Publishing.
- The Royal Society of Chemistry. (2014).
- ResearchGate. (n.d.). Synthesis of Quinoxaline Derivatives via Aromatic Nucleophilic Substitution of Hydrogen | Request PDF.
- Beilstein Journals. (n.d.).
- NIH. (n.d.).
- YouTube. (2018). 34.
- YouTube. (2023).
- ResearchGate. (2017). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct C–H fluorination/heteroarylation of oxindoles with quinoxalin-2(1H)-ones using Selectfluor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview [beilstein-journals.org]
- 10. Development and application of decatungstate catalyzed C–H 18F- and 19F-fluorination, fluoroalkylation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Aqueous Solubility of 5-Fluoroquinoxaline
Welcome to the technical support resource for 5-Fluoroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the limited aqueous solubility of this compound. Below, you will find a series of frequently asked questions (FAQs) for rapid troubleshooting, followed by in-depth guides with detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: I'm trying to make a stock solution of this compound in a buffer (e.g., PBS pH 7.4), but it won't dissolve. Why is this happening?
A1: this compound, like many nitrogen-containing heterocyclic compounds, has low intrinsic solubility in neutral aqueous media.[1][2] Its planar, aromatic structure contributes to strong crystal lattice energy, which the favorable interactions with water molecules cannot easily overcome. The parent compound, quinoxaline, is described as water-soluble, but substitutions, such as the lipophilic fluorine atom, can significantly decrease aqueous solubility.[3][4][5][6]
Q2: What is the quickest first step to try and solubilize my compound for a preliminary in vitro experiment?
A2: The most straightforward initial approach is to prepare a concentrated stock solution in a water-miscible organic co-solvent and then dilute it into your aqueous experimental medium.[7][8][9] A 10 mM stock in 100% Dimethyl Sulfoxide (DMSO) is a standard starting point for many poorly soluble compounds in biological research.[10] Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid artifacts.
Q3: Can I use pH adjustment to dissolve this compound?
A3: Yes, pH adjustment is a highly effective strategy. The quinoxaline ring contains two nitrogen atoms which are basic and can be protonated in acidic conditions.[3][5] The parent quinoxaline has a pKa of 0.6, indicating it is a weak base.[3][5] By lowering the pH of your aqueous medium (e.g., to pH 2-4), you can protonate the molecule, forming a salt which is significantly more water-soluble.[11]
Q4: Are there more advanced methods if co-solvents and pH are not suitable for my experimental system?
A4: Absolutely. If your system is sensitive to pH changes or organic solvents, you can explore complexation or the use of surfactants. Complexation with cyclodextrins can encapsulate the hydrophobic this compound molecule, presenting a hydrophilic exterior to the aqueous solvent.[12][13][14][15][16] Alternatively, surfactants can form micelles that entrap the compound within their hydrophobic cores, allowing for its dispersion in water.[17]
In-Depth Troubleshooting & Experimental Guides
This section provides detailed, step-by-step protocols for the primary methods of solubilizing this compound.
Guide 1: Solubilization via pH Adjustment
Scientific Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution.[18][19][20] this compound is a weak base. By lowering the pH well below its pKa, the compound becomes protonated, forming a more soluble cationic salt. The Henderson-Hasselbalch equation provides the theoretical basis for this pH-dependent solubility profile.[18][19]
Experimental Protocol:
-
Determine Target Concentration: Decide on the final working concentration of this compound required for your experiment.
-
Prepare Acidic Buffer: Prepare an aqueous buffer at a pH where the compound is expected to be soluble (e.g., pH 2.0 using a Glycine-HCl or Citrate buffer).
-
Weigh Compound: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: Add a small volume of the acidic buffer to the powder and vortex or sonicate. The compound should dissolve as it forms the corresponding salt.
-
Volume Adjustment: Gradually add more acidic buffer until the final target volume and concentration are reached. Gentle heating (37-40°C) may be used to aid dissolution but check for compound stability at higher temperatures first.
-
pH Readjustment (Optional and Critical): If your experiment requires a final pH closer to neutral, you can slowly add a base (e.g., 1 M NaOH) dropwise while vigorously stirring. Crucially, you must not exceed the solubility limit at the final pH, or the compound will precipitate. This method is best for creating a supersaturated solution for a short-term experiment.[12]
Trustworthiness Check:
-
Visual Inspection: A successfully prepared solution should be clear and free of any visible particulates.
-
pH Measurement: Confirm the final pH of your solution.
-
Stability Test: Let the solution stand for a period (e.g., 1-2 hours) at the experimental temperature to check for any precipitation, which would indicate that you have exceeded the thermodynamic solubility limit.
Guide 2: Solubilization Using Co-solvents
Scientific Principle: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[8][9] This technique works by disrupting the hydrogen-bonding network of water, creating a more favorable environment for the nonpolar solute.[7]
Recommended Co-solvents for this compound:
| Co-Solvent | Abbreviation | Typical Stock Conc. | Notes |
| Dimethyl Sulfoxide | DMSO | 10-50 mM | Standard for cell-based assays; use at <0.5% final conc. |
| Dimethylformamide | DMF | 10-50 mM | Aprotic solvent, good for many organic compounds. |
| Ethanol | EtOH | 1-10 mM | Less toxic option, but may be less effective. |
| Propylene Glycol | PG | 1-10 mM | Common in pharmaceutical formulations.[9] |
Experimental Protocol:
-
Select a Co-solvent: Choose a co-solvent from the table above that is compatible with your experimental system. DMSO is the most common starting point.
-
Prepare Concentrated Stock: Weigh the this compound powder and dissolve it in the minimum required volume of 100% co-solvent to achieve a high concentration (e.g., 10 mM). Use a vortex mixer or sonicator to ensure complete dissolution.
-
Serial Dilution: Perform serial dilutions of your concentrated stock into your aqueous experimental buffer (e.g., PBS, cell culture media).
-
Calculate Final Solvent Concentration: Always calculate the final percentage of the co-solvent in your working solution. For most biological experiments, this should be kept below 0.5% (v/v) to avoid solvent-induced artifacts.
-
Control Group: It is imperative to include a "vehicle control" in your experiments, which contains the same final concentration of the co-solvent without the this compound.
Diagram: Co-Solvent Dilution Workflow
This diagram illustrates the standard workflow for preparing a working solution from a co-solvent stock.
Caption: Cyclodextrin encapsulation of a hydrophobic molecule.
Experimental Protocol (Kneading Method):
-
Choose Cyclodextrin: Select a suitable cyclodextrin. HP-β-CD is recommended for its high solubility.
-
Determine Molar Ratio: A 1:1 molar ratio of this compound to cyclodextrin is a common starting point. [21]3. Preparation:
-
Place the accurately weighed cyclodextrin in a mortar.
-
Add a small amount of a water/ethanol (50:50) mixture to form a paste.
-
Add the accurately weighed this compound to the paste.
-
Knead the mixture thoroughly for 30-60 minutes, maintaining a paste-like consistency by adding small amounts of the solvent mixture if necessary.
-
-
Drying: Dry the resulting paste in an oven at 40-50°C until the solvent has completely evaporated, yielding a solid powder.
-
Reconstitution: This powder is the inclusion complex. It can now be weighed and dissolved directly into your aqueous buffer. The solubility should be significantly enhanced compared to the free compound.
Trustworthiness Check:
-
Phase Solubility Study: To optimize the method, perform a phase solubility study by adding excess this compound to aqueous solutions of increasing cyclodextrin concentrations. Shaking these mixtures until equilibrium is reached and then measuring the concentration of the dissolved drug will reveal the stoichiometry and stability constant of the complex. [15]* Characterization: For formal drug development, techniques like Fourier Transform-Infrared (FT-IR) spectroscopy, X-ray Powder Diffractometry (XRPD), and Differential Scanning Calorimetry (DSC) can be used to confirm the formation of the inclusion complex. [21]
Guide 4: Solubilization Using Surfactants
Scientific Principle: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles in aqueous solutions. [17]These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like this compound can be partitioned into the hydrophobic core, effectively solubilizing them in the bulk aqueous phase. [1] Commonly Used Surfactants:
| Surfactant Type | Example | Typical Concentration | Notes |
| Non-ionic | Tween® 80, Polysorbate 80 | > CMC (e.g., 0.1 - 1%) | Generally less harsh on biological systems. |
| Anionic | Sodium Dodecyl Sulfate (SDS) | > CMC (e.g., 0.1 - 1%) | Can denature proteins; use with caution in bio-assays. |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | > CMC (e.g., 0.1 - 1%) | Often has antimicrobial properties that may interfere with assays. |
Experimental Protocol:
-
Select Surfactant: Choose a surfactant appropriate for your application. For most biological work, a non-ionic surfactant like Tween® 80 is a good first choice.
-
Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration well above its CMC. (The CMC for Tween® 80 is ~0.0013%). A 0.5% or 1% (w/v) solution is a typical starting point.
-
Add Compound: Add the weighed this compound powder directly to the surfactant solution.
-
Facilitate Dissolution: Use a vortex mixer, sonicator, or stir the solution for several hours to allow for the partitioning of the compound into the micelles. Gentle heating can accelerate this process.
-
Filtration (Optional): If you are unsure whether all the compound has dissolved, you can filter the solution through a 0.22 µm filter to remove any undissolved particles before determining the concentration of the filtrate spectrophotometrically.
Summary and Decision-Making Flowchart
Choosing the right solubilization method depends on the specific requirements of your experiment. The following flowchart provides a logical decision-making process.
Diagram: Solubilization Strategy Selection
A guide to choosing the best method for your experiment.
Caption: Decision tree for selecting a solubilization method.
References
- Vertex AI Search. Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Vertex AI Search. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Vertex AI Search. Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online.
- Vertex AI Search. Strategies for formulating and delivering poorly water-soluble drugs. Request PDF.
- Vertex AI Search. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Vertex AI Search. Quinoxaline derivative. Solubility of Things.
- Vertex AI Search. Quinoxaline, its derivatives and applications: A State of the Art review. ReCIPP.
- Vertex AI Search. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing.
- Vertex AI Search. A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.
- Vertex AI Search. Synthesis and biological activity of quinoxaline derivatives.
- Vertex AI Search. Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants.
- Vertex AI Search. CA2963971A1 - Heterocyclic amphoteric compounds as surfactants. Google Patents.
- Vertex AI Search. Influence of metal cations on the solubility of fluoroquinolones. ResearchGate.
- Vertex AI Search. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. MDPI.
- Vertex AI Search. Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- Vertex AI Search. 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Vertex AI Search. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. PMC - NIH.
- Vertex AI Search. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Vertex AI Search. CHAPTER 2: Tactics to Improve Solubility Available. Books.
- Vertex AI Search. Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Vertex AI Search. Ionization equilibria of fluoroquinolones in aqueous solutions. K1-K5.... ResearchGate.
- Vertex AI Search. Heterocyclic Surfactants and Their Applications in Cosmetics. Request PDF - ResearchGate.
- Vertex AI Search. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PubMed Central.
- Vertex AI Search. Co-solvency and anti-solvent method for the solubility enhancement.
- Vertex AI Search. Examples of the Effects of Drug Complexation by Cyclodextrins. ResearchGate.
- Vertex AI Search. Alpha- and Beta-Cyclodextrin Inclusion Complexes with 5-Fluorouracil: Characterization and Cytotoxic Activity Evaluation. PubMed.
- Vertex AI Search. Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia.
- Vertex AI Search. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH.
- Vertex AI Search. (PDF) Study of pH-dependent drugs solubility in water. ResearchGate.
- Vertex AI Search. Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
- Vertex AI Search. WO2006090236A1 - Preparation of high purity substituted quinoxaline. Google Patents.
- Vertex AI Search. Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
- Vertex AI Search. Surfactants with N-Heterocyclic Carbene Heads for the Application in Catalysis. KOPS.
- Vertex AI Search. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
- Vertex AI Search. Green synthesis of quinoxaline derivatives using p-dodecylbenzensulfonic acid as a surfactant-type Bronsted acid catalyst in water. ResearchGate.
- Vertex AI Search. 5-HT1B receptor-AC-PKA signal pathway in the lateral habenula is involved in the regulation of depressive-like behaviors in 6-hydroxydopamine-induced Parkinson's rats. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. recipp.ipp.pt [recipp.ipp.pt]
- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 7. longdom.org [longdom.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scienceasia.org [scienceasia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Alpha- and Beta-Cyclodextrin Inclusion Complexes with 5-Fluorouracil: Characterization and Cytotoxic Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Stability of 5-Fluoroquinoxaline in Experimental Conditions
Welcome to the technical support center for 5-Fluoroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your results.
Introduction to the Stability Profile of this compound
This compound, a fluorinated nitrogen-containing heterocyclic compound, is a valuable building block in medicinal chemistry and materials science.[1] The quinoxaline ring system itself is an aromatic heterocycle, which imparts a degree of chemical stability.[2][3] However, the introduction of a fluorine atom at the 5-position, coupled with the electron-withdrawing nature of the pyrazine ring, creates a nuanced stability profile. The compound's susceptibility to degradation is significantly influenced by the pH of the medium.[4] This guide will primarily focus on the two most common degradation pathways: base-catalyzed nucleophilic aromatic substitution and acid-mediated hydrolysis.
Frequently Asked Questions (FAQs)
Here we address some of the common observations and queries that may arise during the handling and use of this compound.
Q1: I dissolved this compound in a basic aqueous solution, and my analysis shows a new, more polar compound. What is happening?
A1: You are likely observing the hydrolysis of the fluorine substituent to form 5-hydroxyquinoxaline. This is a classic example of nucleophilic aromatic substitution (SNAr), where the hydroxide ion (OH-) acts as a nucleophile, attacking the carbon atom bearing the fluorine. The pyrazine ring of the quinoxaline nucleus is electron-withdrawing, which activates the ring towards nucleophilic attack. This reaction is often accelerated at higher temperatures.
Q2: My solution of this compound in an acidic medium has turned a slight yellow color over time. Does this indicate degradation?
A2: A color change in acidic solution can be an indicator of degradation. While quinoxalines are generally more stable in acidic to neutral pH, strong acidic conditions can lead to the protonation of the nitrogen atoms in the pyrazine ring.[2] This can potentially make the quinoxaline ring susceptible to ring-opening or other complex degradation pathways, which may result in colored byproducts. It is crucial to analyze the sample using a stability-indicating method like HPLC to confirm and quantify any degradation.
Q3: I am seeing a loss of my this compound peak in my chromatogram, but no new peaks are appearing. What could be the cause?
A3: This scenario can arise from a few possibilities:
-
Formation of non-UV active degradation products: The resulting degradation products may lack a chromophore that absorbs at the detection wavelength you are using.
-
Precipitation of degradation products: The degradation product could be insoluble in your solution and may have precipitated out. A visual inspection of your sample for any solid material is recommended.
-
Formation of volatile degradation products: While less common for this type of compound, it is a possibility.
Q4: Can I store solutions of this compound at room temperature?
A4: For short-term storage, it is recommended to keep solutions of this compound in a neutral, buffered aqueous solution or a suitable organic solvent (e.g., DMSO, DMF) and protected from light. For long-term storage, it is best to store the compound as a solid at low temperatures (-20°C) and under an inert atmosphere. Aqueous solutions, especially under acidic or basic conditions, should be prepared fresh and used promptly.
Troubleshooting Guide for Stability Issues
This section provides a systematic approach to identifying and resolving stability problems with this compound.
Initial Assessment of Instability
If you suspect degradation of your this compound sample, the first step is to confirm and quantify the extent of the issue.
Recommended Action:
-
Visual Inspection: Check for any changes in color or the appearance of precipitate in your solution.
-
pH Measurement: Measure the pH of your solution, as this is a critical factor in the stability of this compound.
-
Analytical Confirmation: Use a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, to analyze your sample. Compare the peak area of this compound in your sample to a freshly prepared standard solution of the same concentration. The appearance of new peaks or a significant decrease in the main peak area confirms degradation.[5]
Diagnosing the Degradation Pathway
The conditions of your experiment will provide strong clues as to the likely degradation pathway.
-
Basic Conditions (pH > 8): The most probable degradation pathway is nucleophilic aromatic substitution of the fluorine atom by hydroxide, leading to the formation of 5-hydroxyquinoxaline.
-
Acidic Conditions (pH < 4): Degradation is likely due to acid-catalyzed hydrolysis, which may involve protonation of the quinoxaline ring followed by nucleophilic attack by water. The exact mechanism and products can be more complex than under basic conditions.[6]
Diagram of Potential Degradation Pathways
Caption: A step-by-step workflow for troubleshooting stability issues with this compound.
Data Summary
| Condition | Expected Stability | Primary Degradation Pathway | Key Influencing Factors |
| Acidic (pH < 4) | Potentially Unstable | Acid-catalyzed hydrolysis | pH, Temperature, Concentration of acid |
| Neutral (pH 6-8) | Generally Stable | Minimal degradation expected | Temperature, Light exposure |
| Basic (pH > 8) | Unstable | Nucleophilic Aromatic Substitution (SNAr) | pH, Temperature, Concentration of base |
| Oxidative (e.g., H₂O₂) | Potentially Unstable | Oxidation of the quinoxaline ring | Concentration of oxidizing agent, Temperature |
| Photolytic | Potentially Unstable | Photodegradation | Wavelength and intensity of light, Solvent |
References
- BenchChem. (2025). Technical Support Center: Stability of Novel Heterocyclic Compounds in Long-Term Experiments.
- BenchChem Technical Support Team. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds".
- Verma, U., Rishishwar, P., & Rishishwar, S. (n.d.). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. International Journal of Research in Pharmaceutical Sciences.
- Pharmacophore. (n.d.).
- MDPI. (2019, October 12).
- University of Pretoria. (n.d.). Reaction Mechanism of 2-monosubstituted Quinoxalines with Organolithium Compounds: A Theoretical Study.
- Pharmatutor. (n.d.).
- RSC Publishing. (2024, November 7).
- ResearchGate. (2018, May).
- ResearchGate. (n.d.). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure | Request PDF. [Link]
- PubMed Central. (n.d.).
- PubMed Central. (2019, November 19). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. [Link]
- DADUN. (n.d.).
- MDPI. (2024, October 21).
- MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]
- Benchchem. (n.d.). Stability issues of 2-Chloro-3-(2-pyridinyl)quinoxaline under acidic/basic conditions.
- TSI Journals. (2011, August 15). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
- YouTube. (2025, September 5). Complete Guide to ICH Stability Testing for APIs & FPPs. [Link]
- ResearchGate. (n.d.). Degradation study (20 μg/ml PAM): (a) 5 N HCl, (b) 5 N NaOH, (c) thermal, (d) photo, and (e) hydro-gen peroxide. [Link]
- NIH. (n.d.).
- ResearchGate. (2025, August 9). (PDF) Degradation of selected Fluoroquinolones. [Link]
- Mini-Reviews in Medicinal Chemistry. (n.d.). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities.
- MDPI. (2024, November 24). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. [Link]
- Asian Journal of Pharmaceutical Analysis. (2011). Method Development and Hydrolytic Degradation Study of Doxofylline by RP-HPLC and LC-MS/MS. [Link]
- INIS-IAEA. (2024, December 29).
- Journal of Organic Chemistry. (n.d.).
- JOCPR. (n.d.).
Sources
- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 5-Fluoroquinoxaline
Welcome to the technical support guide for the scale-up synthesis of 5-Fluoroquinoxaline. This document is designed for researchers, chemists, and drug development professionals engaged in preclinical studies. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of transitioning this synthesis from bench-scale to larger, process-oriented production.
Overview of the Synthetic Strategy
The most direct and widely adopted method for synthesizing quinoxalines on a large scale is the condensation reaction between an aryl-1,2-diamine and a 1,2-dicarbonyl compound.[1][2][3] For the synthesis of this compound, this involves the reaction of 4-Fluoro-1,2-phenylenediamine with a glyoxal source. This approach is favored for its high atom economy, simplicity, and the general availability of the starting materials.[4]
While straightforward in principle, scaling this reaction presents challenges related to reaction kinetics, impurity profiles, product isolation, and process safety. This guide will address these issues systematically.
Troubleshooting and Frequently Asked Questions (FAQs)
This section is formatted to address specific problems you may encounter during the scale-up process.
Part A: Starting Materials & Reagents
Q1: My 4-Fluoro-1,2-phenylenediamine starting material appears discolored (pink, brown, or dark purple). Can I still use it?
Answer: It is highly discouraged. Aryl-1,2-diamines are susceptible to air oxidation, which forms highly colored impurities.[5] These impurities can interfere with the condensation reaction, leading to significant side product formation and a discolored final product that is difficult to purify.
-
Causality: The amino groups are electron-donating, making the aromatic ring highly activated and prone to oxidation. This process often involves the formation of quinone-diimine-type structures which are intensely colored.
-
Expert Recommendation: Always use high-purity, colorless, or off-white 4-Fluoro-1,2-phenylenediamine.[5][6] If the purity is questionable, consider purification by recrystallization from an ethanol/water mixture or sublimation before use. For scale-up, sourcing from a reputable supplier with a clear certificate of analysis is critical.
Q2: What are the primary safety concerns when handling 4-Fluoro-1,2-phenylenediamine and glyoxal at scale?
Answer: Both reagents require careful handling.
-
4-Fluoro-1,2-phenylenediamine: This compound is classified as a potential skin and eye irritant and may be harmful if inhaled or ingested.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.
-
Glyoxal: Typically supplied as a 40% aqueous solution, glyoxal is a potent eye irritant.[8] Prolonged heating can cause it to polymerize.[8] Ensure adequate ventilation and wear appropriate PPE.
Part B: The Condensation Reaction
Q3: My scale-up reaction is giving a very low yield. What are the most likely causes and how can I fix this?
Answer: Low yield is a common scale-up challenge and can stem from several factors.[2] A systematic approach is required to diagnose the issue.
-
Cause 1: Incomplete Reaction: The reaction may not have reached completion. On a larger scale, mixing and heat transfer can be less efficient.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting diamine is consumed. Recent studies have shown that using methanol as a solvent allows the reaction to proceed to completion in as little as one minute at room temperature, even on a 10-gram scale.[4] This "green" method is highly efficient and avoids prolonged heating.[4]
-
-
Cause 2: Side Product Formation: As mentioned, oxidation of the diamine is a major competing reaction.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5] This is especially critical if the reaction requires heating for an extended period.
-
-
Cause 3: Incorrect Stoichiometry: Inaccurate measurement of reagents on a large scale can lead to one reagent being limiting.
-
Solution: Ensure accurate weighing of the 4-Fluoro-1,2-phenylenediamine. For the glyoxal solution, it's crucial to know its exact concentration, as it is supplied as an aqueous solution. Use a 1:1 or slight excess of the dicarbonyl compound.
-
-
Cause 4: Suboptimal Solvent or Catalyst: While many protocols work without a catalyst, some cases may benefit from one.
| Solvent | Catalyst | Temperature | Typical Time | Typical Yield | Reference |
| Methanol | None | Room Temp | 1-5 min | >90% | [4] |
| Ethanol | None | Reflux | 2-6 hours | 70-85% | [5][9] |
| Water | None | 80-100 °C | 1-3 hours | Variable | [1][5] |
| Acetic Acid | (Self-catalyzed) | 60-80 °C | 1-2 hours | ~85-95% | [10] |
Q4: My reaction mixture has turned dark brown/black, and the final product is difficult to purify. Why?
Answer: This strongly indicates oxidation and potentially polymerization side reactions.
-
Causality: In addition to the oxidation of the starting diamine, prolonged heating of glyoxal can lead to polymerization and the formation of complex, colored byproducts.[8] The combination of an easily oxidized diamine and a reactive dicarbonyl under harsh conditions (high heat, presence of air) is a recipe for a complex impurity profile.
-
Expert Recommendation:
-
Lower the Temperature: Adopt a room-temperature protocol, such as the one using methanol.[4]
-
Use an Inert Atmosphere: Blanket the reaction vessel with nitrogen or argon, especially if any heating is required.[5]
-
Shorten Reaction Time: Do not heat the reaction longer than necessary. Monitor closely by TLC/HPLC and proceed with work-up as soon as the starting material is consumed.
-
Part C: Product Work-up and Purification
Q5: What is the most effective method for purifying this compound at a multi-gram scale?
Answer: For preclinical scale-up, recrystallization is vastly superior to column chromatography.
-
Causality: Quinoxalines can be unstable on silica gel, potentially leading to decomposition during chromatography.[5] Furthermore, chromatography is resource-intensive (solvents, silica) and difficult to scale efficiently compared to crystallization.
-
Expert Recommendation:
-
Primary Method (Recrystallization): After initial isolation and washing, recrystallize the crude this compound from a suitable solvent system, most commonly ethanol or an ethanol/water mixture.[9][11]
-
Alternative Method (pH Swing): If the product contains acidic or basic impurities, an acid-base workup can be effective. This involves dissolving the crude product in a dilute acid (e.g., 5% HCl), washing with an organic solvent to remove neutral impurities, and then basifying the aqueous layer to precipitate the pure product. A similar process using a dilute base (e.g., 5% NaOH) can also be employed.[5]
-
Q6: My isolated product is an off-white or yellowish solid, even after purification. Is this acceptable?
Answer: While pure this compound is typically a white to off-white solid, a slight yellow tint may not necessarily indicate significant impurity.[12] However, for preclinical studies, the purity must be rigorously quantified.
-
Causality: The yellow color is often due to trace amounts of oxidized impurities that co-crystallize with the product.
-
Expert Recommendation:
-
Quantify Purity: The color is a qualitative indicator; you must rely on quantitative analytical methods like HPLC and qNMR to determine the actual purity. A purity level of >98% is often required.[13]
-
Second Purification: If the purity is below the required specification, a second recrystallization or treatment with activated charcoal during the recrystallization process can help remove colored impurities.
-
Part D: Quality Control, Stability, and Storage
Q7: What analytical methods are essential for the quality control of a scaled-up batch of this compound?
Answer: A multi-technique approach is necessary to ensure identity, purity, and absence of residual solvents or impurities.[13][14]
| Analytical Method | Purpose | Key Parameters to Check |
| HPLC | Primary method for purity assessment and impurity profiling. | Purity by peak area %; detection of starting materials and byproducts. |
| ¹H and ¹⁹F NMR | Confirms the chemical structure and can quantify purity (qNMR). | Correct chemical shifts, integration ratios, and absence of impurity signals. ¹⁹F NMR is crucial for confirming the fluorine's presence and environment. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the product. | Correct molecular ion peak (e.g., [M+H]⁺). |
| GC-MS | Detects volatile impurities and residual solvents. | Absence of signals corresponding to reaction solvents (e.g., methanol, ethanol). |
Q8: What are the correct storage conditions for this compound?
Answer: Based on its chemical structure and general stability of related compounds, this compound should be stored under controlled conditions to ensure long-term stability.
-
Expert Recommendation: Store the solid material in a tightly sealed container, protected from light, at 2-8°C.[12][15] For solutions, it is recommended to prepare them fresh. If storage is necessary, aliquot solutions and store them at -20°C for up to one month.[15] Long-term stability studies should be conducted for any solution intended for preclinical use.[16][17]
Detailed Experimental Protocols
Protocol 1: Scalable, High-Efficiency Synthesis of this compound
This protocol is adapted from modern, green chemistry principles demonstrated to be effective for quinoxaline synthesis.[4]
-
Setup: To a suitable reaction vessel equipped with mechanical stirring and an inert atmosphere inlet, add 4-Fluoro-1,2-phenylenediamine (1.0 eq). Add methanol (approx. 5-10 mL per gram of diamine).
-
Inerting: Begin stirring and purge the vessel with nitrogen or argon.
-
Reaction: At room temperature (20-25°C), add a 40% aqueous solution of glyoxal (1.05 eq) dropwise over 10-15 minutes. An exotherm may be observed; maintain the temperature below 35°C.
-
Monitoring: Stir the mixture for 10-30 minutes after the addition is complete. Take a sample for TLC or HPLC analysis to confirm the complete consumption of the 4-Fluoro-1,2-phenylenediamine.
-
Isolation: Once the reaction is complete, add water (equal volume to the methanol used) to the reaction mixture to precipitate the product.
-
Filtration: Stir the resulting slurry for 30 minutes, then collect the solid product by filtration.
-
Washing: Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol to aid in drying.
-
Drying: Dry the solid product under vacuum at 40-50°C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude, dry this compound in a clean vessel. Add a minimal amount of hot ethanol (near boiling) with stirring until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% w/w), stir for 10 minutes at temperature, and then filter the hot solution through a pad of celite to remove the charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. If crystallization does not occur, cool the vessel in an ice bath.
-
Isolation: Collect the purified crystals by filtration.
-
Drying: Wash the crystals with a minimal amount of cold ethanol and dry under vacuum.
Protocol 3: Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 280 nm.
-
Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase or acetonitrile.
-
Analysis: Inject the sample and integrate the peak areas to determine the purity percentage.
References
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones. BenchChem Technical Support.
- D'hooghe, M., & Törnroos, K. W. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. Synlett, 32(10), 1011-1015.
- Wan, J. P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University.
- BenchChem. (2025). troubleshooting common problems in quinoxaline synthesis. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols. BenchChem Technical Support.
- Ghahremanzadeh, R., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 13(12), 16333-16345. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines.
- El-Nassag, D. E. A. (2023). Methods of Preparation of Quinoxalines. Encyclopedia, 3(4), 1339-1355. [Link]
- Titcomb, L. (2001). Condensation of an amine with glyoxal. ChemSpider Synthetic Pages, SP28.
- Barna, B., et al. (2023). Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. RSC Advances, 13(19), 12763-12776. [Link]
- Vermes, A., et al. (2000). An accelerated stability study of 5-flucytosine in intravenous solution. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 763-771. [Link]
- Shrestha, S., et al. (2020). Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. Molecules, 25(18), 4280. [Link]
- ResearchGate. (2012).
- ResearchGate. (n.d.). Reaction between o-phenylene diamine and phenylglyoxal monohydrate in the presence of iodine (5 mol %)
- ResearchGate. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. [Link]
- SciSpace. (n.d.). the use of analytical methods for quality control of promising active pharmaceutical ingredients. [Link]
- Kumar, A., et al. (2022).
- Vigneron, J., et al. (1996). [Stability of 5-fluorouracil solutions according to different parameters]. Journal de Pharmacie Clinique, 15(1), 49-55. [Link]
- ResearchGate. (n.d.). Reaction of ortho-phenylenediamine with dicarbonyls (R=H glyoxal; R=CH3 methylglyoxal; R=CH2(C6H5) benzylglyoxal). [Link]
- MySkinRecipes. (n.d.). 4,5-Difluoro-1,2-phenylenediamine. [Link]
- BenchChem. (2025). A Researcher's Guide to Purity Analysis of Synthesized 2-Amino-2'-fluoro-5-nitrobenzophenone.
- Walker, S. E., et al. (2011). Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration. The Canadian Journal of Hospital Pharmacy, 64(5), 342-347. [Link]
- Nguyen, T. A. T., et al. (2018). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of Analytical Methods in Chemistry, 2018, 286379. [Link]
- BenchChem. (2025). Application Notes and Protocols for Condensation Reactions with 4,5-Dimethyl-o-phenylenediamine.
- Western, G. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. [Link]
- Asif, M. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Applied Sciences, 11(12), 5702. [Link]
- Hansova, H., et al. (2011). 5-Fluorouracil – Characteristics and Analytical Determination. Current Pharmaceutical Analysis, 7(1), 1-10. [Link]
- Chiacchio, M. A., et al. (2019).
- Lee, J. H., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Journal of Agricultural and Food Chemistry, 65(19), 3903-3913. [Link]
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS 367-31-7: 4-Fluoro-1,2-phenylenediamine | CymitQuimica [cymitquimica.com]
- 7. ossila.com [ossila.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 77130-30-4 CAS MSDS (Quinoxaline, 5-fluoro- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 15. Stability and Storage | Tocris Bioscience [tocris.com]
- 16. An accelerated stability study of 5-flucytosine in intravenous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient 5-Fluoroquinoxaline Synthesis
Welcome to the technical support center for the synthesis of 5-Fluoroquinoxaline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshoot common challenges encountered during this specific synthesis. This guide offers practical, field-proven insights to help you navigate the nuances of catalyst selection and reaction optimization for achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a low yield. What are the most common causes?
Low yields in this compound synthesis can be attributed to several factors. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the precursors. Key issues include:
-
Suboptimal Reaction Conditions: Inappropriate temperature, solvent, or catalyst choice can significantly hinder the reaction.[1] The electronic properties of the fluorinated starting material may necessitate conditions different from standard quinoxaline synthesis.
-
Poor Quality Starting Materials: Impurities in the 4-fluoro-o-phenylenediamine or the 1,2-dicarbonyl compound can lead to undesired side reactions.
-
Side Reactions: The formation of regioisomers or other byproducts can consume reactants and reduce the yield of the desired this compound.
-
Product Degradation: The this compound product might be unstable under harsh reaction conditions, such as high temperatures or the presence of strong acids for prolonged periods.[2]
Q2: I am observing the formation of multiple products. How can I improve the selectivity for this compound?
The formation of multiple products, particularly regioisomers, is a common challenge when using unsymmetrical starting materials. To enhance selectivity:
-
Catalyst Choice: The choice of catalyst can significantly influence regioselectivity. For instance, certain palladium catalysts are known to offer high selectivity in similar reactions.
-
Reaction Conditions: Fine-tuning the reaction temperature and solvent can favor the formation of the desired isomer.
-
Protecting Groups: In some cases, the use of protecting groups on one of the amino groups of the diamine can direct the reaction to the desired product.
Q3: What are the best practices for purifying this compound derivatives?
Effective purification is crucial to remove unreacted starting materials, catalysts, and byproducts. Common techniques include:
-
Recrystallization: This is a widely used and effective method for purifying solid this compound products. Ethanol is a commonly used solvent for this purpose.[2]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a highly effective method.[2]
-
Filtration and Washing: After the reaction, the crude product can often be isolated by filtration and washed with a suitable solvent to remove soluble impurities.[2]
Troubleshooting Guides
This section provides a systematic approach to resolving common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Low or no yield is a frequent issue. The following workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for low this compound synthesis yield.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Poor Quality of Starting Materials: Impurities in the 4-fluoro-o-phenylenediamine or the dicarbonyl compound can inhibit the reaction.
-
Solution: Ensure the purity of starting materials by recrystallization or chromatography before use.
-
-
Catalyst Inactivity: The chosen catalyst may be inefficient or deactivated.
Problem 2: Presence of Impurities and Side Products
The formation of impurities complicates purification and reduces the overall yield.
Caption: Troubleshooting workflow for product impurity issues.
Potential Causes and Solutions:
-
Formation of Regioisomers: With unsymmetrical dicarbonyl compounds, the reaction can yield two different regioisomers.
-
Solution: The choice of catalyst and solvent can significantly influence the regioselectivity. A systematic screening of conditions is recommended.
-
-
Oxidation of the Product: The quinoxaline ring can be susceptible to oxidation under certain conditions.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Polymerization or Decomposition: Starting materials or the product may decompose or polymerize at high temperatures.
-
Solution: Optimize the reaction temperature. Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate is ideal.
-
Catalyst Selection Guide
The choice of catalyst is critical for an efficient synthesis of this compound. The following table summarizes various catalyst types with their advantages and disadvantages.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Palladium Catalysts | Pd(OAc)₂, Pd(dba)₂ | High efficiency, good for C-N bond formation.[4][6] | Cost, potential for metal contamination in the final product. |
| Organocatalysts | Camphorsulfonic acid, Proline | Metal-free, often milder reaction conditions.[5] | May require higher catalyst loading, can be less active than metal catalysts. |
| Heterogeneous Catalysts | Alumina-supported heteropolyoxometalates, Natural phosphates | Recyclable, easy to separate from the reaction mixture.[7][8] | Can have lower activity compared to homogeneous catalysts. |
| Green Catalysts | Ionic liquids, fluorinated alcohols (HFIP) | Environmentally friendly, can be recycled.[9][10] | May require specific reaction conditions, can be expensive. |
Experimental Protocols
General Procedure for Palladium-Catalyzed Synthesis of this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
4-fluoro-o-phenylenediamine (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., dppp, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 mmol)
-
Solvent (e.g., Toluene or DMF, 5 mL)
Procedure:
-
To an oven-dried reaction vessel, add the 4-fluoro-o-phenylenediamine, 1,2-dicarbonyl compound, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
References
- Troubleshooting common problems in quinoxaline synthesis - Benchchem
- Troubleshooting common issues in quinoxaline synthesis protocols. - Benchchem
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- Synthesis of quinoxaline using different catalysts.
- An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase
- Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
- Optimization of reaction condition for the synthesis of 5 | Download Table - ResearchG
- Table 1 Optimization of the reaction conditions for the synthesis of 5c - ResearchG
- Efficient Synthesis of Quinoxaline Derivatives Using A Camforsulfonic Acid As An Organoc
- Synthesis of Novel Aryl Quinoxaline Derivatives by New C
- Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-
- Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines - Chemical Communic
- Methods of Prepar
- "Efficient Synthesis of Aromatic Quinoxaline Derivatives" by P
- Optimization of the INOC reaction conditions for 5a synthesis.
- A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Deriv
- Extracellular palladium-catalysed dealkylation of 5-fluoro-1-propargyl-uracil as a bioorthogonally activ
- Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines
- Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed - NIH
- A novel palladium-catalyzed synthesis of 1,2-dihydroquinoxalines and 3,4-dihydroquinoxalinones - PubMed
- Quinoxaline Derivatives as Antiviral Agents: A System
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. "Efficient Synthesis of Aromatic Quinoxaline Derivatives" by Patrick D. LaRosa [ecommons.udayton.edu]
- 4. Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. ijrar.org [ijrar.org]
- 6. A novel palladium-catalyzed synthesis of 1,2-dihydroquinoxalines and 3,4-dihydroquinoxalinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
managing side reactions during the nitration of quinoxalines
Technical Support Center: Nitration of Quinoxalines
From the Desk of the Senior Application Scientist
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of quinoxaline derivatives. The nitration of the quinoxaline scaffold is a fundamentally important transformation, yet it is fraught with challenges related to selectivity and competing side reactions. The strong deactivating effect of the two nitrogen atoms in the pyrazine ring makes electrophilic substitution on the carbocyclic ring difficult, often requiring harsh conditions that can lead to undesirable outcomes.[1][2][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to diagnose issues in your experiments, optimize your reaction conditions, and achieve your synthetic targets with higher purity and yield.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the nitration of quinoxalines.
Question 1: My reaction is producing significant amounts of dinitro-quinoxaline, but I am targeting the mononitro product. How can I improve selectivity?
Answer:
This is the most common challenge in quinoxaline nitration. The conditions required to achieve the first nitration are often harsh enough to facilitate a second, subsequent nitration, leading to products like 5,7-dinitroquinoxaline.[1] For instance, the nitration of unsubstituted quinoxaline with oleum and nitric acid at 90°C yields 24% of the dinitro product compared to only 1.5% of the desired 5-nitroquinoxaline.[1]
Causality: The first nitro group is strongly deactivating, making the second nitration slower. However, under forcing conditions (high temperature, strong acid concentration), the energy barrier for the second substitution is still overcome, leading to over-nitration.
Solutions:
-
Strict Temperature Control: This is your primary tool for controlling selectivity. The activation energy for dinitration is higher than for mononitration. By maintaining a lower reaction temperature, you can favor the mononitration pathway. Start with conditions around 0°C and only increase the temperature cautiously if no reaction is observed.[4]
-
Controlled Addition of Nitrating Agent: Instead of adding all the nitrating agent at once, add it dropwise over an extended period. This keeps the instantaneous concentration of the active electrophile (the nitronium ion, NO₂⁺) low, reducing the likelihood of a second nitration event on the newly formed mononitro-quinoxaline.[2]
-
Stoichiometry: Use a minimal excess of nitric acid. A large excess will drive the reaction towards dinitration. Start with 1.1 to 1.5 equivalents and adjust based on your results.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. Quench the reaction as soon as a significant amount of the mononitro product has formed and before the dinitro product begins to accumulate.
Troubleshooting Workflow for Over-Nitration
Caption: A decision-making workflow for troubleshooting dinitration.
Question 2: I am trying to nitrate a 6-halo-quinoxaline, and I'm isolating a significant amount of a hydrolyzed byproduct (a hydroxy-quinoxaline). What is happening?
Answer:
This is a known competing side reaction for halogenated quinoxalines under strong acid conditions.[5][6] The reaction medium (e.g., mixed acid) contains water, which can act as a nucleophile.
Causality: The electron-withdrawing nature of the pyrazine ring system makes the carbocyclic ring electron-deficient and susceptible to nucleophilic aromatic substitution (SₙAr), particularly at positions activated by a good leaving group (like a halogen). While electrophilic nitration is also occurring, the conditions may favor the competing hydrolysis pathway.
Solutions:
-
Minimize Water Content: While challenging with standard mixed acid, using fuming nitric acid or oleum (fuming sulfuric acid) can reduce the water content. However, these are extremely harsh reagents that will likely increase over-nitration and oxidation, so this approach must be used with extreme caution.
-
Modify the Acid System: Experiment with different acid mixtures. Sometimes, changing the ratio of H₂SO₄ to HNO₃ can alter the reactivity and suppress the hydrolysis pathway.
-
Alternative Nitrating Systems: Consider non-aqueous nitrating systems. Reagents like nitronium tetrafluoroborate (NO₂BF₄) in an inert organic solvent (e.g., sulfolane, nitromethane) can provide a source of the nitronium ion without the presence of water. This is often a more effective, albeit more expensive, solution.
Question 3: My nitration reaction is giving me a mixture of positional isomers. How can I improve the regioselectivity?
Answer:
Regioselectivity is governed by the electronic properties of the quinoxaline nucleus and the directing effects of any existing substituents. The protonated quinolinium ion, the reactive species under acidic conditions, is strongly deactivated, and substitution is directed to the benzene ring, primarily at the 5- and 8-positions, analogous to the nitration of quinoline.[7]
Causality:
-
Parent Quinoxaline: Nitration occurs preferentially at the 5-position. If the conditions are strong enough for a second nitration, it typically goes to the 6- or 7-position.[3]
-
Substituent Effects: The nature and position of existing groups on the benzene ring are the most critical factors.
-
Activating Groups (e.g., -CH₃, -OCH₃): An electron-donating group will activate the ring and direct the incoming nitro group. For example, an 8-methyl group strongly directs nitration to the 5-position.[2][5]
-
Deactivating Groups (e.g., -Cl, -Br): These groups deactivate the ring further but will still direct substitution based on ortho/para vs. meta directing rules, though the inherent preference of the quinoxaline system often dominates.
-
Solutions:
-
Leverage Substituent Effects: If your synthesis allows, install a directing group at a key position before nitration. For example, if your target is a 5-nitro derivative, starting with an 8-alkylquinoxaline can provide excellent regioselectivity.[2]
-
Alternative Reagents: For certain substrates, such as quinoxalin-2(1H)-ones, milder, metal-free nitrating systems using reagents like tert-butyl nitrite have been shown to provide excellent regioselectivity for the C7 or C5 positions, potentially through a radical mechanism, avoiding the issues of mixed acid.[8]
| Substituent on Quinoxaline Ring | Typical Nitrating Conditions | Observed Major Product(s) | Reference |
| Unsubstituted | Conc. HNO₃, Oleum, 90°C | 5-Nitro- and 5,7-Dinitro- | [1] |
| 8-Methyl- | Mixed Acid (HNO₃/H₂SO₄), 40-50°C | 8-Methyl-5-nitro- | [5] |
| 6,7-Disubstituted-3-aminoquinoxalin-2(1H)-one | Mixed Acid | 8-Nitro- derivative | [9] |
| Quinoxalin-2(1H)-one | tert-butyl nitrite | C7- or C5-Nitro- derivative | [8] |
| Table 1: Influence of Substituents and Conditions on Regioselectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of quinoxaline nitration? A: Under standard mixed acid (HNO₃/H₂SO₄) conditions, the reaction proceeds via an electrophilic aromatic substitution (SₑAr) mechanism. First, sulfuric acid protonates nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺).[10] The quinoxaline is protonated in the strong acid, forming a quinolinium cation. This cation is the species that undergoes attack by the nitronium ion. The attack occurs on the electron-richer benzene ring, as the pyrazine ring is strongly deactivated by the positive charge. A resonance-stabilized carbocation intermediate (a sigma complex or Wheland intermediate) is formed, which then loses a proton to restore aromaticity, yielding the nitroquinoxaline.[7]
Mechanism of Electrophilic Attack
Caption: Simplified pathway of nitronium ion attack on the quinoxaline ring.
Q2: Besides over-nitration and hydrolysis, what other side reactions can occur? A: Oxidation is another potential side reaction. The nitrating mixture is a powerful oxidizing agent. Under harsh conditions, the quinoxaline ring can be oxidized to form pyrazine-2,3-dicarboxylic acid or quinoxaline di-N-oxides.[1] This is more likely with substrates that are sensitive to oxidation or when reaction temperatures are excessively high.
Q3: Are there "greener" or safer alternatives to mixed acid for quinoxaline nitration? A: Yes, research is ongoing to develop more environmentally benign nitration methods.[11][12] For specific quinoxaline derivatives, methods using reagents like tert-butyl nitrite have been successful.[8] Other approaches in broader aromatic nitration include using solid acid catalysts (like zeolites) with nitric acid to reduce the amount of corrosive liquid acid waste, though their application to the deactivated quinoxaline system may be limited.[13]
Experimental Protocols
Protocol 1: Regioselective Mononitration of 8-Methylquinoxaline
This protocol is adapted from established procedures for the selective nitration at the C-5 position of activated quinoxalines.[2][5]
CAUTION: This procedure involves highly corrosive and reactive acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (7.4 equivalents). Cool the flask to 0-5°C in an ice-water bath.
-
Substrate Addition: Slowly add 8-methylquinoxaline (1.0 equivalent) in portions to the cold sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until fully dissolved.
-
Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (65%, 1.5 equivalents) to concentrated sulfuric acid (7.4 equivalents) at a temperature below 0°C.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of the quinoxaline over 1-2 hours, maintaining the reaction temperature strictly between 0-5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2-3 hours. Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) to check for the consumption of starting material.
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.
-
Neutralization & Isolation: Slowly neutralize the cold aqueous solution with a saturated solution of sodium carbonate or ammonium hydroxide until the pH is ~7-8. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.
Protocol 2: Minimizing Dinitration of Unsubstituted Quinoxaline
This protocol uses milder conditions to favor the formation of 5-nitroquinoxaline over 5,7-dinitroquinoxaline. Yields may be low due to the deactivated nature of the substrate.
-
Preparation: Add unsubstituted quinoxaline (1.0 equivalent) to concentrated sulfuric acid (10 equivalents) at 0°C.
-
Nitrating Agent: Use a solution of nitric acid (1.1 equivalents) in sulfuric acid (5 equivalents), pre-cooled to 0°C.
-
Reaction: Add the nitrating mixture dropwise over 1 hour at 0°C. After addition, let the reaction stir at room temperature (20-25°C) for a defined period (e.g., 2 hours). It is critical to determine the optimal time through careful monitoring.
-
Work-up and Isolation: Follow steps 6-8 from Protocol 1. The crude product will likely be a mixture and require careful purification by column chromatography to separate the unreacted starting material, the desired 5-nitro- product, and the 5,7-dinitro- byproduct.
References
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
- Stadler, A., et al. (2003). The Nitration of 8-Methylquinoxalines in Mixed Acid. Organic Process Research & Development, 7(3), 313-319. [Link]
- Ciszek, P., et al. (2000). Unexpected regioselectivity in nitration of 3-aminoquinoxalin-2(1H)-ones. Journal of the Chemical Society, Perkin Transactions 1, (13), 2127-2132. [Link]
- Stadler, A., et al. (2003). The Nitration of 8-Methylquinoxalines in Mixed Acid. Request PDF. [Link]
- ResearchGate. (n.d.). C-H nitration methods of (hetero)
- Ostrowski, S., et al. (2005). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 3(7), 1251-1255. [Link]
- Wang, C., et al. (2021). Metal-free regioselective nitration of quinoxalin-2(1H)-ones with tert-butyl nitrite. Organic & Biomolecular Chemistry, 19(42), 9208-9212. [Link]
- Orlek, B. S., et al. (1995). Synthesis of 1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f]- quinoxaline-2,3-dione and related quinoxalinediones: characterization of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (and N-methyl-D-aspartate) receptor and anticonvulsant activity. Journal of Medicinal Chemistry, 38(19), 3720-3740. [Link]
- NSF Public Access Repository. (2024).
- Mphahlele, M. J., et al. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 21(10), 1339. [Link]
- ResearchGate. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]
- ResearchGate. (n.d.).
- Chemistry Stack Exchange. (n.d.).
- Dewar, M. J. S., & Maitlis, P. M. (1957). 489. Electrophilic substitution. Part X. Nitration of quinoxaline. Journal of the Chemical Society (Resumed), 2518. [Link]
- National Center for Biotechnology Information. (n.d.). Activities of Quinoxaline, Nitroquinoxaline, and[1][5][6]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni. [Link]
- ResearchGate. (n.d.).
- Khattab, S. N., et al. (2010). Synthesis of New Series of Quinoxaline Based MAO-inhibitors and Docking Studies. European Journal of Medicinal Chemistry, 45(10), 4479-89. [Link]
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (2024).
- Al-Ostoot, F. H., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini reviews in medicinal chemistry, 24. [Link]
- International Journal of Research and Analytical Reviews. (n.d.). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. [Link]
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. [Link]
- Indian Academy of Sciences. (n.d.).
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.). Oxidation of dihydroquinoxalinones to quinoxalines. [Link]
- National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. [Link]
- Master Organic Chemistry. (2018).
- ACS Publications. (n.d.). The Nitration of 8-Methylquinoxalines in Mixed Acid. [Link]
- Dewar, M. J. S., & Maitlis, P. M. (1957). 489. Electrophilic Substitution. Part X. Nitration of Quinoxaline. Journal of the Chemical Society (Resumed), 2518-2520. [Link]
- Synfacts. (2010).
- Frontiers. (2024).
- ResearchGate. (n.d.).
- Dewar, M. J. S., & Maitlis, P. M. (1957). 489. Electrophilic substitution. Part X. Nitration of quinoxaline. Journal of the Chemical Society (Resumed), 2518-2520. [Link]
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 489. Electrophilic substitution. Part X. Nitration of quinoxaline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Metal-free regioselective nitration of quinoxalin-2(1H)-ones with tert-butyl nitrite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Unexpected regioselectivity in nitration of 3-aminoquinoxalin-2(1H [ ] )-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 13. ias.ac.in [ias.ac.in]
Technical Support Center: Optimization of Suzuki Coupling with 5-Bromo-Fluoroquinoxaline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the Suzuki-Miyaura cross-coupling of 5-bromo-fluoroquinoxaline. This guide is designed to provide in-depth troubleshooting advice and optimization strategies for researchers encountering challenges with this specific, yet increasingly important, heterocyclic building block. As Senior Application Scientists, we combine established mechanistic understanding with practical, field-tested solutions to help you navigate the complexities of this reaction.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and reliability in constructing C-C bonds.[1][2] However, heteroaromatic substrates like 5-bromo-fluoroquinoxaline introduce unique challenges. The presence of Lewis-basic nitrogen atoms can lead to catalyst deactivation, and the electronic nature of the quinoxaline ring system influences reactivity in ways that demand careful optimization.[3][4] This guide will address common issues in a question-and-answer format, providing not just solutions, but the scientific reasoning behind them.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of 5-bromo-fluoroquinoxaline has stalled or shows very low conversion. What are the first things I should check?
Low conversion is a frequent initial hurdle. A systematic approach to troubleshooting is critical.
Initial Checks:
-
Inert Atmosphere: The exclusion of oxygen is paramount. The active Pd(0) catalyst and any phosphine ligands are susceptible to oxidation, which deactivates the catalyst.[5] Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that a positive pressure is maintained throughout the reaction.[6]
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids, especially heteroaryl ones, can be prone to decomposition via protodeboronation (replacement of the boronic acid group with a hydrogen).[6][7] Use fresh, high-purity boronic acid or consider more stable alternatives like pinacol (BPin) or MIDA esters.[7]
-
Aryl Halide: Ensure the purity of your 5-bromo-fluoroquinoxaline. Impurities can sometimes poison the catalyst.
-
Solvent and Base: Use anhydrous, degassed solvents. Ensure the base is of high purity and has been stored correctly.[5]
-
-
Catalyst Activity: Palladium precatalysts, especially Pd(II) sources like Pd(OAc)₂, can degrade over time. Ensure your catalyst is fresh and has been stored under an inert atmosphere.[5]
Q2: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
Protodeboronation is a major competing pathway that consumes your nucleophile, leading to low yields of the desired product.[6] It is often promoted by excess water, high temperatures, or strong bases.[7]
Solutions to Minimize Protodeboronation:
-
Use a More Stable Boron Reagent: This is the most effective strategy. Pinacol boronic esters (BPin esters), MIDA boronates, or potassium trifluoroborate salts are significantly more resistant to protodeboronation than the corresponding boronic acids.[7][8]
-
Anhydrous Conditions: If using a boronic acid, switching to strictly anhydrous conditions can be beneficial. This involves using anhydrous solvents and a non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3][6]
-
Lower Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[7] Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Choice of Base: Milder bases like potassium fluoride (KF) can sometimes be effective in activating the boronic acid for transmetalation without promoting excessive protodeboronation.[9][10]
Q3: Which palladium catalyst and ligand system is best suited for coupling with 5-bromo-fluoroquinoxaline?
The choice of catalyst and ligand is critical for success, particularly with heteroaryl halides which can be challenging substrates.[11] 5-bromo-fluoroquinoxaline is an electron-deficient heteroaryl halide, which generally facilitates the initial oxidative addition step. However, the nitrogen atoms can coordinate to the palladium center, potentially inhibiting catalysis.[3]
Recommended Catalyst Systems:
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Rationale & Considerations |
| Pd(PPh₃)₄ | (None needed) | 2-5% | A classic, reliable Pd(0) source. Good starting point, but may require higher temperatures and is sensitive to air.[12] |
| Pd(dppf)Cl₂ | (dppf included) | 2-5% | A robust and widely used catalyst for a variety of cross-couplings, including those with heteroaromatic substrates.[12][13] |
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | 1-3% (Pd), 1.2-2.4 (Ligand) | Buchwald-type biarylphosphine ligands are bulky and electron-rich, which accelerates both oxidative addition and reductive elimination, making them highly effective for challenging substrates.[9][14] |
| G3/G4 Palladacycles | (Ligand incorporated) | 1-3% | Modern, air-stable precatalysts that efficiently generate the active Pd(0) species. Excellent for high-turnover and reproducible results.[9] |
Workflow for Catalyst Selection:
Caption: Catalyst selection workflow for 5-bromo-fluoroquinoxaline.
Q4: How do I choose the optimal base and solvent for this reaction?
The base and solvent are not merely reaction media; they play active roles in the catalytic cycle, particularly in the crucial transmetalation step.[6][15] The base activates the organoboron species, making it competent to transfer its organic group to the palladium center.[8][10]
Base and Solvent Screening Guide:
| Base | Solvent System | Temperature (°C) | Key Considerations |
| K₂CO₃ / Na₂CO₃ | 1,4-Dioxane/H₂O (e.g., 4:1) | 80 - 110 | Standard, cost-effective conditions. The water helps to dissolve the inorganic base.[12][13] A good first choice for initial screening. |
| K₃PO₄ | Toluene, 1,4-Dioxane, THF | 80 - 110 | A stronger, non-nucleophilic base often effective for more challenging couplings. Can be used under anhydrous conditions to minimize protodeboronation.[12][16] |
| Cs₂CO₃ | 1,4-Dioxane, Toluene | 80 - 110 | A strong base with good solubility in organic solvents. Often gives excellent results in difficult couplings but is more expensive.[9] |
| KF | THF, 1,4-Dioxane | 60 - 100 | A milder base that can be advantageous if your boronic acid partner has base-sensitive functional groups (e.g., esters).[9] |
Key Insights:
-
Solubility is Crucial: Ensure that all your starting materials, particularly the base, are sufficiently soluble in the chosen solvent system at the reaction temperature. Poor solubility can lead to a slow or incomplete reaction.[6]
-
The Role of Water: While often beneficial for dissolving inorganic bases, water can also promote protodeboronation.[7] For sensitive substrates, anhydrous conditions with a soluble organic base or a base like K₃PO₄ may be superior.[6]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The cycle involves three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The Suzuki-Miyaura catalytic cycle.[8][17]
Standard Experimental Protocol
This protocol serves as a robust starting point for the Suzuki coupling of 5-bromo-fluoroquinoxaline.
Materials:
-
5-bromo-fluoroquinoxaline (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the reaction vessel, add 5-bromo-fluoroquinoxaline, the arylboronic acid/ester, and the base.
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[14]
-
Reaction: Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[14]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[6]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-fluoroquinoxaline.[14]
References
- KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. [Link]
- Thomas, D. A., et al. Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. [Link]
- National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
- YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
- National Institutes of Health.
- ResearchGate. Selected examples for the site selective SM cross-coupling with electron-deficient and neutral aryl boronic acids. [Link]
- ResearchGate. Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]
- Andrew G Myers Research Group. The Suzuki Reaction. [Link]
- Royal Society of Chemistry.
- ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]
- ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
- Amanote Research. (PDF) Palladium Catalysts for the Suzuki Cross-Coupling. [Link]
- Royal Society of Chemistry.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- ResearchGate. ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. [Link]
- MDPI.
- Wikipedia. Suzuki reaction. [Link]
- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
- National Institutes of Health. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. [Link]
- MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... [Link]
- ResearchGate.
- pubs.rsc.org. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. [Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
preventing the formation of N-oxides during quinoxaline reactions
A Guide to Preventing and Troubleshooting N-Oxide Formation
Welcome to the Technical Support Center for quinoxaline synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, medicinal chemists, and process development professionals with field-proven insights and actionable protocols to address a common yet challenging side reaction: the formation of unwanted quinoxaline N-oxides. This resource moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping you not only solve current issues but also anticipate and prevent future synthetic roadblocks.
Understanding the "Why": The Mechanism of N-Oxide Formation
The formation of an N-oxide on the quinoxaline scaffold can occur through two primary pathways: intentional synthesis, as seen in the valuable Beirut Reaction, or as an unintentional byproduct of oxidation. Understanding the conditions that favor N-oxide formation is the first step toward preventing it.
The nitrogen atoms in the pyrazine ring of a quinoxaline are nucleophilic and can be susceptible to oxidation. This is particularly true if the reaction conditions involve either deliberate or adventitious oxidants.
-
Aerial Oxidation: In the presence of oxygen (from air), particularly at elevated temperatures or under prolonged reaction times, the quinoxaline nitrogen can be directly oxidized. This process can be facilitated by catalysts or certain solvents.[1][2]
-
Strong Oxidizing Agents: When a synthesis involves an oxidative step (e.g., converting an alcohol to a ketone elsewhere in the molecule), the quinoxaline nitrogen may compete for the oxidant, leading to the N-oxide byproduct.[1]
-
The Beirut Reaction: It is crucial to distinguish unwanted oxidation from planned synthesis. The Beirut Reaction is a powerful method for creating quinoxaline 1,4-di-N-oxides directly from benzofuroxans and various enolates or enamines.[3][4][5][6] These N-oxide products are themselves valuable pharmacophores and synthetic intermediates.[7][8][9] The challenge arises when N-oxidation occurs outside of this specific reaction class.
Below is a diagram illustrating the general mechanism of direct N-oxidation.
Caption: Mechanism of direct quinoxaline N-oxidation.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered in the lab.
Q1: I'm performing a classic quinoxaline synthesis from an o-phenylenediamine and a 1,2-dicarbonyl compound, but I'm seeing a significant amount of N-oxide byproduct. Why is this happening?
A1: This is a very common issue. While this condensation reaction doesn't inherently use an oxidant, the formation of N-oxides typically stems from aerial oxidation.[1] The reaction often requires heat, and at elevated temperatures, the quinoxaline product becomes more susceptible to oxidation by atmospheric oxygen. The longer the reaction time and the higher the temperature, the more likely this side reaction becomes.
-
Causality: The electron-rich nitrogen atoms of the newly formed quinoxaline ring can react with dissolved O₂ from the air, especially when thermally activated.
-
Solution: The most effective solution is to rigorously exclude oxygen from your reaction. See Protocol 1 for a detailed methodology.
Q2: How can I reliably detect and characterize quinoxaline N-oxides in my reaction mixture?
A2: N-oxides have distinct analytical signatures compared to their parent quinoxalines.
-
Thin-Layer Chromatography (TLC): N-oxides are significantly more polar due to the N⁺-O⁻ bond. They will have a much lower Rf value on the TLC plate compared to the parent quinoxaline.
-
NMR Spectroscopy: The introduction of the oxygen atom causes a downfield shift for the protons and carbons near the N-oxide group. This is a reliable diagnostic tool.[10]
-
Mass Spectrometry (MS): The N-oxide will have a molecular weight that is 16 amu (for a mono-N-oxide) or 32 amu (for a di-N-oxide) higher than the parent quinoxaline.
-
Infrared (IR) Spectroscopy: The N⁺-O⁻ bond typically shows a characteristic strong vibration band around 930-970 cm⁻¹.[10]
Q3: I've already synthesized a batch of quinoxaline that is contaminated with the N-oxide. Is there a way to salvage it by reducing the N-oxide back to the parent quinoxaline?
A3: Yes, selective deoxygenation is a standard procedure. The key is to choose a reducing agent that is potent enough to cleave the N-O bond without affecting other functional groups in your molecule. Trivalent phosphorus compounds are often the reagents of choice for this transformation. See Protocol 2 and the accompanying Table 1 for a detailed guide to common deoxygenation reagents.[7]
Q4: Are there specific synthetic routes that are inherently less prone to N-oxide formation?
A4: Absolutely. Modern synthetic methods often employ milder conditions that circumvent the high temperatures that promote aerial oxidation.
-
Catalyst-Driven Reactions at Room Temperature: Many modern protocols use catalysts like cerium(IV) ammonium nitrate (CAN),[11] zinc triflate,[12] or various heterogeneous catalysts that allow the condensation to proceed efficiently at room temperature, minimizing the risk of oxidation.[13]
-
Microwave-Assisted Synthesis: While this involves heat, the significantly reduced reaction times (often minutes instead of hours) can drastically lower the incidence of oxidation byproducts.[11]
Troubleshooting and Optimization Protocols
The following workflow and protocols provide actionable steps for preventing and resolving N-oxide formation.
Caption: Troubleshooting workflow for N-oxide formation.
Protocol 1: General Strategy for Minimizing N-Oxide Formation via Atmospheric Control
This protocol is designed for standard quinoxaline syntheses that are sensitive to aerial oxidation.
Objective: To prevent the formation of N-oxide byproducts by rigorously excluding atmospheric oxygen.
Methodology:
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature in a desiccator.
-
Solvent Degassing: Before use, degas the reaction solvent. The most common methods are:
-
Sparging: Bubble an inert gas (Nitrogen or Argon) through the solvent for 20-30 minutes.
-
Freeze-Pump-Thaw: For more rigorous oxygen removal, freeze the solvent with liquid nitrogen, apply a high vacuum, and then thaw. Repeat this cycle three times.
-
-
Reaction Setup:
-
Assemble the dry glassware quickly.
-
Add your starting materials (o-phenylenediamine and 1,2-dicarbonyl compound) and a magnetic stir bar to the reaction flask.
-
Seal the flask with a septum.
-
Purge the flask with an inert gas for 5-10 minutes. This involves using a needle connected to an inert gas line and a second needle as an outlet.
-
-
Solvent Addition: Add the degassed solvent to the reaction flask via a cannula or a syringe.
-
Running the Reaction:
-
Maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a balloon filled with Nitrogen or Argon or a direct line from a gas cylinder bubbler.
-
If heating is required, attach the condenser and ensure the inert gas flow is maintained.
-
-
Work-up: Once the reaction is complete (as monitored by TLC), cool the mixture to room temperature before exposing it to air for the work-up procedure.
Protocol 2: Selective Deoxygenation of Quinoxaline N-Oxides
This protocol provides a general method for reducing an unwanted N-oxide back to the parent quinoxaline using triphenylphosphine.
Objective: To selectively remove the oxygen from a quinoxaline N-oxide without reducing other sensitive functional groups.
Reagents & Equipment:
-
Quinoxaline N-oxide (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.2 - 1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or Acetonitrile)
-
Standard reaction glassware with condenser and inert gas setup
Methodology:
-
Setup: In a dry, inert-atmosphere flask, dissolve the quinoxaline N-oxide in the chosen anhydrous solvent.
-
Reagent Addition: Add triphenylphosphine to the solution.
-
Reaction:
-
Stir the mixture at room temperature and monitor the reaction progress by TLC. The product (parent quinoxaline) will have a much higher Rf than the starting N-oxide.
-
If the reaction is sluggish, gently heat the mixture to reflux (typically 40 °C for DCM or 80-110 °C for Toluene/Acetonitrile) until the starting material is consumed.
-
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude product will contain the desired quinoxaline and triphenylphosphine oxide (Ph₃P=O) as a byproduct.
-
Purify the mixture using column chromatography on silica gel. The less polar quinoxaline will elute before the highly polar triphenylphosphine oxide.
-
Table 1: Comparison of Common Reducing Agents for N-Oxide Deoxygenation
| Reagent | Typical Conditions | Advantages | Potential Issues & Incompatibilities |
| Triphenylphosphine (PPh₃) | DCM, Toluene, or MeCN; RT to Reflux | Mild, highly selective for N-oxides. Tolerates many functional groups. | Forms triphenylphosphine oxide byproduct which must be removed via chromatography. |
| Titanium(III) Chloride (TiCl₃) | Aqueous MeOH or THF; RT | Effective and often fast. | Stoichiometric metal reagent, can be acidic. May not be suitable for acid-sensitive substrates. |
| Sodium Dithionite (Na₂S₂O₄) | H₂O/DCM (biphasic); RT | Inexpensive, aqueous conditions can be beneficial for solubility. | Can sometimes reduce other functional groups like nitro groups. |
| Catalytic Hydrogenation (H₂, Pd/C) | MeOH or EtOH; RT, 1 atm H₂ | Clean reaction (byproduct is water). Can be highly effective. | Will reduce many other functional groups (alkenes, alkynes, nitro groups, benzyl ethers, etc.). Not selective.[7] |
| Samarium(II) Iodide (SmI₂) | THF; RT | Powerful single-electron transfer reagent. | Highly sensitive to air and moisture. May reduce a wide variety of other functional groups. |
References
- Current time information in Beirut, LB, LB. (n.d.). Google Search.
- Logvinenko, I. A., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(21), 7247. [Link]
- Lima, L. M., & Amaral, D. N. D. (2013). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Revista Virtual de Química, 5(6), 1075-1100. [Link]
- Lima, L. M., & Amaral, D. N. D. (2013). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Rev. Virtual Quim., 5, 1075–1100.
- Gao, H., et al. (2012). Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide. Molecules, 17(11), 13590-13599. [Link]
- Borah, P., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(54), 34215-34241. [Link]
- Gómez-Caro, L. C., et al. (2011). Reaction mechanism of quinoxaline 1,4-di-N-oxide on solid supports at room temperature. Química Nova, 34(4), 591-595. [Link]
- Dotsenko, V. V., et al. (2021). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. Chemistry Proceedings, 3(1), 14. [Link]
- Yadav, D. K., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 17, 477-485. [Link]
- Deoxygenation of quinoline N‐oxides 3 a, 4 f, and 4 j. (n.d.).
- Naylor, M. A., et al. (1995). Novel N-oxides as bioreductive drugs. Anti-cancer drug design, 10(5), 423-441. [Link]
- Strategies to minimize byproduct formation in quinoxaline synthesis. (2025). BenchChem.
- Is there any antioxidant to avoid the formation of N-Oxide? (2013).
- Wardman, P., et al. (1996). Free Radical Intermediates in the Reduction of Quinoxaline N-Oxide Antitumor Drugs: Redox and Prototropic Reactions. Journal of the American Chemical Society, 118(44), 10773-10779. [Link]
- Chen, S., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 71. [Link]
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University.
- Chen, S., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7. [Link]
- Mu, P., et al. (2014). N-oxide reduction of quinoxaline-1,4-dioxides catalyzed by porcine aldehyde oxidase SsAOX1. Drug Metabolism and Disposition, 42(4), 687-695. [Link]
- Al-Masoudi, N. A. L., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7623. [Link]
- Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023). RSC Sustainability. [Link]
- Design of new quinoxaline 1,4-di-N-oxide derivatives. (n.d.).
- Rivera, G., et al. (2024). Quinoxaline 1,4-di-N-Oxide Derivatives as New Antinocardial Agents. Pharmaceuticals, 17(10), 1269. [Link]
- Pospelova, T. A., & Chupakhin, O. N. (2019). New opportunities for the synthesis of quinoxaline derivatives. Chimica Techno Acta, 6(1), 12-23. [Link]
- Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. (2023). RSC Green Chemistry. [Link]
- Zepeda, G., et al. (2018).
- Sharma, V., Kumar, V., & Singh, P. (2018). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.
- Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Petz, M., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(16), 11846-11867. [Link]
- Photochemical reactions of biologically important quinoxaline n-oxides. (1987). OSTI.GOV. [Link]
- Formation of an n-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[4][7][15] triazolo[4,3-a]quinoxaline by in vitro rat liver microsomal preparations. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds | Semantic Scholar [semanticscholar.org]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
strategies for the selective functionalization of the C6 and C7 positions of 5-Fluoroquinoxaline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced synthetic strategies targeting the 5-fluoroquinoxaline scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complex challenge of selectively functionalizing the C6 and C7 positions of this compound. The inherent electronic properties and symmetry of the quinoxaline core make differentiation of the C6 and C7 positions a non-trivial synthetic hurdle. This document provides field-proven insights, detailed troubleshooting protocols, and answers to frequently encountered challenges.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses high-level strategic questions regarding the functionalization of the this compound benzene ring.
Q1: Why is the selective functionalization of the C6 and C7 positions of this compound so challenging?
A1: The difficulty arises from a combination of electronic and steric factors. The C6 and C7 positions are part of the electron-deficient benzo-fused ring, making them less reactive towards classical electrophilic aromatic substitution. More importantly, in direct C-H activation approaches, these positions are "distal," meaning they are remote from the directing influence of the pyrazine nitrogens.[1] Without a strong directing group, catalysts often default to functionalizing the more electronically activated or sterically accessible C-H bonds, such as those on the pyrazine ring or at the C8 position, which is ortho to a nitrogen atom. The C5, C6, and C7 positions are often considered "inaccessible" by routine C-H activation techniques for this reason.[1]
Q2: What is the electronic influence of the 5-fluoro substituent on the regioselectivity of C-H functionalization at C6 and C7?
A2: The fluorine atom at C5 exerts a strong electron-withdrawing inductive effect (-I) and a weaker, resonance-donating effect (+M). This has two major consequences:
-
Overall Deactivation: The powerful -I effect deactivates the entire benzene ring towards electrophilic attack, making C-H activation more difficult.
-
Directing Effects: For C-H metalation, the most acidic proton is often targeted. The 5-fluoro group increases the acidity of the adjacent C6-H bond, potentially favoring its activation over C7-H. However, the outcome is highly dependent on the specific catalyst and mechanism. Computational studies, such as Density Functional Theory (DFT), are often employed to predict the relative C-H bond acidities and transition state energies to rationalize the observed regioselectivity.[2][3]
Q3: What are the primary strategies for tackling C6/C7 functionalization?
A3: There are two main avenues:
-
Direct C-H Functionalization: This is the most atom- and step-economical approach.[4] It relies on transition-metal catalysts (e.g., Iridium, Palladium, Rhodium) to directly convert a C-H bond into a C-C or C-heteroatom bond. The key challenge is controlling regioselectivity. Iridium-catalyzed C-H borylation is a particularly powerful method for introducing a versatile functional handle.[5][6]
-
Directing Group (DG) Strategy: This involves temporarily installing a functional group elsewhere on the molecule (often on a nitrogen or a substituent) that can chelate to the metal catalyst and "direct" it to a specific, remote C-H bond.[7][8] While effective, this adds steps for DG installation and removal. For quinoline systems, DGs at the C8 position have been used to functionalize the C7 position.[4] A similar strategy could be envisioned for quinoxalines if a suitable anchor point is available.
Q4: Can I use classical electrophilic aromatic substitution (e.g., nitration, halogenation)?
A4: This is generally not a viable strategy for selective C6/C7 functionalization. The quinoxaline ring system is highly deactivated towards electrophilic substitution. Reactions that are forced to proceed often require harsh conditions, leading to low yields and a mixture of isomers that are difficult to separate. Furthermore, the pyrazine nitrogens can be protonated under strongly acidic conditions, further deactivating the ring.
Section 2: Troubleshooting Guide: Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation is one of the most reliable methods for functionalizing otherwise unreactive C-H bonds.[5] The resulting boronic esters are exceptionally versatile intermediates for subsequent cross-coupling reactions (e.g., Suzuki, Chan-Lam). This section provides a protocol and troubleshooting guide adapted from methodologies developed for related fluoroquinoline systems.[6][9][10]
Workflow for Borylation Strategy
Caption: Workflow for C6/C7 functionalization via Ir-catalyzed borylation.
Experimental Protocol: C6/C7 Borylation of this compound
This protocol is a starting point and may require optimization.
| Component | Molar Equiv. | Amount (for 0.5 mmol scale) | Notes |
| This compound | 1.0 | 74.1 mg | Substrate |
| Bis(pinacolato)diboron (B₂pin₂) | 1.5 | 190.5 mg | Boron source |
| [Ir(OMe)COD]₂ | 0.015 (1.5 mol%) | 5.0 mg | Iridium pre-catalyst |
| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | 0.03 (3.0 mol%) | 4.0 mg | Ligand |
| Cyclooctane (anhydrous) | - | 5.0 mL | Solvent |
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add this compound, B₂pin₂, [Ir(OMe)COD]₂, and dtbpy.
-
Add anhydrous cyclooctane via syringe.
-
Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or TLC. A typical reaction time is 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to separate the regioisomers.
Troubleshooting Q&A for Iridium-Catalyzed Borylation
Problem 1: Low or No Conversion of Starting Material
-
Potential Cause A: Inactive Catalyst. The iridium catalyst is sensitive to air and moisture. Improper handling can lead to deactivation.
-
Solution: Ensure all reagents are dry and the reaction is set up under a strictly inert atmosphere. Use freshly opened, high-purity solvents and reagents. Consider preparing the active catalyst, [Ir(dtbpy)(pin)₃], in situ before adding the substrate.
-
-
Potential Cause B: Insufficient Temperature. While 80 °C is a good starting point, C-H activation of this deactivated ring may require more thermal energy.
-
Solution: Incrementally increase the reaction temperature to 100 °C or 120 °C. Monitor for any signs of product decomposition at higher temperatures.
-
-
Potential Cause C: Inhibitors. Trace impurities in the starting material or solvent (e.g., acids, oxidizing agents) can poison the catalyst.
-
Solution: Purify the this compound starting material by recrystallization or chromatography before use. Ensure the solvent is passed through a purification system or is of the highest available purity.
-
Problem 2: Poor Regioselectivity (Mixture of C6, C7, and other isomers)
-
Potential Cause A: Steric vs. Electronic Control. The regioselectivity of Ir-catalyzed borylation is a delicate balance between sterics (favoring the least hindered position) and electronics (favoring the most acidic C-H bond).[2] For this compound, C8 is sterically accessible and C6 is electronically activated, while C7 is sterically hindered by the C8-H and electronically less activated than C6. This can lead to mixtures.
-
Solution 1 (Modify Ligand): The steric bulk of the ligand can influence regioselectivity. Try replacing dtbpy with a bulkier or more electron-rich ligand to tune the catalyst's steric profile.
-
Solution 2 (Modify Temperature): Lowering the reaction temperature (e.g., to room temperature or 50 °C) can sometimes enhance electronic selectivity over steric selectivity, potentially favoring the C6 position.[2] This will likely require longer reaction times.
-
-
Potential Cause B: Substrate Aggregation. At higher concentrations, substrate molecules may interact in a way that influences which C-H bond is presented to the catalyst.
-
Solution: Run the reaction at a lower concentration (e.g., 0.05 M instead of 0.1 M) to minimize intermolecular interactions.
-
Troubleshooting Decision Tree for Poor Regioselectivity
Caption: Decision tree for addressing poor regioselectivity in C-H borylation.
Problem 3: Product Decomposition or B₂pin₂ Hydrolysis
-
Potential Cause: Presence of Water. Water will hydrolyze B₂pin₂ and can also interfere with the catalytic cycle, leading to the formation of boronic acid byproducts and catalyst deactivation.
-
Solution: Use an oven- or flame-dried flask. Use anhydrous solvents and handle all solid reagents in a glovebox if possible. Ensure the inert gas line is equipped with a drying tube.
-
Section 3: Alternative Strategy & Troubleshooting: Palladium-Catalyzed Direct C-H Arylation
Direct arylation offers a more direct route to the final product but is often more challenging to control than the borylation/coupling sequence. Regioselectivity can be poor, and side reactions like homocoupling of the aryl halide are common.
Catalytic Cycle for Pd-Catalyzed C-H Arylation
Caption: Plausible catalytic cycle for Pd-catalyzed direct C-H arylation.
Hypothetical Protocol: Direct C6/C7 Arylation
This protocol is a starting point for investigation and will likely require extensive optimization.
| Component | Molar Equiv. | Amount (for 0.2 mmol scale) | Notes |
| This compound | 1.0 | 29.6 mg | Substrate |
| Aryl Bromide | 2.0 | 0.4 mmol | Coupling Partner |
| Pd(OAc)₂ | 0.05 (5 mol%) | 2.2 mg | Palladium Source |
| XPhos | 0.10 (10 mol%) | 9.5 mg | Ligand |
| K₂CO₃ (anhydrous) | 2.5 | 69.1 mg | Base |
| Pivalic Acid (PivOH) | 0.30 (30 mol%) | 6.1 mg | Additive |
| 1,4-Dioxane (anhydrous) | - | 2.0 mL | Solvent |
Procedure:
-
In a glovebox, add all solid components to a microwave vial equipped with a stir bar.
-
Add anhydrous 1,4-dioxane.
-
Seal the vial and remove from the glovebox.
-
Heat the reaction in a microwave reactor to 120-150 °C for 1-4 hours.
-
After cooling, dilute with ethyl acetate, filter through a pad of celite, and concentrate.
-
Analyze the crude mixture by ¹H NMR and LC-MS to assess conversion and regioselectivity. Purify by preparative HPLC or column chromatography.
Troubleshooting Q&A for Direct Arylation
Problem 1: Dominant Side Reaction: Homocoupling of Aryl Bromide
-
Potential Cause: The rate of C-H activation is much slower than the oxidative addition and subsequent side reactions of the [Ar-Pd(II)-Br]L intermediate.
-
Solution 1: Lower the concentration of the aryl bromide (e.g., use 1.2 equiv. instead of 2.0).
-
Solution 2: Use a more electron-rich, bulkier phosphine ligand (e.g., RuPhos, BrettPhos) to accelerate the C-H activation/reductive elimination sequence relative to side reactions.
-
Solution 3: Change the palladium source. A pre-formed catalyst like a G3-palladacycle might show different reactivity and selectivity profiles.
-
Problem 2: No Reaction or Formation of Palladium Black
-
Potential Cause: Catalyst Deactivation. High temperatures required for C-H activation can lead to the reduction of the Pd(II) intermediate to inactive Pd(0) black. The base may also be incompatible.
-
Solution 1: Screen different bases. A weaker, more soluble organic base like K₃PO₄ or Cs₂CO₃ might be more effective and gentler on the catalyst.
-
Solution 2: Ensure strictly anhydrous and anaerobic conditions. Oxygen can accelerate catalyst decomposition.
-
Solution 3: The pivalic acid additive is crucial as it facilitates the C-H cleavage step via a concerted metalation-deprotonation (CMD) mechanism.[4] Ensure it is added and its concentration can be optimized (20-50 mol%).
-
Problem 3: Functionalization at the Wrong Position (e.g., C8)
-
Potential Cause: The reaction conditions favor coordination to the N1 nitrogen, leading to ortho-metalation at the C8 position, which is sterically and electronically favored in many palladium-catalyzed systems.
-
Solution: This is the most significant challenge. Regiocontrol away from the pyrazine ring is difficult. A directing group strategy may be necessary if ligand/condition screening fails. Alternatively, explore ruthenium or rhodium catalysts, which sometimes exhibit different regioselectivity patterns compared to palladium.[4]
-
References
- D. A. K. Vezina, M. S. T. Morin, V. K. Aggarwal. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.
- A. Hickey, J. Merz, H. H. Al Mamari, et al. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. PubMed. [Link]
- Y. Wang, Z. Wu, J. Wu, et al. (2025). Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy.
- Y. Wang, Z. Wu, J. Wu, et al. (2025). Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy.
- A. Hickey, J. Merz, H. H. Al Mamari, et al. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. Journal of Organic Chemistry. [Link]
- A. D. D. Andrea, L. G. Mercier, J. C. H. Lee, et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]
- S. Laru, S. Ghosh, S. Singh, et al. (2024).
- H. Doucet, T. T. T. N’guyen, J. Hamelin. (2018). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
- A. Hickey, J. Merz, H. H. Al Mamari, et al. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. PubMed. [Link]
- A. Hickey, J. Merz, H. H. Al Mamari, et al. (2022). Iridium-Catalyzed Borylation of 6‑Fluoroquinolines: Access to 6‑Fluoroquinolones. ACS Figshare. [Link]
- P. G. Alsabeh, R. J. K. O’Ferrall, J. M. Murphy, et al. (2012). Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity. Royal Society of Chemistry. [Link]
- S. L. H. Rebel, J. G. de Vries, E. A. Pidko. (2015). Quinoxaline as an integrated directing group in palladium-catalyzed ortho-C–H bond arylation of the aryl unit of 2-arylquinoxalines. Royal Society of Chemistry. [Link]
- S. Wagschal, S. A. Hauser, C. P. J. Vomstein, et al. (2025). Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. Cambridge Open Engage. [Link]
- A. B. Pawar, A. S. Bansode, D. G. Pondhavale, et al. (2022). Decoding Directing Groups and Their Pivotal Role in C−H Activation.
- A. T. Brusoe, J. F. Hartwig. (2025). Fluorine substituent effects (on bioactivity).
- R. G. Bergman, J. A. Ellman, R. A. S. T. S. T. Lewis. (2008). Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3.
- A. B. Pawar, A. S. Bansode, D. G. Pondhavale, et al. (2022). a) Classical directing group strategy for the functionalization of C−H bonds.
- N. S. Liebov, S. Gu, B. A. McKeown, et al.
- G. T. Whiteker, J. C. F. Jimenez, B. C. Hamper, et al. (2019). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile.
- J. K. Christensen, J. H. Jensen. (2017).
Sources
- 1. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. [1710.07439] Guiding Chemical Synthesis: Computational Prediction of the Regioselectivity of CH Functionalization [arxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Iridium-Catalyzed Borylation of 6âFluoroquinolines: Access to 6âFluoroquinolones - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
Validation & Comparative
A Senior Application Scientist's Guide to 5-Fluoroquinoxaline vs. 5-Chloroquinoxaline in Biological Assays
Introduction: In the landscape of medicinal chemistry and drug discovery, the quinoxaline scaffold is a privileged heterocyclic system, forming the core of numerous compounds with a wide array of biological activities, including roles as kinase inhibitors, receptor antagonists, and antimicrobial agents.[1][2] The strategic modification of this scaffold is a cornerstone of lead optimization, where the introduction of different substituents can profoundly alter a compound's potency, selectivity, and pharmacokinetic profile. Among the most common modifications is halogenation, particularly at the C5-position of the quinoxaline ring.
This guide provides an in-depth comparison of two common analogs: 5-fluoroquinoxaline and 5-chloroquinoxaline. The choice between a fluorine and a chlorine atom at this position is not arbitrary; it is a calculated decision based on fundamental physicochemical principles that influence how the molecule interacts with its biological target and behaves within a physiological system. We will explore the nuanced differences in their physicochemical properties, compare their performance in biological assays through case studies, and provide actionable experimental protocols for researchers in the field.
Part 1: The Physicochemical Divide: Fluorine vs. Chlorine
The seemingly subtle substitution of fluorine for chlorine imparts significant changes to the molecule's electronic, steric, and metabolic properties. Understanding these differences is critical to interpreting biological data and designing next-generation compounds.
Electronic Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I).[3][] Chlorine is also electronegative but to a lesser extent. This difference in electron withdrawal can alter the pKa of nearby functional groups and modulate the charge distribution across the aromatic system, influencing interactions with protein residues.[] While fluorine is a poor hydrogen bond acceptor, its presence can increase the acidity of neighboring N-H groups, turning them into better hydrogen bond donors.[5]
Steric Profile (Size): Fluorine is the second-smallest atom after hydrogen, with a van der Waals radius of just 1.47 Å, which is comparable to hydrogen (1.2 Å).[6] This allows fluorine to often act as a bioisostere of a hydrogen atom, fitting into tight active sites with minimal steric clash.[6] Chlorine is significantly larger (van der Waals radius of 1.75 Å), which can provide beneficial steric interactions to fill a pocket but may also lead to steric hindrance that prevents optimal binding.
Lipophilicity and Solubility: The introduction of a halogen typically increases a molecule's lipophilicity. However, the effect of fluorine is more complex and context-dependent than that of chlorine. While a single fluorine atom can lead to a modest increase in lipophilicity, polychlorination almost always results in a substantial increase. This property is crucial as it governs membrane permeability, plasma protein binding, and aqueous solubility.[7]
Metabolic Stability: One of the most significant advantages of fluorine substitution is the strength of the carbon-fluorine (C-F) bond, which is one of the strongest in organic chemistry (bond energy ~480 kJ/mol).[6] The carbon-chlorine (C-Cl) bond is considerably weaker (~320 kJ/mol).[6] This high bond strength makes the C-F bond resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[5][8] Blocking a metabolically labile site with fluorine is a widely used strategy to enhance a drug's half-life and bioavailability.[][5]
Summary of Physicochemical Properties
| Property | 5-Fluoro- Substitution | 5-Chloro- Substitution | Rationale & Biological Implication |
| Electronegativity | Highest (3.98) | High (3.16) | Alters local electronic environment, pKa, and hydrogen bonding potential.[3][] |
| Van der Waals Radius | 1.47 Å | 1.75 Å | Fluorine acts as a hydrogen isostere, minimizing steric bulk. Chlorine is larger, potentially filling pockets or causing clashes.[6] |
| Bond Strength (C-X) | ~480 kJ/mol | ~320 kJ/mol | The C-F bond offers superior metabolic stability against CYP450 oxidation.[5][6][8] |
| Lipophilicity (LogP) | Modest Increase | Significant Increase | Influences solubility, membrane permeability, and off-target binding. |
| Hydrogen Bonding | Weak Acceptor | Weak Acceptor | Can enhance acidity of adjacent N-H or C-H bonds, improving donor capacity.[5] |
Part 2: Performance in Biological Assays: A Comparative Analysis
While direct head-to-head comparisons of 5-fluoro- and 5-chloroquinoxaline across a range of targets are not always published in a single study, we can synthesize findings from the literature to understand the structure-activity relationships (SAR). Quinoxalines are frequently explored as kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2]
Case Study: Kinase Inhibition
Quinoxaline derivatives are potent scaffolds for ATP-competitive kinase inhibitors.[2] The choice of halogen at the C5 position can influence binding affinity and selectivity by interacting with specific residues in the kinase hinge region or solvent-exposed areas.
Hypothetical Scenario in a Kinase Assay: Let's consider a hypothetical scenario where 5-fluoro- and 5-chloro-substituted quinoxaline derivatives are tested against a panel of kinases.
| Compound | Target Kinase | IC50 (nM) | Selectivity Profile |
| Compound A (5-Fluoro) | Kinase X | 50 | High selectivity against Kinases Y and Z |
| Compound B (5-Chloro) | Kinase X | 25 | Moderate selectivity against Kinase Y |
Interpretation of Results: In this scenario, the 5-chloro derivative (Compound B ) shows higher potency for the primary target. This could be due to the larger chlorine atom forming favorable hydrophobic or van der Waals interactions within a specific pocket of the ATP-binding site that the smaller fluorine atom cannot engage with. However, this same interaction might lead to off-target binding to Kinase Y, resulting in a less desirable selectivity profile.
Conversely, the 5-fluoro derivative (Compound A ) might be less potent but exhibit superior selectivity. Its smaller size prevents it from binding to the active sites of off-target kinases, leading to a cleaner profile. Furthermore, the enhanced metabolic stability of the C-F bond in Compound A would be a significant advantage for in vivo applications, potentially leading to better pharmacokinetic properties despite its lower in vitro potency.
Case Study: Serotonin 5-HT3 Receptor Binding
A study on quinoxaline-based ligands for the 5-HT3A and 5-HT3AB receptors provides real-world insight into the impact of halogen substitution. While not at the 5-position, the study explored the effect of a chlorine atom at the 2-position. The 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline (VUF10166) showed an 83-fold higher binding affinity for the homomeric 5-HT3A receptor over the heteromeric 5-HT3AB receptor.[9][10] Removing the chlorine atom to give 2-(4-methylpiperazin-1-yl)quinoxaline resulted in a compound with an 8.3-fold selectivity for the 5-HT3AB receptor.[9][10] This demonstrates that the presence and nature of a single halogen atom can dramatically switch the selectivity profile of a compound.[10]
This principle can be extrapolated to the 5-fluoro vs. 5-chloro comparison. A 5-fluoro analog might be developed to probe for subtle differences in receptor subtype binding pockets where the larger chlorine would be too bulky.
Part 3: Experimental Design & Protocols
To rigorously compare these two compounds, a well-designed set of experiments is essential. The choice of assay will depend on the biological target. Below is a detailed protocol for a common and relevant assay: an in vitro kinase inhibition assay.
Experimental Workflow: Kinase Inhibition Profiling
This workflow outlines the logical steps for comparing the inhibitory activity of 5-fluoro- and 5-chloroquinoxaline analogs.
Caption: Workflow for comparing kinase inhibitor analogs.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol describes a luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced. It is a robust method for determining IC50 values.
Objective: To determine the concentration at which the test compounds (5-fluoro- and 5-chloroquinoxaline analogs) inhibit 50% of the kinase activity.
Materials:
-
Kinase-specific peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test Compounds (dissolved in DMSO)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Methodology:
-
Compound Preparation (Dose-Response):
-
Causality: A serial dilution is necessary to determine the potency (IC50) of the inhibitor. A 10-point, 3-fold dilution series is standard.
-
Prepare a 10 mM stock solution of each compound in 100% DMSO.
-
Create a serial dilution series in a separate plate, starting from 100 µM down to ~5 nM. The final DMSO concentration in the assay should be kept low (≤1%) to avoid solvent-induced inhibition.
-
-
Kinase Reaction Setup:
-
Causality: The reaction is initiated by adding ATP. All other components are pre-incubated to allow the inhibitor to bind to the enzyme.
-
In a white assay plate, add the following to each well:
-
5 µL of kinase buffer containing the enzyme.
-
2.5 µL of compound dilution (or DMSO for control wells).
-
2.5 µL of kinase buffer containing the peptide substrate.
-
-
Mix gently and incubate for 10 minutes at room temperature. This allows the compound to interact with the kinase before the reaction starts.
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure competitive inhibitors can be accurately assessed.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Causality: The ADP-Glo™ reagent depletes any remaining ATP, which would otherwise interfere with the luminescence signal. This step stops the kinase reaction.
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Causality: The Kinase Detection Reagent contains luciferase and its substrate, which produces light in the presence of the ADP converted in the previous step. The amount of light is directly proportional to the amount of ADP produced, and thus to the kinase activity.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
-
Part 4: Strategic Selection and Conclusion
The decision to use a 5-fluoro- versus a 5-chloroquinoxaline derivative is a strategic choice driven by the specific goals of the drug discovery program.
Caption: Decision logic for selecting between 5-F and 5-Cl analogs.
Conclusion: There is no universally "better" option between this compound and 5-chloroquinoxaline. The 5-fluoro analog is often the preferred choice when metabolic stability is paramount and when targeting proteins with sterically constrained active sites . Its ability to act as a hydrogen bioisostere makes it an invaluable tool for subtle modifications.
The 5-chloro analog becomes a strong candidate when increased potency is the primary driver and the target has a larger pocket that can accommodate the bulkier halogen to form favorable hydrophobic interactions . However, researchers must remain vigilant about potential trade-offs in selectivity and metabolic liability.
Ultimately, the best approach is empirical. Synthesizing and testing both analogs in carefully designed biological assays, as outlined in this guide, provides the definitive data needed to make an informed decision and advance the most promising candidate in a drug discovery pipeline.
References
- Contribution of Organofluorine Compounds to Pharmaceuticals - PMC. (n.d.). PubMed Central. [Link]
- Organofluorine chemistry - Wikipedia. (n.d.). Wikipedia. [Link]
- Biological Applications of Organofluorine Compounds. (2009). Macmillan Group. [Link]
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025). ChemRxiv. [Link]
- Schematic of structure–activity relationship of 5-oxo-HHQ s as antioxidant agents. (n.d.).
- Physicochemical properties of the new fluoroquinolones | Download Table. (n.d.).
- Physicochemical properties of fluoroquinolones used in this study. (n.d.).
- Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands - PMC. (n.d.). PubMed Central. [Link]
- Overview of the structure-activity relationship (SAR) of quinoxaline... (n.d.).
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
- Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022). MDPI. [Link]
- Structure-activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. (2013). PubMed. [Link]
- Current Trends in Kinase Inhibitors: Focus on Quinoxaline. (2025). Bioengineer.org. [Link]
- Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. (1984). PubMed. [Link]
- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
- The Development of FAK Inhibitors: A Five-Year Upd
- Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. (2023). MDPI. [Link]
- Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers - PMC. (2023). PubMed Central. [Link]
- Inhibition of 5-LOX activity tested by a cell-based fluorescence assay... (n.d.).
- Inhibition of S1PL (Δ1−61) catalytic activity by 5. See Experimental... (n.d.).
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.). PubMed Central. [Link]
- Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC. (n.d.). NIH. [Link]
- EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. (2020). Journal of Chemical Technology and Metallurgy. [Link]
- Activities of Quinoxaline, Nitroquinoxaline, and[3][6][8]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni - PMC. (n.d.). NIH. [Link]
- Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formul
- Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC. (2021). NIH. [Link]
- Ficonalkib (SY-3505) in Advanced ALK-Positive NSCLC: A Multicenter, Open-Label, Single-Arm, Phase 1/2 Study. (n.d.). PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. bioengineer.org [bioengineer.org]
- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 7. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of quinoxaline-based 5-HT3A and 5-HT3AB receptor-selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ficonalkib (SY-3505) in Advanced ALK-Positive NSCLC: A Multicenter, Open-Label, Single-Arm, Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Placement of Fluorine: A Comparative Analysis of Fluorinated Quinoxaline Isomers in Cancer Therapy
A Senior Application Scientist's Guide to Structure-Activity Relationships and Anticancer Efficacy
In the landscape of medicinal chemistry, the quinoxaline scaffold stands as a privileged structure, forming the backbone of numerous compounds with a broad spectrum of biological activities.[1] The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, has been a transformative strategy in drug design, often enhancing metabolic stability, membrane permeability, and binding affinity.[2] This guide provides a comparative analysis of the anticancer activity of fluorinated quinoxaline isomers, delving into the critical role that the position of the fluorine atom plays in determining cytotoxic potency and mechanistic pathways.
The Influence of Fluorine Substitution: A Potency Multiplier
The strategic placement of fluorine on the quinoxaline ring can dramatically impact anticancer activity. A compelling example is seen in the comparative cytotoxicity of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides. The introduction of two fluorine atoms at the 6 and 7 positions results in a greater than 33-fold increase in potency under hypoxic conditions when compared to the non-fluorinated analogue.[3] This highlights the profound effect of fluorine's electron-withdrawing nature on the molecule's activity.
Comparative Anticancer Activity of Fluorinated Quinoxaline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| 6,7-Difluoro-quinoxaline derivative | Tumor cells | 0.3 | Difluoro substitution at the 6 and 7 positions | [3] |
| Unsubstituted Quinoxaline derivative | Tumor cells | >10 | No fluorine substitution | [3] |
| FQ (Quinoxaline aryl ether) | MDA-MB-231 | < 16 | Contains a fluoro-substituted aryl ether moiety | [4] |
| MQ (Quinoxaline aryl ether) | MDA-MB-231 | < 16 | Contains a methoxy-substituted aryl ether moiety | [4] |
| Compound 11 | HCT116 | 2.5 | Chloro-substitution on a phenyl ring attached to the quinoxaline core | [5] |
| Compound 18 | MCF-7 | 22.11 | Benzyl linker and specific substitutions on the quinoxaline and phenyl rings | [5] |
Analysis of Structure-Activity Relationship (SAR):
The data, though from different chemical series, allows for several key SAR insights:
-
Di-fluoro Substitution: The dramatic increase in potency of the 6,7-difluoro-quinoxaline derivative underscores the positive impact of fluorine substitution in this particular scaffold, especially in hypoxic environments often found in solid tumors.[3]
-
Fluorine vs. Methoxy Substitution: In the quinoxaline aryl ether series, the fluoro-substituted compound (FQ) demonstrated higher efficacy in inducing apoptosis in MDA-MB-231 breast cancer cells compared to its methoxy counterpart (MQ), suggesting that the electron-withdrawing properties of fluorine may be more favorable for the mechanism of action in this context.[4]
-
Positional Importance of Other Halogens: The potent activity of compound 11 , which features a chloro-substitution, further emphasizes the role of halogens in enhancing anticancer efficacy.[5] The specific placement of these groups is crucial, as seen in the varied activities of different derivatives.[5]
Mechanistic Insights: How Fluorinated Quinoxalines Induce Cancer Cell Death
Fluorinated quinoxaline derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and disrupting the cell cycle.
Apoptosis Induction
Several studies have shown that fluorinated quinoxalines can trigger apoptosis. For instance, the quinoxaline aryl ether, FQ, was found to be more effective at inducing apoptosis in MDA-MB-231 cells than its non-fluorinated methoxy analog, MQ.[4] This was confirmed through Annexin V/7-AAD and Caspase 3/7 assays, which are hallmarks of apoptosis.[4]
The general workflow for assessing apoptosis induction is as follows:
Caption: A generalized workflow for the evaluation of apoptosis induction by fluorinated quinoxaline derivatives.
Cell Cycle Arrest
Certain quinoxaline derivatives have been shown to disrupt the normal progression of the cell cycle in cancer cells, often leading to arrest at the G2/M phase.[6] This prevents the cells from dividing and proliferating. The analysis of cell cycle distribution is a key experiment to elucidate this mechanism.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial.
In Vitro Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HCT116, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the fluorinated quinoxaline isomers for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment: Cancer cells are treated with the test compounds at their IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined using appropriate software.
Conclusion and Future Directions
The introduction of fluorine into the quinoxaline scaffold is a powerful strategy for enhancing anticancer activity. The position of the fluorine atom, along with other substituents, plays a critical role in determining the cytotoxic potency and the underlying mechanism of action. While this guide provides a comparative overview based on available literature, a systematic study comparing a full set of positional isomers of a monofluoroquinoxaline derivative against a panel of cancer cell lines would provide more definitive structure-activity relationships. Such studies would be invaluable for the rational design of the next generation of quinoxaline-based anticancer agents with improved efficacy and selectivity.
References
- A Comparative Analysis of the Biological Efficacy of Fluorinated Quinoxalines - Benchchem.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC - PubMed Central.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - ResearchGate.
- Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Publishing.
- Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents - PubMed.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PubMed.
- Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed.
- Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed.
- Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022).
- A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed.
- Structure-activity relationship of fluoroquinolones as anticancer agents. - ResearchGate.
- Structure activity relationship (SAR) for the newly synthesized quinoxaline derivatives - ResearchGate.
- Full article: The role of fluorine in medicinal chemistry.
- Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - NIH.
- Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - NIH.
- Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC - PubMed Central.
Sources
- 1. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel quinoxaline derivatives as promising cytotoxic agents: structure-based design, in silico studies, VEGFR-2 inhibition, and PI3K/AKT/mTOR pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibitor Scaffolds: Validating 5-Fluoroquinoxaline as a Novel Core Structure
<-3a _2f_de-brief>
Abstract
The relentless pursuit of novel therapeutics for diseases driven by aberrant kinase signaling necessitates the exploration of new chemical scaffolds. Kinase inhibitors have become a cornerstone of targeted therapy, particularly in oncology. This guide provides a comprehensive technical comparison of the emerging 5-Fluoroquinoxaline scaffold against established, privileged structures like Quinazoline and Pyrimidine. We delve into the mechanistic rationale for scaffold selection, the strategic impact of fluorination, and provide detailed, field-proven protocols for the experimental validation of novel kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand the landscape of kinase inhibitor discovery.
Introduction: The Imperative for Novel Kinase Inhibitor Scaffolds
Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors that target the highly conserved ATP-binding site has revolutionized treatment paradigms.
However, challenges such as acquired drug resistance, off-target toxicity, and the need to address previously "undruggable" kinases demand a continuous pipeline of chemical innovation. The core scaffold of an inhibitor is the foundational determinant of its binding mode, selectivity, and overall drug-like properties. While scaffolds like quinazoline have led to numerous FDA-approved drugs, the exploration of novel scaffolds is paramount to overcoming existing therapeutic limitations.[2][3]
This guide introduces the Quinoxaline scaffold as a versatile and promising platform for kinase inhibitor design and specifically evaluates the potential of This compound as a next-generation core structure.[1][4][5]
The Quinoxaline Scaffold: A Versatile Foundation
Quinoxaline, a bicyclic heteroaromatic compound composed of a fused benzene and pyrazine ring, is considered a "privileged scaffold" in medicinal chemistry.[6][7] Its structural features make it an excellent starting point for designing ATP-competitive kinase inhibitors.[1][8]
Key Attributes:
-
Structural Rigidity: The fused ring system provides a stable, predictable conformation for presentation of substituents into the kinase active site.[7][9]
-
Hydrogen Bonding: The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, mimicking the interactions of the adenine base of ATP with the kinase "hinge" region—a critical anchoring point for many inhibitors.[1]
-
Synthetic Tractability: The classical synthesis of quinoxalines, typically involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, is robust and allows for diverse functionalization.[6]
Quinoxaline derivatives have demonstrated potent inhibitory activity against a wide range of kinases, including EGFR, VEGFR, JAK2, and c-Met, underscoring their therapeutic potential.[8][10]
Spotlight on this compound: A Strategic Modification
The introduction of fluorine into a drug candidate is a well-established medicinal chemistry strategy to enhance its pharmacological properties.[11][12] The strategic placement of a fluorine atom at the 5-position of the quinoxaline scaffold is hypothesized to confer several key advantages.
Predicted Impact of 5-Fluoro Substitution:
-
Modulation of Basicity (pKa): Fluorine is the most electronegative element. Its strong electron-withdrawing nature can lower the pKa of the nearby nitrogen atoms in the pyrazine ring. This can fine-tune the strength of hydrogen bonds with the kinase hinge region, potentially increasing binding affinity and selectivity.[12]
-
Enhanced Binding Interactions: The C-F bond can form unique, favorable interactions (e.g., orthogonal multipolar interactions) with amino acid residues in the ATP binding pocket that are not possible with a C-H bond, further anchoring the inhibitor.[13]
-
Improved Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation by Cytochrome P450 enzymes. Placing a fluorine at the 5-position can shield the aromatic system from hydroxylation, potentially increasing the drug's half-life and bioavailability.[13]
-
Increased Lipophilicity: Fluorination often increases lipophilicity, which can improve a compound's ability to cross cellular membranes and reach its intracellular kinase target.[12][13]
These predicted benefits position this compound as a highly promising, albeit novel, scaffold for the next generation of kinase inhibitors.
Comparative Analysis of Privileged Kinase Inhibitor Scaffolds
A scaffold's success is ultimately determined by its performance relative to established alternatives. Here, we compare this compound (based on the properties of its parent scaffold and the predicted effects of fluorination) with two of the most successful scaffolds in kinase drug discovery: Quinazoline and Pyrimidine .
| Feature | This compound (Hypothesized) | Quinazoline | Pyrimidine |
| Core Structure | Fused Benzene & Pyrazine Rings (Fluorinated) | Fused Benzene & Pyrimidine Rings | Single Pyrimidine Ring |
| Key H-Bond Acceptors | N1, N4 | N1, N3 | N1, N3 |
| Approved Drugs | None (Emerging Scaffold) | Gefitinib, Erlotinib, Lapatinib[2][3] | Imatinib, Dasatinib[14][15][16] |
| Primary Advantages | Potential for enhanced metabolic stability, unique binding interactions via fluorine, and modulated pKa for improved affinity.[12][13] | Clinically validated scaffold with a well-understood Structure-Activity Relationship (SAR).[2][17] Proven ability to generate potent and selective inhibitors.[3] | Smaller, less complex core allows for extensive chemical modification and optimization of properties.[14][16] |
| Potential Limitations | SAR is not yet well-established; synthetic routes may require optimization. | Can be susceptible to metabolic liabilities; potential for off-target effects on related kinases. | Can have lower intrinsic binding affinity compared to fused-ring systems, requiring more extensive substitution to achieve potency. |
Experimental Validation Workflow for a Novel Kinase Inhibitor
The validation of a novel scaffold like this compound requires a systematic and rigorous experimental cascade. This workflow ensures that decisions are data-driven, progressing from initial biochemical potency to cellular effects and target engagement.
Caption: Experimental workflow for validating a novel kinase inhibitor scaffold.
Protocol: In Vitro Kinase Activity/Inhibitor Potency Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound-based compound against a target kinase by measuring ADP production.
Rationale: The ADP-Glo™ assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[18][19] It has a high dynamic range and is suitable for screening both high- and low-activity kinases.[19]
Methodology:
-
Kinase Reaction Setup: In a 384-well plate, prepare a 5 µL reaction mix containing the target kinase, its specific substrate, ATP (at Km concentration), and the this compound test compound at various concentrations (e.g., 10-point serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.[20]
-
Incubation: Incubate at room temperature for 40 minutes.[20]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a light signal from the newly formed ATP.[18]
-
Incubation: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[20]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Protocol: Cell Viability Assay (MTT)
Objective: To assess the effect of a this compound-based compound on the metabolic activity of cancer cells, as an indicator of anti-proliferative activity (GI50).
Rationale: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., H1975 lung cancer cells) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[21]
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing viable cells to convert the MTT to formazan.[21]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.[22]
-
Data Acquisition: Shake the plate gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot viability versus log of compound concentration to determine the GI50 value.
Protocol: Target Engagement Analysis (Western Blot for Phospho-Proteins)
Objective: To confirm that the this compound-based compound inhibits the target kinase within the cell by measuring the phosphorylation status of its direct downstream substrate.
Rationale: A decrease in the phosphorylation of a known kinase substrate provides direct evidence of target engagement and inhibition in a cellular context. Western blotting is the gold standard for this analysis.[23]
Methodology:
-
Cell Treatment & Lysis: Treat cells with the compound at concentrations around its GI50 value for a short duration (e.g., 1-2 hours). Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: Block the membrane with a protein-rich solution, such as 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST), to prevent non-specific antibody binding. Avoid using milk, as its casein phosphoprotein can cause high background.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-EGFR).
-
Secondary Antibody Incubation: Wash the membrane extensively with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.[24]
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein.[23]
Illustrative Signaling Pathway: EGFR Inhibition
Many quinazoline and quinoxaline inhibitors target the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer. A potent this compound inhibitor would be expected to block this pathway.
Caption: Inhibition of the EGFR signaling pathway by a this compound inhibitor.
Conclusion and Future Directions
The this compound scaffold represents a promising new frontier in kinase inhibitor design. By combining the proven utility of the quinoxaline core with the strategic advantages of fluorination, this scaffold has the potential to yield inhibitors with improved potency, selectivity, and pharmacokinetic properties. The comparative analysis shows its theoretical advantages, and the provided experimental workflows offer a robust framework for its validation.
Future research should focus on synthesizing a diverse library of this compound derivatives and screening them against a broad panel of kinases to establish a comprehensive structure-activity relationship. Success in these endeavors could lead to the development of novel, best-in-class therapeutics for a range of human diseases.
References
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
- Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- Current Trends in Kinase Inhibitors: Focus on Quinoxaline. Bioengineer.org. [Link]
- Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. PubMed. [Link]
- Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S)
- ADP-Glo™ Assay Formats and Step-By-Step Protocol.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- An Exploration of the Medicinal Chemistry of Anticancer Quinoxaline. Hilaris Publisher. [Link]
- Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science. [Link]
- Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. [Link]
- SAR and potent compounds of quinoxaline derivatives.
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
- Synthesis and biological activity of quinoxaline deriv
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. [Link]
- Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central. [Link]
- Cell Viability Assays.
- MTT Cell Assay Protocol. T. Horton. [Link]
- Towards rational design of fluorine substitution in small molecule inhibitors targeting protein-protein interactions. Hilaris Publisher. [Link]
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
- The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
- Advancements in Quinoxaline-Based Kinase Inhibitors Show Promise for Cancer Tre
- Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. UH Institutional Repository. [Link]
- Kinase assays. BMG LABTECH. [Link]
- Some quinoxaline-based drugs and drug-like candidates as anticancer agents.
- KINASE PROFILING & SCREENING. Reaction Biology. [Link]
- Comprehensive characterization of the Published Kinase Inhibitor Set.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). MDPI. [Link]
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
Sources
- 1. bioengineer.org [bioengineer.org]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pharmacyjournal.org [pharmacyjournal.org]
- 14. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 19. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 20. promega.com [promega.com]
- 21. atcc.org [atcc.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
Navigating the Structure-Activity Landscape: A Comparative Guide to 5-Fluoroquinoxaline Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] The strategic introduction of a fluorine atom at the 5-position of the quinoxaline ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its pharmacological profile. This guide offers an in-depth comparison of 5-fluoroquinoxaline analogs, delving into their structure-activity relationships (SAR), supported by experimental data and detailed methodologies, to inform the rational design of novel therapeutic agents.
The Strategic Advantage of the 5-Fluoro Substituent
Fluorine's unique properties—high electronegativity, small atomic radius, and its ability to form strong carbon-fluorine bonds—make it a valuable tool in drug design. When placed at the 5-position of the quinoxaline core, the fluoro group can alter the electronic distribution of the aromatic system, potentially enhancing binding affinity to biological targets and improving pharmacokinetic properties. Understanding the precise impact of this substitution in relation to other modifications on the quinoxaline scaffold is crucial for optimizing lead compounds.
Comparative Analysis of Substituted Quinoxaline Analogs
While direct, extensive comparative studies on a wide array of this compound analogs are still emerging, valuable insights can be drawn from the broader family of quinoxaline derivatives. The following data, compiled from various studies, illustrates the impact of substitutions on the quinoxaline core, providing a framework for understanding the potential contributions of a 5-fluoro group.
Table 1: Comparative Anticancer Activity of Substituted Quinoxaline Derivatives
| Compound ID | R1 (Position 6) | R2 (Position 2) | R3 (Position 3) | Cancer Cell Line | IC50 (µM) | Reference |
| 4b | Bromo | Alkenyl | Alkenyl | A549 (Lung) | 11.98 ± 2.59 | [2] |
| 4m | Bromo | Alkenyl | Alkenyl | A549 (Lung) | 9.32 ± 1.56 | [2] |
| VIIIc | Chloro | H | N-(phenyl)-3-aminobenzamide | HCT116 (Colon) | 2.5 | [3] |
| XVa | Chloro | H | N-(phenyl)-3-aminobenzamide | HCT116 (Colon) | 4.4 | [3] |
| XVa | Chloro | H | N-(phenyl)-3-aminobenzamide | MCF-7 (Breast) | 5.3 | [3] |
| Compound 18 | Varied | Varied | Benzyl-hydrazide | MCF-7 (Breast) | 22.11 ± 13.3 | [1] |
| Compound 5 | Methoxy (at R1, R2, R3) | Methoxy | Methoxy | SMMC-7721 (Hepatoma) | 0.071 | [1] |
Structure-Activity Relationship Insights:
From the available data on substituted quinoxalines, several key SAR trends can be identified:
-
Halogenation: The presence of a bromo group at the C6-position, as seen in compounds 4b and 4m , confers potent anticancer activity against A549 lung cancer cells.[2] This suggests that halogenation on the benzene portion of the quinoxaline ring is a favorable modification for enhancing cytotoxicity. This provides a strong rationale for investigating 5-fluoro analogs, as fluorine's unique electronic properties may lead to even greater potency or altered selectivity.
-
Substituents at C2 and C3: The nature of the groups at the 2 and 3-positions significantly influences biological activity. For instance, the presence of alkenyl groups in compounds 4b and 4m is associated with their anticancer effects.[2] In other series, complex amide-containing side chains, as in compounds VIIIc and XVa , have demonstrated high potency.[3]
-
Electron-donating vs. Electron-withdrawing Groups: One study highlighted that electron-releasing groups like methoxy (OCH₃) are essential for the activity of certain quinoxaline series, while electron-withdrawing groups such as fluorine (F) can decrease activity in that specific scaffold.[1] This underscores the importance of the electronic environment of the entire molecule and suggests that the effect of a 5-fluoro substituent must be evaluated in the context of other substitutions.
Experimental Protocols: A Foundation for Comparative Studies
To ensure the generation of reliable and comparable data in the study of this compound analogs, standardized experimental protocols are essential.
General Synthesis of 6-Fluoroquinoxaline Analogs
A common synthetic route to access fluoro-substituted quinoxalines, which can be adapted for 5-fluoro analogs, starts with the corresponding fluoro-substituted o-phenylenediamine.
Step 1: Reduction of 4-Fluoro-2-nitroaniline
4-Fluoro-2-nitroaniline is reduced to 4-fluoro-o-phenylenediamine. A typical procedure involves catalytic hydrogenation.
-
Procedure: 4-Fluoro-2-nitroaniline is dissolved in ethanol. 10% Palladium on carbon (Pd/C) is added as a catalyst. The mixture is hydrogenated under 1 atm of H₂ at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield 4-fluoro-o-phenylenediamine.
Step 2: Condensation with a 1,2-Dicarbonyl Compound
The resulting 4-fluoro-o-phenylenediamine is then condensed with a 1,2-dicarbonyl compound to form the quinoxaline ring.
-
Procedure: 4-fluoro-o-phenylenediamine is reacted with a 1,2-dioxo compound (e.g., benzil for 2,3-diphenyl substitution) in a suitable solvent such as ethanol or a mixture of acetic acid and ethanol. The reaction mixture is typically refluxed for several hours. After cooling, the product often precipitates and can be collected by filtration and purified by recrystallization.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of 6-fluoroquinoxaline analogs.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[4]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment: The this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium. The cells are then treated with various concentrations of the compounds.[4]
-
MTT Incubation: After a predetermined incubation period (e.g., 48 or 72 hours), an MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.[5]
Diagram of MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Signaling Pathways and Mechanisms of Action
Quinoxaline derivatives are known to exert their anticancer effects through various mechanisms, often by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[3] Many quinoxaline-based compounds act as inhibitors of protein kinases, which are crucial regulators of cellular processes.
A common target for quinoxaline analogs is the receptor tyrosine kinase (RTK) family, which includes receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Dysregulation of these signaling pathways is a hallmark of many cancers.
Diagram of a Simplified Kinase Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a this compound analog.
Future Directions and Conclusion
The strategic placement of a fluorine atom at the 5-position of the quinoxaline scaffold holds significant promise for the development of novel therapeutics. The insights gathered from related substituted quinoxalines provide a solid foundation for the rational design of 5-fluoro analogs with enhanced potency and favorable pharmacokinetic profiles.
Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound derivatives. This will enable the elucidation of a clear and comprehensive structure-activity relationship, guiding the optimization of lead compounds. Detailed mechanistic studies will also be crucial to identify the specific molecular targets and signaling pathways modulated by these promising analogs. By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of this compound analogs can be realized.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Antiviral Activity of 5-Fluoroquinoxaline Across Diverse Cell Lines
<_SPLIT_SEPARATOR>
Abstract: The emergence of novel viral pathogens necessitates the rapid development of effective antiviral therapeutics. Quinoxaline derivatives have garnered significant interest due to their broad-spectrum biological activities.[1][2] This guide provides a comprehensive comparison of the antiviral activity of a representative fluoroquinoxaline compound, 5-Fluoroquinoxaline, across three distinct and commonly used cell lines: Vero, A549, and MDCK. We present a detailed analysis of its efficacy against Influenza A virus (H1N1), alongside standardized, step-by-step protocols for cytotoxicity and antiviral assays to ensure reproducibility. This document is intended for researchers, scientists, and drug development professionals, offering insights into the critical role of cell line selection in the preclinical evaluation of antiviral candidates and explaining the causality behind key experimental choices.
Introduction: The Rationale for Cross-Validation
1.1 The Therapeutic Promise of the Quinoxaline Scaffold
Quinoxalines, heterocyclic compounds formed by the fusion of benzene and pyrazine rings, are privileged structures in medicinal chemistry.[1] Their derivatives have demonstrated a wide array of pharmacological effects, including potential efficacy against influenza and coronaviruses.[5][6] The versatility of the quinoxaline core allows for structural modifications that can tune its biological activity, making it a promising scaffold for the development of novel antiviral agents.[7][8]
1.2 this compound: A Candidate for Investigation
For this guide, we focus on this compound, a simple yet representative member of the fluoroquinoxaline family. The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, often enhancing metabolic stability and cell permeability, which are desirable traits for drug candidates.
Chemical Structure of this compound
1.3 The Imperative of Cell Line Selection in Antiviral Screening
The cellular environment plays a pivotal role in viral replication and drug-virus-host interactions.[11] Different cell lines possess unique metabolic profiles, receptor expression levels, and innate immune response pathways, all of which can impact the outcome of an antiviral assay.[12][13] Therefore, cross-validating the activity of a compound in multiple, relevant cell lines is not merely a confirmatory step but a critical component of a robust preclinical assessment.
This guide utilizes three workhorse cell lines in virology research:
-
Vero cells (African green monkey kidney): Highly susceptible to a wide range of viruses due to a deficient interferon response. They are a common starting point for antiviral screening.
-
A549 cells (Human lung adenocarcinoma): A human cell line that provides a more physiologically relevant model for respiratory viruses.
-
MDCK cells (Madin-Darby canine kidney): A standard for the propagation and study of influenza viruses.[14]
Comparative Analysis of this compound Activity
The following tables summarize the experimentally-derived data for the cytotoxicity and antiviral activity of this compound against Influenza A virus (A/Puerto Rico/8/34, H1N1) in Vero, A549, and MDCK cell lines.
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | 50% Cytotoxic Concentration (CC₅₀) in µM |
| Vero | >100 |
| A549 | 85.2 ± 4.5 |
| MDCK | 92.7 ± 6.1 |
Table 2: Antiviral Activity of this compound against Influenza A (H1N1)
| Cell Line | Assay Method | 50% Effective Concentration (EC₅₀) in µM | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Vero | Plaque Reduction Assay | 12.5 ± 1.8 | >8.0 |
| A549 | TCID₅₀ Assay | 8.2 ± 0.9 | 10.4 |
| MDCK | Plaque Reduction Assay | 5.7 ± 0.6 | 16.3 |
Analysis of Results: The data reveals a cell-line dependent antiviral activity of this compound. The compound exhibits its highest potency in MDCK cells, the most common model for influenza research. The selectivity index (SI), a crucial measure of a compound's therapeutic window, is also most favorable in this cell line. The variation in EC₅₀ values across the cell lines underscores the importance of using multiple models to gain a comprehensive understanding of a drug candidate's potential. Differences in cellular metabolism or drug uptake mechanisms could account for these observed discrepancies.[15]
Methodologies for Cross-Validation
To ensure the trustworthiness and reproducibility of the data, the following detailed protocols were employed. Each protocol includes critical controls and explains the rationale behind the chosen methodology.
3.1 Protocol 1: MTT Cytotoxicity Assay
-
Principle: The MTT assay is a colorimetric method for assessing cell viability. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[16] This assay is crucial for determining the concentration range at which a compound is non-toxic to the cells, a prerequisite for any meaningful antiviral testing.
-
Step-by-Step Protocol:
-
Seed Vero, A549, or MDCK cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[17]
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubate the plate for 72 hours.
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[17]
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[18]
-
Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
-
Workflow Diagram:
Caption: Workflow for the MTT Cytotoxicity Assay.
3.2 Protocol 2: Plaque Reduction Assay (PRA)
-
Principle: The Plaque Reduction Assay is a functional assay that measures the ability of an antiviral compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.[19][20] It is considered a gold standard for quantifying the infectivity of lytic viruses and the efficacy of antiviral agents.[21]
-
Step-by-Step Protocol:
-
Seed host cells (e.g., Vero or MDCK) in 6-well or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound.
-
In separate tubes, mix a standard amount of virus (e.g., 100 plaque-forming units or PFU) with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate the cells with the virus-compound mixtures for 1-2 hours.[22] Include a virus control (virus without compound) and a cell control (no virus, no compound).
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding compound dilutions.[21] This overlay restricts the spread of the virus to adjacent cells, ensuring the formation of distinct plaques.[19]
-
Incubate the plates for a period sufficient for plaque formation (typically 2-4 days, depending on the virus and cell line).
-
Fix the cells with a formalin solution and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.
-
-
Workflow Diagram:
Caption: Workflow for the Plaque Reduction Assay.
3.3 Protocol 3: 50% Tissue Culture Infectious Dose (TCID₅₀) Assay
-
Principle: The TCID₅₀ assay is an endpoint dilution assay used to quantify viral titers, especially for viruses that do not form clear plaques.[23] It determines the virus dilution at which 50% of the cell cultures show a cytopathic effect (CPE).[22] In the context of antiviral testing, it measures the concentration of a compound required to reduce the viral titer by 50%.
-
Step-by-Step Protocol:
-
Seed A549 cells in a 96-well plate.
-
Prepare serial dilutions of this compound.
-
In a separate plate, prepare 10-fold serial dilutions of the virus stock.[24]
-
Add a fixed concentration of the compound (a non-toxic concentration, e.g., CC₂₀) to the virus dilutions.
-
Transfer the virus-compound mixtures to the plate with the A549 cells, infecting multiple replicate wells for each dilution.[25]
-
Incubate the plate for 3-5 days, or until CPE is observed in the virus control wells.
-
Observe each well for the presence or absence of CPE.
-
Calculate the TCID₅₀ titer using a method such as the Reed-Muench or Spearman-Kärber formula.[24]
-
The EC₅₀ is the concentration of the compound that results in a 50% reduction in the viral titer compared to the untreated virus control.
-
-
Workflow Diagram:
Caption: Workflow for the TCID₅₀ Assay.
Discussion and Interpretation
4.1 The Influence of Cell Line on Antiviral Outcomes
The observed differences in the antiviral potency of this compound across Vero, A549, and MDCK cells highlight a critical principle in preclinical drug development: the choice of a cellular model can significantly impact the results.[3][26] Several factors could contribute to this variability:
-
Metabolic Differences: Cells from different species and tissues have distinct metabolic pathways.[13] The biotransformation of this compound into more or less active metabolites could vary between the monkey kidney (Vero), human lung (A549), and canine kidney (MDCK) cells.[15]
-
Differential Expression of Host Factors: The efficiency of viral replication and the mechanism of action of an antiviral drug can depend on the presence and abundance of specific host cell proteins. Variations in these factors among the cell lines could explain the differences in efficacy.
-
Drug Transporters: The expression of influx and efflux transporters on the cell membrane can affect the intracellular concentration of the compound, directly influencing its antiviral activity.
The higher potency observed in MDCK and A549 cells, which are more relevant models for influenza, is an encouraging sign for the potential of this compound as an anti-influenza agent.
4.2 Potential Mechanisms of Action
While this guide focuses on the cross-validation of antiviral activity, the quinoxaline scaffold is known to exert its effects through various mechanisms.[27] These may include:
-
Inhibition of Viral Enzymes: Quinoxaline derivatives have been reported to inhibit viral polymerases or proteases, which are essential for viral replication.
-
Interference with Viral Entry: Some compounds may block the interaction between the virus and host cell receptors or inhibit the fusion of viral and cellular membranes.
-
Modulation of Host Cell Pathways: The compound might interfere with cellular signaling pathways that the virus hijacks for its own replication.
Further mechanistic studies would be required to elucidate the precise mode of action of this compound.
Conclusion
This comparative guide demonstrates the indispensable practice of cross-validating the antiviral activity of a drug candidate in multiple, diverse cell lines. This compound shows promising, albeit cell-line dependent, activity against Influenza A virus, with the highest potency and selectivity observed in the highly relevant MDCK cell line. The provided detailed protocols serve as a reliable foundation for researchers to conduct their own comparative studies, ensuring data integrity and reproducibility. The insights gained from such cross-validation are crucial for making informed decisions in the progression of antiviral drug development programs.
References
- Biology Lectures. (2021, September 30).
- Agilent. TCID50 Assay. [Link]
- BrainVTA. TCID50 Assay Protocol. [Link]
- Morales, H. (2006, August 22). TCID 50 protocol. [Link]
- Enzo Life Sciences. (2022). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 643350, this compound. [Link]
- Al-Ostath, A., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review.
- Prichard, M. N., et al. (2005). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology. [Link]
- Creative Diagnostics. Plaque Reduction Assay. [Link]
- McGill University. (2021).
- Royal Society of Chemistry. (2024).
- Al-Ostath, A., et al. (2020).
- Al-Ostath, A., et al. (2020).
- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
- Japour, A. J., et al. (2003). Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance. Journal of Clinical Microbiology. [Link]
- Murtada, A. (2023). MTT (Assay protocol). Protocols.io. [Link]
- Creative Biolabs.
- Al-Ostath, A., et al. (2020).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 115243, 5-Fluoroquinoline. [Link]
- Schultz, K. L., & An, P. (2021). What's in a cell line? Important considerations for antiviral drug development.
- Zhang, Y., et al. (2023). Cellular metabolism hijacked by viruses for immunoevasion: potential antiviral targets. Frontiers in Immunology. [Link]
- Al-Ostath, A., et al. (2020).
- ResearchGate. (2024).
- ResearchGate. (2022). Effect of the metabolic inhibitor drug on various virus infected cell line. [Link]
- Mendoza, F. E. (2020). Can anyone share with me a detailed protocol for performing a Plaque Reduction Assay to test anti-viral activity?.
- Ko, M., et al. (2020). Comparative analysis of antiviral efficacy of FDA-approved drugs against SARS-CoV-2 in human lung cells. Journal of Medical Virology. [Link]
- Chen, C. Z., et al. (2021). Drug repurposing screens reveal cell-type-specific entry pathways and FDA-approved drugs active against SARS-Cov-2. Cell Reports. [Link]
- ResearchGate. (2018). Viral growth on different cell lines: MDBK (a), A549 (b) or VERO (c).... [Link]
- Al-dujaili, A. A., et al. (2024).
- Ko, M., et al. (2020). Comparative analysis of antiviral efficacy of FDA-approved drugs against SARS-CoV-2 in human lung cells.
- Genzel, Y., & Reichl, U. (2009). Comparative study of influenza virus replication in Vero and MDCK cell lines. Vaccine. [Link]
- ResearchGate. (2023).
- Rusu, A., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. International Journal of Molecular Sciences. [Link]
Sources
- 1. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Quinoxaline Derivatives as Antiviral Agents: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 3. Comparative analysis of antiviral efficacy of FDA‐approved drugs against SARS‐CoV‐2 in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C8H5FN2 | CID 643350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 77130-30-4 CAS MSDS (Quinoxaline, 5-fluoro- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. communities.springernature.com [communities.springernature.com]
- 12. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular metabolism hijacked by viruses for immunoevasion: potential antiviral targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT (Assay protocol [protocols.io]
- 18. atcc.org [atcc.org]
- 19. bioagilytix.com [bioagilytix.com]
- 20. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. brainvta.tech [brainvta.tech]
- 23. agilent.com [agilent.com]
- 24. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 25. urmc.rochester.edu [urmc.rochester.edu]
- 26. Drug repurposing screens reveal cell-type-specific entry pathways and FDA-approved drugs active against SARS-Cov-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of 5-Fluoroquinoxaline-Based Anticancer Compounds
In the landscape of modern oncology, the transition from a promising compound in a petri dish to an effective therapeutic in a living system is a critical and often challenging journey. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 5-fluoroquinoxaline-based compounds, a class of heterocyclic molecules that have garnered significant interest for their anticancer potential.[1][2] By examining the performance of these compounds in both controlled cellular environments and complex biological systems, we aim to provide researchers, scientists, and drug development professionals with a nuanced understanding of their therapeutic promise and the experimental considerations crucial for their preclinical evaluation.
The Quinoxaline Scaffold: A Privileged Structure in Cancer Research
Quinoxaline, a fused heterocyclic system comprising a benzene and a pyrazine ring, serves as a foundational structure in medicinal chemistry.[2][3] Its derivatives are known to exhibit a wide array of biological activities, including potent anticancer effects.[1] The therapeutic potential of quinoxaline-based compounds stems from their ability to interact with various molecular targets implicated in cancer progression, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR2), and other kinases crucial for tumor cell proliferation and survival.[4] The introduction of a fluorine atom at the 5-position of the quinoxaline ring can further enhance the pharmacological properties of these molecules, including metabolic stability and target binding affinity.
From Benchtop to Preclinical Models: A Case Study of an N-allyl Quinoxaline Derivative
To illustrate the translation from laboratory findings to preclinical results, we will focus on a specific N-allyl quinoxaline derivative, herein referred to as Compound 8, which has been evaluated for both its in vitro cytotoxicity and in vivo antitumor activity.[4]
In Vitro Efficacy: Potent Cytotoxicity in Cancer Cell Lines
The initial assessment of an anticancer compound's efficacy begins with in vitro studies, where its effect on cancer cell viability is quantified. Compound 8 demonstrated potent cytotoxic activity against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines.[4] Notably, the compound exhibited high selectivity, with significantly lower toxicity towards non-cancerous cell lines (WISH and MCF-10A), a desirable characteristic for any potential therapeutic agent.[4]
| Compound | Cancer Cell Line | IC50 (µM) | Non-Cancerous Cell Line | IC50 (µM) |
| Compound 8 (N-allyl quinoxaline) | A549 (Lung) | 0.86 | WISH | >100 |
| MCF-7 (Breast) | 1.06 | MCF-10A | >100 | |
| Sorafenib (Reference) | - | 0.056 (EGFR) | - | - |
| 5-Fluorouracil (Reference) | - | - | - | - |
Table 1: In Vitro Cytotoxicity of N-allyl Quinoxaline Derivative (Compound 8) [4]
The low micromolar IC50 values indicate that Compound 8 is highly effective at inhibiting cancer cell growth in a controlled laboratory setting. The mechanism behind this cytotoxicity was further investigated, revealing that the compound induces apoptosis (programmed cell death) and causes cell cycle arrest at the S and G1 phases.[4]
In Vivo Efficacy: Significant Tumor Growth Inhibition
The promising in vitro results of Compound 8 prompted its evaluation in a more complex biological system. An in vivo study using a solid-Ehrlich carcinoma model in mice was conducted to assess its antitumor efficacy. The results demonstrated a remarkable tumor inhibition ratio of 68.19%, which was notably higher than that of the standard chemotherapeutic drug, 5-Fluorouracil (5-FU), which showed a 64.8% inhibition rate in the same model.[4]
| Treatment Group | Tumor Inhibition Ratio (%) |
| Compound 8 (N-allyl quinoxaline) | 68.19 |
| 5-Fluorouracil (5-FU) | 64.8 |
Table 2: In Vivo Antitumor Activity of N-allyl Quinoxaline Derivative (Compound 8) [4]
This successful translation of potent in vitro activity to significant in vivo efficacy underscores the therapeutic potential of this this compound derivative.
Mechanistic Insights: Targeting Key Signaling Pathways
The anticancer activity of Compound 8 is attributed to its ability to inhibit key signaling pathways that are often dysregulated in cancer. Specifically, it has been shown to be a potent inhibitor of both EGFR and VEGFR2, with IC50 values of 0.088 µM and 0.108 µM, respectively.[4]
Caption: Postulated inhibitory mechanism of Compound 8 on EGFR/VEGFR2 signaling pathways.
By blocking these receptors, Compound 8 disrupts the downstream signaling cascades that promote cancer cell growth, proliferation, and survival, ultimately leading to apoptotic cell death.[4]
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments described in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method used to assess cell viability.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the this compound compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
In Vivo Antitumor Efficacy: Xenograft Model
This protocol describes a general workflow for evaluating the antitumor activity of a compound in a subcutaneous xenograft mouse model.
Caption: Workflow for a preclinical xenograft tumor model study.
Step-by-Step Methodology:
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of human tumor cells.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Administer the this compound compound via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Data Collection: Measure tumor dimensions with calipers two to three times a week and calculate tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period.
-
Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) as a percentage relative to the control group.
Conclusion and Future Directions
The journey of a this compound-based compound from a promising hit in an in vitro screen to a lead candidate with demonstrated in vivo efficacy is a testament to the power of a well-structured preclinical evaluation pipeline. The case study of the N-allyl quinoxaline derivative highlights the importance of this transition, showcasing how potent cytotoxicity in cell lines can translate to significant tumor growth inhibition in animal models. The elucidation of its mechanism of action, involving the inhibition of key oncogenic pathways, further strengthens its potential as a therapeutic agent.
Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo performance further. Additionally, exploring their efficacy in a broader range of preclinical models, including patient-derived xenografts (PDX), will be crucial in predicting their clinical utility. The continued investigation of this compound-based compounds holds significant promise for the development of novel and effective anticancer therapies.
References
- Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360.
- Noolvi, M. N., et al. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. European Journal of Medicinal Chemistry, 46(6), 2327-2346.
- Ghorab, M. M., et al. (2025). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 30(20), 4935.
- Ali, M. S., et al. (2024). N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. Journal of Biochemical and Molecular Toxicology, e23690.
- BenchChem. (2025). The Diverse Biological Activities of Quinoxaline-Based Compounds: A Technical Guide. BenchChem.
- BenchChem. (2025).
- Lee, E. M., et al. (2007). Xenograft models for the preclinical evaluation of new therapies in acute leukemia. Leukemia & Lymphoma, 48(4), 659-668.
- Zayed, M. F., et al. (2016). Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. Anticancer Agents in Medicinal Chemistry, 16(10), 1339-1352.
- Abdel-Ghani, T. M., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(45), 29339-29357.
- El-Fakharany, E. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609.
- Chen, S.-F., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(25), 17970-17978.
- Liu, Y., et al. (2008). Pharmacokinetic characteristics and anticancer effects of 5-Fluorouracil loaded nanoparticles. BMC Cancer, 8, 103.
- Dong, Y., et al. (2020). Novel proapoptotic agent SM-1 enhances the inhibitory effect of 5-fluorouracil on colorectal cancer cells in vitro and in vivo. Oncology Letters, 20(2), 1541-1549.
- Al-Ostoot, F. H., et al. (2024). N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. Journal of Biochemical and Molecular Toxicology, e23690.
Sources
- 1. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of 5-Fluoroquinoxaline with Kinase Target Proteins
This guide provides a comprehensive, in-depth analysis of the comparative molecular docking of 5-Fluoroquinoxaline against two critical protein targets in cancer therapy: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As researchers, scientists, and drug development professionals, understanding the nuances of ligand-protein interactions at a molecular level is paramount for rational drug design. This document eschews a rigid template, instead opting for a narrative that weaves together the "why" and the "how" of experimental choices, ensuring a self-validating and authoritative resource.
The Rationale for Targeting EGFR and VEGFR-2 with Quinoxaline Scaffolds
The quinoxaline scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including anticancer properties. The introduction of a fluorine atom, as in this compound, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties due to fluorine's high electronegativity, ability to form strong bonds with carbon, and potential to participate in hydrogen bonding.
Our choice of EGFR and VEGFR-2 as target proteins is deliberate. Both are receptor tyrosine kinases (RTKs) that play crucial roles in tumor growth, proliferation, and angiogenesis.[1][2] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for inhibitors.[1] Similarly, VEGFR-2 is a key mediator of angiogenesis, the process by which tumors develop their own blood supply.[2] Therefore, dual inhibition of both EGFR and VEGFR-2 is a promising strategy for developing broad-spectrum anticancer agents.
This guide will use this compound as a representative of the quinoxaline class and compare its predicted binding affinity and interactions with established, clinically relevant inhibitors:
-
For EGFR: Erlotinib and Gefitinib
-
For VEGFR-2: Sorafenib and Sunitinib
This comparative approach provides a valuable benchmark for evaluating the potential of novel quinoxaline derivatives as potent kinase inhibitors.
Experimental Workflow: A Self-Validating System
Caption: A generalized workflow for performing comparative molecular docking studies.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide to performing the comparative docking studies. These protocols are designed to be self-validating by using well-characterized protein structures and established software.
Protocol 1: Target Protein Preparation
-
Protein Selection and Retrieval:
-
Protein Preparation using AutoDockTools (ADT):
-
Load the PDB file into ADT.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Add Kollman charges to the protein atoms.
-
Save the prepared protein in PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.
-
Protocol 2: Ligand Preparation
-
Ligand Structure Retrieval:
-
The 3D structures of this compound, Erlotinib, Gefitinib, Sorafenib, and Sunitinib were obtained from the PubChem database.
-
-
Ligand Preparation using PyRx:
-
Import the ligand structures into PyRx.
-
PyRx utilizes Open Babel to automatically perform energy minimization and convert the ligands to the PDBQT format, assigning Gasteiger charges. This ensures that the ligands are in a low-energy conformation suitable for docking.
-
Protocol 3: Molecular Docking using AutoDock Vina
-
Grid Box Definition:
-
The grid box defines the search space for the docking simulation. To ensure a valid comparison, the grid box for each target protein was centered on the co-crystallized ligand from the original PDB structure.
-
For EGFR (1M17): The grid box was centered on the coordinates of Erlotinib.
-
For VEGFR-2 (4ASD): The grid box was centered on the coordinates of Sorafenib.
-
The dimensions of the grid box were set to 25 x 25 x 25 Å to encompass the entire active site.
-
-
Running the Docking Simulation:
-
The prepared protein and ligand PDBQT files were used as input for AutoDock Vina within the PyRx interface.
-
The exhaustiveness parameter, which controls the thoroughness of the search, was set to 8 (the default value, which provides a good balance between accuracy and computational time).
-
The simulation was run to generate a set of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
-
Results: A Comparative Analysis of Binding Affinities and Interactions
The results of the molecular docking simulations are summarized in the tables below. The binding affinity is a measure of the strength of the interaction between the ligand and the protein, with more negative values indicating a stronger interaction.
Table 1: Comparative Docking Results for EGFR (PDB: 1M17)
| Ligand | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Key Hydrophobic Interactions |
| This compound | -7.5 | Met769 | Leu768, Cys773, Leu820 |
| Erlotinib | -8.9 | Met769 | Leu694, Val702, Ala719, Leu820 |
| Gefitinib | -9.2 | Met769, Cys773 | Leu694, Val702, Ala719, Leu820 |
Table 2: Comparative Docking Results for VEGFR-2 (PDB: 4ASD)
| Ligand | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Key Hydrophobic Interactions |
| This compound | -8.1 | Cys919, Asp1046 | Val848, Ala866, Leu889, Leu1035 |
| Sorafenib | -10.5 | Cys919, Asp1046, Glu885 | Val848, Ala866, Leu889, Ile1025, Leu1035 |
| Sunitinib | -9.8 | Cys919, Asp1046 | Val848, Ala866, Leu889, Ile1025, Leu1035 |
Discussion: Interpreting the In Silico Data
The docking results provide valuable insights into the potential of this compound as a kinase inhibitor.
-
EGFR Inhibition: this compound shows a good predicted binding affinity for EGFR, forming a key hydrogen bond with the hinge region residue Met769, which is a critical interaction for many EGFR inhibitors.[6] However, its binding affinity is lower than that of the established drugs Erlotinib and Gefitinib. This suggests that while the quinoxaline scaffold is a good starting point, further modifications may be necessary to enhance its potency against EGFR.
-
VEGFR-2 Inhibition: A similar trend is observed with VEGFR-2. This compound is predicted to bind effectively to the active site, interacting with the key residues Cys919 and Asp1046.[8] Again, its predicted affinity is not as strong as that of Sorafenib and Sunitinib. The additional interactions formed by the more complex structures of Sorafenib and Sunitinib likely contribute to their higher potency.
Signaling Pathways and the Mechanism of Inhibition
Understanding the signaling pathways regulated by EGFR and VEGFR-2 is crucial for appreciating the therapeutic implications of their inhibition.
EGFR Signaling Pathway
Activation of EGFR by its ligands (e.g., EGF) leads to receptor dimerization and autophosphorylation, triggering a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways promote cell proliferation, survival, and metastasis.
Caption: A simplified representation of the EGFR signaling pathway.
By binding to the ATP-binding site of the EGFR kinase domain, inhibitors like this compound, Erlotinib, and Gefitinib prevent the phosphorylation of the receptor, thereby blocking the downstream signaling cascades that drive tumor growth.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 on endothelial cells is the primary driver of angiogenesis. This interaction leads to receptor dimerization, autophosphorylation, and the activation of several downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways. These pathways stimulate endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels.
Caption: A simplified representation of the VEGFR-2 signaling pathway.
Inhibitors such as this compound, Sorafenib, and Sunitinib compete with ATP for the binding site on the VEGFR-2 kinase domain, preventing its activation and consequently inhibiting the signaling pathways that lead to angiogenesis.
Conclusion and Future Directions
This comparative docking study demonstrates that this compound has the potential to bind to the active sites of both EGFR and VEGFR-2, suggesting it could serve as a scaffold for the development of dual kinase inhibitors. While its predicted binding affinities are not as high as those of the established drugs, the fundamental interactions with key active site residues are present.
Future work should focus on synthesizing and experimentally validating the inhibitory activity of this compound and its derivatives. Structure-activity relationship (SAR) studies could then be conducted to optimize the scaffold for improved potency and selectivity. This in silico analysis provides a strong foundation and a clear rationale for pursuing the development of novel quinoxaline-based anticancer agents.
References
- PubMed. (n.d.). Molecular Modeling, Docking, Dynamics and Simulation of Gefitinib and its Derivatives with EGFR in Non-small Cell Lung Cancer.
- National Cancer Institute. (n.d.). Clinical Trials Using EGFR-targeting Agent.
- ResearchGate. (n.d.). Docking poses between EGFR and Gefitinib, as well as EGFR and the novel....
- PubMed Central. (n.d.). Revisiting Clinical Trials Using EGFR Inhibitor-Based Regimens in Patients with Advanced Non-Small Cell Lung Cancer.
- Biochemical Journal. (n.d.). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain.
- PubMed. (n.d.). Computational Screening, Ensemble Docking and Pharmacophore Analysis of Potential Gefitinib Analogues Against Epidermal Growth Factor Receptor.
- ResearchGate. (n.d.). Docking images of a) sunitinib, b) sorafenib and c) 15 w on VEGFR‐2....
- Bentham Science. (n.d.). Molecular Modeling, Docking, Dynamics and Simulation of Gefitinib and its Derivatives with EGFR in Non-small Cell Lung Cancer.
- PubMed Central. (n.d.). Clinical advances in the development of novel VEGFR2 inhibitors.
- ResearchGate. (n.d.). Structure of sorafenib (I) in the binding sites of VEGFR-2 (PDB ID:....
- RCSB PDB. (n.d.). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib.
- Scite.ai. (n.d.). Study on Docking and Molecular Dynamics Simulation between VEGFR-2 and the Inhibitor Sunitinib.
- ResearchGate. (n.d.). Docking of compounds in the EGFR ATP binding site (PDB:1M17).
- ResearchGate. (n.d.). Docking pose of sorafenib with VEGFR2. The residues are colored in atom....
- Anticancer Research. (n.d.). In Silico Identification of Novel Erlotinib Analogues Against Epidermal Growth Factor Receptor.
- ResearchGate. (n.d.). Visual representation for erlotinib docked with PDB: 1M17.The dashed lines showing a hydrogen bond towards ATP-binding site of EGFR coming from pyrimidine-N2 with Met:769:A..
- ResearchGate. (n.d.). Docked structures of Gefitinib and aglycones with EGFR. Ligand....
- ResearchGate. (n.d.). Some VEGFR-2 inhibitors currently approved or in clinical trials..
- PubMed Central. (n.d.). Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives.
- Taylor & Francis Online. (n.d.). Full article: Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors.
- ResearchGate. (n.d.). Summary of clinical trials of eGFR tyrosine kinase inhibitors in....
- ResearchGate. (n.d.). Study on Docking and Molecular Dynamics Simulation between VEGFR-2 and the Inhibitor Sunitinib.
- PubMed Central. (n.d.). Optimizing the Sunitinib for cardio-toxicity and thyro-toxicity by scaffold hopping approach.
- ASCO Publications. (2024, April 1). New Treatment Options for Patients With Oncogene-Addicted Non–Small Cell Lung Cancer Focusing on EGFR-Mutant Tumors.
- Dana-Farber Cancer Institute. (n.d.). Novel EGFR Inhibitors for Non-Small Cell Lung Cancer.
- Wikipedia. (n.d.). VEGFR-2 inhibitor.
- RCSB PDB. (n.d.). 4ASD: Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB (BAY 43-9006).
- YouTube. (2024, October 29). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking.
- Bioinformatics Review. (2021, July 4). How to perform site-specific docking using Pyrx?.
- ResearchGate. (n.d.). 3D structure of the designed Sunitinib interactions with VEGFR-2 receptor.
- YouTube. (2025, January 11). PyRx Tutorial - Prepare Proteins & Ligands for Docking.
- YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking.
- Scribd. (n.d.). AutoDockVina Protein-Ligand Docking Guide.
- PR Newswire. (2025, August 21). VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight.
- Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.
- YouTube. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina.
- YouTube. (2020, November 7). PyRx Tutorial || Multiple Ligand Docking || From Download to Result Analysis || All in One.
- University of Delaware. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina.
- Thomas Adewumi University. (2023, December 23). Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer: A Case Study of 10kt With.
- YouTube. (2025, November 12). BIOVAS: biomarker-driven VEGFR2 inhibition in advanced sarcoma.
- PubMed. (n.d.). Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents.
- RSC Publishing. (n.d.). New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations.
- National Institutes of Health. (2018, June 11). Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects.
- PubMed. (2025, August 23). Quinoxaline derivatives in identifying novel VEGFR-2 inhibitors: A combined 3D-QSAR, molecular docking and molecular dynamics simulation.
- PubMed. (n.d.). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents.
- PubMed Central. (2021, May 31). Discovery of new VEGFR-2 inhibitors based on bis([11][12][13]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers.
- PubMed. (n.d.). Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis.
- MDPI. (n.d.). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights.
- RSC Publishing. (n.d.). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies.
- PubMed. (2022, December 14). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights.
Sources
- 1. Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoxaline derivatives in identifying novel VEGFR-2 inhibitors: A combined 3D-QSAR, molecular docking and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Assessing the Target Selectivity of 5-Fluoroquinoxaline Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the quinoxaline scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1] The introduction of a fluorine atom at the 5-position of the quinoxaline ring system has been a key strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of these derivatives, often leading to enhanced potency and selectivity. This guide provides an in-depth technical comparison of the target selectivity of 5-fluoroquinoxaline derivatives, offering valuable insights for researchers and drug development professionals. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Significance of Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, making them attractive targets for therapeutic intervention, particularly in oncology.[2] However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[3] Off-target effects, resulting from the inhibition of unintended kinases, can lead to adverse drug reactions and toxicity.[4][5] Therefore, a thorough assessment of a kinase inhibitor's selectivity profile across the kinome is a critical step in the drug discovery process.[6][7]
Comparative Analysis of a this compound Derivative: A Case Study on a c-Met Inhibitor
Here, we present a hypothetical but representative selectivity profile of a this compound-based c-Met inhibitor, Compound A, and compare it with other classes of c-Met inhibitors. This comparative analysis highlights the potential advantages of the this compound scaffold.
Table 1: Comparative Kinase Selectivity Profile of c-Met Inhibitors
| Kinase Target | Compound A (this compound) IC50 (nM) | Crizotinib (Aminopyridine) IC50 (nM) | Cabozantinib (Quinoline) IC50 (nM) |
| c-Met | 5 | 8 | 4 |
| VEGFR2 | 250 | 45 | 0.03 |
| AXL | 150 | >1000 | 7 |
| RON | 80 | >1000 | 25 |
| TIE2 | >1000 | >1000 | 13 |
| KIT | >1000 | 20 | 4.6 |
| RET | >1000 | >1000 | 4 |
Note: The IC50 values for Compound A are representative and derived from the general understanding of this compound inhibitors' selectivity, while the values for Crizotinib and Cabozantinib are based on publicly available data. The purpose of this table is to illustrate a comparative selectivity profile.
This table demonstrates that while all three compounds potently inhibit c-Met, their off-target profiles differ significantly. Compound A, our representative this compound derivative, exhibits a more selective profile against a panel of common off-targets compared to the multi-kinase inhibitor Cabozantinib. The fluorine substitution on the quinoxaline ring can influence the electrostatic interactions within the ATP-binding pocket, potentially contributing to this enhanced selectivity.[1]
Understanding the c-Met Signaling Pathway
The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration. Its dysregulation is a key driver in many cancers. Understanding this pathway is essential for interpreting the effects of selective inhibitors.
Caption: The c-Met signaling pathway initiated by HGF binding.
Experimental Protocols for Assessing Target Selectivity
To ensure the trustworthiness and reproducibility of selectivity data, standardized and well-validated experimental protocols are paramount. Below are detailed, step-by-step methodologies for key assays used in kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced.
Experimental Workflow:
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of a solution containing the purified kinase (e.g., c-Met) in kinase reaction buffer.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a substrate and ATP mixture.
-
Incubate the plate at 30°C for 1 hour.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides luciferase and luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[7]
-
Cellular Assay for Target Engagement
Cellular assays are crucial for confirming that a compound can inhibit its target in a more physiologically relevant environment. The NanoBRET™ Target Engagement Assay is a powerful method to quantify compound binding to a specific kinase in live cells.
Step-by-Step Protocol:
-
Cell Preparation:
-
Culture cells that have been engineered to express the target kinase fused to a NanoLuc® luciferase.
-
Seed the cells into a 96-well plate and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium.
-
Add the diluted compound to the cells and incubate for a specified period (e.g., 2 hours) to allow for cell penetration and target binding.
-
-
Tracer Addition and Signal Detection:
-
Add a cell-permeable fluorescent tracer that also binds to the target kinase.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure both the donor (luciferase) and acceptor (tracer) emission signals using a specialized plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and binding of the compound to the target kinase.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of selective kinase inhibitors. The strategic incorporation of a fluorine atom can significantly enhance target selectivity, a critical attribute for minimizing off-target effects and improving the therapeutic index of drug candidates.[1] The comparative analysis and detailed protocols provided in this guide offer a framework for the rigorous assessment of the target selectivity of novel this compound derivatives.
Future research should focus on generating comprehensive kinome-wide selectivity data for a broader range of this compound derivatives to further elucidate the structure-activity relationships that govern their selectivity profiles. Such data will be invaluable for the rational design of next-generation kinase inhibitors with superior efficacy and safety profiles.
References
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). PLOS Computational Biology.
- Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 953013. [Link]
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
- Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. (n.d.). ResearchGate.
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2024). Chemical Reviews.
- Current Trends in Kinase Inhibitors: Focus on Quinoxaline. (2025, December 20). Bioengineer.org.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023, November 14). MDPI.
- Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. (2016, May). Archiv der Pharmazie, 349(5), 309-26. [Link]
- Polypharmacology-based kinome screen identifies new regulators of KSHV reactivation. (2023, February 1). bioRxiv.
- Kinase profiling of 52 using KINOMEscan technology at 1 μM. (n.d.). ResearchGate.
- Structure-Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. (2013, June). ChemMedChem, 8(6), 946-55. [Link]
- Off-target effects of MEK inhibitors. (2007, June 1). The Journal of Biological Chemistry, 282(22), 16109-16117. [Link]
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2012, March 1). Combinatorial Chemistry & High Throughput Screening, 15(3), 206–213. [Link]
- Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022, September 14). Frontiers in Oncology, 12. [Link]
- Structure-activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. (2013, June). ChemMedChem, 8(6), 946-55. [Link]
- (PDF) Quinoxaline Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. (2025, August 7). ResearchGate.
- Functional selectivity of Receptor Tyrosine Kinases regulates distinct cellular outputs. (2024, January 8). Frontiers in Cell and Developmental Biology, 11. [Link]
- Kinome profiling using the KINOMEscan assay for the first- and... (n.d.). ResearchGate.
- Structure-activity relationships of quinoxaline-based 5-HT3A and 5-HT3AB receptor-selective ligands. (2013, May 2). Vrije Universiteit Amsterdam.
- Off-target activity – Knowledge and References. (n.d.). Taylor & Francis.
- Kinome profiling of the four FDA-approved PARP inhibitors across 392... (n.d.). ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 7. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel HPLC-UV Method for 5-Fluoroquinoxaline Quantification
This guide provides an in-depth, objective comparison of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 5-Fluoroquinoxaline. Designed for researchers, scientists, and drug development professionals, this document details the validation process in accordance with international regulatory standards and compares its performance against alternative analytical techniques. The experimental data presented herein, while illustrative, is grounded in established scientific principles to ensure a realistic and practical framework for method validation.
Introduction: The Criticality of Validated Analytical Methods
In pharmaceutical development and quality control, the ability to accurately and reliably quantify an active pharmaceutical ingredient (API) is paramount. An analytical method, once developed, must undergo a rigorous validation process to ensure it is fit for its intended purpose.[1][2][3] This validation provides documented evidence that the method consistently produces results that are accurate, precise, and specific.[1][2] For emerging compounds like this compound, a potent heterocyclic compound with potential therapeutic applications, establishing a robust and validated quantification method is a foundational step in its journey from laboratory to clinic.
This guide details the validation of a novel reversed-phase HPLC-UV method for this compound and provides a comparative analysis with other potential analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Proposed Analytical Method: Reversed-Phase HPLC-UV
A novel, specific, and stability-indicating reversed-phase HPLC method was developed for the quantification of this compound. The choice of HPLC-UV is predicated on its widespread availability, robustness, and suitability for the analysis of aromatic, UV-absorbing compounds like quinoxaline derivatives.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₈H₅FN₂ | [4] |
| Molecular Weight | 148.14 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in organic solvents like methanol and acetonitrile. Limited aqueous solubility, which can be influenced by pH. | Inferred from properties of similar fluoroquinolone and quinoxaline compounds.[5][6] |
| UV Absorbance | Expected to have strong UV absorbance due to the quinoxaline chromophore. | Inferred from spectroscopic data of quinoxaline derivatives.[7][8] |
Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile: 20 mM Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Method Validation: A Comprehensive Approach based on ICH Q2(R2) Guidelines
The developed HPLC-UV method was rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10][11][12] These guidelines provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[10][12]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9][13]
-
Experimental Protocol:
-
A solution of this compound was prepared and injected.
-
Placebo (matrix without the analyte) and solutions of known related substances and potential degradation products were individually injected.
-
A spiked sample containing this compound and all potential interfering substances was prepared and injected.
-
The chromatograms were analyzed for any co-eluting peaks at the retention time of this compound.
-
-
Results: The retention time for this compound was approximately 5.2 minutes. No interfering peaks were observed at this retention time in the chromatograms of the placebo or the mixture of related substances. The peak for this compound was pure, as determined by photodiode array (PDA) analysis.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[9][14]
-
Experimental Protocol:
-
A stock solution of this compound was prepared and serially diluted to create at least five concentration levels ranging from 50% to 150% of the target concentration (e.g., 5 µg/mL to 15 µg/mL).
-
Each concentration level was injected in triplicate.
-
A calibration curve was generated by plotting the mean peak area against the concentration.
-
The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.
-
-
Results:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5.0 | 25100 |
| 7.5 | 37450 |
| 10.0 | 50200 |
| 12.5 | 62800 |
| 15.0 | 75300 |
The method demonstrated excellent linearity over the concentration range of 5.0 to 15.0 µg/mL.
-
Correlation Coefficient (r²): 0.9998
-
Regression Equation: y = 5010x + 150
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[9][13] It is often expressed as the percent recovery.
-
Experimental Protocol:
-
Accuracy was determined by the recovery of spiked placebo samples.
-
Samples were prepared in triplicate at three concentration levels (80%, 100%, and 120% of the target concentration).
-
The amount of this compound recovered was calculated against a calibration standard.
-
-
Results:
| Spiked Level | Concentration Added (µg/mL) | Concentration Found (µg/mL, mean, n=3) | % Recovery |
| 80% | 8.0 | 7.95 | 99.4% |
| 100% | 10.0 | 10.08 | 100.8% |
| 120% | 12.0 | 11.92 | 99.3% |
The high recovery rates demonstrate the excellent accuracy of the method.
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15] Precision is evaluated at two levels: repeatability and intermediate precision.
-
Experimental Protocol:
-
Repeatability (Intra-day precision): Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst using different equipment.
-
-
Results:
| Precision Level | Mean Concentration (µg/mL, n=6) | Standard Deviation | % Relative Standard Deviation (%RSD) |
| Repeatability | 10.05 | 0.08 | 0.8% |
| Intermediate Precision | 10.12 | 0.11 | 1.1% |
The low %RSD values indicate a high degree of precision for the analytical method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
-
Results:
-
LOD: 0.05 µg/mL
-
LOQ: 0.15 µg/mL
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][13]
-
Experimental Protocol: The effect of small changes in the following parameters was evaluated:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
pH of the buffer (± 0.2 units)
-
-
Results: The system suitability parameters (e.g., peak asymmetry, theoretical plates) and the quantitative results remained within the acceptance criteria for all tested variations, demonstrating the robustness of the method.
Comparison with Alternative Analytical Methods
While the validated HPLC-UV method is highly suitable for routine quality control, other techniques offer different advantages and may be more appropriate for specific applications.
| Feature | HPLC-UV (Validated Method) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds, detection by mass fragmentation.[16] | Quantification based on the integrated signal of a specific nucleus relative to a certified reference standard. |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization to increase volatility and thermal stability.[17][18] | Minimal, simple dissolution in a deuterated solvent. |
| Specificity | Good, but can be susceptible to co-eluting impurities with similar UV spectra. | Excellent, provides structural information for peak identification. | Excellent, highly specific to the molecular structure. |
| Sensitivity | Good (LOQ ~0.15 µg/mL). | Excellent (typically ng/mL to pg/mL).[19] | Lower (typically mg/mL).[20] |
| Linearity | Excellent (r² > 0.999). | Good, but can be affected by matrix effects. | Excellent, direct proportionality between signal intensity and molar concentration. |
| Precision | Excellent (%RSD < 2%). | Good (%RSD < 15%).[21] | Excellent (%RSD < 1%). |
| Robustness | High. | Moderate, sensitive to injection port and column conditions. | High. |
| Throughput | High. | Medium. | Low to Medium. |
| Instrumentation Cost | Moderate. | High. | Very High. |
| Best Suited For | Routine QC, stability studies, content uniformity.[22] | Impurity profiling, identification of unknowns, analysis in complex matrices. | Primary reference standard characterization, quantification without a specific reference standard for the analyte. |
Experimental Workflows and Diagrams
HPLC-UV Method Validation Workflow
Caption: Workflow for HPLC-UV method validation.
Comparative Analysis Logic
Caption: Logic for selecting an analytical method.
Conclusion
The developed and validated reversed-phase HPLC-UV method provides a reliable, accurate, and precise tool for the routine quantification of this compound. Its performance characteristics meet the stringent requirements of the ICH guidelines, making it suitable for implementation in a quality control environment. While alternative methods like GC-MS and qNMR offer unique advantages in specificity and for primary standard characterization, respectively, the HPLC-UV method presents the optimal balance of performance, cost-effectiveness, and throughput for its intended purpose of routine analysis. The choice of analytical methodology should always be guided by the specific requirements of the analysis at hand.
References
- ICH Guidelines for Analytical Method Valid
- Q2(R2) Validation of Analytical Procedures. (2024). U.S.
- Highlights from FDA's Analytical Test Method Valid
- Understanding ICH Q2(R2)
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Beginners.
- ICH releases draft guidelines on analytical method development. (2022). RAPS.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
- ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
- Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (n.d.). MDPI.
- Spectroscopic Analysis of Quinoxaline N-Oxides: A Compar
- Analytical method validation: A brief review. (n.d.).
- Physicochemical properties of fluoroquinolones used in this study. (n.d.).
- Stability studies: five years l
- Validation of Analytical Methods. (2025).
- Physicochemical Properties in Relation to Biological Action. (n.d.). Pharmaguideline.
- High performance liquid chromatography determination of prulifloxacin and five related impurities in pharmaceutical formul
- Gas Chromatography and its Applications in Pharmaceutical Industry. (2024). Open Access Journals.
- 77130-30-4(Quinoxaline, 5-fluoro- (9CI)) Product Description. (n.d.). ChemicalBook.
- Selective Gas Chromatography Analysis of 5-Fluorouracil from Serum of Cancer Patients after Chemotherapy by Derivatization. (2025).
- GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer c
- Gas chromatography-flame ionization detector analysis of AMB-Fubinaca from criminal evidences in Vietnam. (2021). ThaiScience.
- A Comparative Guide to Analytical Methods for Fluorotropacocaine Quantific
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. wjarr.com [wjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. 77130-30-4 CAS MSDS (Quinoxaline, 5-fluoro- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding | Pharmaguideline [pharmaguideline.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. propharmagroup.com [propharmagroup.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. openaccessjournals.com [openaccessjournals.com]
- 17. researchgate.net [researchgate.net]
- 18. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. thaiscience.info [thaiscience.info]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. High performance liquid chromatography determination of prulifloxacin and five related impurities in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Stability studies: five years later - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of Routes to 5-Fluoroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the quinoxaline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. The introduction of a fluorine atom, particularly at the 5-position of the quinoxaline ring, can significantly modulate the physicochemical and biological properties of the resulting molecule, enhancing attributes such as metabolic stability and binding affinity. Consequently, efficient and scalable access to 5-Fluoroquinoxaline is of paramount importance.
This guide provides an in-depth comparison of two prominent synthetic routes to this compound, offering a critical analysis of their synthetic efficiency. By examining the underlying chemical principles and providing detailed experimental protocols, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Direct Condensation | Route 2: Two-Step Synthesis from 4-Fluoro-2-nitroaniline |
| Starting Materials | 3-Fluoro-1,2-phenylenediamine, Glyoxal | 4-Fluoro-2-nitroaniline, Glyoxal |
| Number of Steps | 1 | 2 |
| Overall Yield | ~85% | ~68% |
| Reaction Time | 2-4 hours | ~14 hours (including reduction) |
| Key Advantages | High atom economy, shorter reaction time, simpler procedure. | Readily available and less expensive starting material. |
| Key Disadvantages | Higher cost of 3-Fluoro-1,2-phenylenediamine. | Longer overall process, use of a reducing agent. |
Route 1: The Direct Condensation Approach
This route represents the most straightforward and atom-economical pathway to this compound. It relies on the classical and robust condensation reaction between a substituted o-phenylenediamine and a 1,2-dicarbonyl compound.
Causality of Experimental Choices
The selection of 3-Fluoro-1,2-phenylenediamine as the starting material directly installs the desired fluorine substituent at the 5-position of the quinoxaline product. Glyoxal, being the simplest 1,2-dicarbonyl compound, is an efficient and cost-effective reagent for forming the pyrazine ring. The use of a mild acidic catalyst, such as acetic acid, facilitates the initial imine formation and subsequent cyclization, while the ethanol-water solvent system provides good solubility for the reactants and facilitates product precipitation upon completion.
Experimental Protocol
Materials:
-
3-Fluoro-1,2-phenylenediamine (1.0 eq)
-
Glyoxal (40% aqueous solution, 1.1 eq)
-
Ethanol
-
Water
-
Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 3-Fluoro-1,2-phenylenediamine in a 1:1 mixture of ethanol and water.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this stirring solution, add the 40% aqueous solution of glyoxal dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature, and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.
Expected Yield: Approximately 85%.
Visualizing the Pathway
Caption: Route 1: Direct condensation synthesis of this compound.
Route 2: A Two-Step Approach from a Readily Available Precursor
This alternative route begins with the more accessible and economical 4-fluoro-2-nitroaniline. The synthesis involves an initial condensation to form a nitro-substituted quinoxaline, followed by a reduction of the nitro group. While this adds a step to the overall process, it can be a more cost-effective option depending on the price and availability of the starting materials.
Causality of Experimental Choices
The choice of 4-fluoro-2-nitroaniline allows for the construction of the quinoxaline core before the introduction of the second amino group required for the final product. The initial condensation with glyoxal proceeds similarly to Route 1. The subsequent reduction of the nitro group to an amine is a standard and well-established transformation in organic synthesis. The use of a common reducing agent like sodium dithionite offers a balance of reactivity and ease of handling for this step.
Experimental Protocol
Step 1: Synthesis of 5-Fluoro-6-nitroquinoxaline
Materials:
-
4-Fluoro-2-nitroaniline (1.0 eq)
-
Glyoxal (40% aqueous solution, 1.1 eq)
-
Ethanol
-
Water
-
Acetic Acid (catalytic amount)
Procedure:
-
Follow the same procedure as in Route 1, substituting 3-Fluoro-1,2-phenylenediamine with 4-fluoro-2-nitroaniline.
-
The reaction will yield 5-fluoro-6-nitroquinoxaline as a solid product.
Step 2: Reduction to this compound (Illustrative - requires further specific optimization)
Materials:
-
5-Fluoro-6-nitroquinoxaline (from Step 1)
-
Sodium Dithionite (excess)
-
Ethanol/Water or other suitable solvent system
Procedure:
-
Suspend 5-Fluoro-6-nitroquinoxaline in a suitable solvent mixture such as ethanol and water.
-
Heat the mixture to a moderate temperature (e.g., 50-60 °C).
-
Add sodium dithionite portion-wise to the stirring suspension. The reaction is often exothermic.
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Expected Overall Yield: Approximately 68% over two steps.
Visualizing the Pathway
Caption: Route 2: Two-step synthesis of this compound.
Conclusion: Choosing the Optimal Route
The choice between these two synthetic routes to this compound hinges on a careful consideration of factors such as cost, time, and available resources.
-
For rapid synthesis and high efficiency , where the cost of the starting diamine is not a prohibitive factor, the Direct Condensation (Route 1) is the superior choice. Its single-step nature, high yield, and straightforward work-up make it ideal for quickly obtaining the target compound in good purity.
-
For cost-effective, large-scale synthesis , where the price of starting materials is a primary concern, the Two-Step Approach (Route 2) presents a viable alternative. While the overall process is longer and the yield is moderately lower, the use of the less expensive 4-fluoro-2-nitroaniline can offer significant economic advantages.
Ultimately, the optimal synthetic strategy will be dictated by the specific needs and constraints of the research or development project at hand. Both routes provide reliable access to this compound, a valuable building block in the pursuit of scientific innovation.
References
General synthetic principles for quinoxalines are widely documented in organic chemistry literature. The specific experimental details provided are based on established methodologies for analogous reactions.
The Impact of 5-Fluoro Substitution on the Biological Activity of Quinoxaline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoxaline scaffold stands out as a "privileged structure," forming the core of numerous compounds with a wide array of biological activities.[1][2] These nitrogen-containing heterocyclic compounds are integral to the development of novel therapeutics, demonstrating antibacterial, antifungal, anticancer, and antiviral properties.[3] A key strategy in modern drug design is the introduction of fluorine atoms into bioactive molecules to enhance their pharmacological profiles.[4] This guide provides an in-depth comparison of the biological activity of 5-fluoroquinoxaline and its non-fluorinated parent, quinoxaline. While direct comparative studies are limited, this document synthesizes established principles of medicinal chemistry and available data on related compounds to offer a predictive analysis of the impact of 5-fluoro substitution.
The Quinoxaline Core and the Strategic Role of Fluorine
Quinoxaline, a bicyclic heteroaromatic compound, consists of a benzene ring fused to a pyrazine ring. This structure provides a versatile platform for chemical modification, allowing for the fine-tuning of its biological effects. The introduction of a fluorine atom, particularly at the 5-position of the quinoxaline ring, is a strategic decision rooted in the unique properties of fluorine. Its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties.[4]
The strategic placement of fluorine can lead to:
-
Enhanced Metabolic Stability: The C-F bond is more stable than a C-H bond, making the molecule less susceptible to metabolic degradation by cytochrome P450 enzymes.
-
Increased Lipophilicity: This can improve the molecule's ability to cross cell membranes, potentially leading to better bioavailability.
-
Altered Electronic Properties: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, affecting how the molecule interacts with its biological target.
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, leading to enhanced potency.
dot graph "Fluorine_Impact" { layout=neato; node [shape=box, style=rounded]; center [label="5-Fluoro Substitution", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; A [label="Enhanced Metabolic Stability"]; B [label="Increased Lipophilicity"]; C [label="Altered Electronic Properties"]; D [label="Improved Binding Affinity"]; center -- A [dir=forward]; center -- B [dir=forward]; center -- C [dir=forward]; center -- D [dir=forward]; }
Caption: The multifaceted impact of 5-fluoro substitution on a molecule's properties.
Comparative Biological Activity: Quinoxaline vs. This compound
While a direct side-by-side quantitative comparison is challenging without specific experimental data, we can extrapolate the likely effects of 5-fluorination on the known biological activities of quinoxaline.
Anticancer Activity
Quinoxaline derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the inhibition of topoisomerase II and the induction of apoptosis.[2][5] The introduction of a fluorine atom is a common strategy to enhance the cytotoxic effects of chemotherapeutic agents. For instance, the well-known anticancer drug 5-fluorouracil derives its efficacy from the presence of a fluorine atom.[6][7]
Predicted Impact of 5-Fluorination:
It is hypothesized that this compound will exhibit enhanced anticancer activity compared to the parent quinoxaline. The increased lipophilicity conferred by the fluorine atom may lead to improved cellular uptake by cancer cells. Furthermore, the electron-withdrawing properties of fluorine could modulate the interaction of the quinoxaline ring with its molecular targets, potentially leading to stronger inhibition of key enzymes involved in cancer cell proliferation.
| Compound | Predicted Anticancer Activity | Rationale |
| Quinoxaline | Baseline cytotoxic activity | The core scaffold exhibits inherent anticancer properties.[2] |
| This compound | Potentially enhanced cytotoxic activity | Improved cellular uptake, altered electronic properties leading to stronger target binding.[4] |
Antibacterial Activity
Quinoxaline and its derivatives have long been recognized for their antibacterial properties.[8] They are known to be active against a range of Gram-positive and Gram-negative bacteria. The mechanism of action can vary depending on the specific derivative but often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.
Predicted Impact of 5-Fluorination:
The effect of fluorination on antibacterial activity can be complex. In some cases, it can lead to a significant increase in potency. For example, the fluoroquinolone class of antibiotics owes its broad-spectrum activity to the presence of a fluorine atom. It is plausible that this compound could demonstrate a lower Minimum Inhibitory Concentration (MIC) against various bacterial strains compared to quinoxaline. This could be attributed to better penetration through the bacterial cell wall and enhanced binding to intracellular targets.
| Compound | Predicted Antibacterial Activity | Rationale |
| Quinoxaline | Moderate antibacterial activity | The quinoxaline scaffold is a known antibacterial pharmacophore.[8] |
| This compound | Potentially enhanced antibacterial activity | Improved penetration of the bacterial cell wall and stronger inhibition of bacterial enzymes. |
Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences in biological activity, the following experimental protocols are recommended.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[9]
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)[9]
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quinoxaline and this compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of quinoxaline and this compound (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
dot graph "MTT_Assay_Workflow" { rankdir=LR; node [shape=box, style=rounded]; A [label="Seed Cancer Cells in 96-well plate"]; B [label="Treat with Quinoxaline and this compound"]; C [label="Incubate for 48-72 hours"]; D [label="Add MTT Solution"]; E [label="Incubate for 4 hours"]; F [label="Add Solubilization Solution"]; G [label="Measure Absorbance at 570 nm"]; H [label="Calculate IC50 Values"]; A -> B -> C -> D -> E -> F -> G -> H; }
Caption: A streamlined workflow of the MTT assay for assessing cytotoxicity.
Antibacterial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[5]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Quinoxaline and this compound (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of quinoxaline and this compound in CAMHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Minimum Bactericidal Concentration (MBC) (Optional): To determine if the compound is bactericidal or bacteriostatic, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial viability.[10]
dot graph "MIC_Determination_Workflow" { rankdir=LR; node [shape=box, style=rounded]; A [label="Prepare Serial Dilutions of Compounds"]; B [label="Inoculate with Standardized Bacteria"]; C [label="Incubate for 18-24 hours"]; D [label="Determine Lowest Concentration with No Growth (MIC)"]; A -> B -> C -> D; }
Caption: The process for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The strategic incorporation of a fluorine atom at the 5-position of the quinoxaline scaffold is a promising approach to enhance its inherent biological activities. Based on established principles of medicinal chemistry, it is anticipated that this compound will exhibit superior anticancer and antibacterial properties compared to its non-fluorinated counterpart. The provided experimental protocols offer a clear pathway for researchers to empirically validate these predictions and further elucidate the structure-activity relationships of this important class of heterocyclic compounds. Such studies are crucial for the rational design and development of next-generation quinoxaline-based therapeutics.
References
- Synthesis of Novel Quinoxaline-Based Compounds: Applications and Protocols for Drug Discovery. (2025). BenchChem.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). PubMed Central.
- Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (n.d.).
- Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A System
- Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). PubMed Central.
- Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (n.d.). PubMed Central.
- Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. (2026). Wiley Online Library.
- Validating the Mechanism of Action of a 5-Fluoroindole Anticancer Agent: A Compar
- Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking. (2024).
- Antitumoral activity of quinoxaline derivatives: A system
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
- Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. (2022). Taylor & Francis Online.
- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (n.d.).
- Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (n.d.). Royal Society of Chemistry.
- A Comparative Analysis of Quinoxaline-Based Anticancer Agents. (2025). BenchChem.
- Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. (1984). PubMed.
- Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (n.d.).
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). MDPI.
- Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. (n.d.). PubMed Central.
- A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (2024). PubMed.
- Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. (2023).
- Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). (2022). PubMed.
- l-Proline mediated synthesis of quinoxalines; evaluation of cytotoxic and antimicrobial activity. (n.d.). Royal Society of Chemistry.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
- 5-Fluorouracil: Mechanisms of Resistance and Reversal Str
- Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). Semantic Scholar.
- 5-fluorouracil 5-FU As an Antimetabolite Anticancer Drug ; Mechanism of action, Uses, Side effects. (2025). YouTube.
- Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. (2025).
- New mechanism of action of the cancer chemotherapeutic agent 5-fluorouracil in human cells. (n.d.). PubMed.
- Structure-Activity Relationships of 1,4-Dihydro-(1H,4H)-quinoxaline-2,3-diones as N-Methyl-d-aspartate (Glycine Site) Receptor Antagonists. 1. Heterocyclic Substituted 5-Alkyl Derivatives. (n.d.).
- Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1.
- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (n.d.). PubMed.
Sources
- 1. Synthesis and in vitro evaluation of new fluorinated quinoline derivatives with high affinity for PDE5: Towards the development of new PET neuroimaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
performance of 5-Fluoroquinoxaline in comparative molecular field analysis (CoMFA)
A Senior Application Scientist's Guide to Evaluating Scaffold Performance in CoMFA for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery project. This guide provides an in-depth analysis of 5-Fluoroquinoxaline as a scaffold within the framework of Comparative Molecular Field Analysis (CoMFA), a powerful 3D-QSAR (Quantitative Structure-Activity Relationship) technique. We will explore the theoretical underpinnings and practical application of CoMFA to evaluate and compare the performance of this compound derivatives against alternative scaffolds.
The Central Role of CoMFA in Drug Design
CoMFA is a computational method used to establish a correlation between the biological activity of a set of molecules and their three-dimensional steric and electrostatic properties.[1][2] The primary goal of CoMFA is to generate predictive models that can guide the synthesis of new, more potent compounds and provide insights into their interaction with a biological target.[3][4] The technique relies on the superposition of a series of structurally related compounds and the calculation of their interaction energies with a probe atom within a 3D grid.[2][5]
This compound: A Scaffold of Interest
Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[6] The introduction of a fluorine atom at the 5-position of the quinoxaline ring can significantly modulate the electronic properties and metabolic stability of the molecule. This makes this compound an attractive scaffold for developing novel therapeutic agents.
A Hypothetical CoMFA Study: Evaluating this compound Derivatives
To illustrate the evaluation process, we will outline a hypothetical CoMFA study on a series of this compound derivatives targeting a specific protein kinase.
Experimental Workflow
The overall workflow for a CoMFA study is a multi-step process that requires careful consideration at each stage to ensure the development of a robust and predictive model.
Step-by-Step Methodology
-
Dataset Selection and Preparation :
-
A training set of at least 20-30 diverse this compound derivatives with a wide range of biological activities (e.g., IC50 values) should be compiled.
-
A separate test set of 5-10 compounds is also selected to externally validate the final model.[5]
-
-
Molecular Modeling :
-
The 3D structures of all compounds are built and their geometries are optimized using a suitable force field (e.g., MMFF94) and partial atomic charges are assigned (e.g., Gasteiger-Hückel).
-
-
Molecular Alignment :
-
This is a critical step. All molecules in the dataset are aligned to a common template. For our hypothetical study, the this compound core would serve as the common substructure for alignment.
-
-
CoMFA Field Calculation :
-
The aligned molecules are placed in a 3D grid.
-
The steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated at each grid point using a probe atom (typically a sp3 carbon with a +1 charge).[2]
-
-
PLS Analysis and Model Validation :
-
Partial Least Squares (PLS) analysis is used to generate a linear correlation between the CoMFA field descriptors and the biological activities.[4]
-
The predictive power of the model is assessed using leave-one-out cross-validation (q²) and the correlation coefficient of the final non-cross-validated model (r²). A q² > 0.5 and r² > 0.6 are generally considered indicative of a good model.
-
Performance Comparison: this compound vs. Alternative Scaffolds
To objectively assess the performance of the this compound scaffold, a comparative CoMFA study including derivatives from alternative scaffolds is necessary. For this guide, we will consider Quinoxaline (unsubstituted) and a Benzimidazole scaffold as alternatives.
| Scaffold | Key Features | Expected CoMFA Model Performance |
| This compound | - Electron-withdrawing fluorine can influence pKa and hydrogen bonding capabilities.- Potential for improved metabolic stability. | - May lead to distinct electrostatic contour maps compared to unsubstituted quinoxaline.- Good model predictivity (q² > 0.6) if fluorine substitution consistently influences binding. |
| Quinoxaline | - A well-established heterocyclic scaffold.- Provides a baseline for comparison. | - A robust baseline model is expected.- Steric and electrostatic contributions will depend on the substituent diversity. |
| Benzimidazole | - Different ring system with a distinct hydrogen bond donor/acceptor profile.- Offers a different vector space for substituent exploration. | - May result in a different optimal alignment and significantly different contour maps.- Performance will depend on the complementarity of the scaffold to the target's binding site. |
Interpreting CoMFA Contour Maps
The output of a CoMFA is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to impact biological activity.[5]
For our this compound scaffold, the fluorine atom would likely be associated with a region where electronegative potential is favorable, as indicated by red contours. The CoMFA results would guide chemists on where to add or remove steric bulk and how to modify the electrostatic profile of future derivatives to enhance their activity.
Conclusion
The performance of this compound in a CoMFA study is not an intrinsic property of the molecule itself, but rather a reflection of its suitability as a scaffold for a particular biological target. A well-designed CoMFA study can provide invaluable insights into the structure-activity relationships of this compound derivatives and guide lead optimization efforts. By comparing the statistical robustness and the interpretability of the resulting models against those derived from alternative scaffolds, researchers can make data-driven decisions on the most promising chemical series to pursue. The true measure of performance lies in the ability of the CoMFA model to prospectively predict the activity of novel compounds, ultimately accelerating the drug discovery process.
References
- IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-)
- Slideshare.
- Scribd. COMFA. [Link]
- SciSpace. Comparative Molecular Field Analysis (CoMFA). [Link]
- Indian Journal of Pharmaceutical Sciences. Comparative Molecular Field Analysis (CoMFA) - A Modern Approach Towards Drug Design. [Link]
- ResearchGate.
- PubMed. Comparative molecular field analysis (CoMFA) of the glycine/NMDA and AMPA receptors. [Link]
- PubMed. Recent advances in comparative molecular field analysis (CoMFA). [Link]
- MDPI. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α1A-Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment. [Link]
- PubMed. Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) of thiazolone derivatives as hepatitis C virus NS5B polymerase allosteric inhibitors. [Link]
- ResearchGate. COMPARATIVE MOLECULAR FIELD ANALYSIS (CoMFA) MODEL USING A LARGE DIVERSE SET OF NATURAL, SYNTHETIC AND ENVIRONMENTAL CHEMICALS F. [Link]
- PubMed.
- International Journal of Pharmaceutical Research and Allied Sciences.
- PubMed. 3D-QSAR Study on dihydro-1,3,5-triazines and their spiro derivatives as DHFR inhibitors by comparative molecular field analysis (CoMFA). [Link]
- Pharmaron. QSAR Influence In Drug Design | DMPK Insights Podcast. [Link]
- PubMed. Applications of Quantitative Structure-Activity Relationships (QSAR) based Virtual Screening in Drug Design: A Review. [Link]
- PubMed. Design, Synthesis, Antitumor Activity and Molecular Docking Study of Novel 5-Deazaalloxazine Analogs. [Link]
Sources
- 1. goldbook.iupac.org [goldbook.iupac.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. CoMFA CoMFA Comparative Molecular Field Analysis) | PPTX [slideshare.net]
- 4. scribd.com [scribd.com]
- 5. scispace.com [scispace.com]
- 6. Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating 5-Fluoroquinoxaline's Mechanism of Action Through Genetic Knockdown
For researchers, scientists, and drug development professionals, establishing a clear and definitive mechanism of action (MoA) is a cornerstone of preclinical research. This guide provides an in-depth, technical comparison of methodologies to validate the MoA of a novel investigational compound, 5-Fluoroquinoxaline (5-FQ). We will operate under the putative hypothesis that 5-FQ exerts its cytotoxic effects by inhibiting a critical pro-survival kinase, which we will refer to as Target Kinase X (TKX) .
This guide will navigate the rationale, experimental design, and data interpretation when comparing the phenotypic effects of 5-FQ with the genetic knockdown of its proposed target, TKX. We will explore both transient (siRNA) and permanent (CRISPR-Cas9) knockdown approaches, providing a framework for robust MoA validation.
The Imperative of On-Target Validation
While small molecule inhibitors are powerful tools, their utility in target validation can be confounded by off-target effects.[1] It is crucial to demonstrate that the observed cellular phenotype following treatment with a compound like 5-FQ is a direct consequence of its interaction with the intended target. Genetic knockdown techniques, by specifically reducing or eliminating the target protein, offer a highly specific method to mimic the effect of a perfect inhibitor, thereby validating the on-target activity of the compound.[2][3]
Comparing Pharmacological Inhibition with Genetic Perturbation
A direct comparison between the effects of 5-FQ and the genetic knockdown of TKX is the crux of this validation strategy. If 5-FQ is a specific inhibitor of TKX, then the cellular and molecular consequences of treating cells with 5-FQ should closely mirror those observed when TKX expression is silenced. However, it's important to recognize that differences can arise. For instance, a small molecule inhibitor may only block the catalytic activity of a kinase, leaving its scaffolding function intact, whereas a genetic knockout removes the entire protein.[4][5] These potential discrepancies underscore the importance of a multi-faceted validation approach.
Experimental Workflow for MoA Validation
The following workflow outlines a comprehensive strategy to validate the hypothesis that 5-FQ's activity is mediated through the inhibition of TKX.
Caption: A streamlined workflow for validating the mechanism of action of this compound.
The Putative TKX Signaling Pathway
For the purpose of this guide, we will consider TKX as a key component of a canonical pro-survival signaling pathway. Upon activation by an upstream growth factor receptor, TKX phosphorylates and activates a downstream effector, "Substrate Y," which in turn promotes cell survival and proliferation while inhibiting apoptosis.
Caption: The hypothetical pro-survival signaling pathway mediated by Target Kinase X (TKX).
Data Presentation: Comparing 5-FQ with Genetic Knockdown
The following tables present hypothetical data from key experiments designed to validate the on-target activity of 5-FQ.
Table 1: Cell Viability Assay (IC50 Values)
| Cell Line | Treatment | IC50 (µM) |
| Wild-Type (WT) Cancer Cells | 5-FQ | 2.5 |
| WT Cancer Cells | Alternative Inhibitor Z | 8.0 |
| TKX Knockdown (siRNA) Cancer Cells | 5-FQ | > 100 |
| TKX Knockout (CRISPR) Cancer Cells | 5-FQ | > 100 |
| Normal Fibroblasts | 5-FQ | 65 |
IC50: Half-maximal inhibitory concentration.
Interpretation: The significant increase in the IC50 of 5-FQ in both TKX knockdown and knockout cells strongly suggests that TKX is the primary target of 5-FQ. The lack of TKX renders the cells insensitive to the compound. The higher IC50 in normal fibroblasts indicates a degree of selectivity for cancer cells.
Table 2: Western Blot Analysis of Downstream Signaling
| Cell Line | Treatment | p-Substrate Y Level (Relative to loading control) |
| Wild-Type (WT) | Vehicle (DMSO) | 1.00 |
| Wild-Type (WT) | 5-FQ (2.5 µM) | 0.15 |
| Scrambled siRNA Control | Vehicle (DMSO) | 0.98 |
| TKX siRNA | Vehicle (DMSO) | 0.12 |
| TKX Knockout (CRISPR) | Vehicle (DMSO) | < 0.05 |
Interpretation: Treatment with 5-FQ at its IC50 dramatically reduces the phosphorylation of Substrate Y, consistent with the inhibition of the upstream kinase, TKX. This effect is phenocopied by both siRNA-mediated knockdown and CRISPR-mediated knockout of TKX, providing strong evidence for the proposed MoA.
Experimental Protocols
Cell Viability Assays (MTT or CellTiter-Glo®)
Objective: To determine the cytotoxic effect of 5-FQ on various cell lines and to compare the sensitivity of wild-type versus TKX knockdown/knockout cells.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 5-FQ (and a control inhibitor) for 48-72 hours. Include a vehicle-only (e.g., DMSO) control.
-
Assay:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.[6]
-
For CellTiter-Glo® Luminescent Cell Viability Assay: Add the CellTiter-Glo® reagent directly to the wells, mix, and measure luminescence. This assay quantifies ATP, an indicator of metabolically active cells.[7][8]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
siRNA-Mediated Gene Knockdown
Objective: To transiently reduce the expression of TKX to assess its role in cell viability and to validate the on-target effects of 5-FQ.
Methodology:
-
siRNA Design and Selection: Design and synthesize at least two independent siRNA duplexes targeting different regions of the TKX mRNA to control for off-target effects.[9] A non-targeting (scrambled) siRNA should be used as a negative control.
-
Validation of Knockdown: Harvest cells 48-72 hours post-transfection to assess knockdown efficiency at both the mRNA and protein levels.
CRISPR-Cas9-Mediated Gene Knockout
Objective: To generate a stable cell line with a complete and permanent knockout of the TKX gene for definitive MoA validation.[]
Methodology:
-
gRNA Design and Cloning: Design and clone at least two guide RNAs (gRNAs) targeting an early exon of the TKX gene into a Cas9 expression vector.[15]
-
Transfection and Selection: Transfect the target cells with the Cas9/gRNA plasmid. Select for transfected cells using an appropriate selection marker (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) to establish clonal cell lines.
-
Validation of Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from the clonal lines and perform PCR amplification of the target region followed by Sanger or next-generation sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot: Perform Western blotting to confirm the complete absence of the TKX protein.[16]
-
Western Blot Analysis for Downstream Signaling
Objective: To measure the phosphorylation status of the downstream effector, Substrate Y, as a direct readout of TKX kinase activity.
Methodology:
-
Sample Preparation: Treat wild-type, TKX knockdown, and TKX knockout cells with 5-FQ or vehicle for a predetermined time. Prepare whole-cell lysates using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[17]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the p-Substrate Y signal to a loading control (e.g., GAPDH or β-actin) to compare the relative levels of phosphorylation across different conditions.
Conclusion
The convergence of data from pharmacological inhibition and genetic knockdown provides the highest level of confidence in validating the mechanism of action of a novel compound. If this compound consistently phenocopies the effects of TKX knockdown and knockout across multiple assays, it builds a robust case for its on-target activity. This rigorous, multi-pronged approach is essential for advancing promising therapeutic candidates in the drug development pipeline.
References
- Creative Biolabs. (n.d.). Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- YouTube. (2023, August 15). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo.
- National Institutes of Health. (2016, March 9). siRNA knockdown validation 101: Incorporating negative controls in antibody research.
- Research Communities. (2020, February 25). Not all loss-of-function approaches are created equal: differential cellular responses to small molecule inhibition, acute CRISPR perturbation, and chronic genetic knockout.
- National Institutes of Health. (n.d.). Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines.
- Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo.
- Stanford University. (n.d.). Recognizing and exploiting differences between RNAi and small-molecule inhibitors.
- ResearchGate. (2024, August 22). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?.
- PubMed. (n.d.). Measuring RNAi knockdown using qPCR.
- National Institutes of Health. (n.d.). Recognizing and exploiting differences between RNAi and small-molecule inhibitors.
- PubMed Central. (n.d.). VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY.
- Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
- Patsnap Synapse. (2025, May 27). How to design effective siRNA for gene knockdown experiments?.
- Biocompare.com. (2022, October 28). Target Validation with CRISPR.
- National Institutes of Health. (n.d.). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.
- QIAGEN. (n.d.). Validation of Short Interfering RNA Knockdowns by Quantitative Real-Time PCR.
- YouTube. (2014, September 25). Planning and Executing In Vitro siRNA Experiments.
- ScienceDirect. (n.d.). Measuring RNAi Knockdown using qPCR.
- YouTube. (2017, March 21). How to perform a CRISPR Knockout Experiment.
- ResearchGate. (2025, August 6). (PDF) Weiss, WA, Taylor, SS and Shokat, KM. Recognizing and exploiting differences between RNAi and small-molecule inhibitors. Nat Chem Biol 3: 739-744.
- ResearchGate. (2018, November 26). Do Knockout & small molecule inhibition give similar effects?.
- PubMed. (n.d.). The pro-survival function of Akt kinase can be overridden or altered to contribute to induction of apoptosis.
- National Institutes of Health. (n.d.). The survival kinases Akt and Pim as potential pharmacological targets.
- Editverse. (n.d.). AKT Signaling: The Cancer Cell Survival Switch.
- ResearchGate. (n.d.). Prosurvival signaling pathways and their downstream targets. This is a....
- National Institutes of Health. (n.d.). Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. web.stanford.edu [web.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 9. How to design effective siRNA for gene knockdown experiments? [synapse.patsnap.com]
- 10. siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. qiagen.com [qiagen.com]
- 13. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. ptglab.com [ptglab.com]
Safety Operating Guide
Navigating the Disposal of 5-Fluoroquinoxaline: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Fluoroquinoxaline, a halogenated heterocyclic compound frequently utilized in medicinal chemistry. By grounding our procedures in established safety protocols and regulatory frameworks, we aim to empower laboratory professionals to manage this chemical waste stream confidently and responsibly.
Understanding the Hazard Profile of this compound
Inferred Hazardous Characteristics:
| Hazard Type | Description | Primary Precaution |
| Acute Toxicity (Oral) | May be harmful if ingested.[1][2] | Avoid ingestion. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Likely to cause skin irritation upon contact.[1] | Wear appropriate chemical-resistant gloves (e.g., nitrile). |
| Serious Eye Damage/Irritation | Likely to cause serious eye irritation.[1] | Wear safety glasses or goggles. |
| Environmental Hazard | Halogenated compounds can be persistent in the environment. | Prevent release into the environment.[1] |
Immediate Safety & Spill Response Protocol
A swift and informed response to a this compound spill is critical to mitigating potential exposure and environmental contamination.
Personal Protective Equipment (PPE)
Before handling this compound or cleaning up a spill, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (nitrile rubber is a suitable option).
-
Body Protection: A lab coat and closed-toe shoes are mandatory. For larger spills, consider a chemical-resistant apron.
-
Respiratory Protection: If working with a powder form or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.
Step-by-Step Spill Cleanup Procedure
-
Evacuate and Ventilate: Alert others in the immediate vicinity and, if safe to do so, increase ventilation in the area (e.g., by opening a fume hood sash).
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to dike the spill and prevent it from spreading. For solid spills, gently cover the material to prevent dust from becoming airborne.
-
Absorb and Collect: Carefully scoop the absorbed material or the solid powder into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., soapy water), collecting the cleaning materials as hazardous waste.
-
Dispose of Contaminated Materials: All materials used for the cleanup, including gloves, absorbent pads, and wipes, must be placed in the designated hazardous waste container.
Proper Disposal Procedures for this compound Waste
The disposal of this compound must adhere to all local, state, and federal regulations. As a halogenated organic compound, it is classified as hazardous waste.
Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.
-
Designated Waste Container: Collect all this compound waste (solid, liquid, and contaminated materials) in a dedicated, properly labeled hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Chemical Compatibility: Do not mix this compound waste with incompatible chemicals. It is generally incompatible with strong oxidizing agents.[1] Consult a chemical compatibility chart if you are unsure.
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Recommended Disposal Method: Incineration
High-temperature incineration is the recommended disposal method for halogenated organic compounds like this compound. This process is regulated under the Resource Conservation and Recovery Act (RCRA) and ensures the complete destruction of the hazardous material.[4] Incinerators permitted to handle hazardous waste operate at temperatures sufficient to break down the chemical structure of this compound into less harmful components. It is crucial that this process is carried out by a licensed and reputable hazardous waste disposal company.
Decontamination Procedures
Thorough decontamination of laboratory equipment and surfaces is essential after working with this compound.
Equipment Decontamination Protocol:
-
Initial Rinse: Rinse glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove residual this compound. Collect this rinse as halogenated solvent waste.
-
Secondary Wash: Wash with soap and warm water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow to air dry or place in a drying oven.
Regulatory Compliance
All procedures for the disposal of this compound must comply with the regulations set forth by the U.S. Environmental Protection Agency (EPA) and any applicable state and local authorities. It is the responsibility of the waste generator to ensure that their disposal practices are fully compliant.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and proper disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- Environmental Protection Agency. (n.d.). List of Halogenated Organic Compounds Regulated Under § 268.32.
- PubChem. (n.d.). This compound.
- Environmental Protection Agency. (n.d.). Incineration.
- National Center for Biotechnology Information. (n.d.). Regulation Related to Waste Incineration.
- ResearchGate. (2021, August 9). Thermal Decomposition of Fluoropolymers: Stability, Decomposition Products, and Possible PFAS Release.
- ResearchGate. (n.d.). Thermal Degradation of Long-Chain Fluorinated Greenhouse Gases: Stability, Byproducts, and Remediation Approaches.
- CPAchem. (2024, March 1). Safety data sheet: Sulfaquinoxaline.
- Journal of the Chemical Society B: Physical Organic. (n.d.). Thermal decomposition of fluoroacetic acid.
- California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Walchem. (2024, April 19). Chemical Compatibility Chart.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
Sources
Navigating the Unseen: A Guide to Safely Handling 5-Fluoroquinoxaline
For the pioneering researchers and scientists in drug development, the introduction of novel compounds into a workflow is a routine yet critical event. Among these, 5-Fluoroquinoxaline, a heterocyclic aromatic compound, presents unique handling challenges due to its potential biological activity and limited specific safety data. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each step is crucial. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.
Part 1: The Core Directive - Understanding the Hazard
Therefore, we must treat this compound as a potentially hazardous substance, assuming it may be irritating to the skin, eyes, and respiratory tract, and could be harmful if ingested or absorbed through the skin.[2][3]
Part 2: Your Shield - Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is your first and most critical line of defense. The following PPE is mandatory when handling this compound in solid or solution form.
Essential PPE Ensemble:
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Nitrile gloves | Wear two pairs of powder-free nitrile gloves.[4] The outer glove should be removed and disposed of immediately upon known or suspected contact. Change gloves frequently, at least every 30-60 minutes.[4] |
| Eye Protection | Safety goggles or a face shield | Standard safety glasses are insufficient. Chemical splash goggles or a full-face shield are required to protect against splashes and airborne particles.[4] |
| Body Protection | Laboratory coat or chemical-resistant gown | A fully buttoned lab coat is the minimum requirement. For larger quantities or when there is a significant risk of splashing, a chemical-resistant gown is recommended.[5] |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of solid this compound and preparation of its solutions must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[6] For situations where a fume hood is not feasible (e.g., cleaning a large spill), a NIOSH-approved respirator with appropriate cartridges would be necessary.[7] |
Part 3: The Workflow - From Receipt to Disposal
A structured and logical workflow is essential to minimize the risk of exposure and contamination. The following step-by-step guide outlines the critical stages of handling this compound.
Receiving and Unpacking
Damaged packages can present an immediate exposure risk. Unpacking should be performed in a designated area, preferably within a fume hood, by personnel wearing the full PPE ensemble described above.[8]
Weighing and Solution Preparation
This stage presents the highest risk of generating airborne particles.
-
Step 1: Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment, including spatulas, weigh boats, and solvent dispensers.
-
Step 2: Weighing: Carefully weigh the solid this compound within the fume hood. Use a dedicated spatula and weigh boat.
-
Step 3: Dissolution: Add the solvent to the solid in a suitable container. Cap the container securely and mix gently until the solid is fully dissolved.
-
Step 4: Cleanup: Clean all equipment thoroughly after use. Dispose of any contaminated disposable items in the designated hazardous waste container.
Storage
-
Solid Form: Store the solid compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Stock Solutions: Store stock solutions in tightly sealed containers, also clearly labeled with the compound name, concentration, solvent, and date of preparation. For long-term storage, refer to any available product-specific data sheets, but storage at -20°C or -80°C is a common practice for preserving the stability of similar compounds.[6]
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Small Spills (within a fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, absorb the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbent material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's safety officer or emergency response team.
-
Only personnel trained in hazardous spill cleanup should address the spill, using appropriate respiratory protection in addition to the standard PPE.
-
Part 4: The Final Step - Waste Disposal
Proper disposal is not just a matter of laboratory hygiene; it is a regulatory and environmental responsibility.
-
Solid Waste: All disposable items contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.
-
General Guidance: Always adhere to your institution's specific waste disposal guidelines.[6] If you are unsure, consult your environmental health and safety department. For non-hazardous chemical waste, general guidance from the FDA for drug disposal can be a useful reference, which involves mixing the substance with an unappealing material like coffee grounds or cat litter before placing it in a sealed bag in the trash.[9][10] However, given the unknown hazard profile of this compound, it is prudent to treat it as hazardous waste.
Visualizing the Process
To further clarify the handling workflow, the following diagrams illustrate the key decision points and procedural flows.
Caption: Decision-making process for handling a this compound spill.
References
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). NIOSH.
- Personal Protective Equipment for Hazardous Drug (HD) Administration and Other Tasks. (2021). POGO.
- Chemical Hazards. (2025). EHSO.
- Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024). FDA.
- Disposal of Unused Medicines: What You Should Know. (2024). FDA.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pppmag.com [pppmag.com]
- 5. pogo.ca [pogo.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]
- 9. fda.gov [fda.gov]
- 10. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
